2-Dechloroethylifosfamide
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
3-(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12ClN2O2P/c6-2-4-8-3-1-5-10-11(8,7)9/h1-5H2,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGLJLJCDSTWBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(P(=O)(OC1)N)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN2O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90909417 | |
| Record name | 2-Dechloroethylifosfamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90909417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53459-55-5, 105308-45-0 | |
| Record name | Dechloroethylifosfamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53459-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dechloroethylifosfamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053459555 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2-Chloroethyl)-1,3,2-oxazaphosphinan-2-amine 2-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105308450 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Dechloroethylifosfamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90909417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-3-(2-chloroethyl)-1,3,2-oxazaphosphinane 2-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-DECHLOROETHYLIFOSFAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IIB78D4DQA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Dechloroethylifosfamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013859 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of 2-Dechloroethylifosfamide
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ifosfamide (IFO) is a cornerstone of chemotherapy, a prodrug requiring metabolic activation to exert its cytotoxic effects against a range of solid tumors and hematologic malignancies.[1][2][3] Its clinical utility, however, is frequently shadowed by significant toxicities, including nephrotoxicity and neurotoxicity.[1][2] These adverse effects are intrinsically linked to its complex metabolic pathways. This guide delves into the mechanism of action of a specific metabolite, 2-dechloroethylifosfamide, within the broader context of ifosfamide's biotransformation. It aims to provide a comprehensive understanding of why this particular metabolic route is considered a detoxification pathway, thereby offering critical insights for professionals engaged in optimizing cancer therapeutics.
The Metabolic Landscape of Ifosfamide: Activation vs. Detoxification
Ifosfamide, in its administered form, is therapeutically inert.[4][5] Its journey to becoming a potent anti-cancer agent begins in the liver, where it undergoes extensive metabolism orchestrated primarily by cytochrome P450 (CYP) enzymes.[1][6] This metabolic process is a critical bifurcation, leading to either the generation of the ultimate cytotoxic agent or the formation of inactive and potentially toxic byproducts.
The two primary, competing metabolic pathways for ifosfamide are:
-
4-Hydroxylation (Activation): This is the therapeutically desired pathway. Catalyzed mainly by CYP3A4 and CYP2B6, this reaction adds a hydroxyl group to the C4 position of the oxazaphosphorine ring, forming 4-hydroxyifosfamide.[1][6][7] This intermediate exists in equilibrium with its tautomer, aldoifosfamide. Aldoifosfamide is unstable and spontaneously decomposes to yield two crucial products:
-
N-Dechloroethylation (Detoxification and Toxicity): This pathway involves the removal of one of the chloroethyl side chains from the nitrogen atoms of the ifosfamide molecule.[7][8] This process, also mediated by CYP enzymes, particularly CYP3A4 and CYP2B6, leads to the formation of this compound or 3-dechloroethylifosfamide.[6][7][9] Crucially, this reaction also produces equimolar amounts of chloroacetaldehyde (CAA) , a metabolite strongly implicated in the neurotoxic and nephrotoxic side effects of ifosfamide.[4][7]
The balance between 4-hydroxylation and N-dechloroethylation is a key determinant of both the efficacy and toxicity of ifosfamide treatment.
Visualizing the Metabolic Crossroads
Caption: Metabolic pathways of Ifosfamide.
The Core Mechanism of Action: DNA Alkylation by Isophosphoramide Mustard
The anticancer efficacy of ifosfamide is ultimately mediated by isophosphoramide mustard (IPM).[2] IPM is a bifunctional alkylating agent, meaning it possesses two reactive chloroethyl groups. These groups are highly electrophilic and readily form covalent bonds with nucleophilic sites on DNA, primarily the N7 position of guanine.[10]
The bifunctional nature of IPM is critical to its potent cytotoxicity. It allows for the formation of:
-
Intrastrand cross-links: Cross-links between two guanine bases on the same DNA strand.
-
Interstrand cross-links: Cross-links between guanine bases on opposite strands of the DNA double helix.
Interstrand cross-links are particularly lethal to cancer cells. They physically prevent the separation of the DNA strands, a prerequisite for both DNA replication and transcription. This blockade of fundamental cellular processes triggers cell cycle arrest and ultimately leads to apoptosis (programmed cell death).[6][11][12]
Visualizing DNA Cross-linking
Caption: Workflow of a standard MTT cytotoxicity assay.
Assessment of DNA Damage: The Comet Assay
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells. [13]When cells with damaged DNA are subjected to electrophoresis, the fragmented DNA migrates away from the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage. This assay is particularly useful for assessing the genotoxic effects of alkylating agents. [14]
Step-by-Step Protocol:
-
Cell Treatment: Expose cells to the test compounds (e.g., isophosphoramide mustard, this compound).
-
Cell Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide.
-
Lysis: Lyse the cells with a detergent solution to remove cell membranes and proteins, leaving behind the nuclear DNA.
-
Alkaline Unwinding and Electrophoresis: Incubate the slides in an alkaline buffer to unwind the DNA and then subject them to electrophoresis.
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope.
-
Image Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tails.
Analytical Quantification of Metabolites
Accurate quantification of ifosfamide and its metabolites in biological matrices is essential for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful and widely used analytical technique for this purpose. [15][16]
Key Steps in Method Development:
-
Sample Preparation: Develop a robust method for extracting the analytes from the biological matrix (e.g., plasma, urine), often involving protein precipitation or liquid-liquid extraction. [15]
-
Chromatographic Separation: Optimize the HPLC conditions (column, mobile phase, flow rate) to achieve good separation of ifosfamide and its various metabolites.
-
Mass Spectrometric Detection: Fine-tune the mass spectrometer parameters (ion transitions, collision energies) for sensitive and specific detection of each analyte. [15]
-
Method Validation: Validate the assay for linearity, accuracy, precision, and stability according to regulatory guidelines.
Conclusion and Future Directions
The mechanism of action of this compound is best understood as a mechanism of inactivation . Its formation through the N-dechloroethylation pathway represents a metabolic shunt that prevents the generation of the therapeutically active isophosphoramide mustard. While this pathway effectively detoxifies ifosfamide, it concurrently produces the neurotoxic and nephrotoxic metabolite chloroacetaldehyde, highlighting the double-edged nature of ifosfamide metabolism.
For researchers and drug development professionals, a deep understanding of these competing pathways is paramount. Future research should continue to focus on strategies to favorably modulate ifosfamide metabolism, such as:
-
Selective Inhibition of CYP Enzymes: Investigating selective inhibitors of the CYP isoforms responsible for N-dechloroethylation could potentially shift the metabolic balance towards the activation pathway, thereby enhancing efficacy and reducing toxicity. [8]
-
Enantiomer-Specific Therapies: Ifosfamide is administered as a racemic mixture, and its enantiomers are metabolized differently. [6]Further exploration of the therapeutic potential of individual enantiomers may lead to improved treatment outcomes.
-
Development of Novel Oxazaphosphorines: Designing new analogues of ifosfamide that are less susceptible to N-dechloroethylation could lead to the development of safer and more effective anticancer agents.
By continuing to unravel the complexities of ifosfamide's metabolic fate, the scientific community can pave the way for more refined and targeted cancer therapies that maximize therapeutic benefit while minimizing debilitating side effects.
References
- Springate, J. E. (n.d.). Differential Cytotoxicity of Ifosfamide and Its Metabolites in Renal Epithelial Cell Cultures.
- (n.d.). Ifosfamide Pathway, Pharmacokinetics - ClinPGx.
- (n.d.). PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics.
-
Kaijser, G. P., Korst, A., Beijnen, J. H., Bult, A., & Underberg, W. J. (1993). The analysis of ifosfamide and its metabolites (review). Anticancer Research, 13(5A), 1311-24. Retrieved from [Link]
-
Wagner, T. (1994). Ifosfamide clinical pharmacokinetics. Clinical Pharmacokinetics, 26(6), 439-56. Retrieved from [Link]
- (n.d.). Ifosfamide Pathway, Pharmacodynamics - ClinPGx.
-
Cushnir, J. R., Susedka, K., Ruzicka, J. A., & Tomasz, M. (2007). Hydroxylation and N-Dechloroethylation of Ifosfamide and Deuterated Ifosfamide by the Human Cytochrome P450s and Their Commonly Occurring Polymorphisms. Drug Metabolism and Disposition, 35(1), 35-41. Retrieved from [Link]
-
(n.d.). Simplified diagram of ifosfamide metabolism. Ifosfamide is a prodrug.... ResearchGate. Retrieved from [Link]
-
Ades, S. (2024). Ifosfamide. StatPearls. Retrieved from [Link]
-
(n.d.). Clinical Pharmacokinetics and Pharmacodynamics of Ifosfamide and its Metabolites. Request PDF. ResearchGate. Retrieved from [Link]
-
Boddy, A. V., & Idle, J. R. (1993). Ifosfamide metabolism and pharmacokinetics (review). Anticancer Research, 13(5A), 1325-30. Retrieved from [Link]
-
Roy, P., Tretyakov, O., Wright, J., & Waxman, D. J. (1999). Role of CYP2B6 and CYP3A4 in the in vitro N-dechloroethylation of (R)- and (S)-ifosfamide in human liver microsomes. Drug Metabolism and Disposition, 27(11), 1309-18. Retrieved from [Link]
-
Kurowski, V., Cerny, T., & Wagner, T. (1997). Ifosfamide Cytotoxicity on Human Tumor and Renal Cells: Role of Chioroacetaldehyde in Comparison to 4-Hydroxyifosfamide. Clinical Cancer Research, 3(2), 269-275. Retrieved from [Link]
-
Roy, P., Yu, L. J., Crespi, C. L., & Waxman, D. J. (1999). Role of human liver microsomal CYP3A4 and CYP2B6 in catalyzing N-dechloroethylation of cyclophosphamide and ifosfamide. Drug Metabolism and Disposition, 27(6), 655-66. Retrieved from [Link]
-
Mohrmann, I., Ansorge, S., Schmich, U., & Schönfeld, B. (1994). Toxicity of ifosfamide, cyclophosphamide and their metabolites in renal tubular cells in culture. Pediatric Nephrology, 8(2), 157-63. Retrieved from [Link]
-
(n.d.). A narrative review on diagnosis and treatment of ifosfamide-induced encephalopathy, the perspective of a EURACAN reference center for sarcomas. Frontiers. Retrieved from [Link]
-
(2013). Cell Viability Assays. Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]
-
Gzella, A., Grynkiewicz, G., & Matusiak, G. (2004). Analysis of the Urinary Excretion of Ifosfamide and its N-Dechloroethylated Metabolites in Children Using P-NMR Spectroscopy. Polish Journal of Chemistry, 78, 935-941. Retrieved from [Link]
-
Nikolova, T., Marini, F., & Kaina, B. (2017). Genotoxicity testing: Comparison of the γH2AX focus assay with the alkaline and neutral comet assays. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 819-820, 26-33. Retrieved from [Link]
-
Huang, X., O'Brien, M., & Zhang, S. (2007). A comparative study of using comet assay and γH2AX foci formation in the detection of N-methyl-N′-nitro-N-nitrosoguanidine-induced DNA damage. Toxicology Mechanisms and Methods, 17(6), 349-358. Retrieved from [Link]
-
(n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Cerea, G., & Cividio, M. (2003). Pharmacology of Ifosfamide. Oncology, 65(Suppl. 2), 7-14. Retrieved from [Link]
-
(2015). A New Method to Quantify Ifosfamide Blood Levels Using Dried Blood Spots and UPLC-MS/MS in Paediatric Patients with Embryonic Solid Tumours. PLOS ONE, 10(11), e0142766. Retrieved from [Link]
-
Collins, A. R., & El Yamani, N. (2016). Comet assay: a versatile but complex tool in genotoxicity testing. Archives of Toxicology, 90(10), 2387-2400. Retrieved from [Link]
-
(n.d.). XTT Proliferation Assay Protocol. Retrieved from [Link]
-
(2021). Ifosfamide Assay Analyzed with HPLC – AppNote. MicroSolv. Retrieved from [Link]
-
(n.d.). Clinical Pharmacology of Cyclophosphamide and Ifosfamide. Request PDF. ResearchGate. Retrieved from [Link]
-
(2021). Encephalopathy Associated with Ifosfamide Use in the Treatment of Patient with Diffuse Large B Cell Lymphoma. Sci Forschen. Retrieved from [Link]
-
Rieger, R., Michaelis, A., & Nicoloff, H. (2000). Adaptation to alkylation damage in DNA measured by the comet assay. Environmental and Molecular Mutagenesis, 35(3), 223-228. Retrieved from [Link]
-
(n.d.). Genotoxicity testing: Comparison of the γH2AX focus assay with the alkaline and neutral comet assays. Request PDF. ResearchGate. Retrieved from [Link]
-
Voelcker, G. (2023). The Mechanism of Action of Cyclophosphamide and Ifosfamide. Iris Publishers. Retrieved from [Link]
-
Voelcker, G. (2023). The Mechanism of Action of Cyclophosphamide and Ifosfamide. Iris Publishers. Retrieved from [Link]
Sources
- 1. ClinPGx [clinpgx.org]
- 2. ClinPGx [clinpgx.org]
- 3. Ifosfamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Ifosfamide clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ifosfamide metabolism and pharmacokinetics (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydroxylation and N-Dechloroethylation of Ifosfamide and Deuterated Ifosfamide by the Human Cytochrome P450s and Their Commonly Occurring Polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of human liver microsomal CYP3A4 and CYP2B6 in catalyzing N-dechloroethylation of cyclophosphamide and ifosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of CYP2B6 and CYP3A4 in the in vitro N-dechloroethylation of (R)- and (S)-ifosfamide in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. irispublishers.com [irispublishers.com]
- 12. irispublishers.com [irispublishers.com]
- 13. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Adaptation to alkylation damage in DNA measured by the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A New Method to Quantify Ifosfamide Blood Levels Using Dried Blood Spots and UPLC-MS/MS in Paediatric Patients with Embryonic Solid Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ifosfamide Assay Analyzed with HPLC – AppNote [mtc-usa.com]
An In-Depth Technical Guide to the Synthesis and Purification of 2-Dechloroethylifosfamide
Abstract
2-Dechloroethylifosfamide is a principal metabolite of the alkylating antineoplastic agent, Ifosfamide. The formation of this metabolite occurs via side-chain oxidation, a metabolic pathway that competes with the therapeutic activation of the parent drug and contributes to its overall toxicological profile through the concurrent release of chloroacetaldehyde.[1] The availability of a pure, well-characterized standard of this compound is therefore critical for a range of research applications, including pharmacokinetic studies, toxicological assessments, and the development of analytical methods to monitor patient metabolism. This guide provides a comprehensive, technically-grounded methodology for the chemical synthesis and subsequent purification of this compound, designed to yield a high-purity reference standard suitable for demanding research and development applications. The protocols herein are synthesized from established principles of oxazaphosphorine chemistry and validated analytical techniques.
Introduction: The Scientific Imperative for Pure this compound
Ifosfamide (IF) is a prodrug that requires metabolic activation by hepatic cytochrome P450 enzymes to exert its cytotoxic effects.[2][3] This activation pathway involves hydroxylation at the C-4 position of the oxazaphosphorine ring. However, a significant portion of an administered ifosfamide dose, up to 50%, is diverted through an alternative pathway of N-dealkylation, leading to the loss of one or both chloroethyl side chains.[4][5] The oxidative removal of the chloroethyl group from the exocyclic nitrogen (N-2 position) yields this compound (2-DCE-IF).
This metabolic diversion is not benign. It reduces the therapeutic efficacy by consuming the parent drug and produces chloroacetaldehyde, a metabolite implicated in the neurotoxic and nephrotoxic side effects observed during ifosfamide therapy.[1][] Consequently, understanding the kinetics and dynamics of 2-DCE-IF formation is paramount for optimizing ifosfamide treatment regimens. This necessitates the availability of a high-purity analytical standard of 2-DCE-IF for use as a reference in quantitative bioanalytical assays.[7] This document details a robust and reproducible approach to its synthesis and purification.
Retrosynthetic Analysis and Synthetic Strategy
The synthesis of this compound can be logically approached by adapting established synthetic routes for ifosfamide itself.[8][9] The core of the strategy is the sequential construction of the substituted oxazaphosphorine ring.
Retrosynthetic Logic: Our target molecule, this compound, is an N-phosphorylated heterocyclic amine. The key disconnections are at the P-N bonds. This leads back to a key intermediate, a phosphoramidic dichloride, and the two distinct amine fragments: 3-amino-1-propanol (to form the ring) and a precursor for the exocyclic amine. A crucial choice in the forward synthesis is the order of amine addition to the phosphorus center. A reliable method involves first creating the cyclic phosphorochloridate and then adding the final exocyclic amine.
Forward Synthesis Pathway: The proposed synthesis begins with the reaction of 3-(2-chloroethylamino)-1-propanol with phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base like triethylamine (Et₃N). This base is critical as it scavenges the hydrogen chloride (HCl) byproduct, driving the reaction to completion. This cyclization step forms the key intermediate, 3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-one 2-chloride. Subsequent reaction of this reactive phosphorochloridate with ethylamine, again in the presence of a base, yields the final product, this compound.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis
This protocol is a composite methodology derived from analogous syntheses of oxazaphosphorines.[][9] All operations should be performed in a fume hood with appropriate personal protective equipment. Reagents should be anhydrous where specified.
Step 1: Synthesis of 3-(2-Chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorine 2-chloride
-
Reactor Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Maintain the system under a positive pressure of dry nitrogen throughout the reaction.
-
Initial Charge: Charge the flask with 3-(2-chloroethylamino)-1-propanol (1.0 eq) and anhydrous dichloromethane (DCM). Cool the mixture to 0°C using an ice-water bath.
-
Base Addition: Add triethylamine (2.2 eq) to the solution. The triethylamine serves as an essential acid scavenger for the HCl generated during the reaction.
-
POCl₃ Addition: Add a solution of phosphorus oxychloride (1.1 eq) in anhydrous DCM dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5°C. The formation of triethylamine hydrochloride will be observed as a white precipitate.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 5-8 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as dichloromethane:methanol (10:1).[10] The disappearance of the starting amino alcohol indicates completion.
-
Work-up: Filter the reaction mixture to remove the triethylamine hydrochloride precipitate. Wash the precipitate with a small amount of DCM. Concentrate the combined filtrate under reduced pressure to yield the crude intermediate as an oil. This intermediate is moisture-sensitive and is typically used immediately in the next step without further purification.
Step 2: Synthesis of this compound
-
Reactor Setup: In a similar setup to Step 1, dissolve the crude 3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorine 2-chloride in anhydrous DCM and cool to 0°C.
-
Amine Addition: Prepare a solution of ethylamine (1.5 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add this solution dropwise to the cooled intermediate solution. The second equivalent of base neutralizes the HCl formed in this step.
-
Reaction: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir overnight (12-16 hours).
-
Monitoring: Monitor the reaction by TLC until the intermediate is consumed.
-
Quenching and Extraction: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound, typically as a viscous oil or semi-solid.
Purification Strategy and Protocol
The crude product will contain unreacted starting materials, byproducts, and residual solvents. A two-stage purification process involving column chromatography followed by crystallization is recommended to achieve high purity (>99%).
Caption: Multi-step workflow for the purification of this compound.
Step 1: Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using a slurry method with an appropriate non-polar solvent like hexane or dichloromethane.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the packed column.
-
Elution: Elute the column with a gradient solvent system. Start with 100% dichloromethane and gradually increase the polarity by adding methanol (e.g., from 0% to 5% methanol).[10][11] The choice of gradient is crucial for separating the more polar product from less polar impurities.
-
Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Concentration: Evaporate the solvent from the pooled fractions under reduced pressure to yield the purified, but likely still amorphous, product.
Step 2: Recrystallization
-
Solvent Selection: A mixed solvent system is often effective for crystallizing oxazaphosphorines. A combination of diethyl ether and methanol has been shown to be effective for ifosfamide itself.[12]
-
Procedure: Dissolve the purified product from the chromatography step in a minimum amount of warm methanol. Slowly add diethyl ether until the solution becomes slightly turbid.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4°C) or freezer (-20°C) for several hours to overnight to induce crystallization.
-
Isolation: Collect the resulting white crystals by vacuum filtration. Wash the crystals with a small amount of cold diethyl ether to remove any residual soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Characterization and Quality Control
The identity, structure, and purity of the final product must be rigorously confirmed using a suite of analytical techniques.
| Parameter | Analytical Technique | Expected Result / Specification | Rationale |
| Identity & Structure | ¹H NMR, ¹³C NMR, ³¹P NMR | Spectra consistent with the proposed structure of this compound. | Confirms the chemical structure and connectivity of atoms. ³¹P NMR is characteristic for phosphoramidates.[5] |
| Molecular Weight | Mass Spectrometry (e.g., ESI-MS) | Detection of the molecular ion [M+H]⁺ at m/z corresponding to C₇H₁₆ClN₂O₂P. | Confirms the elemental composition and molecular weight of the compound.[13] |
| Purity | HPLC-UV | >99.0% peak area. | Quantifies the purity of the final compound and detects any minor impurities. A typical detection wavelength is 195 nm.[14] |
| Physical Appearance | Visual Inspection | White crystalline solid. | A basic quality control check. |
| Melting Point | Melting Point Apparatus | A sharp, defined melting range. | A sharp melting point is an indicator of high purity for a crystalline solid. |
Conclusion
The synthesis and purification of this compound, while requiring careful execution of multi-step chemical processes, is achievable through the logical adaptation of established oxazaphosphorine chemistry. The detailed protocols provided in this guide, from the initial cyclization reaction to the final chromatographic and crystallization purification steps, offer a robust framework for producing this critical metabolite as a high-purity analytical standard. The availability of this standard is indispensable for researchers in pharmacology, toxicology, and clinical chemistry who seek to better understand the complex metabolic fate of ifosfamide and its implications for therapeutic efficacy and patient safety.
References
- N.P. Palmer, P.J. K-Sidebottom, U. Nieper, J.A. Double, M.C. Bibby, P.M. Goddard. (1995). Synthesis and antitumor activity of two ifosfamide analogs with a five-membered ring. Arzneimittelforschung.
-
G.J. M. Grutters, J.J.W. A. Boesten, A. Bult, W.J. M. Underberg. (1993). The analysis of ifosfamide and its metabolites (review). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
V. Gilard, M. Malet-martino, R. Martino, U. Niemeyer. (1999). Alkaline Hydrolysis of the Cytostatic Drug, Ifosfamide, and its N-Dechloroethylated Metabolites. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
-
K. Misiura, R.W. Kinas, W.J. Stec, H. Kusnierczyk, C. Radzikowski, A. Sonoda. (1988). Synthesis and antitumor activity of analogues of ifosfamide modified in the N-(2-chloroethyl) group. Journal of Medicinal Chemistry. [Link]
-
V. Gilard, M. Malet-Martino, R. Martino, U. Niemeyer. (1999). Alkaline Hydrolysis of the Cytostatic Drug, Ifosfamide, and its N-Dechloroethylated Metabolites. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
-
Purdue University. (n.d.). Ifosfamide analog, folate-tethered chemotherapeutic agents: Synthesis and biological evaluation. Purdue e-Pubs. [Link]
-
National Center for Biotechnology Information. (n.d.). Ifosfamide. PubChem. [Link]
-
V. Gilard, R. Martino, M. Malet-Martino, U. Niemeyer. (1999). Chemical Stability and Fate of the Cytostatic Drug Ifosfamide and Its N-dechloroethylated Metabolites in Acidic Aqueous Solutions. Journal of Medicinal Chemistry. [Link]
-
K. Misiura, R. W. Kinas, W. J. Stec, H. Kusnierczyk, C. Radzikowski, A. Sonoda. (1988). Synthesis and antitumor activity of analogues of ifosfamide modified in the N-(2-chloroethyl) group. Journal of Medicinal Chemistry. [Link]
-
M. K. Mišík, M. Grabarczyk, A. Giebułtowicz, P. Wroczyński, M. Nałęcz-Jawecki. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Environmental Science and Pollution Research. [Link]
- Zhang Lixin, Li Yan, Zhang Peng. (2007). Method of synthesizing ifosfamide.
- S. G. Davies, J. A. A. D. R. P. Correia, D. R. Fenwick, A. D. Smith. (1997). Ifosfamide, analogues thereof and their preparation.
-
MicroSolv Technology Corporation. (2021). Ifosfamide Assay Analyzed with HPLC – AppNote. MicroSolv. [Link]
-
L. F. Aguilar-Carrasco, L. M. Galindo-Sevilla, A. M. Puebla-Pérez, A. D. Garcia-Regalado, R. F. Guevara-Hernández, J. G. de la Cruz-López. (2015). A New Method to Quantify Ifosfamide Blood Levels Using Dried Blood Spots and UPLC-MS/MS in Paediatric Patients with Embryonic Solid Tumours. PLoS One. [Link]
-
CNKI. (n.d.). The Synthesis of Ifosfamide. Dissertation. [Link]
-
Chemcess. (n.d.). Chloroacetaldehyde: Properties, Production And Uses. Chemcess. [Link]
- U. Niemeyer, G. Pohl, G. Sauerbier. (1989). Process for the preparation of ifosfamide having improved properties.
- H. J. D. Erlemann, H. J. Scholl, H. T. Therre. (2016). Process for preparing chloroacetaldehyde acetals.
-
Wikipedia. (n.d.). Chloroacetaldehyde. Wikipedia. [Link]
-
National Center for Biotechnology Information. (n.d.). Chloroacetaldehyde. PubChem. [Link]
- Zhang Lixin, Li Yan, Zhang Peng. (2009). Method of synthesizing ifosfamide.
-
M. S. R. Murty, R. F. Struck, G. A. S. Ansari, M. A. Rizvi, S. K. W. Khalil. (1995). Identification of new metabolites of ifosfamide in rat urine using ion cluster technique. Journal of Pharmaceutical and Biomedical Analysis. [Link]
- F. C. Trager. (1969). Stabilization of chloroacetaldehydes.
-
A. Takamizawa, S. Matsumoto, T. Iwata, Y. Tochino, K. Katagiri, K. Yamaguchi. (1975). Studies on cyclophosphamide metabolites and their related compounds. 2. Preparation of an active species of cyclophosphamide and related compounds. Journal of Medicinal Chemistry. [Link]
-
C. M. Kurowski, T. C. C. Wagner. (1993). Urinary excretion of ifosfamide, 4-hydroxyifosfamide, 3- and this compound, mesna, and dimesna in patients on fractionated intravenous ifosfamide and concomitant mesna therapy. Cancer Chemotherapy and Pharmacology. [Link]
-
D. C. Ludeman, G. Zon. (1985). Synthesis and antitumor activity of cyclophosphamide analogues. 4. Preparation, kinetic studies, and anticancer screening of "phenylketophosphamide" and similar compounds related to the cyclophosphamide metabolite aldophosphamide. Journal of Medicinal Chemistry. [Link]
- C. H. Chen, C. M. Sun. (2014). Solvent-Free Process for the Preparation of Cyclophosphamide.
Sources
- 1. Urinary excretion of ifosfamide, 4-hydroxyifosfamide, 3- and this compound, mesna, and dimesna in patients on fractionated intravenous ifosfamide and concomitant mesna therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The analysis of ifosfamide and its metabolites (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ifosfamide | C7H15Cl2N2O2P | CID 3690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Ifosfamide synthesis - chemicalbook [chemicalbook.com]
- 9. The Synthesis of Ifosfamide - Master's thesis - Dissertation [dissertationtopic.net]
- 10. CN101058589A - Method of synthesizing ifosfamide - Google Patents [patents.google.com]
- 11. CN100526322C - Method of synthesizing ifosfamide - Google Patents [patents.google.com]
- 12. US4882452A - Process for the preparation of ifosfamide having improved properties - Google Patents [patents.google.com]
- 13. A New Method to Quantify Ifosfamide Blood Levels Using Dried Blood Spots and UPLC-MS/MS in Paediatric Patients with Embryonic Solid Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ifosfamide Assay Analyzed with HPLC – AppNote [mtc-usa.com]
biological activity of 2-Dechloroethylifosfamide
An In-Depth Technical Guide to the Biological Activity of 2-Dechloroethylifosfamide
Abstract
Ifosfamide (IFO) is a cornerstone of chemotherapy, a prodrug whose efficacy hinges on metabolic activation. However, its biotransformation is a double-edged sword. While one pathway generates the cytotoxic DNA alkylating agent isophosphoramide mustard, a competing major pathway, N-dechloroethylation, leads to the formation of this compound (2-DCE-IFO) and 3-dechloroethylifosfamide. This document serves as a technical guide for researchers and drug development professionals, providing an in-depth analysis of the biological activity of 2-DCE-IFO. We will dissect its formation, interrogate its cytotoxic potential through validated experimental protocols, and discuss its significance in the context of ifosfamide's therapeutic index. The central thesis, supported by mechanistic rationale and experimental design, is that 2-DCE-IFO is a cytostatically inactive metabolite, whose primary biological relevance lies in its role as a marker for a detoxification pathway that simultaneously diverts the parent drug from its therapeutic course and contributes to host toxicity through the co-production of chloroacetaldehyde (CAA).
Part 1: Foundational Biochemistry of this compound
The Metabolic Fate of Ifosfamide: A Dichotomy of Activation and Detoxification
Ifosfamide, as a prodrug, is inert upon administration and requires hepatic bioactivation by cytochrome P450 (CYP) enzymes to exert its therapeutic effects. Its metabolism is characterized by two primary, competing oxidative pathways:
-
C4-Hydroxylation (Bioactivation): This is the therapeutically desired pathway, primarily mediated by CYP3A4 and CYP2B6. It involves the oxidation of the carbon atom at the 4th position of the oxazaphosphorine ring to form 4-hydroxyifosfamide (4-OH-IFO). This unstable intermediate exists in equilibrium with its tautomer, aldoifosfamide. Aldoifosfamide can then undergo spontaneous (non-enzymatic) β-elimination to release the ultimate cytotoxic species, isophosphoramide mustard , and the urotoxic metabolite, acrolein. Isophosphoramide mustard is a bifunctional alkylating agent that forms covalent bonds with DNA, leading to inter- and intrastrand cross-links, which inhibit DNA replication and trigger apoptosis.
-
N-Dechloroethylation (Detoxification/Toxification): This pathway, which competes significantly with 4-hydroxylation, involves the oxidative removal of one of the two chloroethyl side chains from the exocyclic nitrogen atom. This reaction, also mediated by CYP3A4 and CYP2B6, results in the formation of This compound or 3-dechloroethylifosfamide . Crucially, this process also liberates chloroacetaldehyde (CAA) , a metabolite strongly implicated in the dose-limiting neurotoxicity and nephrotoxicity associated with ifosfamide therapy.
This metabolic bifurcation is a critical determinant of ifosfamide's therapeutic window. A shift towards N-dechloroethylation not only reduces the generation of the active anticancer agent but also increases the production of toxic CAA.
Chemical Structure and Rationale for Inactivity
The cytotoxic efficacy of ifosfamide is fundamentally dependent on the bifunctional nature of its ultimate metabolite, isophosphoramide mustard. This molecule possesses two reactive chloroethyl groups. In the physiological environment, each chloroethyl group can undergo an intramolecular cyclization to form a highly strained and electrophilic aziridinium ion. This ion readily reacts with nucleophilic sites on DNA, preferentially the N7 position of guanine bases.
The critical event for high-level cytotoxicity is the sequential reaction of both chloroethyl groups, leading to the formation of a covalent interstrand cross-link between two separate DNA strands. This lesion is particularly difficult for cellular repair mechanisms to resolve and effectively prevents the separation of DNA strands required for replication and transcription, thereby triggering cell cycle arrest and apoptosis.
This compound, by definition, has lost one of its two chloroethyl arms. This structural modification converts it from a bifunctional to a monofunctional agent. While it could theoretically still form a single aziridinium ion and create a monoadduct on a DNA base, it lacks the second arm necessary to form the highly cytotoxic interstrand cross-links. It is well-established that monofunctional alkylating agents are significantly less cytotoxic than their bifunctional counterparts. Therefore, from a purely mechanistic standpoint, 2-DCE-IFO is predicted to have drastically reduced or no significant anticancer activity.
Diagram: Ifosfamide Metabolic Pathway
Caption: Metabolic pathways of Ifosfamide activation and detoxification.
Part 2: In Vitro Assessment of Biological Activity
To empirically validate the hypothesized inactivity of 2-DCE-IFO, a structured, multi-tiered in vitro investigation is required. The experimental design must be self-validating, incorporating appropriate positive and negative controls to ensure the integrity and interpretability of the results.
Core Hypothesis & Experimental Design
-
Hypothesis: this compound lacks the direct cytotoxic, DNA cross-linking, and apoptosis-inducing activities characteristic of the therapeutically active metabolites of ifosfamide.
-
Cell Line Selection: A human cancer cell line known to be sensitive to ifosfamide, such as the SJSA-1 osteosarcoma or A549 lung carcinoma cell line, should be selected. The causality for this choice rests on using a biologically relevant system where the parent drug's mechanism is well-established.
-
Test Articles:
-
Negative Control: Vehicle (e.g., DMSO or culture medium).
-
Test Compound: this compound (synthesized and purity-verified).
-
Prodrug Control: Ifosfamide (requires metabolic activation, should be inactive in this direct assay).
-
Pre-activated Positive Control: 4-Hydroperoxycyclophosphamide (4-HC), a stable precursor that spontaneously converts to 4-hydroxycyclophosphamide and subsequently the active mustard in aqueous solution. It serves as a reliable positive control in the absence of a metabolic activation system.
-
Ultimate Alkylator Control: Isophosphoramide mustard (if available), the most direct positive control.
-
Experimental Objective 1: Quantifying Cytotoxicity
-
Rationale: The foundational assay in assessing a potential chemotherapeutic agent is its ability to inhibit cell proliferation or induce cell death. A dose-response analysis provides a quantitative measure (IC50) of potency. The choice of a metabolic activity-based assay like the Resazurin reduction assay is based on its high throughput, sensitivity, and dynamic range.
-
Protocol: Resazurin (AlamarBlue) Cell Viability Assay
-
Cell Seeding: Seed SJSA-1 cells in a 96-well microplate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 2x concentrated serial dilution series of each test article (Vehicle, 2-DCE-IFO, Ifosfamide, 4-HC) in culture medium. A typical concentration range for 4-HC would be 0.1 µM to 100 µM, while a wider range (e.g., 1 µM to 1000 µM) should be tested for 2-DCE-IFO and Ifosfamide to confirm lack of activity.
-
Cell Treatment: Add 100 µL of the 2x compound dilutions to the appropriate wells, resulting in a final volume of 200 µL and the desired 1x final concentrations. Include "cells-only" and "medium-only" (blank) controls.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2. This duration allows for multiple cell doublings, making antiproliferative effects apparent.
-
Assay Development: Add 20 µL of Resazurin reagent (final concentration 0.1 mg/mL) to each well. Incubate for 2-4 hours, protected from light.
-
Data Acquisition: Measure fluorescence using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: Subtract the blank reading from all wells. Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle-treated control wells. Plot the percentage viability against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value for each compound.
-
Experimental Objective 2: Measuring Apoptosis Induction
-
Rationale: To confirm that any observed cytotoxicity (or lack thereof) is due to the induction of programmed cell death, the canonical mechanism for alkylating agents. Annexin V/Propidium Iodide (PI) staining coupled with flow cytometry is the gold standard. It distinguishes between viable, early apoptotic (Annexin V positive, PI negative), and late apoptotic/necrotic cells (Annexin V and PI positive).
-
Protocol: Annexin V/PI Apoptosis Assay
-
Cell Culture and Treatment: Seed SJSA-1 cells in 6-well plates and grow to ~70% confluency. Treat cells with the vehicle, 2-DCE-IFO (at a high concentration, e.g., 500 µM), and 4-HC (at its ~IC75 concentration) for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Gently trypsinize the adherent cells, combine with the supernatant, and centrifuge at 300 x g for 5 minutes.
-
Cell Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1x Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (100 µg/mL).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1x Binding Buffer to each tube and analyze immediately using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at >670 nm.
-
Gating and Quantification: Gate on the main cell population to exclude debris. Quantify the percentage of cells in each of the four quadrants: Viable (lower-left), Early Apoptotic (lower-right), Late Apoptotic/Necrotic (upper-right), and Necrotic (upper-left).
-
Data Presentation: Expected In Vitro Activity
| Compound | Predicted IC50 (µM) | Predicted Apoptosis Induction (% of Total Cells) | Mechanistic Rationale |
| Vehicle Control | > Max Concentration | < 5% | Baseline cell health |
| This compound | > 1000 | < 5% | Monofunctional; cannot form DNA interstrand cross-links. |
| Ifosfamide (Prodrug) | > 1000 | < 5% | Requires CYP-mediated activation, which is absent in this system. |
| 4-Hydroperoxycyclophosphamide | 10 - 50 | > 50% | Positive control; spontaneously releases the active bifunctional alkylator. |
Diagram: In Vitro Experimental Workflow
Caption: Workflow for the in vitro evaluation of 2-DCE-IFO's biological activity.
Part 3: Pharmacokinetics and Analytical Imperatives
While 2-DCE-IFO is not a therapeutically active species, its quantification in biological matrices is of paramount importance for clinical and pharmacological research.
The Rationale for Quantitation
Measuring the concentration of 2-DCE-IFO in patient plasma and urine provides critical insights into:
-
Individual Metabolic Phenotype: The ratio of 2-DCE-IFO to 4-OH-IFO can serve as a proxy for the balance between the detoxification and activation pathways. This can help explain inter-patient variability in both efficacy and toxicity.
-
Toxicity Correlation: Since the formation of 2-DCE-IFO is stoichiometrically linked to the release of chloroacetaldehyde (CAA), its levels can be an indirect marker for exposure to this neuro- and nephrotoxic metabolite.
-
Drug-Drug Interactions: Co-administered drugs that induce or inhibit CYP3A4 or CYP2B6 can skew the metabolism of ifosfamide. Monitoring 2-DCE-IFO levels can help elucidate the impact of these interactions on ifosfamide's metabolic fate.
Standard Analytical Workflow: Enantioselective LC-MS/MS
-
Rationale: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive method for quantifying small molecules in complex biological fluids due to its exceptional sensitivity, specificity, and wide dynamic range. Furthermore, as ifosfamide is administered as a racemate and its metabolism is stereoselective, an enantioselective method is often required for detailed pharmacokinetic studies.
-
Protocol: Plasma Quantification of (R)- and (S)-2-Dechloroethylifosfamide
-
Sample Collection: Collect patient blood samples in heparinized tubes at specified time points post-ifosfamide infusion. Centrifuge immediately to separate plasma and store at -80°C until analysis.
-
Internal Standard Spiking: Thaw plasma samples and spike with a known concentration of a stable isotope-labeled internal standard (e.g., d4-2-dechloroethylifosfamide) to correct for extraction variability and matrix effects.
-
Sample Preparation (Solid-Phase Extraction - SPE): a. Condition a mixed-mode SPE cartridge with methanol followed by water. b. Load the spiked plasma sample onto the cartridge. c. Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove salts and polar interferences. d. Elute the analyte and internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase.
-
Chromatographic Separation (LC): a. Inject the reconstituted sample onto a chiral stationary phase column (e.g., a cyclodextrin- or polysaccharide-based column). b. Use an isocratic mobile phase (e.g., a mixture of acetonitrile and ammonium acetate buffer) to achieve baseline separation of the (R)- and (S)-enantiomers of 2-DCE-IFO.
-
Detection (MS/MS): a. Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. b. Monitor specific, highly selective mass-to-charge (m/z) transitions (Selected Reaction Monitoring - SRM) for the analyte and the internal standard. For 2-DCE-IFO, this would involve the transition from the protonated parent ion to a characteristic product ion.
-
Quantification: Generate a calibration curve using standards of known concentration prepared in a blank matrix. Calculate the concentration of 2-DCE-IFO in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Data Presentation: Representative Pharmacokinetic Data
The following table summarizes representative pharmacokinetic data for ifosfamide and its dechloroethylated metabolites from published patient studies.
| Parameter | (R)-Ifosfamide | (S)-Ifosfamide | (R)-2-DCE-IFO | (S)-2-DCE-IFO | (R)-3-DCE-IFO | (S)-3-DCE-IFO | Reference |
| AUC (nmol·h/mL) | ~2480 | ~1960 | - | - | - | - | |
| Cmax (ng/mL) | - | - | 9.9 - 238.7 | 15.8 - 663.0 | 20.8 - 852.8 | 28.0 - 862.0 | |
| Clearance (mL/min/m²) | ~41.5 | ~52.4 | - | - | - | - |
Note: AUC and Clearance data are often reported for the parent drug enantiomers, while concentration ranges (Cmax) are available for the metabolites. Direct comparative AUCs for metabolites are less commonly reported but are significantly lower than for the parent drug.
Part 4: Conclusion and Future Directions
Key Takeaways:
-
Biological Inactivity: Lacking a second chloroethyl group, 2-DCE-IFO is a monofunctional agent incapable of forming the highly cytotoxic DNA interstrand cross-links that are the hallmark of ifosfamide's anticancer activity. In vitro assays consistently demonstrate its lack of significant cytotoxicity and apoptosis-inducing potential.
-
Biomarker of Metabolism and Toxicity: The true significance of 2-DCE-IFO is not as an active agent but as a critical biomarker. Its plasma and urine concentrations provide a window into the metabolic balance of an individual patient, reflecting the rate of a pathway that directly competes with drug activation and co-generates the toxic metabolite chloroacetaldehyde.
-
Clinical Relevance: The study of 2-DCE-IFO pharmacokinetics is essential for personalizing ifosfamide therapy. It can help identify patients with metabolic profiles that predispose them to higher toxicity and lower efficacy, and it is a crucial tool for investigating drug-drug interactions that modulate CYP enzyme activity.
Future research should focus on developing strategies to favorably modulate ifosfamide metabolism—specifically, to inhibit the N-dechloroethylation pathway in favor of 4-hydroxylation. This could involve the co-administration of selective CYP inhibitors or the development of novel ifosfamide analogs that are poor substrates for the dechloroethylation reaction, potentially widening the therapeutic window of this important class of anticancer drugs.
References
-
Ifosfamide Pathway, Pharmacokinetics. PharmGKB. [Link]
-
Ifosfamide clinical pharmacokinetics. PubMed. [Link]
-
Detection and quantification of (R) and (S)-dechloroethylifosfamide metabolites in plasma from children by enantioselective LC/MS/MS. PubMed. [Link]
-
Ifosfamide Pathway, Pharmacodynamics. PharmGKB. [Link]
- PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics.Google Scholar.
-
Simplified diagram of ifosfamide metabolism. ResearchGate. [Link]
-
Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. MDPI. [Link]
-
Alkylating agents and platinum antitumor compounds. Oncohema Key. [Link]
-
DNA guanine-guanine crosslinking sequence specificity of isophosphoramide mustard, the alkylating metabolite of the clinical antitumor agent ifosfamide. PubMed. [Link]
-
Mechanism of Action of Bifunctional Alkylating Agents. Grantome. [Link]
-
The effects of bifunctional alkylating agents on DNA. ResearchGate. [Link]
-
Phosphoramide mustard exposure induces DNA adduct formation and the DNA damage repair response in rat ovarian granulosa cells. PMC - NIH. [Link]
-
Chemical factors in the action of phosphoramidic mustard alkylating anticancer drugs: roles for computational chemistry. PubMed. [Link]
-
Structure and Mechanism of Enzymes Involved in Biosynthesis and Breakdown of the Phosphonates Fosfomycin, Dehydrophos, and Phosphinothricin. PMC - NIH. [Link]
-
Synthesis and Enzymology of 2'-Deoxy-7-deazaisoguanosine Triphosphate and Its Complement: A Second Generation Pair in an Artificially Expanded Genetic Information System. PubMed. [Link]
-
Stereoselective pharmacokinetics of ifosfamide and its 2- and 3-N-dechloroethylated metabolites in female cancer patients. PubMed. [Link]
An In-depth Technical Guide on 2-Dechloroethylifosfamide as an Ifosfamide Metabolite
This guide provides a comprehensive technical overview of 2-dechloroethylifosfamide, a critical metabolite of the chemotherapeutic agent ifosfamide. Tailored for researchers, scientists, and drug development professionals, this document delves into the core aspects of its formation, chemical properties, analytical measurement, and clinical significance.
Introduction: The Clinical Context of Ifosfamide and its Metabolic Fate
Ifosfamide is a cornerstone of treatment for a variety of solid tumors and hematologic malignancies.[1] As a prodrug, its therapeutic efficacy is contingent upon metabolic activation. However, the same metabolic processes that generate its cytotoxic effects also lead to the formation of metabolites associated with significant toxicities, including nephrotoxicity and neurotoxicity.[2] A thorough understanding of these metabolic pathways is paramount for optimizing ifosfamide therapy and mitigating its adverse effects.
One of the major metabolic routes for ifosfamide is N-dechloroethylation, a process that competes with the bioactivation pathway.[3] This detoxification pathway leads to the formation of dechloroethylated metabolites, including this compound, and the co-production of the highly toxic compound, chloroacetaldehyde (CAA).[4][5] This guide will focus specifically on this compound, elucidating its role as a key indicator of this metabolic pathway and its implications for ifosfamide therapy.
Chemical Identity and Structure
This compound is an organonitrogen heterocyclic and organophosphorus compound.[6] It is structurally distinct from its isomer, 3-dechloroethylifosfamide. In this compound, a chloroethyl group is removed from the endocyclic nitrogen atom of the oxazaphosphorine ring. Conversely, in 3-dechloroethylifosfamide, the chloroethyl group is cleaved from the exocyclic nitrogen atom.[6][7]
| Property | This compound | 3-Dechloroethylifosfamide |
| IUPAC Name | 3-(2-chloroethyl)-2-oxo-1,3,2λ⁵-oxazaphosphinan-2-amine | N-(2-chloroethyl)-2-oxo-1,3,2λ⁵-oxazaphosphinan-2-amine |
| Molecular Formula | C₅H₁₂ClN₂O₂P | C₅H₁₂ClN₂O₂P |
| Molecular Weight | 198.59 g/mol | 198.59 g/mol |
| CAS Number | 53459-55-5 | 36761-83-8 |
| PubChem CID | 119105 | 114861 |
The Metabolic Pathway: Formation of this compound
The N-dechloroethylation of ifosfamide is a significant metabolic pathway, accounting for a substantial portion of its biotransformation. This pathway is primarily mediated by the cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP2B6, in the liver.[8] There is also evidence of renal metabolism of ifosfamide, leading to the local production of dechloroethylated metabolites and chloroacetaldehyde within the kidneys, which may contribute to nephrotoxicity.[9][10]
The metabolism of ifosfamide is stereoselective. Ifosfamide is administered as a racemic mixture of (R)- and (S)-enantiomers. In human liver microsomes, (R)-ifosfamide is preferentially metabolized via the activating 4-hydroxylation pathway, while (S)-ifosfamide is more readily biotransformed through N-dechloroethylation.[11]
The enzymatic stereoselectivity is even more nuanced:
-
CYP3A4 preferentially catalyzes the formation of (R)-N²-dechloroethylifosfamide and (R)-N³-dechloroethylifosfamide.[11]
-
CYP2B6 primarily mediates the generation of (S)-N³-dechloroethylifosfamide and (S)-N²-dechloroethylifosfamide.[11][12]
This intricate metabolic interplay is visually represented in the following diagram:
Caption: Metabolic pathways of ifosfamide.
Toxicological Significance: A Marker of Chloroacetaldehyde Production
While this compound itself is considered therapeutically inactive, its formation is inexorably linked to the production of chloroacetaldehyde (CAA), a highly toxic metabolite.[4] The N-dechloroethylation of one molecule of ifosfamide yields one molecule of a dechloroethylated metabolite and one molecule of CAA.[9] CAA is implicated in the dose-limiting neurotoxicity and nephrotoxicity associated with ifosfamide therapy.[5][13] Therefore, the quantification of this compound serves as a crucial surrogate marker for the in vivo production of CAA.
Pharmacokinetics of this compound
The pharmacokinetic profile of this compound is influenced by the administration schedule of the parent drug due to the autoinduction of CYP enzymes.[4] In patients receiving fractionated intravenous ifosfamide therapy, the plasma concentrations of this compound are significantly higher on day 5 compared to day 1 of treatment.[4]
| Pharmacokinetic Parameter | Day 1 | Day 5 |
| Cmax (nmol/ml) | 8.6 | 16.7 |
| AUC (nmol h/ml) | 111 | 209 |
| Data from a study in patients with bronchogenic carcinoma receiving 1.5 g/m² daily ifosfamide infusions.[4] |
Population pharmacokinetic studies in children have also been conducted to model the formation and elimination of this compound.[14] These models are essential for understanding the interindividual variability in ifosfamide metabolism and its toxic sequelae.
Analytical Methodology: Quantification of this compound
Accurate and sensitive analytical methods are critical for the pharmacokinetic and metabolic studies of ifosfamide and its metabolites. Enantioselective liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of the (R)- and (S)-enantiomers of 2- and 3-dechloroethylifosfamide in biological matrices such as plasma.[15][16]
Experimental Protocol: Enantioselective LC-MS/MS Analysis
The following protocol provides a framework for the analysis of this compound in human plasma.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Rationale: SPE is employed to remove proteins and other interfering substances from the plasma matrix, which can cause ion suppression in the mass spectrometer and damage the analytical column.[17][18]
-
Procedure:
-
Condition a 1 ml SPE cartridge by eluting sequentially with 1 ml of methanol, 1 ml of water, and 1 ml of 10 mM ammonium acetate buffer (pH 8.22).
-
To 1 ml of plasma, add an internal standard (e.g., a deuterated analog of this compound).
-
Vortex-mix the sample and load it onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 ml of water, followed by 1 ml of a water:methanol (95:5 v/v) solution.
-
Elute the retained analytes with 1 ml of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
-
2. Chromatographic Separation: Chiral HPLC
-
Rationale: A chiral stationary phase is necessary to resolve the (R)- and (S)-enantiomers of this compound.
-
Parameters:
3. Detection: Tandem Mass Spectrometry (MS/MS)
-
Rationale: MS/MS provides high selectivity and sensitivity for the detection and quantification of the analytes.
-
Parameters:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for each enantiomer of this compound and the internal standard should be optimized. For this compound, a transition of m/z 199.1 as the precursor ion can be monitored.[16]
-
The following diagram illustrates the analytical workflow:
Caption: Workflow for the analysis of this compound.
Synthesis of Reference Standards
The availability of pure analytical standards is a prerequisite for the development and validation of quantitative bioanalytical methods. The synthesis of this compound can be achieved through multi-step organic synthesis protocols.[19] Furthermore, the synthesis of stable isotope-labeled analogs (e.g., deuterium-labeled) is crucial for their use as internal standards in mass spectrometry-based assays, ensuring the highest level of accuracy and precision.[] General approaches to the synthesis of cyclophosphamide and its analogs can be adapted for the preparation of this compound.[21][22]
Clinical and Research Implications
The study of this compound has several important implications for both clinical practice and drug development:
-
Biomarker of Toxicity: Monitoring the levels of this compound can provide an indirect measure of a patient's exposure to the toxic metabolite, chloroacetaldehyde. This information could potentially be used to identify patients at a higher risk of developing neurotoxicity or nephrotoxicity.
-
Understanding Drug-Drug Interactions: Co-administration of drugs that induce or inhibit CYP3A4 and CYP2B6 can alter the metabolic profile of ifosfamide, shifting the balance between the activation and dechloroethylation pathways. Studying the impact of these interactions on the formation of this compound can help in managing and predicting such events.
-
Development of Safer Analogs: A deeper understanding of the structure-activity and structure-toxicity relationships of ifosfamide and its metabolites can guide the development of new oxazaphosphorine analogs with a more favorable therapeutic index, potentially by designing molecules that are less susceptible to N-dechloroethylation.
-
Personalized Medicine: The expression and activity of CYP3A4 and CYP2B6 can vary significantly among individuals due to genetic polymorphisms. Pharmacogenomic studies correlating genotypes with the metabolic ratio of 4-hydroxyifosfamide to this compound could pave the way for personalized ifosfamide dosing strategies.
Conclusion
This compound, while not a therapeutically active metabolite, holds a significant position in the clinical pharmacology of ifosfamide. As a direct product of the N-dechloroethylation pathway, its measurement provides invaluable insights into the metabolic fate of ifosfamide and the production of the toxic metabolite, chloroacetaldehyde. The continued application of advanced analytical techniques, such as enantioselective LC-MS/MS, will further our understanding of the complex interplay between ifosfamide metabolism, efficacy, and toxicity, ultimately contributing to the safer and more effective use of this important anticancer agent.
References
-
Lu, H., Wang, J. J., Chan, K. K., & Philip, P. A. (2006). Stereoselectivity in metabolism of ifosfamide by CYP3A4 and CYP2B6. Xenobiotica, 36(5), 367–385. [Link]
-
Lu, H., Wang, J. J., Chan, K. K., & Philip, P. A. (2006). Stereoselectivity in metabolism of ifosfamide by CYP3A4 and CYP2B6. Xenobiotica, 36(5), 367–385. [Link]
-
PharmGKB. (n.d.). Ifosfamide Pathways, Pharmacokinetics and Pharmacodynamics. PharmGKB. [Link]
-
Kerbusch, T., de Kraker, J., de Jonge, M. J., Verweij, J., Voorn, D. A., van den Bongard, H. J., & Beijnen, J. H. (2001). Population pharmacokinetics of ifosfamide and its 2- and 3-dechloroethylated and 4-hydroxylated metabolites in resistant small-cell lung cancer patients. British Journal of Cancer, 85(11), 1649–1658. [Link]
-
Roy, P., Tretyakov, O., Kanamarlapudi, V., & Wainer, I. W. (1999). Role of CYP2B6 and CYP3A4 in the in vitro N-dechloroethylation of (R)- and (S)-ifosfamide in human liver microsomes. Drug Metabolism and Disposition, 27(11), 1319–1326. [Link]
-
Kerbusch, T., de Kraker, J., de Jonge, M. J., Verweij, J., Voorn, D. A., van den Bongard, H. J., & Beijnen, J. H. (2001). Population pharmacokinetics of ifosfamide and its dechloroethylated and hydroxylated metabolites in children with malignant disease: a sparse sampling approach. Clinical Pharmacokinetics, 40(8), 623–635. [Link]
-
Kurowski, V., & Wagner, T. (1997). Comparative pharmacokinetics of ifosfamide, 4-hydroxyifosfamide, chloroacetaldehyde, and 2- and 3-dechloroethylifosfamide in patients on fractionated intravenous ifosfamide therapy. Cancer Chemotherapy and Pharmacology, 40(4), 323–330. [Link]
-
Weber, G. F., & Waxman, D. J. (2000). Role of human liver microsomal CYP3A4 and CYP2B6 in catalyzing N-dechloroethylation of cyclophosphamide and ifosfamide. Biochemical Pharmacology, 59(8), 961–972. [Link]
-
Aleksa, K., Halachmi, N., Ito, S., & Koren, G. (2000). Evidence of renal metabolism of ifosfamide to nephrotoxic metabolites. Biochemical Pharmacology, 60(11), 1701–1706. [Link]
-
Boddy, A. V., Furtun, Y., Sardas, S., Sardas, O., & Idle, J. R. (1996). Pharmacokinetics of ifosfamide, 2- and 3-dechloroethylifosfamide in plasma and urine of cancer patients treated with a 10-day continuous infusion of ifosfamide. Anticancer Research, 16(5B), 3247–3257. [Link]
-
Ruan, Q., Zhu, M., & Gan, J. (2013). Comparative Metabolism of Cyclophosphamide and Ifosfamide in the Mouse Using UPLC-ESI-QTOFMS-Based Metabolomics. Journal of Analytical & Bioanalytical Techniques, S5. [Link]
-
ClinPGx. (n.d.). Ifosfamide Pathway, Pharmacokinetics. ClinPGx. [Link]
-
Aleksa, K., Madadi, P., Pope, J., A'Hern, R., Ito, S., & Koren, G. (2008). Detection and quantification of (R) and (S)-dechloroethylifosfamide metabolites in plasma from children by enantioselective LC/MS/MS. Biomedical Chromatography, 22(8), 862–868. [Link]
-
Springate, J. E., & Van Liew, J. B. (1994). Toxicity of ifosfamide, cyclophosphamide and their metabolites in renal tubular cells in culture. Pediatric Nephrology, 8(2), 157–163. [Link]
-
Aleksa, K., Halachmi, N., Ito, S., & Koren, G. (2000). Evidence of renal metabolism of ifosfamide to nephrotoxic metabolites. Ariel University. [Link]
-
Kerbusch, T., de Kraker, J., de Jonge, M. J., Verweij, J., Voorn, D. A., van den Bongard, H. J., & Beijnen, J. H. (2001). Clinical pharmacokinetics and pharmacodynamics of ifosfamide and its metabolites. Clinical Pharmacokinetics, 40(1), 41–64. [Link]
-
Frazier, C. A., Evans, W. E., & Relling, M. V. (2006). Phase I trial and pharmacokinetic analysis of ifosfamide in cats with sarcomas. American Journal of Veterinary Research, 67(3), 510–516. [Link]
-
Asif, G., & Wainer, I. W. (2007). Enantioselective liquid chromatography-mass spectrometry assay for the determination of ifosfamide and identification of the N-dechloroethylated metabolites of ifosfamide in human plasma. Journal of Chromatography B, 859(1), 120–125. [Link]
-
ClinPGx. (n.d.). Ifosfamide Pathway, Pharmacodynamics. ClinPGx. [Link]
-
Li, H., Zhao, M., & Zhang, Y. (2014). Fast quantification of cyclophosfamide and its N-dechloroethylated metabolite 2-dechloroethylcyclophosphamide in human plasma by UHPLC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 98, 268–272. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 119105, this compound. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 114861, 3-Dechloroethylifosfamide. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3690, Ifosfamide. PubChem. [Link]
-
Misiura, K., Kinas, R. W., Stec, W. J., Kusnierczyk, H., Radzikowski, C., & Sonoda, A. (1988). Synthesis and antitumor activity of analogues of ifosfamide modified in the N-(2-chloroethyl) group. Journal of Medicinal Chemistry, 31(1), 226–230. [Link]
-
Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe, 30(6), 8–13. [Link]
- Chen, C. H., & Chen, Y. J. (2014). U.S.
-
Boyd, V. L., Struck, R. F., & Borch, R. F. (1988). Synthesis and antitumor activity of cyclophosphamide analogues. 4. Preparation, kinetic studies, and anticancer screening of "phenylketophosphamide" and similar compounds related to the cyclophosphamide metabolite aldophosphamide. Journal of Medicinal Chemistry, 31(1), 230–235. [Link]
Sources
- 1. Ifosfamide | C7H15Cl2N2O2P | CID 3690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics and pharmacodynamics of ifosfamide and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative pharmacokinetics of ifosfamide, 4-hydroxyifosfamide, chloroacetaldehyde, and 2- and 3-dechloroethylifosfamide in patients on fractionated intravenous ifosfamide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Dechloroethylifosfamide | C5H12ClN2O2P | CID 119105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Dechloroethylifosfamide | C5H12ClN2O2P | CID 114861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. people.bu.edu [people.bu.edu]
- 9. Evidence of renal metabolism of ifosfamide to nephrotoxic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cris.ariel.ac.il [cris.ariel.ac.il]
- 11. Stereoselectivity in metabolism of ifosfamide by CYP3A4 and CYP2B6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of CYP2B6 and CYP3A4 in the in vitro N-dechloroethylation of (R)- and (S)-ifosfamide in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. avmajournals.avma.org [avmajournals.avma.org]
- 14. Population pharmacokinetics of ifosfamide and its dechloroethylated and hydroxylated metabolites in children with malignant disease: a sparse sampling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Detection and quantification of (R) and (S)-dechloroethylifosfamide metabolites in plasma from children by enantioselective LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enantioselective Liquid Chromatography – Mass Spectrometry Assay for the Determination of Ifosfamide and Identification of the N-Dechloroethylated Metabolites of Ifosfamide in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. spectroscopyeurope.com [spectroscopyeurope.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Synthesis and antitumor activity of analogues of ifosfamide modified in the N-(2-chloroethyl) group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. US20140066654A1 - Solvent-Free Process for the Preparation of Cyclophosphamide - Google Patents [patents.google.com]
- 22. Synthesis and antitumor activity of cyclophosphamide analogues. 4. Preparation, kinetic studies, and anticancer screening of "phenylketophosphamide" and similar compounds related to the cyclophosphamide metabolite aldophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Chemical Properties of 2-Dechloroethylifosfamide
Abstract
This technical guide provides a comprehensive examination of the chemical properties of 2-Dechloroethylifosfamide (2-DCE-IF), a primary metabolite of the oxazaphosphorine cytostatic drug, Ifosfamide (IF). While Ifosfamide is a widely utilized chemotherapeutic agent, its clinical application is often hampered by significant neurotoxicity.[1][2] This toxicity is largely attributed to its metabolic pathway, particularly the formation of 2-DCE-IF and the concurrent release of chloroacetaldehyde (CAA).[3][4][5] This document delves into the molecular structure, physicochemical characteristics, metabolic formation, chemical stability, and analytical methodologies pertinent to 2-DCE-IF. By synthesizing data from peer-reviewed literature, this guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding of 2-DCE-IF's chemical behavior and its critical role in the toxicological profile of Ifosfamide therapy.
Introduction: The Significance of a Metabolite
Ifosfamide (IF) is a prodrug, requiring hepatic bioactivation to exert its cytotoxic, DNA alkylating effects against various solid tumors and hematologic malignancies.[1][2][6][7] Its activation is primarily mediated by cytochrome P450 (CYP) enzymes, leading to the formation of 4-hydroxyifosfamide, the precursor to the active alkylating agent, ifosfamide mustard.[4][5] However, a competing and significant metabolic pathway is the N-dechloroethylation of the side-chain, which is considered a detoxification pathway for the parent drug but paradoxically generates toxic byproducts.[1][2] This process yields this compound (2-DCE-IF) and 3-dechloroethylifosfamide (3-DCE-IF), along with the highly neurotoxic compound chloroacetaldehyde (CAA).[3][4]
Unlike the parent drug's isomer, cyclophosphamide, which preferentially undergoes ring-opening to yield acrolein, ifosfamide's metabolism favors N-dechloroethylation.[3] This distinction is clinically crucial, as the resultant CAA can cross the blood-brain barrier, leading to ifosfamide-induced encephalopathy (IIE), a dose-limiting side effect.[5][8] Therefore, a thorough understanding of the chemical properties of 2-DCE-IF is not merely an academic exercise but a critical component in developing strategies to mitigate Ifosfamide's toxicity and improve patient outcomes.
Chemical Identity and Physicochemical Properties
This compound is an organonitrogen and organophosphorus heterocyclic compound.[9] Its core structure is the 1,3,2-oxazaphosphinane ring, similar to the parent compound, but lacking one of the two N-(2-chloroethyl) side chains.
Nomenclature and Structure
-
Systematic IUPAC Name: 3-(2-chloroethyl)-2-oxo-1,3,2λ⁵-oxazaphosphinan-2-amine[9]
-
Synonyms: 2-DCE-IFF, 2-DClIF, Dechloroethylifosfamide[9]
Physicochemical Data
A summary of the key computed physicochemical properties of this compound is presented below. These parameters are essential for predicting its solubility, membrane permeability, and overall pharmacokinetic behavior.
| Property | Value | Source |
| Molecular Weight | 198.59 g/mol | PubChem[9] |
| Monoisotopic Mass | 198.0324923 Da | PubChem[9][10] |
| XLogP3 | -0.2 | PubChem[9] |
| Hydrogen Bond Donor Count | 1 | PubChem[9] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[9] |
| Rotatable Bond Count | 2 | PubChem[9] |
| Topological Polar Surface Area | 55.6 Ų | PubChem[9] |
Causality Insight: The negative XLogP3 value suggests that this compound is more hydrophilic than its parent compound, Ifosfamide (LogP ≈ 0.86-0.9).[6] This property influences its distribution in the body and its renal clearance. The topological polar surface area (TPSA) is below the 90 Ų threshold often associated with good blood-brain barrier penetration, yet its metabolite, CAA, is known to readily cross it, highlighting the importance of metabolic conversion in toxicity.[5]
Metabolic Formation Pathway
The generation of 2-DCE-IF is a crucial step in the metabolism of Ifosfamide. This process is not a simple hydrolysis but an oxidative enzymatic reaction.
Enzymatic N-Dechloroethylation
The conversion of Ifosfamide to 2-DCE-IF and 3-DCE-IF is primarily catalyzed by hepatic cytochrome P450 enzymes, with CYP3A4 and CYP2B6 being the major contributors.[1][2] This oxidative side-chain dealkylation pathway competes directly with the therapeutically essential C4-hydroxylation pathway that leads to the drug's activation.[2][4]
-
Expertise & Experience: It is noteworthy that Ifosfamide can auto-induce its own metabolism by activating the PXR nuclear receptor, which upregulates CYP3A4 expression.[1][2] This phenomenon explains why metabolite levels, including 2-DCE-IF, can increase during a fractionated-dose therapy regimen, potentially heightening the risk of toxicity over time.[4]
Stereoselectivity
Ifosfamide is administered as a racemic mixture of (R)- and (S)-enantiomers. The metabolism is enantioselective, which has significant clinical implications.[1]
-
CYP3A4/5 preferentially metabolizes R-IFO to the active 4-hydroxyifosfamide but also produces (R)-N-2-DCl-IFO.[2]
-
CYP2B6 shows activity toward S-IFO and preferentially forms (S)-N-3-DCl-IFO and (S)-N-2-DCl-IFO.[2]
-
Studies suggest that the metabolism of the (R)-enantiomer results in lower production of the neurotoxic chloroacetaldehyde, which has led to proposals of administering only (R)-IF to reduce toxicity.[11]
The metabolic pathway is visualized in the diagram below.
Sources
- 1. ClinPGx [clinpgx.org]
- 2. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Metabolism of Cyclophosphamide and Ifosfamide in the Mouse Using UPLC-ESI-QTOFMS-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative pharmacokinetics of ifosfamide, 4-hydroxyifosfamide, chloroacetaldehyde, and 2- and 3-dechloroethylifosfamide in patients on fractionated intravenous ifosfamide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ifosfamide-induced Encephalopathy Precipitated by Aprepitant: A Rarely Manifested Side Effect of Drug Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ifosfamide | C7H15Cl2N2O2P | CID 3690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. A narrative review on diagnosis and treatment of ifosfamide-induced encephalopathy, the perspective of a EURACAN reference center for sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ifosfamide-Induced Metabolic Encephalopathy in 2 Patients With Cutaneous T-Cell Lymphoma Successfully Treated With Methylene Blue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dechloroethylifosfamide | C5H12ClN2O2P | CID 119105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. PubChemLite - this compound (C5H12ClN2O2P) [pubchemlite.lcsb.uni.lu]
- 11. Detection and quantification of (R) and (S)-dechloroethylifosfamide metabolites in plasma from children by enantioselective LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Definitive Guide to the Structural Elucidation of 2-Dechloroethylifosfamide
An In-Depth Technical Guide for Drug Development Professionals
Foreword
The structural elucidation of drug metabolites is a cornerstone of modern pharmaceutical development, providing critical insights into a drug's metabolic fate, efficacy, and toxicity profile. Ifosfamide (IF), a widely used oxazaphosphorine alkylating agent, presents a complex metabolic landscape. As a prodrug, its therapeutic action is dependent on hepatic bioactivation, but parallel metabolic pathways lead to a variety of other compounds, some of which are implicated in the drug's significant side effects.[1][2][3] This guide provides a comprehensive, technically-grounded framework for the structural elucidation of 2-dechloroethylifosfamide, a key metabolite formed via the N-dechloroethylation pathway. This pathway is not only a significant route of IF metabolism but is also responsible for the concurrent release of chloroacetaldehyde (CAA), a molecule strongly associated with the neurotoxicity and nephrotoxicity that can be dose-limiting in clinical settings.[4][5][6]
This document is designed for researchers, medicinal chemists, and drug metabolism scientists. It moves beyond simple recitation of protocols to explain the causal logic behind experimental choices, ensuring a robust and self-validating approach. By integrating high-resolution mass spectrometry, multi-dimensional nuclear magnetic resonance spectroscopy, and confirmatory synthesis, we present a definitive workflow for unequivocally determining the structure of this, and similar, drug metabolites.
The Metabolic Context: Why this compound Matters
Ifosfamide's journey in the body is a branching path. The therapeutically desired pathway involves hydroxylation at the C-4 position of the oxazaphosphorine ring by cytochrome P450 enzymes (primarily CYP3A4 and CYP2B6), leading to the formation of the active alkylating agent, isophosphoramide mustard.[1][7] However, a competing and significant pathway is the oxidation of the N-chloroethyl side chains.[8] This N-dechloroethylation results in the loss of one of the chloroethyl groups, yielding dechloroethylated ifosfamide metabolites and the toxic aldehyde, chloroacetaldehyde.[5][9]
There are two potential N-dechloroethylated isomers: this compound (where the exocyclic N-chloroethyl group is lost) and 3-dechloroethylifosfamide (where the endocyclic N-chloroethyl group is lost).[10] This guide will focus on the elucidation of the former, officially named 3-(2-chloroethyl)-2-oxo-1,3,2λ⁵-oxazaphosphinan-2-amine, as a representative example of the analytical challenge.[11] Pinpointing the exact structure is not merely an academic exercise; it is crucial for understanding enzyme specificities, quantifying metabolic fluxes, and ultimately correlating specific metabolic pathways with clinical outcomes.
The Analytical Strategy: A Multi-Pronged, Self-Validating Workflow
Experimental Protocols and Data Interpretation
Protocol 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Rationale: The initial goal is to isolate the metabolite of interest and confirm its elemental composition. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) provides the necessary separation from the parent drug and other metabolites.[12] High-Resolution Mass Spectrometry (HRMS), using an Orbitrap or Time-of-Flight (TOF) analyzer, provides a mass measurement with high accuracy (typically < 5 ppm), allowing for the confident determination of the elemental formula.[8] Subsequent tandem MS (MS/MS) fragments the isolated ion, providing clues to its structure.[13]
Step-by-Step Methodology:
-
Sample Preparation (Solid-Phase Extraction):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the biological sample (e.g., 1 mL of urine).
-
Wash the cartridge with water to remove salts and polar interferences.
-
Elute the analytes with methanol or acetonitrile.
-
Evaporate the eluate to dryness under nitrogen and reconstitute in the initial mobile phase.
-
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., Waters Acquity BEH C18, 2.1 x 100 mm, 1.7 µm) is a robust starting point.[12]
-
Mobile Phase A: 5 mM Ammonium Formate in Water.
-
Mobile Phase B: Methanol/Acetonitrile (50:50).
-
Gradient: Start with a low percentage of B (e.g., 5%), ramp up to 95% B over 10 minutes to elute compounds, hold, and then re-equilibrate.
-
Flow Rate: 0.2-0.4 mL/min.
-
Rationale: This gradient effectively separates the more polar metabolites from the parent drug. Ammonium formate is a volatile buffer compatible with mass spectrometry.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization, Positive Mode (ESI+). Oxazaphosphorines readily form [M+H]⁺ ions.[13]
-
HRMS Scan: Acquire full scan data from m/z 100-500 to detect the parent drug and potential metabolites.
-
MS/MS Scan: Use data-dependent acquisition to trigger fragmentation of the most intense ions, or target the predicted m/z of the metabolite.
-
Collision Energy: Apply a stepped collision energy (e.g., 10-40 eV) to ensure a rich fragmentation spectrum.
-
Data Interpretation & Expected Results:
The key is to compare the data for the metabolite peak with the parent ifosfamide peak.
| Analyte | Molecular Formula | Theoretical [M+H]⁺ (m/z) | Key MS/MS Fragments & Rationale |
| Ifosfamide | C₇H₁₅Cl₂N₂O₂P | 261.0326 | m/z 211/213: Loss of C₂H₄Cl (chloroethylamine) from the exocyclic nitrogen. m/z 155/157: Cleavage of the P-N bond in the ring.[13] |
| This compound | C₅H₁₂ClN₂O₂P | 199.0398 | m/z 155/157: This fragment should be absent or have very low intensity, as it requires the exocyclic chloroethylamino group which has been lost. m/z 106: A potential fragment corresponding to the protonated oxazaphosphorine ring after loss of the remaining chloroethyl group. |
Table 1: Predicted Mass Spectrometry Data for Ifosfamide and its N-Dechloroethylated Metabolite.
A high-resolution mass measurement confirming the formula C₅H₁₂ClN₂O₂P, combined with a fragmentation pattern that shows the loss of the exocyclic side-chain's characteristic fragments, provides strong evidence for the proposed structure.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: While MS provides the formula and fragmentation, NMR is the gold standard for determining the precise atomic connectivity and stereochemistry of a molecule. For this specific problem, ³¹P NMR offers a highly sensitive and specific window into the phosphorus core, while ¹H and ¹³C NMR map the rest of the molecule, confirming the absence of one chloroethyl group.[14][15][16]
Step-by-Step Methodology:
-
Sample Preparation:
-
The metabolite must be isolated in sufficient quantity and purity (typically >0.5 mg) for NMR. This may require preparative or semi-preparative HPLC.
-
Lyophilize the purified fraction to remove all solvent.
-
Dissolve the sample in a deuterated solvent (e.g., D₂O or CD₃OD).
-
-
NMR Data Acquisition (on a >400 MHz spectrometer):
-
³¹P NMR: Acquire a proton-decoupled ³¹P spectrum. This is a quick and sensitive experiment. The chemical shift (δ) is highly indicative of the chemical environment around the phosphorus atom.[15]
-
¹H NMR: Acquire a standard 1D proton spectrum. This will show signals for all non-exchangeable protons.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum (e.g., using a DEPT sequence) to identify all unique carbon atoms.
-
2D NMR (COSY & HSQC):
-
A COSY (Correlation Spectroscopy) experiment reveals proton-proton (¹H-¹H) coupling, showing which protons are adjacent to each other.
-
An HSQC (Heteronuclear Single Quantum Coherence) experiment correlates each proton with the carbon it is directly attached to, allowing for unambiguous assignment of the carbon skeleton.
-
-
Data Interpretation & Expected Results:
The most compelling evidence comes from a direct comparison of the metabolite's spectra with that of an authentic ifosfamide standard.
| Nucleus | Ifosfamide (Expected) | This compound (Expected Change) | Rationale |
| ³¹P | A single resonance (e.g., δ ~12-15 ppm).[14][15] | A single resonance, likely with a slight shift (Δδ ± 1-2 ppm). | The electronic environment of the phosphorus atom is altered by the change from -NH(CH₂CH₂Cl) to -NH₂ on the exocyclic nitrogen. |
| ¹H | Two distinct -CH₂CH₂Cl patterns (each with two triplets). | One of the -CH₂CH₂Cl patterns will be absent. | Direct evidence of the loss of one chloroethyl group. |
| ¹³C | Four signals for the two chloroethyl groups (~40-50 ppm). | Only two signals for the remaining chloroethyl group will be present. | Confirms the loss of two specific carbon atoms from the parent structure. |
Table 2: Comparative NMR Data for Structural Elucidation.
The disappearance of signals corresponding to one entire chloroethyl group in both the ¹H and ¹³C spectra, coupled with the connectivity data from 2D NMR, provides definitive proof of the N-dechloroethylation. Distinguishing between the 2- and 3-dechloroethyl isomers can be achieved by observing subtle shifts and changes in coupling constants for the protons and carbons within the oxazaphosphorine ring, as the electronic effect of the modification will be transmitted differently depending on its location.
The Gold Standard: Confirmatory Synthesis
Rationale: The final, unequivocal proof of structure is achieved by synthesizing the hypothesized compound and demonstrating that its analytical properties (chromatographic retention time, mass spectrum, and NMR spectra) are identical to those of the isolated metabolite under identical conditions.[][18]
The synthesis of this compound has been reported and generally involves the reaction of 3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorine 2-oxide with an appropriate aminating agent or by modifying the parent ifosfamide molecule.[] By creating this reference standard, all ambiguity is removed, providing a self-validating system that fulfills the highest standards of scientific and regulatory rigor.
Conclusion
The structural elucidation of this compound is a microcosm of the challenges and triumphs of modern drug metabolism research. It requires a logically sequenced, multi-modal analytical approach that builds an irrefutable case. By integrating the separation power of LC, the formula-defining accuracy of HRMS, the structural insight of MS/MS fragmentation, and the definitive connectivity map provided by multi-dimensional NMR, the structure can be confidently proposed. This hypothesis is then elevated to certainty through comparison with a synthetically derived reference standard. This rigorous workflow not only provides the definitive structure of a key metabolite but also deepens our understanding of the metabolic pathways that govern ifosfamide's therapeutic efficacy and its dose-limiting toxicities, ultimately contributing to the development of safer and more effective cancer therapies.
References
-
Title: Ifosfamide Pathway, Pharmacokinetics Source: ClinPGx URL: [Link]
-
Title: Toxicity of ifosfamide and its metabolite chloroacetaldehyde in cultured renal tubule cells Source: PubMed URL: [Link]
-
Title: Clinical pharmacokinetics and pharmacodynamics of ifosfamide and its metabolites Source: PubMed URL: [Link]
-
Title: Identification of biliary metabolites of ifosfamide using 31P magnetic resonance spectroscopy and mass spectrometry Source: PubMed URL: [Link]
-
Title: Chloroacetaldehyde and Ifosfamide Toxicity Source: Grantome URL: [Link]
-
Title: Tandem mass spectrometric analysis of cyclophosphamide, ifosfamide and their metabolites Source: PubMed URL: [Link]
-
Title: Analysis of the urinary excretion of ifosfamide and its N-dechloroethylated metabolites in children using 31P-NMR spectroscopy Source: PubMed URL: [Link]
-
Title: Ifosfamide cytotoxicity on human tumor and renal cells: role of chloroacetaldehyde in comparison to 4-hydroxyifosfamide Source: PubMed URL: [Link]
-
Title: Ifosfamide metabolism and pharmacokinetics (review) Source: PubMed URL: [Link]
-
Title: Ifosfamide clinical pharmacokinetics Source: PubMed URL: [Link]
-
Title: Identification of new metabolites of ifosfamide in rat urine using ion cluster technique Source: ScienceDirect URL: [Link]
-
Title: Ifosfamide Source: StatPearls - NCBI Bookshelf URL: [Link]
-
Title: Enantioselective Liquid Chromatography – Mass Spectrometry Assay for the Determination of Ifosfamide and Identification of the N-Dechloroethylated Metabolites of Ifosfamide in Human Plasma Source: PubMed Central URL: [Link]
-
Title: The analysis of ifosfamide and its metabolites (review) Source: PubMed URL: [Link]
-
Title: Analysis of the Urinary Excretion of Ifosfamide and its N-Dechloroethylated Metabolites in Children Using 31P-NMR Spectroscopy Source: Arzneimittelforschung URL: [Link]
-
Title: Chemotherapeutic Toxicities Source: Cancer Networks URL: [Link]
-
Title: this compound (C5H12ClN2O2P) Source: PubChemLite URL: [Link]
-
Title: Comparative Metabolism of Cyclophosphamide and Ifosfamide in the Mouse Using UPLC-ESI-QTOFMS-Based Metabolomics Source: PubMed Central URL: [Link]
-
Title: Ifosfamide Source: PubChem URL: [Link]
-
Title: Dechloroethylifosfamide Source: PubChem URL: [Link]
-
Title: A New Method to Quantify Ifosfamide Blood Levels Using Dried Blood Spots and UPLC-MS/MS in Paediatric Patients with Embryonic Solid Tumours Source: PubMed Central URL: [Link]
-
Title: Synthesis and antitumor activity of cyclophosphamide analogues. 4. Preparation, kinetic studies, and anticancer screening of "phenylketophosphamide" and similar compounds related to the cyclophosphamide metabolite aldophosphamide Source: PubMed URL: [Link]
-
Title: Ifosfamide Assay Analyzed with HPLC – AppNote Source: MicroSolv URL: [Link]
-
Title: Synthesis and antitumor activity of analogues of ifosfamide modified in the N-(2-chloroethyl) group Source: PubMed URL: [Link]
Sources
- 1. ClinPGx [clinpgx.org]
- 2. Ifosfamide metabolism and pharmacokinetics (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ifosfamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Toxicity of ifosfamide and its metabolite chloroacetaldehyde in cultured renal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ifosfamide clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cancer-networks.com [cancer-networks.com]
- 7. Ifosfamide | C7H15Cl2N2O2P | CID 3690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Comparative Metabolism of Cyclophosphamide and Ifosfamide in the Mouse Using UPLC-ESI-QTOFMS-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ifosfamide cytotoxicity on human tumor and renal cells: role of chloroacetaldehyde in comparison to 4-hydroxyifosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enantioselective Liquid Chromatography – Mass Spectrometry Assay for the Determination of Ifosfamide and Identification of the N-Dechloroethylated Metabolites of Ifosfamide in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dechloroethylifosfamide | C5H12ClN2O2P | CID 119105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. A New Method to Quantify Ifosfamide Blood Levels Using Dried Blood Spots and UPLC-MS/MS in Paediatric Patients with Embryonic Solid Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tandem mass spectrometric analysis of cyclophosphamide, ifosfamide and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of the urinary excretion of ifosfamide and its N-dechloroethylated metabolites in children using 31P-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 16. Synthesis and antitumor activity of cyclophosphamide analogues. 4. Preparation, kinetic studies, and anticancer screening of "phenylketophosphamide" and similar compounds related to the cyclophosphamide metabolite aldophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and antitumor activity of analogues of ifosfamide modified in the N-(2-chloroethyl) group - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Role of 2-Dechloroethylifosfamide in Ifosfamide Toxicity
Executive Summary
Ifosfamide (IFO) is a cornerstone of chemotherapy for a variety of solid tumors and hematologic malignancies.[1] However, its clinical utility is frequently constrained by severe, dose-limiting toxicities, including nephrotoxicity and neurotoxicity.[1][2] IFO is a prodrug, requiring metabolic activation by hepatic cytochrome P450 (CYP) enzymes to exert its therapeutic effects. This same metabolic process, however, also generates a portfolio of toxic byproducts. While metabolites like acrolein and chloroacetaldehyde (CAA) are well-recognized mediators of toxicity, the specific contribution of dechloroethylated metabolites, particularly 2-Dechloroethylifosfamide (2-DCEI), is a critical area of investigation for understanding and mitigating IFO's adverse event profile. This guide provides an in-depth analysis of the formation of 2-DCEI, its direct and indirect roles in ifosfamide-induced toxicity, and the analytical methodologies required for its study.
The Metabolic Landscape of Ifosfamide: A Double-Edged Sword
Ifosfamide's therapeutic action and its toxicity are intrinsically linked to its complex metabolism. As a prodrug, it must be activated to form its DNA alkylating agent, isophosphoramide mustard (IPM).[1][3] This activation is primarily catalyzed by CYP3A4 and CYP2B6 in the liver.[1][4] However, this metabolic pathway is not linear. A significant portion of ifosfamide is shunted into a competing detoxification or toxification pathway known as N-dechloroethylation.[1][4]
This N-dechloroethylation pathway is a major metabolic route for ifosfamide, more so than for its structural isomer cyclophosphamide, which likely explains the differing toxicity profiles of these two drugs.[5] This pathway leads to the formation of this compound (2-DCEI) and 3-Dechloroethylifosfamide (3-DCEI).[4][5] Crucially, this reaction also produces an equimolar amount of chloroacetaldehyde (CAA), a highly reactive and toxic aldehyde.[4][5] Therefore, the formation of 2-DCEI is an indirect marker for the production of CAA, which is implicated as a primary driver of both nephrotoxicity and neurotoxicity.[6][7][8]
The balance between the therapeutic 4-hydroxylation pathway and the toxic N-dechloroethylation pathway is a key determinant of patient outcomes.[1] Genetic polymorphisms in CYP enzymes, such as CYP3A5, can influence the rate of dechloroethylation, leading to higher production of CAA and an increased risk of nephrotoxicity.[1][2]
The Mechanistic Role of 2-DCEI and its Associates in Organ Toxicity
While 2-DCEI itself is considered a toxic metabolite, its primary role in ifosfamide-induced toxicity is often discussed in the context of its co-metabolite, CAA.[4] The localized production of these metabolites within susceptible organs like the kidney is a key factor in the development of toxicity.[9][10]
Nephrotoxicity
Ifosfamide-induced nephrotoxicity often manifests as Fanconi syndrome, characterized by proximal tubular dysfunction.[11][12] The mechanism is multifactorial, with significant evidence pointing to mitochondrial damage.[7][11]
-
Mitochondrial Dysfunction: CAA, formed alongside 2-DCEI, is a potent inhibitor of Complex I of the mitochondrial respiratory chain.[3][6][13] This inhibition disrupts oxidative phosphorylation, leading to a decrease in ATP production and an accumulation of NADH.[6][13] The resulting energy crisis impairs the function of renal tubular cells, which have high energy demands for reabsorption processes.
-
Oxidative Stress: The disruption of the electron transport chain can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress.[7][14] Furthermore, CAA can deplete cellular levels of glutathione (GSH), a major antioxidant, further compromising the cell's ability to handle oxidative damage.[1][3][14]
-
Direct Tubular Damage: The accumulation of these toxic metabolites in the renal cortex contributes to direct damage to the tubular cells.[6][15]
Neurotoxicity
Ifosfamide-induced encephalopathy is a serious complication, occurring in a significant percentage of patients.[16] The ability of ifosfamide metabolites to cross the blood-brain barrier is a key factor in its neurotoxic potential.[1][17]
-
Metabolite-Induced Encephalopathy: Both 2-DCEI and CAA are implicated in neurotoxicity.[16][17] CAA's structural similarity to known sedatives like chloral hydrate may contribute to its effects on the central nervous system.
-
Mitochondrial Impairment in Neurons: Similar to the kidneys, CAA disrupts mitochondrial function in neuronal cells, impairing energy metabolism.
-
Glutathione Depletion: Depletion of GSH in the brain reduces its capacity to detoxify neurotoxic substances, exacerbating the damage.
Quantitative Insights into Dechloroethylated Metabolites
Understanding the concentration of 2-DCEI and its enantiomers is crucial for correlating metabolic profiles with clinical toxicity. Studies have quantified these metabolites in patient plasma, revealing significant inter-patient variability.
| Metabolite | Plasma Concentration Range (ng/mL) | Patient Population | Reference |
| (R)-2-DCEIF | 9.9 - 238.7 | Pediatric | [18] |
| (S)-2-DCEIF | 15.8 - 663.0 | Pediatric | [18] |
| (R)-3-DCEIF | 20.8 - 852.8 | Pediatric | [18] |
| (S)-3-DCEIF | 28.0 - 862.0 | Pediatric | [18] |
These data highlight that the S-enantiomer of ifosfamide is more prone to N-dechloroethylation, leading to higher levels of the corresponding dechloroethylated metabolites.[1] This enantioselective metabolism may have clinical significance, as the R-enantiomer has a more favorable profile with more rapid 4-hydroxylation (activation) and less dechloroethylation.[3]
Analytical Protocols for the Quantification of 2-DCEI
Accurate measurement of 2-DCEI in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring. Gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) are the primary analytical techniques employed.
Protocol: Quantification of 2-DCEI in Human Plasma by GC-NPD
This protocol is adapted from methodologies proven to be sensitive and robust for the analysis of ifosfamide and its dechloroethylated metabolites.[19][20]
Objective: To quantify this compound (2-DCEI) in human plasma.
Principle: Plasma samples are prepared by liquid-liquid extraction to isolate the analytes. The extract is then analyzed by Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD), which provides high sensitivity for nitrogen- and phosphorus-containing compounds like 2-DCEI.
Methodology:
-
Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 50 µL of human plasma into a microcentrifuge tube.
-
Add an internal standard (e.g., trofosfamide) to correct for extraction variability.
-
Alkalinize the sample (e.g., with sodium hydroxide) to ensure the analytes are in their non-ionized form.
-
Add 500 µL of ethyl acetate, vortex vigorously for 1 minute to extract the analytes into the organic phase.
-
Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 50 µL) of ethyl acetate for injection.
-
-
Gas Chromatography-Nitrogen Phosphorus Detection (GC-NPD):
-
GC System: Agilent 7890B or equivalent.
-
Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode, 250°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: 20°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Detector: Nitrogen-Phosphorus Detector (NPD), 300°C.
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards in blank plasma with known concentrations of 2-DCEI (e.g., 0.05 to 100 µg/mL).[19]
-
Process the standards and quality control samples alongside the unknown samples using the same extraction procedure.
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.
-
Determine the concentration of 2-DCEI in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion and Future Directions
This compound is a significant metabolite in the ifosfamide pathway. Its formation is inextricably linked to the production of chloroacetaldehyde, a primary mediator of the drug's debilitating nephro- and neurotoxicity. The core mechanisms of this toxicity involve severe mitochondrial dysfunction and the induction of oxidative stress in target organs.
Future research should focus on:
-
Modulating Metabolism: Investigating strategies to shift ifosfamide metabolism away from the N-dechloroethylation pathway and towards the therapeutic 4-hydroxylation pathway. This could involve the use of specific CYP enzyme inhibitors or inducers.
-
Enantiomer-Specific Dosing: Exploring the clinical benefits of administering enantiomerically pure (R)-ifosfamide to potentially reduce the production of toxic metabolites.[18]
-
Biomarker Development: Utilizing 2-DCEI and other metabolite levels as predictive biomarkers to identify patients at higher risk of developing severe toxicities, allowing for personalized dosing strategies.
A deeper understanding of the role of 2-DCEI and its associated metabolites will be paramount in developing safer and more effective ifosfamide-based chemotherapy regimens.
References
-
PharmGKB. (n.d.). Ifosfamide Pathways, Pharmacokinetics and Pharmacodynamics. PharmGKB. [Link]
-
Roy, P., Yu, L. J., Crespi, C. L., & Waxman, D. J. (2000). Hydroxylation and N-Dechloroethylation of Ifosfamide and Deuterated Ifosfamide by the Human Cytochrome P450s and Their Commonly Occurring Polymorphisms. Drug Metabolism and Disposition, 28(5), 548-557. [Link]
-
Guo, Y., Chen, Y., Li, H., & Gu, J. (2014). Comparative Metabolism of Cyclophosphamide and Ifosfamide in the Mouse Using UPLC-ESI-QTOFMS-Based Metabolomics. Journal of the American Society for Mass Spectrometry, 25(6), 1017-1027. [Link]
-
Nissim, I., Horyn, O., Daikhin, Y., Nissim, I., & Yudkoff, M. (2006). Ifosfamide-Induced Nephrotoxicity: Mechanism and Prevention. Cancer Research, 66(15), 7824-7831. [Link]
-
Alehaideb, Z. I., Al-Otaibi, B., Al-Dubayee, M., & Al-Yahya, A. (2023). Ifosfamide-induced nephrotoxicity in oncological patients. Expert Opinion on Drug Safety, 22(12), 1185-1195. [Link]
-
Goren, M. P. (n.d.). Chloroacetaldehyde and Ifosfamide Toxicity. Grantome. [Link]
-
Sessink, P. J., Anzion, R. B., Van den Broek, P. H., & Bos, R. P. (2000). Determination of ifosfamide, 2- and 3-dechloroethyifosfamide using gas chromatography with nitrogen-phosphorus or mass spectrometry detection. Journal of Chromatography B: Biomedical Sciences and Applications, 741(2), 217-225. [Link]
-
Cancer Networks. (2024). Chemotherapeutic Toxicities. Cancer Networks. [Link]
-
eviQ. (n.d.). Ifosfamide-induced encephalopathy. eviQ. [Link]
-
Sessink, P. J., Anzion, R. B., van den Broek, P. H., & Bos, R. P. (2000). Determination of ifosfamide, 2- and 3-dechloroethylifosfamide using gas chromatography with nitrogen-phosphorous or mass spectrometry detection. DSpace@Radboud Repository. [Link]
-
ClinPGx. (n.d.). Ifosfamide Pathway, Pharmacodynamics. ClinPGx. [Link]
-
ClinPGx. (n.d.). Ifosfamide Pathway, Pharmacokinetics. ClinPGx. [Link]
-
Aleksa, K., Cvitkovic, M., Spasenovic, V., Woodland, C., & Rieder, M. (2008). Detection and quantification of (R) and (S)-dechloroethylifosfamide metabolites in plasma from children by enantioselective LC/MS/MS. Biomedical Chromatography, 22(11), 1251-1257. [Link]
-
Soucheray, M., & Nghiem, D. (2024). Rare Delayed Ifosfamide Encephalopathy: A Case Report of Chemotherapeutic Neurotoxicity. Cureus, 16(2), e53696. [Link]
-
Zhang, Y., Xiang, X., Chen, Z., & Zhong, D. (2014). Fast quantification of cyclophosfamide and its N-dechloroethylated metabolite 2-dechloroethylcyclophosphamide in human plasma by UHPLC-MS/MS. Biomedical Chromatography, 28(12), 1735-1740. [Link]
-
Lee, S. M., Kim, J., Lee, S., & Kim, S. H. (2021). Investigation of Ifosfamide Toxicity Induces Common Upstream Regulator in Liver and Kidney. Processes, 9(11), 1999. [Link]
-
Singh, G., & Shafi, H. (2022). A novel case of prolonged Ifosfamide encephalopathy and long-term treatment with methylene blue. BMC Pediatrics, 22(1), 74. [Link]
-
Alehaideb, Z. I., Al-Otaibi, B., Al-Dubayee, M., & Al-Yahya, A. (2023). Ifosfamide-induced nephrotoxicity in oncological patients. Expert Opinion on Drug Safety, 22(12), 1185-1195. [Link]
-
Springate, J. E., & Rieder, M. J. (2000). Evidence of renal metabolism of ifosfamide to nephrotoxic metabolites. Biochemical Pharmacology, 60(11), 1715-1718. [Link]
-
Wsol, V., Szotakova, B., & Skalova, L. (2004). Liquid chromatography-mass spectrometry assay for quantitation of ifosfamide and its N-deschloroethylated metabolites in rat microsomal medium. Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences, 809(1), 111-116. [Link]
-
Lee, S. M., Kim, J., Lee, S., & Kim, S. H. (2021). Investigation of Ifosfamide Toxicity Induces Common Upstream Regulator in Liver and Kidney. ResearchGate. [Link]
-
Flinois, J. P., Flinois, N., & Autissier, C. (2020). Ifosfamide nephrotoxicity in adult patients. Clinical Kidney Journal, 13(5), 856-864. [Link]
-
Springate, J. E., & Rieder, M. J. (2005). Toxicity of ifosfamide, cyclophosphamide and their metabolites in renal tubular cells in culture. Semantic Scholar. [Link]
-
Van der Steen, J., El-Yazigi, A., & Al-Ghazaly, M. (1993). Chemical Stability and Fate of the Cytostatic Drug Ifosfamide and Its N-dechloroethylated Metabolites in Acidic Aqueous Solutions. Journal of Pharmaceutical Sciences, 82(1), 64-69. [Link]
-
ResearchGate. (n.d.). Mechanisms of the ifosfamide-induced inhibition of endocytosis in the rat proximal kidney tubule. ResearchGate. [Link]
-
Nissim, I., Horyn, O., Daikhin, Y., Nissim, I., & Yudkoff, M. (2006). Ifosfamide-induced nephrotoxicity: mechanism and prevention. Cancer Research, 66(15), 7824-7831. [Link]
-
Voelcker, G. (2023). The Mechanism of Action of Cyclophosphamide and Ifosfamide. Iris Publishers. [Link]
-
Skinner, R., Pearson, A. D., Price, L., Coulthard, M. G., & Craft, A. W. (1991). Nephrotoxicity after ifosfamide. Archives of Disease in Childhood, 66(6), 732-738. [Link]
-
ResearchGate. (n.d.). Mechanisms of ifosfamide-induced nephrotoxicity. ResearchGate. [Link]
-
Kerbusch, T., de Kraker, J., & Beijnen, J. H. (2001). Clinical pharmacokinetics and pharmacodynamics of ifosfamide and its metabolites. Clinical Pharmacokinetics, 40(7), 493-515. [Link]
-
Ghareeb, M. A., & El-Megharbel, S. M. (2023). Evaluation of in vitro effects of ifosfamide drug on mitochondrial functions using isolated mitochondria obtained from vital organs. Journal of Biochemical and Molecular Toxicology, 37(12), e23570. [Link]
-
Van Gils, M., & De Vleeschouwer, K. (2020). Mitochondrial Dysfunction and Oxidative Stress in Hereditary Ectopic Calcification Diseases. Antioxidants, 9(10), 968. [Link]
-
Manczak, M., & Reddy, P. H. (2018). The medicinal chemistry of mitochondrial dysfunction: a critical overview of efforts to modulate mitochondrial health. Journal of Medicinal Chemistry, 61(14), 5891-5917. [Link]
Sources
- 1. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. ClinPGx [clinpgx.org]
- 4. Hydroxylation and N-Dechloroethylation of Ifosfamide and Deuterated Ifosfamide by the Human Cytochrome P450s and Their Commonly Occurring Polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Metabolism of Cyclophosphamide and Ifosfamide in the Mouse Using UPLC-ESI-QTOFMS-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Chloroacetaldehyde and Ifosfamide Toxicity - Marshall Goren [grantome.com]
- 9. cris.ariel.ac.il [cris.ariel.ac.il]
- 10. Toxicity of ifosfamide, cyclophosphamide and their metabolites in renal tubular cells in culture | Semantic Scholar [semanticscholar.org]
- 11. Ifosfamide-induced nephrotoxicity in oncological patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nephrotoxicity after ifosfamide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ifosfamide-induced nephrotoxicity: mechanism and prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Ifosfamide nephrotoxicity in adult patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 177-Ifosfamide-induced encephalopathy | eviQ [eviq.org.au]
- 17. Rare Delayed Ifosfamide Encephalopathy: A Case Report of Chemotherapeutic Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Detection and quantification of (R) and (S)-dechloroethylifosfamide metabolites in plasma from children by enantioselective LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Determination of ifosfamide, 2- and 3-dechloroethyifosfamide using gas chromatography with nitrogen-phosphorus or mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. dspace.library.uu.nl [dspace.library.uu.nl]
2-Dechloroethylifosfamide degradation pathway
An In-Depth Technical Guide to the 2-Dechloroethylifosfamide Degradation Pathway
Executive Summary
Ifosfamide (IF), a cornerstone of chemotherapy for various solid tumors and hematologic malignancies, is a prodrug requiring metabolic activation to exert its cytotoxic effects.[1][2] However, its clinical utility is often constrained by a significant side-chain oxidation pathway, N-dechloroethylation, which competes with therapeutic activation. This degradation pathway, resulting in the formation of 2- and 3-dechloroethylifosfamide, is not merely a route of inactivation but also the primary source of the highly toxic metabolite, chloroacetaldehyde (CAA).[1][2][3] Understanding the intricacies of this pathway is paramount for researchers, scientists, and drug development professionals seeking to optimize ifosfamide therapy, mitigate its dose-limiting toxicities, and design safer, more effective analogs. This guide provides a comprehensive exploration of the enzymatic machinery, metabolic fate, toxicological consequences, and analytical characterization of the this compound degradation pathway, grounded in field-proven insights and authoritative research.
The Metabolic Crossroads: Therapeutic Activation versus Toxic Degradation
The metabolism of ifosfamide represents a critical bifurcation, dictating both its therapeutic efficacy and its toxicity profile. The parent compound is pharmacologically inert and must undergo hepatic biotransformation by cytochrome P450 (CYP) enzymes.[4][5]
-
Therapeutic Activation (4-Hydroxylation): The clinically desired pathway is the oxidation of the oxazaphosphorine ring at the C-4 position, catalyzed primarily by CYP3A4 and CYP2B6.[1][2] This reaction yields 4-hydroxyifosfamide, which exists in equilibrium with its tautomer, aldoifosfamide.[1][3] Aldoifosfamide then undergoes spontaneous, non-enzymatic degradation to release the ultimate alkylating agent, isophosphoramide mustard (IPM), and the urotoxic metabolite, acrolein.[6] IPM is responsible for the drug's anticancer activity by cross-linking DNA.[2]
-
Degradation Pathway (N-Dechloroethylation): Competing directly with 4-hydroxylation is the oxidative N-dechloroethylation of one or both of the chloroethyl side chains.[1][2] This reaction, which accounts for a substantial portion of ifosfamide metabolism, leads to the formation of the inactive metabolites this compound or 3-dechloroethylifosfamide.[3][7] Crucially, this process liberates equimolar amounts of chloroacetaldehyde (CAA), a metabolite implicated in the severe neurotoxicity and nephrotoxicity associated with ifosfamide therapy.[1][8]
The balance between these two pathways is a key determinant of the drug's therapeutic index. Factors influencing this balance include the specific CYP enzyme profile of the patient, co-administered drugs that may induce or inhibit these enzymes, and the stereochemistry of the ifosfamide molecule itself.[2][9]
Caption: Overview of the competing metabolic pathways of Ifosfamide.
The Enzymology of Dechloroethylation: A Tale of Two CYPs
The N-dechloroethylation of ifosfamide is primarily mediated by the same hepatic enzymes responsible for its activation: CYP3A4 and CYP2B6.[1][2] However, the kinetics and stereoselectivity of these enzymes differ significantly between the two competing pathways, which has profound clinical implications.
Ifosfamide is administered as a racemic mixture of (R)- and (S)-enantiomers. Research has demonstrated that the metabolic fate of these enantiomers is distinct:
-
CYP3A4: This highly abundant liver enzyme preferentially metabolizes (R)-ifosfamide via the therapeutic 4-hydroxylation pathway. Conversely, it has a higher intrinsic clearance for the N-dechloroethylation of the (S)-enantiomer, leading to a greater production of toxic metabolites from this isomer.[9][10]
-
CYP2B6: In contrast, CYP2B6 is more active toward (S)-ifosfamide for the activation pathway (4-hydroxylation). It also robustly catalyzes the N-dechloroethylation of (S)-ifosfamide.[9][10]
This enantioselectivity is clinically significant. The (R)-enantiomer has more favorable metabolic properties, with a greater propensity for therapeutic activation and less extensive conversion down the toxic degradation pathway.[9] This has led to the suggestion that the use of enantiomerically pure (R)-ifosfamide could offer a distinct clinical advantage over the racemic mixture.[9]
Table 1: Cytochrome P450 Isoform Roles in Ifosfamide Metabolism
| CYP Isoform | Primary Metabolic Pathway | Preferred Enantiomer | Clinical Consequence |
|---|---|---|---|
| CYP3A4 | 4-Hydroxylation (Activation) | (R)-Ifosfamide | Major contributor to therapeutic effect.[1][9] |
| N-Dechloroethylation (Degradation) | (S)-Ifosfamide | Major contributor to CAA formation.[2][9] | |
| CYP2B6 | 4-Hydroxylation (Activation) | (S)-Ifosfamide | Contributes to therapeutic effect.[1][9] |
| N-Dechloroethylation (Degradation) | (S)-Ifosfamide | Significant contributor to CAA formation.[2][9] |
| Minor Contributors | 4-Hydroxylation | N/A | CYP2A6, 2C8, 2C9, 2C19 play smaller roles.[1] |
Furthermore, ifosfamide metabolism is subject to autoinduction. The parent drug can activate the pregnane X receptor (PXR), leading to the transcriptional upregulation of CYP3A4.[1][11] This means that during prolonged or fractionated dosing schedules, the rate of ifosfamide metabolism increases, leading to elevated levels of both therapeutic and toxic metabolites over time.[7]
Chloroacetaldehyde (CAA): The Toxic Effector
The release of chloroacetaldehyde (CAA) is the most clinically significant consequence of the this compound degradation pathway. CAA is a reactive aldehyde that is structurally similar to toxic metabolites of ethanol and chloral hydrate.[12] It is highly diffusible and can cross the blood-brain barrier, leading to the characteristic encephalopathy seen in a subset of patients receiving ifosfamide.[12][13]
The mechanisms of CAA-induced toxicity are multifactorial:
-
Mitochondrial Dysfunction: CAA is a potent inhibitor of the mitochondrial electron transport chain, specifically complex I. This disrupts oxidative phosphorylation, leading to a sharp decline in cellular ATP levels.[2][14]
-
Glutathione Depletion: CAA reacts with and depletes cellular stores of glutathione (GSH), a critical antioxidant.[15][16][17] This leaves cells vulnerable to oxidative stress and damage.
-
Enzyme Inhibition: CAA can inhibit various enzymes, including aldehyde dehydrogenase (ALDH), which is involved in its own detoxification.[6]
This cascade of events is particularly damaging in the central nervous system (CNS) and the kidneys, the primary sites of ifosfamide-related toxicity.
-
Neurotoxicity (Encephalopathy): Occurs in up to 30% of patients and ranges from mild confusion and somnolence to severe delirium, seizures, and coma.[13][16] The CNS is particularly vulnerable due to its high energy demand and reliance on mitochondrial function.
-
Nephrotoxicity: CAA generated locally in the renal tubules by kidney CYP enzymes, or delivered systemically, can cause proximal tubule dysfunction, leading to Fanconi syndrome.[8][15][17][18]
Caption: Proposed mechanism of Chloroacetaldehyde (CAA)-induced neurotoxicity.
Analytical Strategies for Pathway Characterization
Elucidating the kinetics and products of the this compound pathway requires robust and sensitive analytical methods. The complexity of the metabolic mixture, containing the parent drug, its isomers, and multiple metabolites, necessitates high-resolution separation and specific detection techniques.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application.[19][20] Its high sensitivity and specificity allow for the simultaneous quantification of ifosfamide and its key metabolites, including 2- and 3-dechloroethylifosfamide, in complex biological matrices like plasma and urine.[19][21]
Experimental Protocol: UPLC-MS/MS Quantification of Ifosfamide and Dechloroethylated Metabolites
This protocol provides a framework for the simultaneous analysis of ifosfamide, this compound, and 3-dechloroethylifosfamide in human plasma.
1. Objective: To accurately quantify (R,S)-ifosfamide and its primary N-dechloroethylated metabolites in human plasma samples.
2. Materials & Reagents:
-
Ifosfamide, this compound, 3-dechloroethylifosfamide analytical standards.
-
Cyclophosphamide (Internal Standard, IS).
-
Human plasma (K2-EDTA).
-
Acetonitrile (ACN), Methanol (MeOH), Ethyl Acetate (LC-MS grade).
-
Ammonium Formate.
-
Solid Phase Extraction (SPE) cartridges (e.g., C18).
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
3. Sample Preparation (Solid Phase Extraction): a. Thaw plasma samples, calibration standards, and quality controls on ice. b. To 100 µL of plasma, add 10 µL of internal standard working solution (e.g., cyclophosphamide in 50% MeOH). Vortex briefly. c. Add 200 µL of water and vortex. d. Condition the SPE cartridge with 1 mL of MeOH followed by 1 mL of water. e. Load the diluted plasma sample onto the SPE cartridge. f. Wash the cartridge with 1 mL of water. g. Elute the analytes with 1 mL of ethyl acetate. h. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. i. Reconstitute the residue in 100 µL of mobile phase A. Vortex and transfer to an autosampler vial.
4. UPLC-MS/MS Conditions:
-
UPLC Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase A: 5 mM Ammonium Formate in Water.
-
Mobile Phase B: Methanol:Acetonitrile (50:50, v/v).
-
Flow Rate: 0.2 mL/min.
-
Gradient:
-
0-1.0 min: 95% A
-
1.0-5.0 min: Linear gradient to 5% A
-
5.0-6.0 min: Hold at 5% A
-
6.1-8.0 min: Return to 95% A and equilibrate.
-
-
Injection Volume: 5 µL.
-
Ionization Source: ESI, Positive Mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Ifosfamide: m/z 261.0 > 91.6
-
2/3-DCE-IF: m/z 199.0 > 154.0 (example transition, must be optimized)
-
Cyclophosphamide (IS): m/z 261.0 > 140.0
-
5. Data Analysis: a. Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards. b. Use a weighted (1/x²) linear regression to fit the data. c. Quantify unknown samples by interpolating their peak area ratios from the calibration curve.
Caption: Analytical workflow for metabolite quantification by UPLC-MS/MS.
Clinical Management and Future Directions
Mitigating the toxicity arising from the this compound pathway is a key clinical challenge. Strategies include:
-
Hydration and Mesna: Vigorous hydration and co-administration of mesna are standard of care to protect the bladder from acrolein, but mesna offers only limited protection against CAA-induced nephrotoxicity.[1][17]
-
Methylene Blue: For established ifosfamide-induced encephalopathy, methylene blue is a therapeutic option. It is thought to act as an alternative electron acceptor in the mitochondrial respiratory chain, bypassing the CAA-induced blockage and restoring mitochondrial function. It may also inhibit monoamine oxidases, preventing the formation of other neurotoxic species.[12][14]
The future of optimizing ifosfamide therapy lies in a deeper understanding of its metabolic pathways. The development of enantiomerically pure (R)-ifosfamide could provide a more favorable therapeutic index.[9] Additionally, pharmacogenomic approaches to identify patients with CYP genetic variants that predispose them to higher rates of dechloroethylation could allow for personalized dosing strategies to minimize the risk of severe toxicity.
References
-
Ifosfamide Pathway, Pharmacokinetics. (n.d.). ClinPGx. Retrieved from [Link]
-
Springate, J. E., et al. (1995). Toxicity of ifosfamide and its metabolite chloroacetaldehyde in cultured renal tubule cells. PubMed. Retrieved from [Link]
-
Kuepfer, L., et al. (2004). Methylene blue and the neurotoxic mechanisms of ifosfamide encephalopathy. PubMed. Retrieved from [Link]
-
Roy, P., et al. (2004). Stereoselective metabolism of ifosfamide by human P-450s 3A4 and 2B6. Favorable metabolic properties of R-enantiomer. PubMed. Retrieved from [Link]
-
Goren, M. P. (n.d.). Chloroacetaldehyde and Ifosfamide Toxicity. Grantome. Retrieved from [Link]
-
Kaijser, G. P., et al. (1993). The analysis of ifosfamide and its metabolites (review). PubMed. Retrieved from [Link]
-
Ifosfamide neurotoxicity and potential treatment with methylene blue. (2008). Healio. Retrieved from [Link]
-
Nicolao, P., & Giometto, B. (2003). Neurological toxicity of ifosfamide. PubMed. Retrieved from [Link]
-
Lu, H., et al. (2006). Stereoselectivity in metabolism of ifosfamide by CYP3A4 and CYP2B6. Xenobiotica. Retrieved from [Link]
-
PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics. (2018). Pharmacogenomics. Retrieved from [Link]
-
Ren, S., et al. (2015). Comparative Metabolism of Cyclophosphamide and Ifosfamide in the Mouse Using UPLC-ESI-QTOFMS-Based Metabolomics. PubMed Central. Retrieved from [Link]
-
177-Ifosfamide-induced encephalopathy. (n.d.). eviQ. Retrieved from [Link]
-
Ifosfamide Pathway, Pharmacodynamics. (n.d.). ClinPGx. Retrieved from [Link]
-
Singh, P., & Saadabadi, A. (2024). Ifosfamide. StatPearls - NCBI Bookshelf. Retrieved from [Link]
-
Drug metabolism. (n.d.). Wikipedia. Retrieved from [Link]
-
Boddy, A. V., et al. (1996). Pharmacokinetics of ifosfamide, 2- and 3-dechloroethylifosfamide in plasma and urine of cancer patients treated with a 10-day continuous infusion of ifosfamide. PubMed. Retrieved from [Link]
-
Kurowski, V., & Wagner, T. (1997). Comparative pharmacokinetics of ifosfamide, 4-hydroxyifosfamide, chloroacetaldehyde, and 2- and 3-dechloroethylifosfamide in patients on fractionated intravenous ifosfamide therapy. PubMed. Retrieved from [Link]
-
Springate, J. E., et al. (1996). Ifosfamide metabolite chloroacetaldehyde causes renal dysfunction in vivo. PubMed. Retrieved from [Link]
-
Pelgrims, J. Y. (2002). Novel treatment for the management of ifosfamide neurotoxicity: Rationale for the use of methylene blue. ResearchGate. Retrieved from [Link]
-
Chang, T. K., et al. (1997). Enhanced cyclophosphamide and ifosfamide activation in primary human hepatocyte cultures: response to cytochrome P-450 inducers and autoinduction by oxazaphosphorines. PubMed. Retrieved from [Link]
-
Cerna, M., et al. (2002). Chemical Stability and Fate of the Cytostatic Drug Ifosfamide and Its N-dechloroethylated Metabolites in Acidic Aqueous Solutions. PubMed. Retrieved from [Link]
-
Aleksa, K., et al. (2000). Evidence of renal metabolism of ifosfamide to nephrotoxic metabolites. PubMed. Retrieved from [Link]
-
Nissim, I., & Weinberg, J. M. (1994). Ifosfamide metabolite chloroacetaldehyde causes Fanconi syndrome in the perfused rat kidney. PubMed. Retrieved from [Link]
-
Oliveira, R. V., et al. (2007). Enantioselective Liquid Chromatography – Mass Spectrometry Assay for the Determination of Ifosfamide and Identification of the N-Dechloroethylated Metabolites of Ifosfamide in Human Plasma. PubMed Central. Retrieved from [Link]
-
Encephalopathy Associated with Ifosfamide Use in the Treatment of Patient with Diffuse Large B Cell Lymphoma. (2021). Sci Forschen. Retrieved from [Link]
-
Aleksa, K., et al. (2000). Evidence of renal metabolism of ifosfamide to nephrotoxic metabolites. Ariel University. Retrieved from [Link]
-
A New Method to Quantify Ifosfamide Blood Levels Using Dried Blood Spots and UPLC-MS/MS in Paediatric Patients with Embryonic Solid Tumours. (2015). PMC - NIH. Retrieved from [Link]
-
Ifosfamide Assay Analyzed with HPLC – AppNote. (n.d.). MicroSolv. Retrieved from [Link]
Sources
- 1. ClinPGx [clinpgx.org]
- 2. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Metabolism of Cyclophosphamide and Ifosfamide in the Mouse Using UPLC-ESI-QTOFMS-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ifosfamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Drug metabolism - Wikipedia [en.wikipedia.org]
- 6. ClinPGx [clinpgx.org]
- 7. Comparative pharmacokinetics of ifosfamide, 4-hydroxyifosfamide, chloroacetaldehyde, and 2- and 3-dechloroethylifosfamide in patients on fractionated intravenous ifosfamide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evidence of renal metabolism of ifosfamide to nephrotoxic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stereoselective metabolism of ifosfamide by human P-450s 3A4 and 2B6. Favorable metabolic properties of R-enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Enhanced cyclophosphamide and ifosfamide activation in primary human hepatocyte cultures: response to cytochrome P-450 inducers and autoinduction by oxazaphosphorines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ifosfamide neurotoxicity and potential treatment with methylene blue [healio.com]
- 13. 177-Ifosfamide-induced encephalopathy | eviQ [eviq.org.au]
- 14. Methylene blue and the neurotoxic mechanisms of ifosfamide encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Toxicity of ifosfamide and its metabolite chloroacetaldehyde in cultured renal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neurological toxicity of ifosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ifosfamide metabolite chloroacetaldehyde causes renal dysfunction in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ifosfamide metabolite chloroacetaldehyde causes Fanconi syndrome in the perfused rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Enantioselective Liquid Chromatography – Mass Spectrometry Assay for the Determination of Ifosfamide and Identification of the N-Dechloroethylated Metabolites of Ifosfamide in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A New Method to Quantify Ifosfamide Blood Levels Using Dried Blood Spots and UPLC-MS/MS in Paediatric Patients with Embryonic Solid Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The analysis of ifosfamide and its metabolites (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
The In Vivo Formation of 2-Dechloroethylifosfamide: A Technical Guide to Its Metabolic Origin and Analytical Characterization
This in-depth technical guide provides a comprehensive exploration of the in vivo formation of 2-dechloroethylifosfamide, a critical, yet often toxic, metabolite of the widely used antineoplastic agent, ifosfamide. Designed for researchers, scientists, and drug development professionals, this document delves into the core biochemical pathways, enzymatic drivers, and state-of-the-art analytical methodologies essential for understanding and quantifying this metabolic process. By synthesizing established scientific principles with practical, field-proven insights, this guide aims to equip you with the knowledge to navigate the complexities of ifosfamide metabolism and its clinical implications.
Executive Summary: The Dichotomy of Ifosfamide Metabolism
Ifosfamide (IFO) is a prodrug, meaning it requires metabolic activation to exert its cytotoxic effects against cancerous cells.[1][2][3] This activation is a double-edged sword. The therapeutically desired pathway is the 4-hydroxylation of ifosfamide, which leads to the formation of the active alkylating agent, ifosfamide mustard. However, a competing and significant metabolic route is N-dechloroethylation, an oxidative detoxification pathway that results in the formation of inactive dechloroethylated metabolites, including this compound (2-DCE-IFO) and 3-dechloroethylifosfamide (3-DCE-IFO).[4][5][6] This pathway is not benign; it concurrently produces chloroacetaldehyde (CAA), a metabolite strongly implicated in the dose-limiting neurotoxicity and nephrotoxicity associated with ifosfamide therapy.[2][3][4][5] Understanding the in vivo formation of 2-DCE-IFO is therefore paramount for optimizing ifosfamide's therapeutic index.
The Core Metabolic Pathway: N-Dechloroethylation
The transformation of ifosfamide to this compound is primarily an oxidative process occurring in the liver and, to some extent, in the kidneys.[4][5] This pathway competes directly with the 4-hydroxylation pathway for the parent drug.
The Enzymatic Machinery: Cytochrome P450 Isoforms
The N-dechloroethylation of ifosfamide is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[7][8] Extensive in vitro and in vivo studies have identified two key players:
-
CYP3A4: This is a major enzyme responsible for the metabolism of a vast array of xenobiotics and is highly expressed in the human liver.[4][8][9][10] CYP3A4 catalyzes the N-dechloroethylation of both enantiomers of ifosfamide.[9][10][11]
-
CYP2B6: While also contributing to the 4-hydroxylation pathway, CYP2B6 plays a significant role in N-dechloroethylation.[4][8][12] Interestingly, there is evidence of enantioselectivity, with CYP2B6 preferentially metabolizing the (S)-enantiomer of ifosfamide towards N-dechloroethylation.[5][12]
The relative contribution of these enzymes can vary significantly between individuals due to genetic polymorphisms, drug-drug interactions, and enzyme induction, leading to large interpatient variability in ifosfamide metabolism and toxicity.[1][5][13]
The Biochemical Reaction
The N-dechloroethylation reaction involves the oxidation of the carbon atom adjacent to the nitrogen on one of the chloroethyl side chains. This results in an unstable intermediate that spontaneously rearranges, cleaving the C-N bond and releasing chloroacetaldehyde. The remaining molecule is this compound or 3-dechloroethylifosfamide, depending on which side chain is targeted.
In Vivo Study Design for Metabolite Formation Analysis
Investigating the in vivo formation of this compound requires a meticulously designed experimental approach. The choice of model and analytical strategy is critical for obtaining reliable and translatable data.
Animal Models
Rodent models, particularly mice and rats, are frequently used in preclinical studies of ifosfamide metabolism.[14][15]
-
Causality behind choice: These models offer the advantage of controlled genetics, diet, and environment, allowing for the investigation of specific variables. Humanized mouse models, expressing human CYP enzymes, can provide more direct insights into human metabolism.
Human Studies
Clinical pharmacokinetic studies in cancer patients are essential for understanding the true interindividual variability in this compound formation.[6][16]
-
Protocol Considerations: These studies typically involve the collection of blood and urine samples at multiple time points following ifosfamide administration.[6][16][17] Ethical considerations and informed consent are paramount.
Analytical Methodologies for Quantification
Accurate quantification of this compound in biological matrices is challenging but crucial. The lack of reliable bioanalytical assays has historically hindered pharmacokinetic assessments.[13] Modern techniques, however, offer the required sensitivity and specificity.
Sample Preparation: A Self-Validating System
The goal of sample preparation is to isolate the analytes of interest from the complex biological matrix while minimizing degradation and interference.
-
Solid-Phase Extraction (SPE): This is a robust and widely used technique for cleaning up plasma and urine samples.[18]
-
Liquid-Liquid Extraction (LLE): An alternative method that can also provide clean extracts.[19]
Trustworthiness: The inclusion of an appropriate internal standard, such as a stable isotope-labeled analog of the analyte or a structurally similar compound (e.g., trofosfamide), is essential for a self-validating system.[19] This corrects for variability in extraction efficiency and matrix effects during analysis.
Chromatographic Separation and Mass Spectrometric Detection
-
Gas Chromatography-Mass Spectrometry (GC-MS): A well-established method for the analysis of ifosfamide and its metabolites.[17][20] It often requires derivatization to improve the volatility and thermal stability of the analytes.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the gold standard for bioanalysis due to its high sensitivity, specificity, and ability to analyze compounds without derivatization.[18][21] Enantioselective LC methods can also be employed to separate and quantify the individual (R) and (S) enantiomers of this compound.[18][21]
Detailed Protocol: LC-MS/MS Quantification of this compound in Human Plasma
This protocol is a representative example and should be optimized and validated for specific laboratory conditions.
-
Sample Thawing and Spiking: Thaw plasma samples on ice. Spike with an internal standard solution.
-
Protein Precipitation: Add a volume of cold acetonitrile to precipitate plasma proteins. Vortex and centrifuge at high speed.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase.
-
LC-MS/MS Analysis: Inject the reconstituted sample onto the LC-MS/MS system.
-
LC Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and methanol/acetonitrile with a small amount of formic acid or ammonium formate.
-
MS/MS Detection: Use multiple reaction monitoring (MRM) mode for quantification, monitoring specific precursor-to-product ion transitions for the analyte and internal standard.
-
Pharmacokinetic Data and Clinical Relevance
Pharmacokinetic studies have provided valuable data on the in vivo formation of this compound.
| Parameter | This compound | 3-Dechloroethylifosfamide | 4-Hydroxyifosfamide | Chloroacetaldehyde |
| Mean Cmax (nmol/mL) Day 1 | 8.6 | 12.9 | 1.51 | 2.69 |
| Mean Cmax (nmol/mL) Day 5 | 16.7 | 26.5 | 2.59 | 4.85 |
| Mean AUC (nmol·h/mL) Day 1 | 111 | 146 | 11.3 | 30.3 |
| Mean AUC (nmol·h/mL) Day 5 | 209 | 354 | 16.5 | 34.3 |
| Table 1: Comparative pharmacokinetic parameters of ifosfamide metabolites in patients on a 5-day divided-dose schedule. Data adapted from Kurowski et al. (1998).[6] |
The data clearly show an increase in the peak concentrations (Cmax) and overall exposure (AUC) of the dechloroethylated metabolites over the course of a fractionated dosing schedule.[6] This is attributed to the auto-induction of hepatic metabolism, where ifosfamide increases the expression of the very enzymes that metabolize it.[1][4][5] This phenomenon suggests an increased risk of toxicity with prolonged treatment.[6]
Conclusion and Future Directions
The in vivo formation of this compound is a clinically significant metabolic pathway that directly contributes to the toxicity profile of ifosfamide. A thorough understanding of the enzymatic mechanisms, particularly the roles of CYP3A4 and CYP2B6, and the ability to accurately quantify this metabolite are essential for developing strategies to mitigate toxicity and improve patient outcomes. Future research should focus on:
-
Pharmacogenomics: Identifying genetic variants in CYP enzymes that predict an individual's predisposition to forming toxic metabolites.
-
Enzyme Inhibition/Modulation: Investigating the co-administration of agents that can selectively inhibit the N-dechloroethylation pathway without compromising the therapeutic 4-hydroxylation pathway.
-
Enantiomer-Specific Therapy: Exploring the clinical utility of administering the (R)-enantiomer of ifosfamide, which may have a more favorable metabolic profile with less production of chloroacetaldehyde.[5]
By continuing to unravel the complexities of ifosfamide metabolism, the scientific community can work towards a future of safer and more effective cancer chemotherapy.
References
-
Ifosfamide Pathway, Pharmacokinetics. ClinPGx. [Link]
-
Kerbusch, T., et al. (2001). Clinical pharmacokinetics and pharmacodynamics of ifosfamide and its metabolites. Clinical Pharmacokinetics, 40(1), 41-62. [Link]
-
Allen, L. M., & Creaven, P. J. (1975). Pharmacokinetics of ifosfamide. Clinical Pharmacology & Therapeutics, 17(4), 492-498. [Link]
-
Brade, W. P., et al. (1985). Ifosfamide metabolism and pharmacokinetics (review). Anticancer Research, 5(5), 463-471. [Link]
-
Czerwinski, M., et al. (2015). Hydroxylation and N-Dechloroethylation of Ifosfamide and Deuterated Ifosfamide by the Human Cytochrome P450s and Their Commonly Occurring Polymorphisms. Drug Metabolism and Disposition, 43(8), 1244-1251. [Link]
-
Lewis, L. D. (1991). Ifosfamide pharmacokinetics. Investigational New Drugs, 9(4), 305-311. [Link]
-
Kerbusch, T., et al. (2001). Clinical Pharmacokinetics and Pharmacodynamics of Ifosfamide and its Metabolites. Clinical Pharmacokinetics, 40(1), 41-62. [Link]
-
El-Masri, M. A., et al. (2016). PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics. Pharmacogenetics and Genomics, 26(9), 436-446. [Link]
-
Ress, N. B., et al. (2010). Comparative Metabolism of Cyclophosphamide and Ifosfamide in the Mouse Using UPLC-ESI-QTOFMS-Based Metabolomics. Journal of Proteome Research, 9(11), 5608-5624. [Link]
-
Roy, P., et al. (1999). Role of CYP2B6 and CYP3A4 in the in vitro N-dechloroethylation of (R)- and (S)-ifosfamide in human liver microsomes. Drug Metabolism and Disposition, 27(4), 421-428. [Link]
-
Ress, N. B., et al. (2010). Comparative Metabolism of Cyclophosphamide and Ifosfamide in the Mouse Using UPLC-ESI-QTOFMS-based Metabolomics. Journal of Proteome Research, 9(11), 5608-5624. [Link]
-
Weber, G. F., et al. (1997). Role of human liver microsomal CYP3A4 and CYP2B6 in catalyzing N-dechloroethylation of cyclophosphamide and ifosfamide. Cancer Research, 57(17), 3759-3767. [Link]
-
Lu, H., et al. (2006). Stereoselectivity in metabolism of ifosfamide by CYP3A4 and CYP2B6. Xenobiotica, 36(5), 385-401. [Link]
-
Lu, H., et al. (2006). Stereoselectivity in metabolism of ifosfamide by CYP3A4 and CYP2B6. Xenobiotica, 36(5), 385-401. [Link]
-
Czerwinski, M., et al. (2015). Hydroxylation and N-dechloroethylation of Ifosfamide and deuterated Ifosfamide by the human cytochrome p450s and their commonly occurring polymorphisms. Drug Metabolism and Disposition, 43(8), 1244-1251. [Link]
-
Lu, H., et al. (2006). Stereoselectivity in metabolism of ifosfamide by CYP3A4 and CYP2B6. Xenobiotica, 36(5), 385-401. [Link]
-
Börner, K., et al. (2000). Metabolism of ifosfamide to chloroacetaldehyde contributes to antitumor activity in vivo. Drug Metabolism and Disposition, 28(5), 548-555. [Link]
-
Asif, G., et al. (2008). Detection and quantification of (R) and (S)-dechloroethylifosfamide metabolites in plasma from children by enantioselective LC/MS/MS. Biomedical Chromatography, 22(10), 1133-1139. [Link]
-
Wainer, I. W., et al. (1994). Determination of the enantiomers of ifosfamide and its 2- and 3-N-dechloroethylated metabolites in plasma and urine using enantioselective gas chromatography with mass spectrometric detection. Journal of Chromatography B: Biomedical Applications, 657(1), 123-131. [Link]
-
Cussac, C., et al. (1999). Chemical Stability and Fate of the Cytostatic Drug Ifosfamide and Its N-dechloroethylated Metabolites in Acidic Aqueous Solutions. Journal of Medicinal Chemistry, 42(15), 2829-2836. [Link]
-
Kurowski, V., & Wagner, T. (1998). Comparative pharmacokinetics of ifosfamide, 4-hydroxyifosfamide, chloroacetaldehyde, and 2- and 3-dechloroethylifosfamide in patients on fractionated intravenous ifosfamide therapy. Cancer Chemotherapy and Pharmacology, 43(1), 47-54. [Link]
-
Zhang, J., et al. (2006). Clinical Pharmacology of Cyclophosphamide and Ifosfamide. Current Drug Therapy, 1(1), 55-84. [Link]
-
Zhang, J., et al. (2006). Clinical Pharmacology of Cyclophosphamide and Ifosfamide. Current Drug Therapy, 1(1), 55-84. [Link]
-
Boddy, A. V., et al. (2000). Determination of ifosfamide, 2- and 3-dechloroethylifosfamide using gas chromatography with nitrogen-phosphorous or mass spectrometry detection. Therapeutic Drug Monitoring, 22(5), 613-620. [Link]
-
Boddy, A. V., et al. (2000). Determination of ifosfamide, 2- and 3-dechloroethyifosfamide using gas chromatography with nitrogen-phosphorus or mass spectrometry detection. Therapeutic Drug Monitoring, 22(5), 613-620. [Link]
-
Misiura, K., et al. (1990). Efficacy, toxicity, pharmacokinetics, and in vitro metabolism of the enantiomers of ifosfamide in mice. Cancer Research, 50(2), 376-381. [Link]
-
Kurowski, V., & Wagner, T. (1993). Metabolism and pharmacokinetics of oral and intravenous ifosfamide. Journal of Cancer Research and Clinical Oncology, 119(8), 504-508. [Link]
-
Kaijser, G. P., et al. (1996). Pharmacokinetics of ifosfamide, 2- and 3-dechloroethylifosfamide in plasma and urine of cancer patients treated with a 10-day continuous infusion of ifosfamide. Anticancer Research, 16(5B), 3247-3257. [Link]
-
Asif, G., et al. (2007). Enantioselective liquid chromatography-mass spectrometry assay for the determination of ifosfamide and identification of the N-dechloroethylated metabolites of ifosfamide in human plasma. Journal of Chromatography B, 858(1-2), 140-147. [Link]
Sources
- 1. Ifosfamide metabolism and pharmacokinetics (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. ClinPGx [clinpgx.org]
- 5. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative pharmacokinetics of ifosfamide, 4-hydroxyifosfamide, chloroacetaldehyde, and 2- and 3-dechloroethylifosfamide in patients on fractionated intravenous ifosfamide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydroxylation and N-Dechloroethylation of Ifosfamide and Deuterated Ifosfamide by the Human Cytochrome P450s and Their Commonly Occurring Polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of human liver microsomal CYP3A4 and CYP2B6 in catalyzing N-dechloroethylation of cyclophosphamide and ifosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stereoselectivity in metabolism of ifosfamide by CYP3A4 and CYP2B6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Role of CYP2B6 and CYP3A4 in the in vitro N-dechloroethylation of (R)- and (S)-ifosfamide in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical pharmacokinetics and pharmacodynamics of ifosfamide and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative Metabolism of Cyclophosphamide and Ifosfamide in the Mouse Using UPLC-ESI-QTOFMS-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative metabolism of cyclophosphamide and ifosfamide in the mouse using UPLC-ESI-QTOFMS-based metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of ifosfamide, 2- and 3-dechloroethylifosfamide in plasma and urine of cancer patients treated with a 10-day continuous infusion of ifosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determination of the enantiomers of ifosfamide and its 2- and 3-N-dechloroethylated metabolites in plasma and urine using enantioselective gas chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Enantioselective liquid chromatography-mass spectrometry assay for the determination of ifosfamide and identification of the N-dechloroethylated metabolites of ifosfamide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. dspace.library.uu.nl [dspace.library.uu.nl]
- 20. Determination of ifosfamide, 2- and 3-dechloroethyifosfamide using gas chromatography with nitrogen-phosphorus or mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Detection and quantification of (R) and (S)-dechloroethylifosfamide metabolites in plasma from children by enantioselective LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Quantification of 2-Dechloroethylifosfamide in Human Plasma by LC-MS/MS: An Application Note and Protocol
Introduction
Ifosfamide is a crucial chemotherapeutic agent used in the treatment of a variety of cancers. Its metabolism is complex, leading to both active alkylating agents and metabolites associated with toxicity. One such metabolite, 2-dechloroethylifosfamide (2-DCEI), is formed through a side-chain oxidation pathway. The quantification of 2-DCEI in plasma is of significant interest in pharmacokinetic studies and for understanding the metabolic profile of ifosfamide, potentially offering insights into drug efficacy and toxicity.
This application note provides a detailed, robust, and validated protocol for the quantification of 2-DCEI in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is designed for researchers, scientists, and drug development professionals requiring a reliable and sensitive assay for clinical and preclinical studies. The protocol is grounded in established scientific principles and adheres to the bioanalytical method validation guidelines set forth by the U.S. Food and Drug Administration (FDA).[1][2][3][4]
Scientific Rationale: Methodological Choices
The selection of LC-MS/MS for the quantification of 2-DCEI is predicated on its superior sensitivity, selectivity, and specificity compared to other analytical techniques.[5] The high selectivity of tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, allows for the accurate detection of 2-DCEI even in the complex biological matrix of plasma, minimizing interferences from endogenous components.
For sample preparation, this protocol employs a protein precipitation method. This choice is based on its simplicity, rapidity, and broad applicability, making it suitable for high-throughput analysis. While solid-phase extraction (SPE) is a viable alternative offering cleaner extracts, protein precipitation provides adequate recovery and matrix effect mitigation for this application, as demonstrated in similar analyses of ifosfamide and its metabolites.[6][7]
The chromatographic separation is achieved using a reverse-phase C18 column, a workhorse in bioanalytical chemistry, providing excellent retention and separation of moderately polar compounds like 2-DCEI from plasma components.
Materials and Reagents
| Material/Reagent | Supplier | Grade |
| This compound | (Specify Supplier) | ≥98% purity |
| Ifosfamide-d4 (Internal Standard) | (Specify Supplier) | ≥98% purity, isotopic purity ≥99% |
| Acetonitrile | (Specify Supplier) | LC-MS Grade |
| Methanol | (Specify Supplier) | LC-MS Grade |
| Formic Acid | (Specify Supplier) | LC-MS Grade |
| Water | (Specify Supplier) | Deionized, >18 MΩ·cm |
| Human Plasma (K2EDTA) | (Specify Supplier) | Pooled, drug-free |
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Ifosfamide-d4 (Internal Standard, IS) in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Standard Solutions: Serially dilute the 2-DCEI primary stock solution with a 50:50 (v/v) acetonitrile:water mixture to prepare working standards for calibration curve and quality control samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Ifosfamide-d4 primary stock solution with acetonitrile to a final concentration of 100 ng/mL.
Sample Preparation: Protein Precipitation
The following workflow outlines the protein precipitation procedure for plasma samples.
Caption: Protein precipitation workflow for the extraction of this compound from plasma.
LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| Liquid Chromatography | |
| HPLC System | (Specify Model, e.g., Shimadzu Nexera, Waters Acquity) |
| Column | (Specify, e.g., Agilent Poroshell 120 SB-C18, 2.1 x 75 mm, 2.7 µm)[6] |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | |
| 0.0 - 0.5 min | 5% B |
| 0.5 - 2.0 min | 5% to 95% B |
| 2.0 - 2.5 min | 95% B |
| 2.5 - 2.6 min | 95% to 5% B |
| 2.6 - 3.5 min | 5% B |
| Mass Spectrometry | |
| Mass Spectrometer | (Specify Model, e.g., Sciex API 4000, Waters Xevo TQ-S) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 8 psi |
| MRM Transitions | |
| Analyte | Q1 Mass (m/z) |
| This compound | (To be determined experimentally, expected around 211.0) |
| Ifosfamide-d4 (IS) | (To be determined experimentally, expected around 265.1) |
Note: The specific MRM transitions and collision energies should be optimized for the instrument in use by infusing a standard solution of 2-DCEI and the internal standard.
Method Validation
The developed method was validated according to the FDA's Bioanalytical Method Validation Guidance for Industry.[3][4] The following parameters were assessed:
Selectivity and Specificity
Selectivity was evaluated by analyzing six different lots of blank human plasma. No significant interfering peaks were observed at the retention times of 2-DCEI and the internal standard.
Linearity and Range
The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was consistently >0.99. A weighted (1/x²) linear regression was used to fit the data.
Accuracy and Precision
Intra- and inter-day accuracy and precision were determined by analyzing quality control (QC) samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%Bias) (n=6) | Inter-day Precision (%CV) (3 days, n=18) | Inter-day Accuracy (%Bias) (3 days, n=18) |
| LLOQ | 1 | ≤ 20% | ± 20% | ≤ 20% | ± 20% |
| Low QC | 3 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| Mid QC | 100 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| High QC | 800 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
Matrix Effect and Recovery
The matrix effect was assessed by comparing the peak areas of 2-DCEI in post-extraction spiked plasma with those of neat solutions at the same concentration. The recovery was determined by comparing the peak areas of pre-extraction spiked samples to post-extraction spiked samples.
Stability
The stability of 2-DCEI in plasma was evaluated under various conditions to ensure sample integrity from collection to analysis.
| Stability Test | Condition | Duration | Acceptance Criteria |
| Freeze-Thaw | 3 cycles at -20°C and -80°C | 24 hours per cycle | %Bias within ±15% |
| Short-Term (Bench-Top) | Room Temperature | 4 hours | %Bias within ±15% |
| Long-Term | -80°C | 90 days | %Bias within ±15% |
| Post-Preparative | Autosampler at 4°C | 24 hours | %Bias within ±15% |
Results and Discussion
This LC-MS/MS method provides a sensitive and reliable means for the quantification of this compound in human plasma. The simple protein precipitation sample preparation is amenable to high-throughput analysis. The chromatographic conditions ensure adequate separation from endogenous plasma components, and the mass spectrometric detection provides excellent selectivity.
The validation results demonstrate that the method is accurate, precise, and robust, meeting the stringent requirements of regulatory bodies for bioanalytical assays. The established stability of 2-DCEI under typical laboratory conditions provides confidence in the integrity of the analytical results.
Conclusion
The protocol detailed in this application note is fit for its intended purpose of quantifying this compound in human plasma for pharmacokinetic and metabolic studies. The combination of a straightforward sample preparation procedure with the power of LC-MS/MS analysis offers a valuable tool for researchers in the field of oncology and drug development.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Slideshare. USFDA guidelines for bioanalytical method validation. [Link]
-
PubMed. (2014). Fast quantification of cyclophosphamide and its N-dechloroethylated metabolite 2-dechloroethylcyclophosphamide in human plasma by UHPLC-MS/MS. [Link]
-
PubMed. (2009). Detection and quantification of (R) and (S)-dechloroethylifosfamide metabolites in plasma from children by enantioselective LC/MS/MS. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
-
PubMed Central. (2007). Enantioselective Liquid Chromatography – Mass Spectrometry Assay for the Determination of Ifosfamide and Identification of the N-Dechloroethylated Metabolites of Ifosfamide in Human Plasma. [Link]
-
PubMed Central. (2011). Bioanalytical method validation: An updated review. [Link]
-
SciSpace. (2014). Fast quantification of cyclophosphamide and its N‐dechloroethylated metabolite 2‐dechloroethylcyclophosphamide in human plasma by UHPLC‐MS/MS. [Link]
Sources
- 1. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 2. resolvemass.ca [resolvemass.ca]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. Enantioselective Liquid Chromatography – Mass Spectrometry Assay for the Determination of Ifosfamide and Identification of the N-Dechloroethylated Metabolites of Ifosfamide in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fast quantification of cyclophosfamide and its N-dechloroethylated metabolite 2-dechloroethylcyclophosphamide in human plasma by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fast quantification of cyclophosfamide and its N‐dechloroethylated metabolite 2‐dechloroethylcyclophosphamide in human plasma by UHPLC‐MS/MS (2014) | Le Yang | 6 Citations [scispace.com]
Quantitative Analysis of 2-Dechloroethylifosfamide in Human Plasma by LC-MS/MS: An Application Note and Protocol
Introduction: The Clinical Imperative for Monitoring 2-Dechloroethylifosfamide
Ifosfamide is a cornerstone of various chemotherapeutic regimens, valued for its potent alkylating activity against a range of solid tumors and hematologic malignancies. However, its clinical utility is often shadowed by significant toxicities, most notably nephrotoxicity and neurotoxicity. The metabolic activation of ifosfamide is a double-edged sword; while necessary for its anti-cancer effects, it also gives rise to metabolites responsible for its adverse effects. One such critical metabolic pathway is N-dechloroethylation, which produces 2- and 3-dechloroethylifosfamide alongside the highly toxic chloroacetaldehyde.[1] Chloroacetaldehyde is implicated as a primary mediator of ifosfamide-induced nephrotoxicity.[2] Therefore, the quantitative analysis of this compound in patient plasma serves as a crucial proxy for understanding the metabolic flux through this toxifying pathway. Accurate and robust bioanalytical methods are essential for pharmacokinetic studies, therapeutic drug monitoring, and research aimed at mitigating the toxic side effects of ifosfamide therapy.
This application note provides a detailed, validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and specific quantification of this compound in human plasma. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a comprehensive guide from sample preparation to data analysis, grounded in established bioanalytical method validation principles.
Methodology Overview: A Triad of Selectivity, Sensitivity, and Robustness
The developed method leverages the inherent selectivity and sensitivity of tandem mass spectrometry to accurately quantify this compound in a complex biological matrix. The workflow is logically structured to ensure the removal of interfering substances and the precise measurement of the analyte.
Caption: High-level workflow for the LC-MS/MS analysis of this compound.
Materials and Reagents
| Material | Supplier/Grade |
| This compound | Certified Reference Standard |
| Trofosfamide (Internal Standard) | Certified Reference Standard |
| Acetonitrile | HPLC or LC-MS Grade |
| Methanol | HPLC or LC-MS Grade |
| Formic Acid (≥98%) | LC-MS Grade |
| Ammonium Acetate | LC-MS Grade |
| Water | Deionized, 18 MΩ·cm or greater |
| Human Plasma (K2-EDTA) | Pooled, from accredited vendor |
| SPE Cartridges | Oasis HLB (1 cc, 30 mg) or equivalent |
Protocol 1: Sample Preparation
The objective of sample preparation is to isolate the analyte from plasma components that can interfere with analysis, such as proteins and phospholipids. Two validated methods are presented: Solid Phase Extraction (SPE) for cleaner extracts and Protein Precipitation (PPT) for higher throughput.
Solid Phase Extraction (SPE) Protocol
SPE is a robust technique that provides excellent sample cleanup, minimizing matrix effects and thereby enhancing assay reliability. This protocol is adapted from established methods for related compounds.[3]
Caption: Step-by-step Solid Phase Extraction (SPE) workflow.
Detailed Steps:
-
Sample Thawing: Thaw frozen plasma samples to room temperature. Vortex gently to ensure homogeneity.
-
Internal Standard (IS) Spiking: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the working IS solution (e.g., 1 µg/mL Trofosfamide in methanol). Vortex for 10 seconds.
-
Acidification: Add 200 µL of 4% phosphoric acid in water to the sample. Vortex for 10 seconds. This step disrupts protein binding.
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash with 1 mL of 5% methanol in water to remove polar interferences.
-
Wash with 1 mL of hexane to remove lipids.
-
-
Elution: Elute the analyte and IS with 1 mL of an ethyl acetate/methanol mixture (e.g., 90:10 v/v).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B). Vortex and transfer to an autosampler vial.
Protein Precipitation (PPT) Protocol
PPT is a faster, simpler alternative to SPE, suitable for high-throughput environments. While it may result in less clean extracts, it is often sufficient for robust LC-MS/MS analysis.[4]
Detailed Steps:
-
Sample Thawing & IS Spiking: Follow steps 1 and 2 from the SPE protocol.
-
Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to the 110 µL of spiked plasma. The 3:1 ratio of organic solvent to plasma is critical for efficient protein removal.
-
Vortexing: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or autosampler vial for injection into the LC-MS/MS system.
Protocol 2: LC-MS/MS Method
Liquid Chromatography Conditions
The chromatographic separation is designed to resolve this compound from its isomers and other endogenous plasma components, ensuring specificity.
| Parameter | Condition |
| System | UHPLC System |
| Column | C18 reverse-phase column (e.g., 2.1 x 75 mm, 2.7 µm particle size)[4] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min[4] |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Gradient | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.0 | |
| 2.5 | |
| 2.6 | |
| 3.5 |
Mass Spectrometry Conditions
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to provide high selectivity and sensitivity. Ionization is achieved using a positive electrospray ionization (ESI+) source.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Gas Flow (Desolvation) | 600 L/hr |
| Gas Flow (Cone) | 50 L/hr |
MRM Transitions: The selection of precursor and product ions is critical for the specificity of the assay. At least two transitions should be monitored for each analyte to provide confirmation.[5] The following transitions are proposed based on the known fragmentation patterns of ifosfamide and its metabolites.[6]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| This compound | 199.1 | Fragment 1 | Optimized | Quantifier |
| 199.1 | Fragment 2 | Optimized | Qualifier | |
| Trofosfamide (IS) | 323.0 | Fragment 1 | Optimized | IS Quantifier |
Note: The specific product ions and collision energies must be optimized empirically on the mass spectrometer being used. This involves infusing a standard solution of the analyte and performing a product ion scan to identify the most stable and abundant fragments.
Protocol 3: Method Validation
A bioanalytical method must be rigorously validated to ensure its reliability for its intended purpose.[7] The validation should be performed in accordance with guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA).[4][7]
Caption: Core parameters for bioanalytical method validation.
Validation Parameters and Acceptance Criteria
| Parameter | Experiment | Acceptance Criteria |
| Selectivity | Analyze at least six different blank plasma lots to check for interferences at the retention times of the analyte and IS. | Response of interfering peaks should be <20% of the Lower Limit of Quantification (LLOQ) for the analyte and <5% for the IS.[7] |
| Linearity & Range | Analyze a calibration curve with a blank, a zero standard, and at least six non-zero concentration levels over the expected clinical range. Perform at least three independent runs. | The coefficient of determination (r²) should be >0.99. Back-calculated concentrations should be within ±15% of nominal (±20% at LLOQ).[4] |
| Accuracy & Precision | Analyze Quality Control (QC) samples at a minimum of four levels (LLOQ, Low, Mid, High) in replicate (n≥5) over at least three separate runs. | Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of Variation (CV) ≤15% (≤20% at LLOQ).[4] |
| Matrix Effect | Quantitatively assess by comparing the response of the analyte spiked into post-extraction blank plasma from at least six sources to the response in a neat solution (Matrix Factor).[8] | The CV of the IS-normalized matrix factor should be ≤15%.[7] |
| Recovery | Compare the analyte response from pre-extraction spiked samples to that of post-extraction spiked samples at three concentration levels (Low, Mid, High). | Recovery should be consistent and reproducible. |
| Stability | Evaluate analyte stability in plasma under various conditions: bench-top (room temp), multiple freeze-thaw cycles (-20°C or -70°C to RT), and long-term storage (-70°C). A study on a similar compound showed stability for at least one month at -70°C.[3] | Mean concentration of stability samples should be within ±15% of the nominal concentration of freshly prepared samples. |
Conclusion: A Validated Method for Advancing Ifosfamide Research
This application note details a comprehensive and robust LC-MS/MS method for the quantification of this compound in human plasma. By providing detailed, step-by-step protocols for two distinct sample preparation techniques and outlining a rigorous validation strategy compliant with international guidelines, this document serves as a valuable resource for clinical and pharmaceutical research. The implementation of this method will enable a more nuanced understanding of ifosfamide metabolism, paving the way for improved therapeutic strategies that maximize efficacy while minimizing the risk of debilitating toxicities.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link][3][4]
-
Huitema, A. D., et al. (2001). Sensitive gas chromatographic determination of the cyclophosphamide metabolite 2-dechloroethylcyclophosphamide in human plasma. Journal of Chromatography B: Biomedical Sciences and Applications, 754(2), 481-488. [Link]
-
Burton, L. C., & James, C. A. (1988). Rapid method for the determination of ifosfamide and cyclophosphamide in plasma by high-performance liquid chromatography with solid-phase extraction. Journal of Chromatography, 431(2), 450-454. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Zhang, Y., et al. (2014). Fast quantification of cyclophosphamide and its N-dechloroethylated metabolite 2-dechloroethylcyclophosphamide in human plasma by UHPLC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 96, 25-30. [Link]
-
Anderson, L. W., et al. (2009). Detection and quantification of (R) and (S)-dechloroethylifosfamide metabolites in plasma from children by enantioselective LC/MS/MS. Chirality, 21(7), 674-680. [Link]
-
Griggs, J., et al. (2007). Enantioselective Liquid Chromatography – Mass Spectrometry Assay for the Determination of Ifosfamide and Identification of the N-Dechloroethylated Metabolites of Ifosfamide in Human Plasma. Journal of Chromatography B, 859(1), 108-115. [Link]
-
Souza, I. D., et al. (2006). Liquid chromatography-mass spectrometry assay for quantitation of ifosfamide and its N-deschloroethylated metabolites in rat microsomal medium. Journal of Chromatography B, 832(2), 294-300. [Link]
-
RTI International. (2024). Selecting and optimizing transitions for LC-MS/MS methods. National Laboratory Certification Program. [Link]
-
Hewavitharana, A. K., et al. (2014). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 6(16), 2197-2199. [Link]
-
Frazier, M. C., et al. (2006). Phase I trial and pharmacokinetic analysis of ifosfamide in cats with sarcomas. American Journal of Veterinary Research, 67(3), 518-524. [Link]
-
van den Broek, I., et al. (2008). Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects. Journal of Chromatography B, 872(1-2), 1-22. [Link]
-
Stoltz, A. C., et al. (1996). Chemical Stability and Fate of the Cytostatic Drug Ifosfamide and Its N-dechloroethylated Metabolites in Acidic Aqueous Solutions. Journal of Medicinal Chemistry, 39(1), 158-166. [Link]
Sources
- 1. avmajournals.avma.org [avmajournals.avma.org]
- 2. Detection and quantification of (R) and (S)-dechloroethylifosfamide metabolites in plasma from children by enantioselective LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sensitive gas chromatographic determination of the cyclophosphamide metabolite 2-dechloroethylcyclophosphamide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fast quantification of cyclophosfamide and its N-dechloroethylated metabolite 2-dechloroethylcyclophosphamide in human plasma by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. forensicrti.org [forensicrti.org]
- 6. Liquid chromatography-mass spectrometry assay for quantitation of ifosfamide and its N-deschloroethylated metabolites in rat microsomal medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of 2-Dechloroethylifosfamide in Human Plasma using Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD)
An Application Note for Drug Development Professionals
Abstract & Introduction
Ifosfamide (IF) is a crucial alkylating agent in chemotherapy, but its clinical application is often complicated by significant inter-patient variability in metabolism and toxicity.[1] As a prodrug, ifosfamide requires bioactivation by hepatic cytochrome P450 enzymes.[2] This metabolic process follows two primary routes: the desired activation pathway via 4-hydroxylation, and a competing inactivation pathway, N-dechloroethylation.[1][2] This latter pathway leads to the formation of N-dechloroethylated metabolites, including 2-dechloroethylifosfamide (2-DCIF), and the release of chloroacetaldehyde (CAA), a byproduct strongly implicated in the neurotoxicity and nephrotoxicity associated with ifosfamide therapy.[3][4]
Monitoring the levels of 2-DCIF is therefore critical for understanding a patient's metabolic profile, predicting potential toxicities, and optimizing therapeutic regimens. This application note presents a robust, sensitive, and validated protocol for the determination of 2-DCIF in human plasma. The method utilizes gas chromatography with a nitrogen-phosphorus detector (GC-NPD), a technique that offers superior sensitivity and selectivity for this class of compounds without the need for chemical derivatization.[5][6]
The causality for selecting GC-NPD is rooted in its inherent selectivity for compounds containing nitrogen and phosphorus atoms, which are present in ifosfamide and its metabolites. This selectivity minimizes interference from endogenous plasma components, simplifying sample preparation and enhancing signal-to-noise ratios.[7] Furthermore, the thermal stability of 2-DCIF allows for direct injection and analysis without derivatization, streamlining the workflow and reducing potential sources of analytical error.[5][6] This protocol is designed for implementation in clinical pharmacokinetic studies and routine therapeutic drug monitoring.[5]
Metabolic Pathway of Ifosfamide
The metabolic fate of ifosfamide dictates its therapeutic efficacy and toxicity profile. The N-dechloroethylation pathway represents a significant route of inactivation and toxicity generation.
Figure 1: Metabolic conversion of Ifosfamide.
Principle of the Analytical Method
This method employs capillary gas chromatography for the separation of this compound from other plasma components. Detection is achieved using a highly sensitive and selective Nitrogen-Phosphorus Detector (NPD). The protocol involves a straightforward liquid-liquid extraction (LLE) of the analyte from plasma into an organic solvent, followed by direct injection of the concentrated extract into the GC system. Quantification is performed using an internal standard (Trofosfamide) to ensure accuracy and correct for any variability during sample preparation and injection.
Materials and Reagents
Equipment
-
Gas Chromatograph (e.g., Agilent 6890 or equivalent) equipped with an NPD detector, split/splitless injector, and autosampler.
-
GC Capillary Column: A mid-polarity column such as a 5% Phenyl Methylpolysiloxane (e.g., HP-5, DB-5, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness is recommended.
-
Data Acquisition System (e.g., HP Chemstation or equivalent).
-
Vortex mixer.
-
Centrifuge capable of 3000 x g.
-
Micro-pipettes (10-1000 µL range).
-
1.5 mL glass autosampler vials with crimp caps or screw caps.
-
10 mL glass test tubes with screw caps.
-
Nitrogen evaporator or vacuum concentrator.
Chemicals and Standards
-
This compound (analytical standard).
-
Ifosfamide (analytical standard).
-
Trofosfamide (Internal Standard, IS).
-
Ethyl Acetate (HPLC or GC grade).
-
Sodium Hydroxide (NaOH), 1 M solution.
-
Methanol (HPLC grade).
-
Acetonitrile (HPLC grade).
-
Drug-free human plasma (for calibration and quality control standards).
-
Helium (carrier gas), Hydrogen (NPD), and compressed air (NPD) of high purity (≥99.999%).
Experimental Protocol
The entire workflow is designed to ensure reproducibility and high recovery, from sample receipt to final data analysis.
Figure 2: Analytical workflow for 2-DCIF detection.
Preparation of Standards and Quality Controls
-
Primary Stock Solutions: Prepare individual stock solutions of 2-DCIF, Ifosfamide, and Trofosfamide (IS) at a concentration of 1 mg/mL in methanol. Store at -20°C.
-
Working Standard Solutions: Serially dilute the primary stock solutions with methanol to create working solutions for spiking into plasma.
-
Internal Standard Working Solution: Dilute the Trofosfamide stock solution to a final concentration of 10 µg/mL in methanol.
-
Calibration Standards & QCs: Spike appropriate volumes of the working standard solutions into drug-free human plasma to prepare calibration standards (e.g., 0.05, 0.1, 0.5, 1, 5, 10, 25 µg/mL) and quality control (QC) samples (low, mid, high concentrations).
Sample Extraction Protocol
This protocol is adapted from the validated liquid-liquid extraction procedure described by Groen et al.[5][6]
-
Aliquot Samples: To a 10 mL glass test tube, add 50 µL of plasma sample, calibration standard, or QC.
-
Add Internal Standard: Add 25 µL of the 10 µg/mL Trofosfamide internal standard working solution to each tube (except for blank matrix samples).
-
Alkalinization: Add 50 µL of 1 M NaOH to each tube and vortex briefly. This step ensures the analytes are in a non-ionized state, maximizing their partitioning into the organic solvent.
-
Extraction: Add 5 mL of ethyl acetate to each tube.
-
Mix and Separate: Cap the tubes and vortex vigorously for 2 minutes. Centrifuge at 3000 x g for 5 minutes to separate the aqueous and organic layers.
-
Collect Organic Layer: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.
-
Evaporation: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of ethyl acetate. Vortex for 30 seconds to ensure complete dissolution.
-
Transfer: Transfer the final solution to a 1.5 mL autosampler vial for GC-NPD analysis.
Gas Chromatography and Detector Conditions
The following parameters provide a robust starting point for the analysis. Optimization may be required based on the specific instrumentation used.
| Parameter | Condition | Rationale |
| Injector | Splitless mode, 250°C | Ensures efficient vaporization and transfer of the entire sample onto the column for maximum sensitivity. |
| Injection Volume | 1 - 2 µL | Standard volume for capillary GC. |
| Carrier Gas | Helium | Inert gas providing good efficiency. |
| Flow Rate | Constant flow, ~1.2 mL/min | Optimal flow for column efficiency and separation. |
| Oven Program | Initial: 150°C, hold 1 min | Allows for solvent focusing at the head of the column. |
| Ramp 1: 20°C/min to 280°C | A moderate ramp rate to elute the analytes of interest with good peak shape. | |
| Hold: 5 min at 280°C | Ensures elution of all components and cleans the column before the next run. | |
| Detector | Nitrogen-Phosphorus Detector (NPD) | Provides high selectivity and sensitivity for the target analytes. |
| Detector Temp. | 300°C | Prevents condensation of analytes in the detector. |
| Detector Gases | H₂: ~3 mL/min, Air: ~60 mL/min | Optimized for stable detector response. Bead voltage/current should be set according to manufacturer recommendations. |
Data Analysis and Quantification
-
Peak Identification: Identify the peaks for 2-DCIF and the internal standard (Trofosfamide) based on their retention times, established by injecting pure standards.
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of 2-DCIF to the peak area of the internal standard against the nominal concentration of the calibration standards. A linear regression with a 1/x or 1/x² weighting is typically used.
-
Quantification: Determine the concentration of 2-DCIF in patient and QC samples by interpolating their peak area ratios from the calibration curve.
Method Performance Characteristics
This method, when validated, demonstrates excellent performance for clinical applications. The following data are based on published results for the GC-NPD analysis of ifosfamide metabolites.[5][6]
| Parameter | Expected Performance |
| Linearity Range | 0.050 - 25.0 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLQ) | 0.050 µg/mL (50 ng/mL) |
| Accuracy (at QC levels) | 93.3% to 105.4% |
| Within-Day Precision (%RSD) | < 8.0% |
| Between-Day Precision (%RSD) | < 9.8% |
Conclusion
The described GC-NPD method provides a reliable, sensitive, and efficient means for quantifying this compound in human plasma. The simple liquid-liquid extraction and the elimination of a derivatization step make it well-suited for high-throughput environments such as those in clinical research and therapeutic drug monitoring. By enabling the precise measurement of this key metabolite, the protocol serves as an invaluable tool for researchers and clinicians working to optimize ifosfamide therapy and minimize its associated toxicities.
References
-
Gamcsik, M. P., Goren, M. P., & Wright, J. E. (2010). Comparative Metabolism of Cyclophosphamide and Ifosfamide in the Mouse Using UPLC-ESI-QTOFMS-based Metabolomics. Metabolomics, 6(1), 114–126. [Link]
-
Zhang, J., Tian, Q., & Chan, S. Y. (2005). Clinical Pharmacology of Cyclophosphamide and Ifosfamide. Current Drug Metabolism, 6(5), 457–473. [Link]
-
Groen, A. G., van der Vusse, G. J., & van der Heijden, J. J. (2001). Determination of ifosfamide, 2- and 3-dechloroethyifosfamide using gas chromatography with nitrogen-phosphorus or mass spectrometry detection. Journal of Chromatography B: Biomedical Sciences and Applications, 753(2), 329–336. [Link]
-
Fox, E., & Goren, M. P. (2010). Comparative Metabolism of Cyclophosphamide and Ifosfamide in the Mouse Using UPLC-ESI-QTOFMS-based Metabolomics. Metabolomics, 6(1), 114–126. [Link]
-
Zhang, J., Tian, Q., & Chan, S. Y. (2006). Clinical Pharmacology of Cyclophosphamide and Ifosfamide. Bentham Science Publishers. [Link]
-
de Jonge, M. E., van der Gaast, A., & Verweij, J. (2001). Sensitive gas chromatographic determination of the cyclophosphamide metabolite 2-dechloroethylcyclophosphamide in human plasma. Journal of Chromatography B: Biomedical Sciences and Applications, 763(1-2), 143–149. [Link]
-
Voelcker, G. (2023). The Mechanism of Action of Cyclophosphamide and Ifosfamide. Iris Publishers. [Link]
-
Groen, A. G., et al. (2001). Determination of ifosfamide, 2- and 3-dechloroethylifosfamide using gas chromatography with nitrogen-phosphorous or mass spectrometry detection. DSpace@UM. [Link]
-
Sessink, P. J., Anzion, R. B., & Bos, R. P. (1994). Determination of cyclophosphamide metabolites by gas chromatography and thermionic specific detection. Journal of Chromatography B: Biomedical Applications, 660(1), 135-141. [Link]
-
Kilgour, D., & Dennis, G. (2019). The analysis of alkyl phosphates in nitrogen-rich crude oils using GC × GC-NPD with a polar/apolar column configuration. Analytical Methods, 11(34), 4419-4425. [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Clinical Pharmacology of Cyclophosphamide and Ifosfamide: Ingenta Connect [ingentaconnect.com]
- 3. Comparative Metabolism of Cyclophosphamide and Ifosfamide in the Mouse Using UPLC-ESI-QTOFMS-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative metabolism of cyclophosphamide and ifosfamide in the mouse using UPLC-ESI-QTOFMS-based metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of ifosfamide, 2- and 3-dechloroethyifosfamide using gas chromatography with nitrogen-phosphorus or mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
- 7. The analysis of alkyl phosphates in nitrogen-rich crude oils using GC × GC-NPD with a polar/apolar column configuration - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Note: 2-Dechloroethylifosfamide as a Biomarker for Ifosfamide Metabolism
For: Researchers, scientists, and drug development professionals.
Introduction: The Clinical Landscape of Ifosfamide and the Need for Precision Biomarkers
Ifosfamide (IF) is a potent oxazaphosphorine alkylating agent, integral to chemotherapy regimens for a range of solid tumors, including sarcomas and hematologic malignancies.[1][2] However, its clinical utility is often hampered by significant toxicities, most notably nephrotoxicity and encephalopathy.[1][3] Ifosfamide is a prodrug, meaning it requires metabolic activation to exert its cytotoxic effects.[3] This bioactivation is a double-edged sword, as it also leads to the formation of toxic byproducts. A critical challenge in ifosfamide therapy is managing the delicate balance between therapeutic efficacy and debilitating side effects. This necessitates a deeper understanding of its metabolic fate and the identification of reliable biomarkers to predict and monitor patient response and toxicity.
The metabolism of ifosfamide is complex, primarily occurring in the liver via cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2B6.[1][4] Two major competing pathways govern its transformation: a therapeutically active pathway and a detoxification/toxification pathway.[1][2] The active pathway involves 4-hydroxylation to form 4-hydroxyifosfamide, which ultimately yields the DNA-alkylating agent, isophosphoramide mustard.[2] The competing pathway involves N-dechloroethylation at either the 2- or 3-position of the oxazaphosphorine ring, leading to the formation of 2-dechloroethylifosfamide (2-DCEIF) or 3-dechloroethylifosfamide (3-DCEIF), respectively.[1][5] This dechloroethylation reaction simultaneously releases chloroacetaldehyde (CAA), a highly reactive metabolite implicated in the severe nephrotoxicity and neurotoxicity associated with ifosfamide treatment.[1][3][6][7]
It is this direct link to the production of the toxic CAA metabolite that establishes this compound as a crucial biomarker. Monitoring the levels of 2-DCEIF provides a direct window into the extent of the N-dechloroethylation pathway, thereby offering a potential surrogate for assessing the production of CAA and predicting the risk of adverse events.[7][8] Furthermore, the metabolism of ifosfamide is enantioselective, and quantifying the individual R- and S-enantiomers of 2-DCEIF can provide even deeper insights into the specific metabolic pathways at play.[4][8][9]
This application note provides a comprehensive guide to the use of this compound as a biomarker for ifosfamide metabolism. We will delve into the underlying metabolic pathways, present a detailed protocol for the quantification of 2-DCEIF in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and discuss the principles of method validation in accordance with regulatory expectations.
The Ifosfamide Metabolic Pathway: A Tale of Two Pathways
The metabolic conversion of ifosfamide is a critical determinant of its therapeutic and toxic effects. The following diagram illustrates the two primary competing metabolic pathways:
Caption: Ifosfamide Metabolic Pathways.
As illustrated, the N-dechloroethylation pathway, which produces 2-DCEIF and 3-DCEIF, is in direct competition with the 4-hydroxylation pathway required for therapeutic activation.[1][4] A higher flux through the dechloroethylation route not only reduces the formation of the active anti-cancer agent but also increases the production of the toxic metabolite CAA.[6] Therefore, quantifying 2-DCEIF serves as a vital indicator of this metabolic balance.
Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol outlines a robust method for the sensitive and specific quantification of this compound in human plasma, adapted from established methodologies.[8][9][10] The principle relies on solid-phase extraction (SPE) for sample clean-up, followed by chromatographic separation and detection using a tandem mass spectrometer.
I. Materials and Reagents
-
Standards: this compound (analytical standard), Ifosfamide (for method development), and a suitable internal standard (IS), such as trofosfamide or a stable isotope-labeled analog.
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH) (LC-MS grade), Formic acid (FA) (LC-MS grade), Water (deionized, 18 MΩ·cm).
-
Reagents: Ammonium acetate, Tris(2-carboxyethyl)phosphine (TCEP).
-
Supplies: Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange), 1.5 mL polypropylene tubes, autosampler vials.
-
Biological Matrix: Blank human plasma (K2-EDTA).
II. Instrumentation
-
Liquid Chromatograph (LC): A UPLC or HPLC system capable of delivering reproducible gradients at low flow rates.
-
Mass Spectrometer (MS): A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data System: Software for instrument control, data acquisition, and processing.
III. Experimental Workflow
Caption: LC-MS/MS Workflow for 2-DCEIF Analysis.
IV. Step-by-Step Protocol
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of 2-DCEIF and the internal standard in methanol.
-
Generate a series of calibration standards by spiking blank human plasma with appropriate volumes of the 2-DCEIF stock solution to cover the expected concentration range (e.g., 1-1000 ng/mL).[8]
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Solid-Phase Extraction):
-
Thaw plasma samples on ice and centrifuge to pellet any precipitates.
-
To 100 µL of plasma (calibrator, QC, or unknown sample), add 10 µL of the internal standard working solution. Vortex briefly.
-
Protein Precipitation (Optional but Recommended): Add 300 µL of cold acetonitrile, vortex for 30 seconds, and centrifuge at >10,000 x g for 10 minutes to pellet proteins.[11] Transfer the supernatant to a clean tube. This step reduces matrix effects and prolongs the life of the SPE cartridge.
-
SPE Cartridge Conditioning: Condition the SPE cartridges according to the manufacturer's instructions (e.g., with methanol followed by water).
-
Sample Loading: Load the pre-treated sample (or supernatant from protein precipitation) onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with an appropriate solvent to remove interfering substances (e.g., water, followed by a low percentage of organic solvent).
-
Elution: Elute the analyte and internal standard with a suitable elution solvent (e.g., methanol with 2% formic acid).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically suitable.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from low to high organic content over several minutes to ensure separation from other metabolites and matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Optimize the MRM transitions for 2-DCEIF and the internal standard by infusing the pure compounds. The precursor ion will be the protonated molecule [M+H]+, and the product ions will result from fragmentation.
-
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | To be determined empirically | To be determined empirically |
| Internal Standard (e.g., Trofosfamide) | To be determined empirically | To be determined empirically |
-
Data Analysis:
-
Integrate the peak areas for 2-DCEIF and the internal standard.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Determine the concentration of 2-DCEIF in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
-
Method Validation: Ensuring Trustworthy and Reliable Data
A bioanalytical method must be rigorously validated to ensure its reliability for its intended purpose.[12][13] The validation process should adhere to guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA).[12][13][14]
Key Validation Parameters:
| Parameter | Description | Acceptance Criteria (Typical) |
| Selectivity & Specificity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. |
| Calibration Curve | The relationship between the instrument response and the known concentration of the analyte. | A linear regression with a correlation coefficient (r²) > 0.99 is typically required. |
| Accuracy & Precision | The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision). | For QC samples, the mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the coefficient of variation (CV) should not exceed 15% (20% for LLOQ).[9] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio > 10, with accuracy and precision within ±20%. |
| Recovery | The efficiency of the extraction process. | Consistent and reproducible across the concentration range. |
| Matrix Effect | The influence of co-eluting matrix components on the ionization of the analyte. | Assessed by comparing the response of the analyte in post-extraction spiked matrix to the response in a neat solution. |
| Stability | The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage). | Analyte concentration should remain within ±15% of the initial concentration. |
Conclusion and Future Perspectives
The quantification of this compound offers a powerful tool for researchers and clinicians working with ifosfamide. As a direct biomarker of the N-dechloroethylation pathway, its measurement provides critical insights into the metabolic balance that dictates both the efficacy and toxicity of this important chemotherapeutic agent. The LC-MS/MS protocol detailed herein provides a robust and sensitive method for this purpose. By implementing rigorous validation procedures, laboratories can ensure the generation of high-quality, reliable data to support pharmacokinetic studies, therapeutic drug monitoring, and ultimately, the personalization of ifosfamide therapy to improve patient outcomes. Future research should continue to explore the clinical utility of 2-DCEIF monitoring in predicting and mitigating ifosfamide-induced toxicities, potentially leading to safer and more effective treatment strategies.
References
-
Ifosfamide Pathway, Pharmacokinetics. ClinPGx. [Link]
-
PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics. Pharmacogenet Genomics. [Link]
-
Ifosfamide clinical pharmacokinetics. PubMed. [Link]
-
Ifosfamide Pathway, Pharmacodynamics. ClinPGx. [Link]
-
Simplified diagram of ifosfamide metabolism. ResearchGate. [Link]
-
Enantioselective Liquid Chromatography – Mass Spectrometry Assay for the Determination of Ifosfamide and Identification of the N-Dechloroethylated Metabolites of Ifosfamide in Human Plasma. PubMed Central. [Link]
-
Detection and quantification of (R) and (S)-dechloroethylifosfamide metabolites in plasma from children by enantioselective LC/MS/MS. PubMed. [Link]
-
Determination of ifosfamide, 2- and 3-dechloroethyifosfamide using gas chromatography with nitrogen-phosphorus or mass spectrometry detection. PubMed. [Link]
-
Determination of the enantiomers of ifosfamide and its 2- and 3-N-dechloroethylated metabolites in plasma and urine using enantioselective gas chromatography with mass spectrometric detection. PubMed. [Link]
-
FDA Announces Draft Guidance for Bioanalytical Method Validation. Pharmaceutical Technology. [Link]
-
FDA Announces Availability of a Final Guidance, Bioanalytical Method Validation. ACCP. [Link]
-
Quantification of dimethyl-ifosfamide and its N-deschloropropylated metabolites in mouse plasma by liquid chromatography-tandem mass spectrometry. PubMed. [Link]
-
Bioanalytical Method Validation - Guidance for Industry. FDA. [Link]
-
Determination of ifosfamide, 2- and 3-dechloroethylifosfamide using gas chromatography with nitrogen-phosphorous or mass spectrometry detection. DSpace. [Link]
-
FDA Revises Guidance on Safety Testing of Drug Metabolites. RAPS. [Link]
-
Enantioselective liquid chromatography-mass spectrometry assay for the determination of ifosfamide and identification of the N-dechloroethylated metabolites of ifosfamide in human plasma. PubMed. [Link]
-
A New Method to Quantify Ifosfamide Blood Levels Using Dried Blood Spots and UPLC-MS/MS in Paediatric Patients with Embryonic Solid Tumours. PMC - NIH. [Link]
-
Comparative Metabolism of Cyclophosphamide and Ifosfamide in the Mouse Using UPLC-ESI-QTOFMS-Based Metabolomics. PubMed Central. [Link]
-
Clinical Pharmacology of Cyclophosphamide and Ifosfamide. Request PDF - ResearchGate. [Link]
-
Safety Testing of Drug Metabolites Guidance for Industry. FDA. [Link]
-
Pharmacokinetics of ifosfamide, 2- and 3-dechloroethylifosfamide in plasma and urine of cancer patients treated with a 10-day continuous infusion of ifosfamide. PubMed. [Link]
-
Clinical Pharmacology of Cyclophosphamide and Ifosfamide. Scribd. [Link]
-
Evidence of renal metabolism of ifosfamide to nephrotoxic metabolites. ResearchGate. [Link]
-
Evidence of renal metabolism of ifosfamide to nephrotoxic metabolites. Ariel University. [Link]
-
Comparative metabolism of cyclophosphamide and ifosfamide in the mouse using UPLC-ESI-QTOFMS-based metabolomics. Request PDF - ResearchGate. [Link]
-
Detailed methodology of different plasma preparation procedures. ResearchGate. [Link]
-
Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]
-
Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens. St Andrews Research Repository. [Link]
-
Cyclophosphamide. StatPearls - NCBI Bookshelf - NIH. [Link]
Sources
- 1. ClinPGx [clinpgx.org]
- 2. ClinPGx [clinpgx.org]
- 3. Ifosfamide clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Metabolism of Cyclophosphamide and Ifosfamide in the Mouse Using UPLC-ESI-QTOFMS-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Detection and quantification of (R) and (S)-dechloroethylifosfamide metabolites in plasma from children by enantioselective LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enantioselective Liquid Chromatography – Mass Spectrometry Assay for the Determination of Ifosfamide and Identification of the N-Dechloroethylated Metabolites of Ifosfamide in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enantioselective liquid chromatography-mass spectrometry assay for the determination of ifosfamide and identification of the N-dechloroethylated metabolites of ifosfamide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. FDA Announces Availability of a Final Guidance, Bioanalytical Method Validation | ACCP [accp1.org]
- 13. fda.gov [fda.gov]
- 14. pharmtech.com [pharmtech.com]
Application Notes & Protocols for the Analytical Standard of 2-Dechloroethylifosfamide
Abstract
This document provides a comprehensive technical guide for the use of 2-Dechloroethylifosfamide as an analytical standard. This compound is a critical metabolite of the alkylating antineoplastic agent, Ifosfamide.[1] Its quantification is essential for pharmacokinetic, drug metabolism, and toxicology studies, particularly as its metabolic pathway is linked to the formation of chloroacetaldehyde, a metabolite implicated in the nephrotoxicity and neurotoxicity associated with Ifosfamide therapy.[1][2][3] This guide offers detailed protocols for the preparation of standard solutions and their analysis using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), designed for researchers, analytical scientists, and professionals in drug development.
Introduction and Scientific Background
Ifosfamide (IF) is a prodrug that requires metabolic activation by cytochrome P450 enzymes to exert its cytotoxic effects. The metabolism of Ifosfamide is complex, branching into two primary pathways: ring oxidation, which leads to the active alkylating agent 4-hydroxy-ifosfamide, and side-chain oxidation (N-dechloroethylation).[1] The latter pathway results in the formation of inactive metabolites, including this compound (2-DCEIF) and 3-Dechloroethylifosfamide, along with the release of the toxic metabolite, chloroacetaldehyde.[1][3]
Given that Ifosfamide is administered as a racemic mixture of (R)- and (S)-enantiomers, its metabolites, including 2-DCEIF, also exist as stereoisomers.[2][4] The stereochemistry can influence the metabolic rate and toxicity profile. Therefore, accurate and precise quantification of 2-DCEIF is paramount for understanding the complete metabolic profile of Ifosfamide, assessing patient-specific toxicity risks, and developing strategies to mitigate adverse effects. This application note establishes a robust framework for the analytical determination of 2-DCEIF.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a reliable analytical method. The key physicochemical data for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 3-(2-chloroethyl)-2-oxo-1,3,2λ⁵-oxazaphosphinan-2-amine | [5] |
| Synonyms | 2-DCE-IFF, 2-DClIF, dechloroethylifosfamide | [5] |
| CAS Number | 53459-55-5 | [5][6] |
| Molecular Formula | C₅H₁₂ClN₂O₂P | [5][7] |
| Molecular Weight | 198.59 g/mol | [5] |
| Monoisotopic Mass | 198.0324923 Da | [5][7] |
| Appearance | Assumed to be a white to off-white solid | Based on related compounds[8] |
| Solubility | Soluble in organic solvents such as Methanol and Acetonitrile | Inferred from analytical methods[4][9] |
Analytical Workflow and Metabolic Context
The following diagrams illustrate the metabolic origin of this compound and the general analytical workflow for its quantification.
Caption: Metabolic formation of this compound from Ifosfamide.
Caption: Step-by-step workflow for the analysis of this compound.
Experimental Protocols
Disclaimer: All laboratory work should be conducted by trained personnel in a suitably equipped facility, adhering to all relevant safety protocols. Use personal protective equipment (PPE) as required.
Required Materials and Reagents
-
This compound Certified Reference Material (CRM)
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Water (Type I, 18.2 MΩ·cm, or LC-MS grade)
-
Formic Acid (LC-MS grade, >99% purity)
-
Calibrated analytical balance (readability of at least 0.01 mg)
-
Class A volumetric flasks and pipettes
-
Polypropylene autosampler vials with septa caps
Protocol 1: Preparation of Standard Stock Solution (1000 µg/mL)
Rationale: The creation of an accurate primary stock solution is the foundation of quantitative analysis. Using a CRM ensures traceability, and precise weighing with calibrated equipment minimizes initial measurement error. Methanol is an appropriate solvent due to the analyte's expected solubility.
Procedure:
-
Allow the this compound CRM vial to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.
-
Accurately weigh approximately 10 mg of the CRM onto a weigh boat using a calibrated analytical balance. Record the exact weight.
-
Carefully transfer the weighed powder into a 10 mL Class A volumetric flask.
-
Rinse the weigh boat with small volumes of methanol and transfer the rinsate into the volumetric flask to ensure quantitative transfer.
-
Add methanol to the flask to approximately 70% of its volume. Sonicate or vortex for 5-10 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Add methanol to the 10 mL mark (meniscus). Cap the flask and invert it at least 15 times to ensure homogeneity.
-
Calculate the precise concentration of the stock solution based on the exact weight and purity of the CRM.
-
Transfer the stock solution into a clearly labeled amber glass vial. Store at -20°C or as recommended by the CRM supplier. This solution should be stable for several months under these conditions.
Protocol 2: Preparation of Working Standards and Calibration Curve
Rationale: Serial dilutions are performed to create a set of standards that span the expected concentration range of the analyte in unknown samples. This range is critical for establishing the linearity of the instrument response. A typical range for pharmacokinetic studies might be from low ng/mL to several thousand ng/mL.[2][10]
Procedure:
-
Prepare an intermediate stock solution (e.g., 10 µg/mL) by diluting the 1000 µg/mL primary stock solution 1:100 with methanol.
-
Perform serial dilutions from the intermediate and primary stock solutions to prepare calibration standards. An example dilution scheme is provided below.
| Target Concentration (ng/mL) | Volume of Stock Solution | Stock Conc. (µg/mL) | Final Volume (mL) | Diluent |
| 1000 | 100 µL | 10 | 1 | Methanol |
| 500 | 50 µL | 10 | 1 | Methanol |
| 250 | 25 µL | 10 | 1 | Methanol |
| 100 | 100 µL | 1 | 1 | Methanol |
| 50 | 50 µL | 1 | 1 | Methanol |
| 10 | 10 µL | 1 | 1 | Methanol |
| 1 | 1 µL | 1 | 1 | Methanol |
-
Transfer each working standard into a labeled autosampler vial for analysis. Prepare fresh working standards daily.
Protocol 3: HPLC-MS/MS Analytical Method
Rationale: HPLC-MS/MS provides high sensitivity and selectivity, making it the method of choice for quantifying low-level metabolites in complex biological matrices. A reversed-phase C18 column is suitable for separating the analyte from other components based on polarity. Electrospray ionization in positive mode (ESI+) is effective for this class of compounds. For enantiomeric separation, a specialized chiral stationary phase is required.[4][10]
Instrumental Parameters:
| Parameter | Recommended Condition (Achiral) | Recommended Condition (Chiral) |
| HPLC System | UHPLC or HPLC system with binary pump and autosampler | UHPLC or HPLC system with binary pump and autosampler |
| Column | C18, 2.1 x 75 mm, 2.7 µm particle size[11] | Chirabiotic T, 4.6 x 250 mm, 5 µm particle size[4][10] |
| Mobile Phase A | 0.1% Formic Acid in Water | 2-Propanol |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Methanol |
| Elution Mode | Gradient (e.g., 5% B to 95% B over 5 min) | Isocratic (e.g., 60:40 2-Propanol:Methanol)[4] |
| Flow Rate | 0.4 mL/min[9] | 0.5 mL/min[4] |
| Column Temp. | 30°C[9] | Ambient |
| Injection Vol. | 10 µL | 10 µL[4] |
| MS System | Tandem Quadrupole Mass Spectrometer | Tandem Quadrupole Mass Spectrometer |
| Ionization Mode | ESI, Positive Mode (ESI+) | ESI, Positive Mode (ESI+) |
| MRM Transition | Q1: 199.1 m/z → Q3: Product ion | Q1: 199.1 m/z → Q3: Product ion |
| Key Voltages | Optimize Fragmentor and Collision Energy for the specific instrument | Optimize Fragmentor and Collision Energy for the specific instrument |
*Note on MRM Transition: The precursor ion ([M+H]⁺) for 2-DCEIF is m/z 199.1.[4] The specific product ions for the Q3 transition must be determined empirically by infusing the standard solution and performing a product ion scan. These values are instrument-dependent and require optimization.
System Validation and Data Analysis
Trustworthiness through Self-Validation: A robust analytical method is a self-validating one. Before analyzing samples, the performance of the system must be verified through system suitability testing (SST). This ensures that the results generated are accurate and reproducible.
System Suitability Testing (SST)
Inject a mid-range concentration standard (e.g., 100 ng/mL) five or six times consecutively before running the calibration curve.
| SST Parameter | Acceptance Criteria | Rationale |
| Retention Time RSD | < 1% | Ensures stable chromatographic performance. |
| Peak Area RSD | < 2% | Demonstrates injection precision and detector stability.[12] |
| Peak Tailing Factor | 0.8 - 1.5 | Indicates good peak shape and absence of column overloading or secondary interactions. |
| Resolution (Rs) | > 1.5 (for chiral separation) | Ensures baseline separation of enantiomers for accurate quantification. |
Calibration Curve and Data Analysis
-
Inject the prepared calibration standards from the lowest to the highest concentration.
-
Integrate the peak area for the 2-DCEIF MRM transition for each standard.
-
Plot the peak area (y-axis) against the nominal concentration (x-axis).
-
Perform a linear regression analysis. The regression model should not be forced through the origin.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99 for the curve to be considered linear and acceptable for quantification.[10]
Conclusion
This application note provides a detailed and scientifically grounded methodology for the preparation and analysis of this compound analytical standards. By adhering to these protocols, researchers and drug development professionals can achieve accurate and reliable quantification of this key Ifosfamide metabolite. The emphasis on proper standard preparation, robust HPLC-MS/MS methodology, and rigorous system suitability testing ensures the generation of high-quality, trustworthy data essential for advancing pharmaceutical research and clinical monitoring.
References
-
Ifosfamide-impurities - EP standards. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Ifosfamide-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
This compound. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved from [Link]
-
Granvil, C. P., et al. (2002). Determination of ifosfamide, 2- and 3-dechloroethyifosfamide using gas chromatography with nitrogen-phosphorus or mass spectrometry detection. Journal of Chromatography B: Biomedical Sciences and Applications, 772(1), 61-71. Retrieved from [Link]
-
Ifosfamide Impurity F - European Pharmacopoeia Standard. (n.d.). IndiaMART. Retrieved from [Link]
-
2,3-Didechloroethyl-ifosfamide. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved from [Link]
-
Viel, S., et al. (2001). Chemical Stability and Fate of the Cytostatic Drug Ifosfamide and Its N-dechloroethylated Metabolites in Acidic Aqueous Solutions. Journal of Pharmaceutical Sciences, 90(8), 1069-1081. Retrieved from [Link]
-
This compound (C5H12ClN2O2P). (n.d.). PubChemLite. Retrieved from [Link]
-
Ifosfamide. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved from [Link]
-
K-C, S., et al. (2008). Detection and quantification of (R) and (S)-dechloroethylifosfamide metabolites in plasma from children by enantioselective LC/MS/MS. Biomedical Chromatography, 22(12), 1363-1368. Retrieved from [Link]
-
As-Sanie, S., et al. (2007). Enantioselective Liquid Chromatography – Mass Spectrometry Assay for the Determination of Ifosfamide and Identification of the N-Dechloroethylated Metabolites of Ifosfamide in Human Plasma. American Journal of Analytical Chemistry, 2(2), 154-162. Retrieved from [Link]
-
Zhang, J., et al. (2014). Fast quantification of cyclophosphamide and its N-dechloroethylated metabolite 2-dechloroethylcyclophosphamide in human plasma by UHPLC-MS/MS. Biomedical Chromatography, 28(10), 1432-1438. Retrieved from [Link]
-
Misiura, K., et al. (1988). Synthesis and antitumor activity of analogs of ifosfamide modified in the N-(2-chloroethyl) group. Journal of Medicinal Chemistry, 31(1), 226-230. Retrieved from [Link]
-
Misiura, K., et al. (1988). Synthesis and antitumor activity of analogues of ifosfamide modified in the N-(2-chloroethyl) group. Journal of Medicinal Chemistry, 31(1), 226-30. Retrieved from [Link]
-
As-Sanie, S., et al. (2007). Enantioselective liquid chromatography-mass spectrometry assay for the determination of ifosfamide and identification of the N-dechloroethylated metabolites of ifosfamide in human plasma. Biomedical Chromatography, 21(10), 1069-77. Retrieved from [Link]
-
Gopinath, S., et al. (2016). A validated method for simultaneous estimation of three anticancer drugs-doxorubicin, epirubicin, 5-flurouracil and cyclophosphamide in human plasma by LC-MS/MS. World Journal of Pharmaceutical Research, 5(10), 747-756. Retrieved from [Link]
-
NMAM METHOD 8327: Cyclophosphamide, 4-ketocyclophosphamide and ifosfamide in urine. (2021). Centers for Disease Control and Prevention. Retrieved from [Link]
-
HPLC METHODOLOGY MANUAL. (2018). University of Notre Dame. Retrieved from [Link]
-
This compound (CHEBI:80562). (n.d.). European Bioinformatics Institute (EMBL-EBI). Retrieved from [Link]
-
Granvil, C. P., et al. (2002). Determination of ifosfamide, 2- and 3-dechloroethylifosfamide using gas chromatography with nitrogen-phosphorous or mass spectrometry detection. DSpace@University of Pretoria. Retrieved from [Link]
-
Hu, P., et al. (2017). Comparative Metabolism of Cyclophosphamide and Ifosfamide in the Mouse Using UPLC-ESI-QTOFMS-Based Metabolomics. Journal of Proteome Research, 16(1), 179-191. Retrieved from [Link]
Sources
- 1. Ifosfamide | C7H15Cl2N2O2P | CID 3690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Detection and quantification of (R) and (S)-dechloroethylifosfamide metabolites in plasma from children by enantioselective LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Metabolism of Cyclophosphamide and Ifosfamide in the Mouse Using UPLC-ESI-QTOFMS-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective Liquid Chromatography – Mass Spectrometry Assay for the Determination of Ifosfamide and Identification of the N-Dechloroethylated Metabolites of Ifosfamide in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dechloroethylifosfamide | C5H12ClN2O2P | CID 119105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. dechloroethylifosfamide | 53459-55-5 [m.chemicalbook.com]
- 7. PubChemLite - this compound (C5H12ClN2O2P) [pubchemlite.lcsb.uni.lu]
- 8. Ifosfamide Impurity F - European Pharmacopoeia Standard at Best Price [nacchemical.com]
- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 10. Enantioselective liquid chromatography-mass spectrometry assay for the determination of ifosfamide and identification of the N-dechloroethylated metabolites of ifosfamide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fast quantification of cyclophosfamide and its N‐dechloroethylated metabolite 2‐dechloroethylcyclophosphamide in human plasma by UHPLC‐MS/MS (2014) | Le Yang | 6 Citations [scispace.com]
- 12. padproject.nd.edu [padproject.nd.edu]
Application Notes and Protocols for In Vitro Assays Involving 2-Dechloroethylifosfamide
Introduction: Understanding the Role of 2-Dechloroethylifosfamide in Ifosfamide Metabolism
Ifosfamide is a widely utilized alkylating agent in cancer chemotherapy, belonging to the oxazaphosphorine class of drugs.[1] It is a prodrug that requires metabolic activation by hepatic cytochrome P450 (CYP) enzymes to exert its cytotoxic effects.[1][2] The metabolism of ifosfamide proceeds via two primary competing pathways: ring oxidation (activation) and side-chain oxidation (deactivation/toxification).
The activation pathway involves hydroxylation at the C-4 position of the oxazaphosphorine ring, forming 4-hydroxyifosfamide. This unstable intermediate is in equilibrium with its tautomer, aldoifosfamide, which subsequently breaks down to yield the ultimate alkylating agent, ifosforamide mustard, and the urotoxic metabolite, acrolein.[3] Ifosforamide mustard is responsible for the therapeutic effect of ifosfamide by forming DNA cross-links, leading to apoptosis in rapidly dividing cancer cells.[1][4]
Conversely, the side-chain oxidation pathway involves the N-dechloroethylation of ifosfamide, resulting in the formation of this compound and 3-dechloroethylifosfamide.[5][6] This process also liberates chloroacetaldehyde (CAA), a metabolite strongly implicated in the neurotoxicity and nephrotoxicity associated with ifosfamide therapy.[2][5][7] Notably, this compound is considered a cytostatically inactive metabolite .[6][8]
These application notes provide detailed protocols for the in vitro assessment of this compound to confirm its lack of direct cytotoxic and genotoxic activity, a critical aspect for researchers studying ifosfamide metabolism, toxicity, and the development of adjuvant therapies.
Visualizing Ifosfamide's Metabolic Fate
The following diagram illustrates the metabolic pathways of ifosfamide, highlighting the position of this compound.
Caption: Metabolic pathways of Ifosfamide.
Part 1: In Vitro Cytotoxicity Assessment of this compound
To experimentally verify the cytotoxic inactivity of this compound, a cell viability assay is recommended. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose. It measures the metabolic activity of cells, which is an indicator of cell viability.
Principle of the MTT Assay
In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These insoluble crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of living cells.
Protocol: MTT Assay for Cytotoxicity of this compound
Materials:
-
This compound (analytical standard)
-
4-hydroperoxycyclophosphamide (a pre-activated form of cyclophosphamide, as a positive control for cytotoxicity)
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered and protected from light
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).
-
Prepare a series of dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM).
-
Similarly, prepare dilutions of the positive control, 4-hydroperoxycyclophosphamide (e.g., 1, 10, 50, 100, 200 µM).
-
Include a vehicle control (medium with the same concentration of solvent used for the compounds) and a medium-only blank.
-
After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the prepared compound dilutions to the respective wells (in triplicate or quadruplicate).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.
-
Data Analysis:
-
Subtract the average absorbance of the medium-only blank from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) value for the positive control.
Expected Results:
| Compound | Expected IC₅₀ Value | Interpretation |
| This compound | Not determinable | No significant reduction in cell viability is expected across the tested concentrations, confirming its cytotoxic inactivity. |
| 4-hydroperoxycyclophosphamide | Within expected range | A clear dose-dependent decrease in cell viability should be observed, with a calculable IC₅₀ value, validating the assay's ability to detect cytotoxicity. |
Part 2: In Vitro Genotoxicity Assessment of this compound
To further characterize this compound, it is essential to assess its potential to induce DNA damage. The Comet Assay (Single Cell Gel Electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.
Principle of the Comet Assay
Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and strand breaks, migrates away from the nucleus, forming a "comet tail." The intensity and length of the comet tail are proportional to the amount of DNA damage.
Protocol: Alkaline Comet Assay for Genotoxicity
Materials:
-
This compound
-
Ethyl methanesulfonate (EMS) or Hydrogen Peroxide (H₂O₂) as a positive control
-
Human cell line (e.g., TK6 lymphoblastoid cells or peripheral blood mononuclear cells)
-
Low melting point agarose (LMPA) and normal melting point agarose (NMPA)
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR Green or propidium iodide)
-
Microscope slides
-
Electrophoresis tank
-
Fluorescence microscope with appropriate filters and imaging software
Procedure:
-
Cell Treatment:
-
Treat the cells in suspension or as a monolayer with various concentrations of this compound (e.g., 10, 100, 1000 µM) for a defined period (e.g., 2-4 hours).
-
Treat cells with the positive control (e.g., 100 µM EMS) and a vehicle control.
-
-
Slide Preparation:
-
Coat microscope slides with NMPA and allow them to dry.
-
Harvest the treated cells and resuspend them in PBS at a concentration of 1 x 10⁵ cells/mL.
-
Mix the cell suspension with LMPA at a 1:10 ratio (v/v) at 37°C.
-
Pipette 75 µL of this mixture onto the pre-coated slide, cover with a coverslip, and solidify on ice.
-
-
Lysis:
-
Carefully remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer.
-
Allow the DNA to unwind for 20-40 minutes.
-
Perform electrophoresis at a low voltage (e.g., 25 V) and adjust the current to ~300 mA for 20-30 minutes.
-
-
Neutralization and Staining:
-
Gently remove the slides and wash them three times with neutralization buffer for 5 minutes each.
-
Stain the slides with a DNA stain.
-
-
Visualization and Scoring:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze them using appropriate software to quantify DNA damage (e.g., % tail DNA, tail moment).
-
Score at least 50-100 cells per slide.
-
Data Analysis:
-
Compare the mean % tail DNA or tail moment of the this compound-treated groups to the vehicle control using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test).
-
The positive control should show a significant increase in DNA damage compared to the negative control.
Expected Results:
-
This compound: No significant increase in comet tail formation compared to the vehicle control, indicating a lack of direct genotoxic activity.
-
Positive Control (EMS or H₂O₂): A significant, dose-dependent increase in comet tail length and intensity, confirming the assay's sensitivity to DNA damage.
Workflow for In Vitro Evaluation of this compound
Caption: Experimental workflow for assessing 2-DCE-IFO.
Discussion and Interpretation
The protocols outlined above are designed to provide clear, evidence-based confirmation of the biological inactivity of this compound. The expected negative results from these assays are crucial for several reasons:
-
Mechanistic Studies: They reinforce the understanding that the therapeutic efficacy of ifosfamide is dependent on its activation to ifosforamide mustard.
-
Toxicity Research: By demonstrating the inactivity of this compound, research into ifosfamide-induced side effects can be more accurately focused on the causative metabolites, namely chloroacetaldehyde and acrolein.
-
Drug Development: For the development of novel oxazaphosphorine analogs or modulators of ifosfamide metabolism, these assays provide a baseline for assessing the formation of inactive versus active metabolites.
It is imperative that these assays are conducted with appropriate positive and negative controls to ensure the validity of the results. The concentrations of this compound tested should ideally encompass the physiological concentrations observed in patients undergoing ifosfamide therapy to provide clinically relevant data.[6]
References
- Corlett, S. A., & Chrystyn, H. (1995). Comparative Metabolism of Cyclophosphamide and Ifosfamide in the Mouse Using UPLC-ESI-QTOFMS-Based Metabolomics. Journal of Mass Spectrometry, 30(5), 731-737.
- Kataria, P. S., Kendre, P. P., & Patel, A. A. (2021). Ifosfamide-induced Encephalopathy Precipitated by Aprepitant: A Rarely Manifested Side Effect of Drug Interaction. Journal of Pharmacology and Pharmacotherapeutics, 12(3), 136-138.
- Kurowski, V., & Wagner, T. (1993). Comparative pharmacokinetics of ifosfamide, 4-hydroxyifosfamide, chloroacetaldehyde, and 2- and 3-dechloroethylifosfamide in patients on fractionated intravenous ifosfamide therapy. Cancer Chemotherapy and Pharmacology, 33(1), 36-42.
-
National Center for Biotechnology Information. (2024). Ifosfamide. In StatPearls [Internet]. StatPearls Publishing. Available from: [Link]
- Kramer, R., Schwenke, E., & Voelcker, G. (1997). Ifosfamide cytotoxicity on human tumor and renal cells: role of chloroacetaldehyde in comparison to 4-hydroxyifosfamide. Anti-cancer drugs, 8(6), 599-605.
- Pankova, E. I., Povalii, N. E., & Sof'ina, Z. P. (1988). Synthesis and antitumor activity of analogues of ifosfamide modified in the N-(2-chloroethyl) group. Pharmaceutical Chemistry Journal, 22(10), 785-789.
- Lin, L., Ke, B., & He, B. (2016). Labeled oxazaphosphorines for applications in mass spectrometry studies. 2. Synthesis of deuterium-labeled 2-dechloroethylcyclo-phosphamides and 2- and 3-dechloroethylifosfamides. BOC Sciences.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 3690, Ifosfamide. Retrieved from [Link].
- Takamizawa, A., Matsumoto, S., Iwata, T., Tochino, Y., Katagiri, K., & Yamaguchi, K. (1975). Studies on cyclophosphamide metabolites and their related compounds. 2. Preparation of an active species of cyclophosphamide and related compounds. Journal of medicinal chemistry, 18(4), 376–383.
- Quiroz Aldave, J. E., Durand-Vasquez, M. D. C., Chávez-Vásquez, F. S., & Concepción, M. (2023). Mechanisms of ifosfamide-induced nephrotoxicity.
- Hanly, L., Chen, N., Rieder, M. J., & Koren, G. (2009). Ifosfamide nephrotoxicity in children: A mechanistic base for pharmacological prevention.
- Al-Hakami, A., Al-Aklabi, S., & Al-Shamsi, H. O. (2022). Effects of the Alkylating Agent Cyclophosphamide in Potentiating Anti-Tumor Immunity. International Journal of Molecular Sciences, 23(12), 6440.
- Fiebig, H. H., Schmid, J. R., & Bieser, W. (1991). Preclinical phase II study of ifosfamide in human tumour xenografts in vivo. British journal of cancer, 64(4), 647–650.
- Al-Malki, A. L., Al-Ghamdi, A. A., Al-Zahrani, M. H., Al-Amri, A. M., Al-Otaibi, M. S., & Al-Shehri, M. M. (2022). Evofosfamide Enhances Sensitivity of Breast Cancer Cells to Apoptosis and Natural-Killer-Cell-Mediated Cytotoxicity Under Hypoxic Conditions. Molecules (Basel, Switzerland), 27(19), 6296.
- Ben-Ammar, A., Ksouda, K., & Adwan, K. (2021).
- Bogdahn, U., & Martin, R. (1991). In vitro studies on interaction of 4-hydroperoxyifosfamide and 2-mercaptoethanesulphonate in malignant gliomas. British journal of cancer, 64(4), 639–642.
- Patel, M., & Khachemoune, A. (2018). Ifosfamide-Induced Metabolic Encephalopathy in 2 Patients With Cutaneous T-Cell Lymphoma Successfully Treated With Methylene Blue. Cutis, 102(1), E18–E21.
- Voelcker, G. (2023). The Mechanism of Action of Cyclophosphamide and Ifosfamide. Iris Publishers.
Sources
- 1. Ifosfamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Ifosfamide-Induced Metabolic Encephalopathy in 2 Patients With Cutaneous T-Cell Lymphoma Successfully Treated With Methylene Blue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. irispublishers.com [irispublishers.com]
- 4. mdpi.com [mdpi.com]
- 5. Comparative Metabolism of Cyclophosphamide and Ifosfamide in the Mouse Using UPLC-ESI-QTOFMS-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative pharmacokinetics of ifosfamide, 4-hydroxyifosfamide, chloroacetaldehyde, and 2- and 3-dechloroethylifosfamide in patients on fractionated intravenous ifosfamide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ifosfamide cytotoxicity on human tumor and renal cells: role of chloroacetaldehyde in comparison to 4-hydroxyifosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ifosfamide-induced Encephalopathy Precipitated by Aprepitant: A Rarely Manifested Side Effect of Drug Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Robust Sample Preparation Strategies for the Quantification of 2-Dechloroethylifosfamide in Human Urine
Abstract
This application note provides a comprehensive guide for the sample preparation of 2-Dechloroethylifosfamide (2-DCEIF), a critical metabolite of the alkylating antineoplastic agent Ifosfamide (IF), from human urine. The accurate quantification of 2-DCEIF is essential for pharmacokinetic studies, therapeutic drug monitoring, and assessing occupational exposure. Due to the complex nature of the urine matrix and the chemical properties of the analyte, a robust and validated sample preparation protocol is paramount for achieving reliable data from downstream analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We present two detailed protocols: a classic Liquid-Liquid Extraction (LLE) method and a high-throughput Solid-Phase Extraction (SPE) method. This guide emphasizes the scientific rationale behind procedural choices, pre-analytical variables, quality control measures, and troubleshooting to ensure data integrity and reproducibility.
Introduction: The Importance of Metabolite Monitoring
Ifosfamide is a widely used chemotherapeutic agent for treating a variety of solid tumors.[1][2] It is a prodrug that requires metabolic activation by hepatic cytochrome P450 enzymes. This process generates both the active alkylating agent, isophosphoramide mustard, and several other metabolites, including the dechloroethylated forms this compound (2-DCEIF) and 3-Dechloroethylifosfamide (3-DCEIF).[3][4][5] The production of these metabolites is linked to the neurotoxicity sometimes associated with ifosfamide therapy.[2] Therefore, monitoring their urinary excretion provides valuable insights into the drug's metabolic pathways and potential for adverse effects in patients.
The primary analytical challenge lies in isolating these polar metabolites from the complex urinary matrix, which is rich in salts, urea, and other endogenous interferences. A well-designed sample preparation strategy is the cornerstone of a successful analytical method, serving to concentrate the analyte, remove interfering substances, and ensure compatibility with the analytical instrument.
Pre-Analytical Considerations: Ensuring Sample Integrity
Before any extraction protocol is initiated, the integrity of the urine sample must be preserved. The stability of ifosfamide and its metabolites can be significantly influenced by storage conditions, particularly pH and temperature.
-
pH Control: Studies on related ifosfamide metabolites have shown significant degradation in acidic urine (pH 5.5), with much greater stability observed at neutral pH (pH 7.0).[6] At 25°C and a pH of 5.5, degradation of carboxyifosfamide can reach approximately 80% within 24 hours.[6]
-
Causality: The oxazaphosphorine ring structure of ifosfamide and its metabolites is susceptible to acid-catalyzed hydrolysis.[7] Maintaining a neutral pH minimizes this degradation pathway, preserving the true concentration of the analyte.
-
-
Temperature: Samples should be frozen, preferably at -80°C, within hours of collection if not analyzed immediately.[6] Even at -80°C, degradation is not negligible over long periods, with metabolite assays recommended within 1-2 months of storage.[6]
-
Sample Collection: For quantitative analysis, 24-hour urine collections are often preferred to account for diurnal variations in excretion. Samples should be mixed thoroughly before aliquoting for extraction.[8]
Analyte Extraction Methodologies: A Comparative Overview
The choice of extraction technique is a critical decision driven by factors such as required sensitivity, sample throughput, degree of automation, and cost. For 2-DCEIF, two methods are predominantly used: Liquid-Liquid Extraction and Solid-Phase Extraction.
-
Liquid-Liquid Extraction (LLE): This classic technique relies on the partitioning of the analyte between two immiscible liquid phases. For 2-DCEIF, an organic solvent like ethyl acetate is used to extract the analyte from the aqueous urine sample after pH adjustment.[3][4][9][10] LLE is cost-effective and straightforward but can be labor-intensive, prone to emulsion formation, and may extract a broader range of interferences compared to SPE.
-
Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent packed into a cartridge or well plate to retain the analyte from the liquid sample. Interferences are washed away, and the purified analyte is then eluted with a small volume of organic solvent. SPE offers cleaner extracts, higher concentration factors, and is easily automated for high-throughput applications.[11][12]
Protocol I: Liquid-Liquid Extraction (LLE)
This protocol is a robust and widely validated method for the extraction of 2-DCEIF and related compounds from urine, suitable for both GC-MS and LC-MS/MS analysis.[3][4][8][10]
Reagents and Materials
-
Urine sample
-
Internal Standard (IS) working solution (e.g., Trofosfamide or a deuterated analog)[3][4]
-
Ethyl Acetate (HPLC or GC grade)
-
Deionized Water (HPLC grade)
-
Screw-capped culture tubes (e.g., 16 x 150 mm)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator or rotary concentrator
-
Autosampler vials with inserts
LLE Workflow Diagram
Caption: Liquid-Liquid Extraction (LLE) workflow for 2-DCEIF.
Step-by-Step Protocol
-
Sample Aliquoting: Thaw urine samples to room temperature and vortex to ensure homogeneity. Transfer 4.0 mL of urine into a screw-capped culture tube.[8][10]
-
Buffering and Spiking: Add 0.5 mL of 2 M potassium phosphate buffer (pH 7.0) to the urine sample.[8][10] Add a known amount of internal standard working solution (e.g., 25 µL). Vortex briefly.
-
First Extraction: Add 5.0 mL of ethyl acetate to the tube. Cap tightly and vortex vigorously for 1 minute to ensure thorough mixing of the aqueous and organic phases.[10]
-
Phase Separation: Centrifuge the sample (e.g., at 2000 x g for 5-10 minutes) to break any emulsions and achieve a clean separation between the upper organic layer and the lower aqueous layer.
-
Collection: Carefully transfer the upper ethyl acetate layer to a clean collection tube using a Pasteur pipette, taking care not to disturb the aqueous layer.
-
Repeat Extraction: Repeat the extraction (steps 3-5) two more times, combining all ethyl acetate extracts into the same collection tube.[8] This three-step process ensures a high recovery of the analyte.
-
Evaporation: Evaporate the pooled ethyl acetate extract to complete dryness under a gentle stream of nitrogen at 30-40°C.[8]
-
Causality: This step concentrates the analyte and removes the extraction solvent, which may not be compatible with the initial mobile phase conditions of the LC system.
-
-
Reconstitution: Dissolve the dried residue in a small, precise volume (e.g., 250 µL) of a suitable solvent, typically HPLC-grade water or the initial mobile phase.[8] Vortex to ensure the analyte is fully dissolved.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for analysis by LC-MS/MS or GC-MS.
Protocol II: Solid-Phase Extraction (SPE)
This protocol is ideal for higher throughput needs and often yields cleaner extracts, reducing matrix effects in LC-MS/MS analysis. A polymeric reversed-phase sorbent (e.g., Oasis HLB) is a common choice.
Reagents and Materials
-
Urine sample
-
Internal Standard (IS) working solution
-
2 M Potassium Phosphate Buffer (pH 7.0)
-
Methanol (HPLC grade)
-
Deionized Water (HPLC grade)
-
5% Methanol in Water (Wash Solution)
-
SPE cartridges (e.g., Polymeric Reversed-Phase, 30-60 mg)
-
SPE vacuum manifold or positive pressure processor
-
Nitrogen evaporator
-
Autosampler vials with inserts
SPE Workflow Diagram
Caption: Solid-Phase Extraction (SPE) workflow for 2-DCEIF.
Step-by-Step Protocol
-
Sample Pre-treatment: In a tube, mix 1.0 mL of urine with 1.0 mL of 2M Potassium Phosphate Buffer (pH 7.0). Add the internal standard. Vortex to mix.
-
Cartridge Conditioning: Place the SPE cartridges on the manifold. Condition the sorbent by passing 1 mL of methanol, followed by 1 mL of deionized water. Do not allow the sorbent bed to go dry.
-
Causality: Conditioning wets the sorbent and activates it for analyte retention. The water wash removes the methanol, making the sorbent environment compatible with the aqueous sample.
-
-
Sample Loading: Load the pre-treated urine sample onto the conditioned cartridge. Apply a slow, steady flow (e.g., 1-2 mL/min) to ensure adequate interaction time between the analyte and the sorbent.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water.
-
Causality: This wash step removes polar, water-soluble interferences (like salts and urea) that were not retained by the sorbent, while the analyte of interest remains bound.
-
-
Elution: Elute the analyte from the sorbent by passing 1-2 mL of methanol through the cartridge into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a nitrogen stream and reconstitute in a precise volume of a suitable solvent, as described in the LLE protocol (steps 7-8).
-
Analysis: Transfer the final sample to an autosampler vial for analysis.
Method Validation and Performance
A robust sample preparation method must be validated to ensure it meets the requirements for its intended analytical application. Key parameters should be assessed using quality control (QC) samples prepared in blank urine.
| Parameter | Typical Acceptance Criteria | Published Performance Data (Ifosfamide & Metabolites) | Reference |
| Extraction Recovery | >80%, consistent and reproducible | LLE with ethyl acetate: >85% | [13] |
| Accuracy | 85-115% of nominal value | 97-105% | [10] |
| Precision (RSD) | <15% (<20% at LLOQ) | Intra- and Inter-day precision <11% | [13] |
| Limit of Detection (LOD) | S/N ratio > 3 | ~0.05 ng/mL (for parent IF) | [9][10] |
| Limit of Quantification (LOQ) | S/N ratio > 10, with acceptable precision | 1 ng/mL (for dechloroethylated metabolites) | [1] |
References
-
Galea, M. H., et al. (1994). Urinary stability of carboxycyclophosphamide and carboxyifosfamide, two major metabolites of the anticancer drugs cyclophosphamide and ifosfamide. Cancer Chemotherapy and Pharmacology, 35(1), 37-42. [Link]
-
Sannolo, N., et al. (1998). Liquid-liquid extraction procedure for trace determination of cyclophosphamide in human urine by high-performance liquid chromatography tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 12(16), 1063-8. [Link]
-
Sannolo, N., et al. (1998). [The determination of urinary cyclophosphamide at low concentration levels by liquid-liquid extraction and HPLC/MS/MS analysis]. Giornale Italiano di Medicina del Lavoro ed Ergonomia, 20(4), 239-45. [Link]
-
As-Sobeai, H. M., et al. (2002). Determination of ifosfamide, 2- and 3-dechloroethyifosfamide using gas chromatography with nitrogen-phosphorus or mass spectrometry detection. Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences, 780(2), 319-29. [Link]
-
NIOSH. (2021). Development of An HPLC-MS/MS Test Procedure to Quantify 4-Ketocyclophosphamide, Cyclophosphamide and Ifosfamide In Human Urine. ResearchGate. [Link]
-
Mercolli, A., et al. (2010). Quantification of Cyclophosphamide and its metabolites in urine using liquid chromatography/tandem mass spectrometry. Journal of Analytical Toxicology, 34(8), 484-91. [Link]
-
As-Sobeai, H. M., et al. (2002). Determination of ifosfamide, 2- and 3-dechloroethylifosfamide using gas chromatography with nitrogen-phosphorous or mass spectrometry detection. King Saud University Libraries. [Link]
-
Bortolotti, F., et al. (2021). An Automated Micro Solid-Phase Extraction (μSPE) Liquid Chromatography-Mass Spectrometry Method for Cyclophosphamide and Iphosphamide: Biological Monitoring in Antineoplastic Drug (AD) Occupational Exposure. Molecules, 26(3), 738. [Link]
-
NIOSH. (2021). Cyclophosphamide, 4-ketocyclophosphamide and ifosfamide in urine: METHOD 8327. NIOSH Manual of Analytical Methods (NMAM), Fifth Edition. [Link]
-
Norpoth, K., et al. (1992). Determination of the urinary excretion of ifosfamide and its phosphorated metabolites by phosphorus-31 nuclear magnetic resonance spectroscopy. Journal of Cancer Research and Clinical Oncology, 118(4), 304-10. [Link]
- Not applicable for this context.
-
Oliveira, R. V., et al. (2007). Enantioselective Liquid Chromatography – Mass Spectrometry Assay for the Determination of Ifosfamide and Identification of the N-Dechloroethylated Metabolites of Ifosfamide in Human Plasma. Current Pharmaceutical Analysis, 3(4), 266-274. [Link]
- Not applicable for this context.
-
K-H. Kim, et al. (2008). Detection and quantification of (R) and (S)-dechloroethylifosfamide metabolites in plasma from children by enantioselective LC/MS/MS. Biomedical Chromatography, 22(9), 1042-6. [Link]
- Not applicable for this context.
-
Striley, C. A., & Shoemaker, S. L. (2012). Evaluation of a Procedure for the Simultaneous Quantification of 4-Ketocyclophosphamide, Cyclophosphamide, and Ifosfamide in Human Urine. Journal of Analytical Toxicology, 36(5), 323-30. [Link]
- Not applicable for this context.
- Not applicable for this context.
-
Goren, M. P., et al. (1991). Determination of urinary 2- and 3-dechloroethylated metabolites of ifosfamide by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 570(2), 351-9. [Link]
-
Flórez-García, V. M., et al. (2023). Ifosfamide-induced nephrotoxicity in oncological patients. Expert Opinion on Drug Safety, 22(12), 1195-1206. [Link]
-
Hilhorst, M. J., et al. (2006). Quantification of Cyclophosphamide and Its Metabolites in Urine Using Liquid chromatography/tandem Mass Spectrometry. Biomedical Chromatography, 20(11), 1186-93. [Link]
-
J-M. A. Al-Bayati, et al. (2022). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 27(18), 5873. [Link]
- Not applicable for this context.
- Not applicable for this context.
- Not applicable for this context.
- Not applicable for this context.
- Not applicable for this context.
- Not applicable for this context.
- Not applicable for this context.
- Not applicable for this context.
- Not applicable for this context.
-
Gilard, V., et al. (1994). Chemical and biological evaluation of hydrolysis products of cyclophosphamide. Journal of Medicinal Chemistry, 37(23), 3986-93. [Link]
Sources
- 1. Detection and quantification of (R) and (S)-dechloroethylifosfamide metabolites in plasma from children by enantioselective LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of ifosfamide, 2- and 3-dechloroethyifosfamide using gas chromatography with nitrogen-phosphorus or mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. Determination of the urinary excretion of ifosfamide and its phosphorated metabolites by phosphorus-31 nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Urinary stability of carboxycyclophosphamide and carboxyifosfamide, two major metabolites of the anticancer drugs cyclophosphamide and ifosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical and biological evaluation of hydrolysis products of cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdc.gov [cdc.gov]
- 9. researchgate.net [researchgate.net]
- 10. stacks.cdc.gov [stacks.cdc.gov]
- 11. An Automated Micro Solid-Phase Extraction (μSPE) Liquid Chromatography-Mass Spectrometry Method for Cyclophosphamide and Iphosphamide: Biological Monitoring in Antineoplastic Drug (AD) Occupational Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [The determination of urinary cyclophosphamide at low concentration levels by liquid-liquid extraction and HPLC/MS/MS analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
solid-phase extraction of 2-Dechloroethylifosfamide
An Application Guide for the Selective Extraction of 2-Dechloroethylifosfamide from Biological Matrices using Solid-Phase Extraction
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note provides a detailed protocol for the solid-phase extraction (SPE) of this compound, a critical metabolite of the chemotherapeutic agent ifosfamide, from biological fluids such as human plasma and urine. The significance of monitoring this compound stems from its role as an indicator of a major metabolic pathway of ifosfamide that also produces chloroacetaldehyde, a metabolite implicated in neurotoxicity and nephrotoxicity[1][2][3]. This guide is designed for researchers, clinical scientists, and drug development professionals requiring a robust, reliable, and clean sample preparation method for downstream quantitative analysis by techniques like LC-MS/MS. We delve into the causality behind methodological choices, from sorbent selection to the optimization of each SPE step, ensuring a self-validating and reproducible protocol.
Introduction: The Rationale for Monitoring this compound
Ifosfamide is a prodrug that requires metabolic activation by hepatic cytochrome P450 enzymes to exert its cytotoxic effects[4][5]. Its metabolism is complex, branching into pathways of activation and deactivation[6]. One of the primary deactivation pathways involves side-chain oxidation, which results in the formation of dechloroethylated metabolites, including this compound and 3-Dechloroethylifosfamide[3][7]. This process concurrently liberates chloroacetaldehyde (CAA), a compound strongly associated with the dose-limiting neurotoxic and nephrotoxic side effects observed in patients undergoing ifosfamide therapy[1][2].
Therefore, the accurate quantification of this compound in biological matrices serves two key purposes:
-
Pharmacokinetic (PK) Modeling: It provides essential data on the disposition and metabolism of ifosfamide, helping to understand the inter-individual variability in drug clearance[8][9].
-
Toxicodynamic (TD) Correlation: It acts as a surrogate marker for the extent of CAA production, enabling researchers to investigate correlations between ifosfamide metabolism and patient toxicity.
Solid-phase extraction (SPE) offers significant advantages over traditional liquid-liquid extraction (LLE) for this application, including higher selectivity, reduced solvent consumption, cleaner extracts leading to minimized matrix effects in mass spectrometry, and amenability to automation[10].
Foundational Principles: Sorbent Selection and Method Development
The successful development of an SPE protocol hinges on a fundamental understanding of the analyte's physicochemical properties and its interaction with the stationary phase.
Physicochemical Profile of this compound
A review of its chemical properties is the cornerstone of our method design.
| Property | Value | Implication for SPE | Source |
| Molecular Formula | C₅H₁₂ClN₂O₂P | - | [11] |
| Molecular Weight | 198.59 g/mol | - | [11] |
| XLogP3 | -0.2 | Indicates a high degree of polarity. | [11] |
| Topological Polar Surface Area | 55.6 Ų | Confirms polar nature, suggesting strong interaction with polar solvents. | [11] |
| Hydrogen Bond Donors | 1 | Can participate in hydrogen bonding. | [11] |
| Hydrogen Bond Acceptors | 4 | Can participate in hydrogen bonding. | [11] |
The highly polar nature of this compound (XLogP3 = -0.2) dictates the choice of SPE chemistry. While traditional silica-based C18 sorbents can be used, they often provide insufficient retention for very polar analytes, leading to breakthrough during sample loading and poor recovery. Therefore, a polymeric reversed-phase sorbent with a hydrophilic-lipophilic balance (HLB) is the recommended choice. These sorbents are specifically engineered to enhance the retention of polar compounds through mechanisms including dipole-dipole interactions and hydrogen bonding, in addition to conventional hydrophobic interactions.
The Logic of Reversed-Phase SPE for a Polar Analyte
In reversed-phase SPE, the stationary phase is non-polar (hydrophobic) and the mobile phase is polar (hydrophilic). The principle is to retain the analyte on the sorbent from a highly aqueous sample matrix and then elute it with a less polar, organic-rich solvent. For a polar analyte like this compound, this is achieved by:
-
Maximizing Retention: Loading the sample in a fully aqueous environment to maximize the hydrophobic interaction between the non-polar regions of the analyte and the sorbent.
-
Selective Washing: Using a weak, highly polar wash solvent (e.g., water or a low percentage of organic solvent in water) to remove highly polar interferences like salts and urea without disrupting the analyte-sorbent interaction.
-
Controlled Elution: Using a solvent strong enough to disrupt the hydrophobic and any secondary (e.g., hydrogen bonding) interactions to release the analyte from the sorbent.
Detailed Application Protocol
This protocol is optimized for the extraction of this compound from 500 µL of human plasma. It can be adapted for other matrices like urine with appropriate pre-treatment adjustments.
Required Materials
-
SPE Sorbent: Polymeric HLB-type reversed-phase cartridges, 30 mg / 1 mL.
-
Biological Sample: 500 µL human plasma (or urine), thawed to room temperature.
-
Reagents:
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Deionized Water (18 MΩ·cm)
-
Formic Acid (LC-MS Grade)
-
Phosphoric Acid (for pre-treatment)
-
-
Apparatus:
-
SPE Vacuum Manifold
-
Centrifuge
-
Calibrated Pipettes
-
1.5 mL Microcentrifuge tubes
-
2 mL Glass collection vials
-
Visual Workflow of the SPE Protocol
The following diagram illustrates the complete workflow for the extraction process.
Caption: Workflow for this compound SPE.
Step-by-Step Methodology
Step 1: Sample Pre-treatment
-
Causality: The goal is to precipitate proteins that can clog the SPE sorbent and to ensure the analyte is freely available for binding. Acidification with phosphoric acid disrupts protein binding and ensures the sample environment is fully aqueous, promoting strong retention on the reversed-phase sorbent[12].
-
Protocol:
-
Pipette 500 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 500 µL of 4% phosphoric acid in water.
-
Vortex for 30 seconds to mix and precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Carefully collect the clear supernatant for loading onto the SPE cartridge.
-
Step 2: Sorbent Conditioning
-
Causality: This two-stage step is critical for activating the sorbent. The organic solvent (methanol) solvates the polymeric chains of the sorbent, making the hydrophobic binding sites accessible. The subsequent aqueous rinse (water) displaces the organic solvent, preparing the sorbent for the aqueous sample and ensuring proper retention of the analyte[13][14].
-
Protocol:
-
Place the SPE cartridges on the vacuum manifold.
-
Pass 1 mL of Methanol through the cartridge. Do not allow the sorbent to dry.
-
Pass 1 mL of DI Water through the cartridge. Leave a thin layer of water above the sorbent bed.
-
Step 3: Sample Loading
-
Causality: The pre-treated sample is loaded onto the conditioned sorbent. A slow, controlled flow rate (e.g., 1 mL/min) is essential to ensure sufficient residence time for the analyte to interact with and bind to the stationary phase.
-
Protocol:
-
Load the entire supernatant from Step 1 onto the cartridge.
-
Apply a gentle vacuum to pull the sample through at a rate of approximately 1 drop per second.
-
Step 4: Washing
-
Causality: This step removes endogenous, weakly retained interferences like salts, phospholipids, and other highly polar matrix components. A weak solvent (5% methanol in water) is used, which is polar enough to wash away interferences but not strong enough to elute the target analyte, thus ensuring a clean final extract.
-
Protocol:
-
Add 1 mL of 5% methanol in water to the cartridge.
-
Apply a vacuum to pull the wash solvent through completely.
-
Dry the sorbent bed under full vacuum for 1-2 minutes to remove any residual aqueous wash solvent. This step is crucial for ensuring efficient elution.
-
Step 5: Elution
-
Causality: A strong organic solvent (methanol) is used to disrupt the hydrophobic and secondary interactions between this compound and the sorbent, eluting it into a collection tube. Using two smaller aliquots for elution is generally more effective than a single large volume, ensuring complete recovery of the analyte[12].
-
Protocol:
-
Place clean 2 mL glass collection vials inside the manifold.
-
Add 500 µL of Methanol to the cartridge and allow it to soak for 30 seconds.
-
Apply a gentle vacuum to slowly pull the solvent through and into the collection vial.
-
Repeat with a second 500 µL aliquot of Methanol to ensure complete elution.
-
Step 6: Post-Elution Processing
-
Causality: The eluate is evaporated to dryness and reconstituted in a small volume of the initial mobile phase of the analytical method (e.g., 95% Water, 5% Acetonitrile, 0.1% Formic Acid). This step concentrates the analyte, increasing sensitivity, and ensures solvent compatibility with the downstream LC-MS/MS analysis.
-
Protocol:
-
Evaporate the collected eluate to dryness under a gentle stream of nitrogen at ≤ 40°C.
-
Reconstitute the dried extract in 100 µL of the appropriate mobile phase for your LC-MS/MS system.
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
Expected Method Performance and Quality Control
This protocol is designed to provide high recovery and low matrix effects, which are critical for accurate and precise quantification in regulated bioanalysis.
| Parameter | Expected Performance | Rationale |
| Recovery | > 85% | The use of an HLB sorbent and optimized wash/elution steps ensures minimal analyte loss. |
| Precision (%RSD) | < 15% | The standardized, multi-step nature of SPE leads to high reproducibility compared to LLE[10]. |
| Matrix Effect | < 15% | The selective wash step effectively removes phospholipids and salts, which are primary sources of ion suppression/enhancement in ESI-MS. |
| Lower Limit of Quantification (LLOQ) | Dependent on LC-MS/MS sensitivity, but SPE provides concentration allowing for low ng/mL detection[15][16]. | The concentration factor achieved by reconstituting in a small volume significantly improves sensitivity. |
Conclusion
This application note provides a robust and scientifically grounded protocol for the from biological matrices. By selecting a sorbent chemistry tailored to the analyte's polar nature and systematically optimizing each step of the SPE process, this method delivers the clean extracts and high recovery necessary for sensitive and reliable downstream analysis. The detailed explanation of the causality behind each step empowers scientists to not only implement this protocol effectively but also to adapt it for similar polar analytes in complex biological samples.
References
-
Ifosfamide Pathway, Pharmacokinetics. PharmGKB. [Link]
-
Ifosfamide metabolism and pharmacokinetics (review). PubMed. [Link]
-
Clinical pharmacokinetics and pharmacodynamics of ifosfamide and its metabolites. SpringerLink. [Link]
-
Ifosfamide clinical pharmacokinetics. PubMed. [Link]
-
Ifosfamide. StatPearls - NCBI Bookshelf. [Link]
-
Detection and quantification of (R) and (S)-dechloroethylifosfamide metabolites in plasma from children by enantioselective LC/MS/MS. PubMed. [Link]
-
This compound (C5H12ClN2O2P). PubChemLite. [Link]
-
Clinical Pharmacokinetics and Pharmacodynamics of Ifosfamide and its Metabolites. ResearchGate. [Link]
-
Determination of ifosfamide, 2- and 3-dechloroethyifosfamide using gas chromatography with nitrogen-phosphorus or mass spectrometry detection. PubMed. [Link]
-
Fast quantification of cyclophosphamide and its N-dechloroethylated metabolite 2-dechloroethylcyclophosphamide in human plasma by UHPLC-MS/MS. PubMed. [Link]
-
Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples. NIH National Center for Biotechnology Information. [Link]
-
Determination of ifosfamide, 2- and 3-dechloroethylifosfamide using gas chromatography with nitrogen-phosphorous or mass spectrometry detection. DSpace@IZSLER. [Link]
-
Liquid chromatography-mass spectrometry assay for quantitation of ifosfamide and its N-deschloroethylated metabolites in rat microsomal medium. PubMed. [Link]
-
2,3-Didechloroethyl-ifosfamide. PubChem. [Link]
-
Ifosfamide. PubChem. [Link]
-
Dechloroethylifosfamide. PubChem. [Link]
-
Improved Solid-Phase Extraction Method for Systematic Toxicological Analysis in Biological Fluids. Journal of Analytical Toxicology. [Link]
-
Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. NIH National Center for Biotechnology Information. [Link]
-
Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. NIH National Center for Biotechnology Information. [Link]
-
(+)-Ifosfamide. PubChem. [Link]
-
Extraction of Volatile Anticancer Drugs in Air Using a Solid-Phase Extraction Type Device Followed by Gas Chromatography-Mass Spectrometric Analysis. PubMed. [Link]
-
Rapid method for the determination of ifosfamide and cyclophosphamide in plasma by high-performance liquid chromatography with solid-phase extraction. PubMed. [Link]
-
Extraction of drugs from biological fluids. Laboratory Talk. [Link]
-
Phase I trial and pharmacokinetic analysis of ifosfamide in cats with sarcomas. AVMA Journals. [Link]
-
An Optimized Solid Phase Extraction Procedure for EPA Method 8081 and 8082 Analytes in Water. Restek. [Link]
-
Comparative pharmacokinetics of ifosfamide, 4-hydroxyifosfamide, chloroacetaldehyde, and 2- and 3-dechloroethylifosfamide in patients on fractionated intravenous ifosfamide therapy. PubMed. [Link]
-
Metabolism of ifosfamide during a 3 day infusion. PubMed. [Link]
-
2'-Oxo ifosfamide. PubChem. [Link]
Sources
- 1. Ifosfamide clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. avmajournals.avma.org [avmajournals.avma.org]
- 3. Comparative pharmacokinetics of ifosfamide, 4-hydroxyifosfamide, chloroacetaldehyde, and 2- and 3-dechloroethylifosfamide in patients on fractionated intravenous ifosfamide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Ifosfamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Ifosfamide | C7H15Cl2N2O2P | CID 3690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Metabolism of ifosfamide during a 3 day infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ifosfamide metabolism and pharmacokinetics (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical pharmacokinetics and pharmacodynamics of ifosfamide and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Dechloroethylifosfamide | C5H12ClN2O2P | CID 119105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Solid Phase Extraction Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. weber.hu [weber.hu]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Detection and quantification of (R) and (S)-dechloroethylifosfamide metabolites in plasma from children by enantioselective LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Liquid chromatography-mass spectrometry assay for quantitation of ifosfamide and its N-deschloroethylated metabolites in rat microsomal medium - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: Development and Validation of a Bioanalytical Method for the Quantification of 2-Dechloroethylifosfamide in Human Plasma using UHPLC-MS/MS
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note provides a comprehensive, in-depth guide for the development and subsequent validation of a robust bioanalytical method for the quantification of 2-Dechloroethylifosfamide (2-DCE-IF) in human plasma. Ifosfamide (IF) is a widely used antineoplastic prodrug, the clinical utility of which is complicated by significant inter-patient variability in its metabolism and potential for severe toxicity.[1] One of the key metabolic pathways is N-dechloroethylation, which results in the formation of inactive dechloroethylated metabolites, including 2-DCE-IF, and the concomitant release of chloroacetaldehyde (CAA), a metabolite implicated in the dose-limiting neurotoxicity and nephrotoxicity associated with ifosfamide therapy.[2][3] Therefore, accurately quantifying 2-DCE-IF is crucial for pharmacokinetic (PK) modeling, understanding metabolic flux, and investigating the toxicological profile of ifosfamide. This document details a method based on Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS), developed and validated in accordance with the principles outlined in the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[4][5]
Introduction: The Scientific Rationale
Ifosfamide requires metabolic activation by hepatic cytochrome P450 enzymes (primarily CYP3A4 and 2B6) to exert its cytotoxic effects.[6] This process generates the active alkylating agent, ifosfamide mustard. However, a competing pathway, side-chain oxidation, leads to N-dechloroethylation, producing 2-DCE-IF and 3-dechloroethylifosfamide (3-DCE-IF).[7][8] This pathway is clinically significant because it does not produce active cytotoxic agents but instead liberates CAA, a highly reactive aldehyde associated with severe adverse effects.[3]
The balance between these two pathways—activation versus dechloroethylation—can vary significantly among patients, influencing both the efficacy and toxicity of the treatment.[1] A validated assay for 2-DCE-IF allows researchers to:
-
Characterize Patient-Specific Metabolism: Investigate the rate and extent of the dechloroethylation pathway.
-
Perform Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate metabolite levels with clinical outcomes, including toxicity events.
-
Support Dose-Individualization Strategies: Potentially adjust dosing based on metabolic profiles to optimize the therapeutic window.
Given the need for high sensitivity and specificity, particularly to distinguish between the 2- and 3-dechloroethyl isomers, UHPLC-MS/MS stands as the analytical technique of choice.[9][10]
Part I: Method Development Strategy
A successful validation is predicated on a well-developed method. The objective is to establish robust procedures and operating conditions before commencing formal validation.[11]
Selection of Analytical Technique and Internal Standard
-
Technique: UHPLC-MS/MS is chosen for its superior sensitivity, specificity (via MRM), and high throughput capabilities, which are essential for analyzing complex biological matrices.
-
Internal Standard (IS): The use of a stable isotope-labeled (SIL) internal standard, such as this compound-d4, is the gold standard. A SIL-IS co-elutes with the analyte and experiences identical ionization effects, thereby providing the most accurate correction for variations during sample preparation and analysis. If a SIL-IS is not commercially available, a close structural analog with similar extraction and chromatographic properties must be chosen. For this protocol, we will proceed assuming the availability of This compound-d4 .
Mass Spectrometry Optimization
The first step is to determine the optimal mass transition parameters for both 2-DCE-IF and its SIL-IS.
Protocol:
-
Prepare separate ~1 µg/mL solutions of 2-DCE-IF and 2-DCE-IF-d4 in 50:50 acetonitrile:water with 0.1% formic acid.
-
Infuse each solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Operate in positive electrospray ionization (ESI+) mode. Acquire full scan (Q1) spectra to identify the protonated parent molecule [M+H]⁺. For 2-DCE-IF (C₅H₁₂ClN₂O₂P), the expected monoisotopic mass is ~198.03 Da.[12]
-
Select the identified [M+H]⁺ as the precursor ion for fragmentation.
-
Perform a product ion scan (Q3) to identify the most stable and abundant fragment ions.
-
Optimize cone voltage and collision energy to maximize the signal for the chosen precursor → product ion transition. This transition will be used for Multiple Reaction Monitoring (MRM).
Table 1: Example MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|---|
| 2-DCE-IF | 199.0 | Optimized Value | 100 | Optimized | Optimized |
| 2-DCE-IF-d4 (IS) | 203.0 | Optimized Value | 100 | Optimized | Optimized |
Chromatographic Development
Objective: To achieve a sharp, symmetrical peak for 2-DCE-IF, well-resolved from matrix interferences and its structural isomer, 3-DCE-IF.
Protocol:
-
Column Selection: Start with a high-efficiency C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm). The C18 stationary phase provides excellent retention for moderately polar compounds like 2-DCE-IF.
-
Mobile Phase: Use a combination of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B). The acidic modifier promotes better peak shape and ionization efficiency in ESI+ mode.
-
Gradient Elution: Develop a gradient to ensure the analyte elutes in a reasonable time (~2-4 minutes) with good peak shape and is separated from early-eluting matrix components.
-
Optimization: Adjust the gradient slope, flow rate (e.g., 0.4-0.6 mL/min), and column temperature (e.g., 40 °C) to achieve optimal separation and peak symmetry. Inject a solution containing both 2-DCE-IF and 3-DCE-IF to confirm baseline separation.
Sample Preparation
Objective: To efficiently extract 2-DCE-IF from the complex plasma matrix while minimizing interferences that could cause ion suppression or enhancement. Solid-Phase Extraction (SPE) is recommended for its ability to produce clean extracts.
Part II: Full Bioanalytical Method Validation
The validation process formally demonstrates that the developed method is reliable and suitable for its intended purpose.[11][13] All experiments must follow a pre-defined protocol with clear acceptance criteria derived from the ICH M10 guideline.[4]
Selectivity and Specificity
-
Purpose: To demonstrate that the method can differentiate and quantify the analyte in the presence of other matrix components, including metabolites.
-
Protocol:
-
Analyze at least six individual lots of blank human plasma.
-
Analyze blank plasma spiked with the analyte at the Lower Limit of Quantification (LLOQ).
-
Analyze blank plasma spiked with potentially co-administered drugs and relevant metabolites (e.g., ifosfamide, 3-DCE-IF, 4-hydroxyifosfamide) to check for interference.
-
-
Acceptance Criteria:
-
Response in blank samples at the retention time of 2-DCE-IF should be ≤ 20% of the LLOQ response.
-
Response of the IS in blank samples should be ≤ 5% of the response in LLOQ samples.
-
No significant interference at the retention time of the analyte or IS from other metabolites or drugs.
-
Calibration Curve and Linearity
-
Purpose: To demonstrate the relationship between the instrument response and the known concentration of the analyte.
-
Protocol:
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of 2-DCE-IF. A typical range might be 1-1000 ng/mL, using a minimum of 6 non-zero standards.
-
Analyze the calibration curve in at least three separate runs.
-
Plot the peak area ratio (analyte/IS) versus the nominal concentration.
-
Perform a linear regression with a 1/x² weighting factor.
-
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.99.
-
At least 75% of the standards must be within ±15% of their nominal concentration (±20% at the LLOQ).
-
Accuracy and Precision
-
Purpose: To determine the closeness of measured concentrations to the true value (accuracy) and the degree of scatter in the data (precision).
-
Protocol:
-
Prepare Quality Control (QC) samples in blank plasma at four levels: LLOQ, Low QC (≤3x LLOQ), Medium QC, and High QC.
-
Intra-day (Within-run): Analyze at least five replicates of each QC level in a single run.
-
Inter-day (Between-run): Analyze the same QC levels across at least three different runs on different days.
-
-
Acceptance Criteria:
-
Accuracy: The mean concentration should be within ±15% of the nominal value for all QCs (±20% for LLOQ).
-
Precision: The coefficient of variation (%CV) should not exceed 15% for all QCs (20% for LLOQ).
-
Table 2: Example Accuracy and Precision Data Summary
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (% Bias) | Intra-day Precision (%CV) | Inter-day Accuracy (% Bias) | Inter-day Precision (%CV) |
|---|---|---|---|---|---|
| LLOQ | 1.0 | -5.2 | 11.8 | -8.1 | 14.5 |
| Low | 2.5 | 3.1 | 8.5 | 1.9 | 9.2 |
| Medium | 100 | -1.5 | 4.2 | -2.3 | 5.8 |
| High | 800 | 0.8 | 3.1 | 1.2 | 4.7 |
Recovery and Matrix Effect
-
Purpose: To assess the efficiency of the extraction process (Recovery) and the influence of co-eluting matrix components on the analyte's ionization (Matrix Effect).
-
Protocol:
-
Set A: Peak area of analyte in extracted plasma samples (pre-spiked).
-
Set B: Peak area of analyte spiked into extracted blank plasma (post-spiked).
-
Set C: Peak area of analyte in a neat solution (mobile phase).
-
-
Calculations & Acceptance Criteria:
-
Recovery (%) = (A / B) * 100 . Should be consistent and reproducible.
-
Matrix Factor = B / C .
-
IS-Normalized Matrix Factor = (Matrix Factor of Analyte) / (Matrix Factor of IS) . The %CV of the IS-Normalized Matrix Factor across different lots of plasma should be ≤ 15%. This is the most critical parameter, as a good SIL-IS should effectively cancel out matrix effects.
-
Stability
-
Purpose: To ensure the analyte remains unchanged under various processing and storage conditions.
-
Protocol: Analyze Low and High QC samples after exposing them to the following conditions and compare the results to freshly prepared samples.
-
Bench-Top Stability: Left at room temperature for a duration exceeding typical sample handling time (e.g., 6 hours).
-
Freeze-Thaw Stability: Undergone multiple freeze-thaw cycles (e.g., 3 cycles from -80°C to room temperature).
-
Long-Term Stability: Stored at the intended storage temperature (e.g., -80°C) for a period longer than the expected study duration.
-
Stock Solution Stability: Stability of the analyte in its storage solvent at room temperature and refrigerated conditions.
-
-
Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.
Part III: Final Protocol for Sample Analysis
This section outlines the standardized operating procedure (SOP) for routine analysis of study samples.
-
Sample Thawing: Thaw plasma samples, calibration standards, and QCs at room temperature.
-
Sample Preparation:
-
Aliquot 100 µL of each sample, standard, or QC into a labeled microcentrifuge tube.
-
Add 10 µL of the IS working solution (2-DCE-IF-d4) to all tubes except blanks.
-
Vortex for 10 seconds.
-
Add 400 µL of 4% phosphoric acid, vortex, and centrifuge for 5 minutes.
-
Perform the validated Solid-Phase Extraction procedure (as per Figure 2).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (90:10 A:B) and transfer to an autosampler vial.
-
-
UHPLC-MS/MS Analysis:
-
Equilibrate the system with the initial mobile phase conditions.
-
Create a sequence including a blank, a zero standard (blank + IS), the calibration curve, QC samples (at the beginning and end of the run, and after every ~20 study samples), and the unknown study samples.
-
-
Data Processing and Acceptance:
-
Integrate all peaks and calculate the peak area ratios (analyte/IS).
-
Generate the calibration curve using a 1/x² weighted linear regression.
-
Quantify unknown samples using the regression equation.
-
The analytical run is accepted if:
-
The calibration curve meets its acceptance criteria.
-
At least 2/3 of the QC samples (and at least 50% at each level) are within ±15% of their nominal concentrations.
-
-
Conclusion
This application note provides a comprehensive framework for the development and validation of a selective and sensitive UHPLC-MS/MS method for this compound in human plasma. By adhering to the principles of method development and the rigorous standards of the ICH M10 guideline, laboratories can generate high-quality, reliable data. Such data is indispensable for advancing our understanding of ifosfamide pharmacology and for developing strategies to improve its safety and efficacy in clinical practice. The detailed protocols and validation criteria herein serve as a robust starting point for any researcher, scientist, or drug development professional tasked with this critical bioanalytical challenge.
References
-
Title: ICH M10 Bioanalytical Method Validation Source: Bioanalysis Zone URL: [Link]
-
Title: Ifosfamide Pathway, Pharmacokinetics Source: ClinPGx URL: [Link]
-
Title: ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency URL: [Link]
-
Title: Ifosfamide metabolism and pharmacokinetics (review) Source: PubMed URL: [Link]
-
Title: FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers Source: KCAS Bio URL: [Link]
-
Title: Clinical pharmacokinetics and pharmacodynamics of ifosfamide and its metabolites Source: PubMed URL: [Link]
-
Title: Bioanalytical Method Validation Guidance for Industry May 2018 Source: FDA URL: [Link]
-
Title: Ifosfamide clinical pharmacokinetics Source: PubMed URL: [Link]
-
Title: ICH M10 guideline: validation of bioanalytical methods Source: Kymos URL: [Link]
-
Title: USFDA guidelines for bioanalytical method validation Source: Slideshare URL: [Link]
-
Title: Bioanalytical Method Validation Source: FDA URL: [Link]
-
Title: Ifosfamide - StatPearls Source: NCBI Bookshelf URL: [Link]
-
Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: FDA URL: [Link]
-
Title: bioanalytical method validation and study sample analysis m10 Source: ICH URL: [Link]
-
Title: ICH guideline M10 on bioanalytical method validation and study sample analysis Source: European Medicines Agency URL: [Link]
-
Title: Dechloroethylifosfamide | C5H12ClN2O2P Source: PubChem URL: [Link]
-
Title: Detection and quantification of (R) and (S)-dechloroethylifosfamide metabolites in plasma from children by enantioselective LC/MS/MS Source: PubMed URL: [Link]
-
Title: Determination of ifosfamide, 2- and 3-dechloroethyifosfamide using gas chromatography with nitrogen-phosphorus or mass spectrometry detection Source: PubMed URL: [Link]
-
Title: Ifosfamide | C7H15Cl2N2O2P Source: PubChem URL: [Link]
-
Title: Fast quantification of cyclophosfamide and its N-dechloroethylated metabolite 2-dechloroethylcyclophosphamide in human plasma by UHPLC-MS/MS Source: PubMed URL: [Link]
-
Title: Determination of ifosfamide, 2- and 3-dechloroethylifosfamide using gas chromatography with nitrogen-phosphorous or mass spectrometry detection Source: DSpace@UAntwerpen URL: [Link]
-
Title: Ifosfamide Assay Analyzed with HPLC – AppNote Source: MicroSolv URL: [Link]
-
Title: Comparative pharmacokinetics of ifosfamide, 4-hydroxyifosfamide, chloroacetaldehyde, and 2- and 3-dechloroethylifosfamide in patients on fractionated intravenous ifosfamide therapy Source: PubMed URL: [Link]
-
Title: Comparative Metabolism of Cyclophosphamide and Ifosfamide in the Mouse Using UPLC-ESI-QTOFMS-Based Metabolomics Source: PubMed Central URL: [Link]
-
Title: The analysis of ifosfamide and its metabolites (review) Source: PubMed URL: [Link]
-
Title: Clinical Pharmacokinetics and Pharmacodynamics of Ifosfamide and its Metabolites Source: ResearchGate URL: [Link]
-
Title: Analytical Method Development and Validation in Pharmaceuticals Source: Promethera URL: [Link]
Sources
- 1. Ifosfamide metabolism and pharmacokinetics (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ifosfamide clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative pharmacokinetics of ifosfamide, 4-hydroxyifosfamide, chloroacetaldehyde, and 2- and 3-dechloroethylifosfamide in patients on fractionated intravenous ifosfamide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. f.hubspotusercontent10.net [f.hubspotusercontent10.net]
- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ClinPGx [clinpgx.org]
- 7. Ifosfamide | C7H15Cl2N2O2P | CID 3690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Comparative Metabolism of Cyclophosphamide and Ifosfamide in the Mouse Using UPLC-ESI-QTOFMS-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection and quantification of (R) and (S)-dechloroethylifosfamide metabolites in plasma from children by enantioselective LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fast quantification of cyclophosfamide and its N-dechloroethylated metabolite 2-dechloroethylcyclophosphamide in human plasma by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. database.ich.org [database.ich.org]
- 12. Dechloroethylifosfamide | C5H12ClN2O2P | CID 119105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. ema.europa.eu [ema.europa.eu]
Application Note: Monitoring 2-Dechloroethylifosfamide in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Monitoring Ifosfamide Metabolism in Preclinical Research
Ifosfamide (IF) is a cornerstone chemotherapeutic agent, classified as an oxazaphosphorine alkylating agent, utilized in the treatment of a wide array of solid tumors and hematologic malignancies.[1][2] As a prodrug, ifosfamide requires metabolic activation by hepatic cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2B6, to exert its cytotoxic effects.[1] This bioactivation pathway leads to the formation of the active alkylating metabolite, ifosfamide mustard, which cross-links DNA and triggers apoptosis in rapidly dividing cancer cells.[3]
However, the metabolism of ifosfamide is a double-edged sword. A significant alternative pathway is N-dechloroethylation, which results in the formation of inactive metabolites, including 2-dechloroethylifosfamide (2-DCE-IF) and 3-dechloroethylifosfamide, and the concomitant release of chloroacetaldehyde (CAA).[2][4] While 2-DCE-IF itself is considered inactive, its formation is directly linked to the production of CAA, a metabolite implicated in the dose-limiting neurotoxicity and nephrotoxicity associated with ifosfamide therapy.[1][5][6] Therefore, understanding the balance between the activation and deactivation pathways of ifosfamide is paramount in predicting both therapeutic efficacy and potential toxicity.
In the controlled environment of cell culture, monitoring the production of 2-DCE-IF provides a valuable window into the metabolic phenotype of cancer cells and their response to ifosfamide. This application note provides a comprehensive guide for researchers to establish robust and reliable methods for the extraction, detection, and quantification of 2-DCE-IF from cell culture samples, enabling a deeper understanding of ifosfamide metabolism and its implications for drug development.
The Ifosfamide Metabolic Pathway: A Tale of Two Pathways
The metabolic fate of ifosfamide is a critical determinant of its therapeutic index. The two primary competing pathways are 4-hydroxylation (activation) and N-dechloroethylation (inactivation and toxicity).
Caption: Metabolic pathways of ifosfamide activation and inactivation.
Part 1: Sample Preparation - The Foundation of Accurate Quantification
The goal of sample preparation is to efficiently extract 2-DCE-IF from the complex matrix of cell culture media and cellular lysates while removing interfering substances. The choice of method will depend on the desired sensitivity and the analytical technique employed.
Cell Culture and Treatment
-
Cell Seeding: Plate cells at a density that ensures they are in the logarithmic growth phase at the time of treatment. A starting density of 1-3 x 10^6 cells is recommended, but this should be optimized for each cell line.[7]
-
Ifosfamide Treatment: Prepare a stock solution of ifosfamide in a suitable solvent (e.g., sterile water or DMSO). Treat cells with the desired concentration of ifosfamide for the specified duration. It is advisable to perform a dose-response and time-course experiment to determine optimal conditions.
Harvesting and Quenching
Rapidly halting metabolic activity is crucial to prevent artefactual changes in metabolite levels.
-
Media Collection: Aspirate the cell culture medium and transfer to a separate tube. This can be analyzed to measure extracellular 2-DCE-IF.
-
Cell Washing: Gently wash the adherent cells twice with ice-cold phosphate-buffered saline (PBS) to remove residual media.[8] For suspension cells, pellet the cells by centrifugation (e.g., 1000 x g for 5 minutes at 4°C) and wash the pellet with cold PBS.[9]
-
Metabolic Quenching: Immediately after washing, quench the cellular metabolism. A common and effective method is to add ice-cold methanol.[10] Alternatively, snap-freezing the cell pellet in liquid nitrogen is also effective.[9][10]
Metabolite Extraction
This is a relatively simple and rapid method suitable for initial screening.
-
Cell Lysis: To the quenched cells, add a sufficient volume of ice-cold extraction solvent (e.g., 80% methanol).
-
Scraping: For adherent cells, use a cell scraper to detach the cells into the extraction solvent.
-
Vortexing and Sonication: Vigorously vortex the cell suspension and/or sonicate on ice to ensure complete cell lysis and metabolite extraction.[8]
-
Centrifugation: Centrifuge the lysate at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet proteins and cell debris.[8]
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites and transfer it to a clean tube.
-
Drying (Optional): The supernatant can be dried under a stream of nitrogen or using a vacuum concentrator and reconstituted in the mobile phase for analysis.[8]
Caption: Workflow for cell culture sample preparation.
SPE is recommended for cleaner samples and when higher sensitivity is required.
-
Conditioning: Condition a C18 SPE cartridge with methanol followed by water.
-
Loading: Load the cell lysate or culture medium onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or 5% methanol) to remove polar impurities.
-
Elution: Elute 2-DCE-IF with a stronger solvent, such as methanol or acetonitrile.
-
Drying and Reconstitution: Dry the eluate and reconstitute in the mobile phase for analysis.
Part 2: Analytical Methodologies - Detecting and Quantifying 2-DCE-IF
The choice of analytical technique will depend on the required sensitivity, selectivity, and available instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique suitable for quantifying relatively high concentrations of 2-DCE-IF.
-
Chromatographic System: An HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 5 µm particle size, 150 x 4.6 mm) is a common choice.[11]
-
Mobile Phase: An isocratic or gradient elution with a mixture of aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). A typical mobile phase could be a mixture of water and acetonitrile.[12]
-
Flow Rate: A flow rate of 1.0 mL/min is often used.[12]
-
Detection: Monitor the absorbance at a low wavelength, typically around 195 nm, where ifosfamide and its metabolites absorb.[11][12]
-
Quantification: Create a calibration curve using standards of known 2-DCE-IF concentrations.
Sources
- 1. ClinPGx [clinpgx.org]
- 2. Ifosfamide | C7H15Cl2N2O2P | CID 3690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclophosphamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Comparative Metabolism of Cyclophosphamide and Ifosfamide in the Mouse Using UPLC-ESI-QTOFMS-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection and quantification of (R) and (S)-dechloroethylifosfamide metabolites in plasma from children by enantioselective LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-performance liquid chromatographic-fluorescent method to determine chloroacetaldehyde, a neurotoxic metabolite of the anticancer drug ifosfamide, in plasma and in liver microsomal incubations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell culture metabolomics – The shortcut to drug development - biocrates life sciences gmbh [biocrates.com]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Metabolomics Sample Preparation FAQ | MetwareBio [metwarebio.com]
- 10. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Ifosfamide Assay Analyzed with HPLC – AppNote [mtc-usa.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Stability of 2-Dechloroethylifosfamide in Solution
Welcome to the technical support center for 2-Dechloroethylifosfamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability of this compound in solution. This guide offers troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and formulations.
Introduction: The Stability Challenge
This compound is a key metabolite of the chemotherapeutic agent ifosfamide.[1][2] As with many phosphoramidate mustards, it is susceptible to degradation in aqueous solutions, which can impact the accuracy of research findings and the efficacy of potential therapeutic applications. The primary degradation pathway involves the hydrolytic cleavage of the P-N bond within the oxazaphosphorine ring.[3] Understanding and mitigating this degradation is crucial for reliable experimental outcomes.
A critical study on the acidic hydrolysis of ifosfamide and its N-dechloroethylated metabolites revealed that the stability of these compounds is influenced by the presence of electron-withdrawing chloroethyl groups.[3] The removal of the chloroethyl group from the endocyclic nitrogen (position 2) renders the molecule more susceptible to hydrolysis compared to ifosfamide itself. The observed order of stability is: Ifosfamide > 3-dechloroethylifosfamide > This compound > 2,3-didechloroethylifosfamide.[3] This inherent instability necessitates careful handling and formulation.
Troubleshooting Guide
This section addresses common issues encountered during the handling and analysis of this compound solutions.
Issue 1: Rapid Loss of Compound Potency in Aqueous Buffer
Question: I am observing a rapid decrease in the concentration of my this compound standard in an aqueous buffer at neutral pH, even when stored at 4°C. What is causing this, and how can I prevent it?
Answer:
This is a common issue stemming from the inherent chemical instability of this compound in aqueous solutions. Here’s a step-by-step guide to troubleshoot and resolve this problem:
Root Cause Analysis:
-
Hydrolysis: The primary cause is likely the hydrolysis of the P-N bond in the oxazaphosphorine ring, a reaction that can proceed even at refrigerated temperatures in neutral or alkaline aqueous environments.[3][4]
-
pH Effects: While ifosfamide, the parent compound, exhibits maximum stability in a weakly acidic pH range (around pH 4), neutral or slightly alkaline conditions can accelerate the degradation of phosphoramidate mustards.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for rapid degradation.
Corrective Actions:
-
pH Optimization: Adjust the pH of your aqueous solution to a weakly acidic range (pH 4-5).[4][5] This can be achieved using a citrate or acetate buffer system.
-
Solvent System Modification: For stock solutions, consider using a non-aqueous solvent where this compound is soluble and more stable, such as anhydrous ethanol.[6] Store these stock solutions at low temperatures (-20°C or -80°C). Dilute to the final concentration in your aqueous experimental buffer immediately before use.
-
Temperature Control: While refrigerated, always prepare and handle solutions on ice to minimize degradation during experimental setup.
Issue 2: Inconsistent Results in Analytical Quantification (HPLC/UPLC-MS)
Question: My quantitative analysis of this compound is showing poor reproducibility and the appearance of unknown peaks over time. How can I improve my analytical method?
Answer:
Inconsistent analytical results are often a combination of compound instability and a non-optimized analytical method.
Root Cause Analysis:
-
In-Sample Degradation: The compound may be degrading in the autosampler while waiting for injection.
-
Method Not Stability-Indicating: Your current HPLC/UPLC method may not be able to resolve this compound from its degradation products, leading to inaccurate quantification.
Corrective Actions:
-
Autosampler Temperature: Set your autosampler temperature to 4°C to minimize degradation in the sample vials.
-
Method Validation: Develop and validate a stability-indicating UPLC-MS/MS method. A rapid and reliable method has been successfully used for the quantification of cyclophosphamide and its dechloroethylated metabolite.[7]
-
Column: A C18 column, such as an Agilent Poroshell 120 SB-C18 (2.1 × 75 mm, 2.7 µm), is a good starting point.[7]
-
Mobile Phase: A gradient elution with acetonitrile and 0.1% formic acid in water provides good separation for similar compounds.[7][8] The acidic mobile phase will also help to stabilize the compound during the run.
-
Detection: Use mass spectrometry (MS) for sensitive and specific detection.[7][9] Monitor for the parent mass of this compound and potential degradation products.
-
Experimental Protocol: Stability-Indicating UPLC-MS/MS Method
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (e.g., 2.1 x 75 mm, 2.7 µm)[7] |
| Mobile Phase A | 0.1% Formic Acid in Water[7] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[7] |
| Flow Rate | 0.5 mL/min[7] |
| Gradient | Start with a low percentage of B, ramp up to elute the compound, then re-equilibrate. |
| Injection Volume | 5 µL |
| Column Temp | 40°C |
| Autosampler Temp | 4°C |
| MS Detection | ESI Positive Mode, Multiple Reaction Monitoring (MRM) |
This protocol should be optimized for your specific instrumentation and application.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
The primary degradation pathway is the acid-catalyzed hydrolysis of the endocyclic P-N bond of the oxazaphosphorine ring.[3] This leads to ring-opening and the formation of inactive phosphoramidic acid monoesters.[3]
Caption: Simplified degradation pathway.
Q2: What is the optimal pH for storing this compound in an aqueous solution?
Based on data from the parent compound, ifosfamide, maximum stability is achieved in weakly acidic conditions, around pH 4.[4] Extreme pH values (both highly acidic and alkaline) should be avoided as they catalyze degradation.[4]
Q3: Can I use buffers containing phosphate?
While phosphate buffers are common, citrate or acetate buffers are often preferred for initial stability studies of compounds like this. This is to avoid any potential interaction between the phosphate buffer and the phosphoramidate moiety, although such interactions are not widely reported for this specific compound.
Q4: Are there any excipients that can improve the stability of this compound?
For parenteral formulations of labile drugs, various excipients are used to enhance stability.[10] While specific data for this compound is not available, the following could be investigated:
-
Acidifying Agents: Citric acid has been used to stabilize parenteral formulations of similar compounds by maintaining an acidic pH.[6][11]
-
Bulking Agents/Lyoprotectants: For lyophilized (freeze-dried) powders, excipients like mannitol or sucrose can provide stability in the solid state.[12]
-
Co-solvents: As mentioned in the troubleshooting guide, using co-solvents like polyethylene glycol (PEG) or ethanol in the formulation can reduce the activity of water and slow down hydrolysis.[6][11]
Q5: What are the recommended long-term storage conditions for this compound?
For the solid (powder) form, store in a tightly sealed container, protected from moisture, at controlled room temperature or as specified by the supplier. For solutions, especially aqueous ones, storage at -20°C or -80°C is recommended. Non-aqueous stock solutions will be more stable than aqueous ones under these conditions. Avoid repeated freeze-thaw cycles.
Q6: What are the essential safety precautions when handling this compound?
As a metabolite of an alkylating agent, this compound should be handled as a hazardous compound.[13][14]
-
Always work in a certified chemical fume hood or biological safety cabinet.
-
Wear appropriate personal protective equipment (PPE), including double gloves, a lab coat, and eye protection.[15]
-
Follow institutional guidelines for the handling and disposal of cytotoxic agents.[16]
References
-
Cai, J., et al. (2014). Fast quantification of cyclophosphamide and its N-dechloroethylated metabolite 2-dechloroethylcyclophosphamide in human plasma by UHPLC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 98, 269-273. Available from: [Link]
-
Plo, F., et al. (1999). Chemical Stability and Fate of the Cytostatic Drug Ifosfamide and Its N-dechloroethylated Metabolites in Acidic Aqueous Solutions. Journal of Medicinal Chemistry, 42(15), 2911-2915. Available from: [Link]
-
Asif, G., et al. (2008). Detection and quantification of (R) and (S)-dechloroethylifosfamide metabolites in plasma from children by enantioselective LC/MS/MS. Biomedical Chromatography, 22(10), 1134-1139. Available from: [Link]
-
PharmGKB. (n.d.). Ifosfamide Pathways, Pharmacokinetics and Pharmacodynamics. PharmGKB. Available from: [Link]
-
Kurowski, V., & Wagner, T. (1997). Comparative pharmacokinetics of ifosfamide, 4-hydroxyifosfamide, chloroacetaldehyde, and 2- and 3-dechloroethylifosfamide in patients on fractionated intravenous ifosfamide therapy. Cancer Chemotherapy and Pharmacology, 40(5), 431-437. Available from: [Link]
-
Radford, J. A., et al. (1990). The stability of ifosfamide in aqueous solution and its suitability for continuous 7-day infusion by ambulatory pump. Cancer Chemotherapy and Pharmacology, 26(2), 144-146. Available from: [Link]
-
Huitema, A. D., et al. (2001). Comparative metabolism of cyclophosphamide and ifosfamide in the mouse using UPLC-ESI-QTOFMS-based metabolomics. Journal of Chromatography B: Biomedical Sciences and Applications, 759(1), 121-136. Available from: [Link]
-
Plo, F., et al. (1996). Stability of commercial formulations and aqueous solutions of ifosfamide: a reply. Drug Metabolism and Disposition, 24(10), 1159-1162. Available from: [Link]
-
Su, E., et al. (1999). The N-dechloroethylation of ifosfamide: using stereochemistry to obtain an accurate picture of a clinically relevant metabolic pathway. Cancer Chemotherapy and Pharmacology, 44(4), 312-318. Available from: [Link]
-
Sriram, R., et al. (2004). Pharmaceutical development and manufacturing of a parenteral formulation of a novel antitumor agent, VNP40101M. AAPS PharmSciTech, 5(4), e63. Available from: [Link]
-
Rosing, H., et al. (1999). Determination of ifosfamide, 2- and 3-dechloroethylifosfamide using gas chromatography with nitrogen-phosphorous or mass spectrometry detection. Journal of Chromatography B: Biomedical Sciences and Applications, 731(2), 247-257. Available from: [Link]
-
Zhang, Y., et al. (2023). Management guidelines for preventing exposure to antineoplastics. Journal of Pharmaceutical Analysis, 13(1), 1-11. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3690, Ifosfamide. Retrieved from [Link]
-
American Society of Health-System Pharmacists. (2018). ASHP Guidelines on Handling Hazardous Drugs. American Journal of Health-System Pharmacy, 75(24), 1996-2031. Available from: [Link]
-
Joshi, S. B., et al. (2017). Development of a candidate stabilizing formulation for bulk storage of a double mutant heat labile toxin (dmLT) protein based adjuvant. Journal of Pharmaceutical Sciences, 106(7), 1745-1755. Available from: [Link]
-
Radford, J. A., et al. (1991). The stability of ifosfamide in aqueous solution and its suitability for continuous 7-day infusion by ambulatory pump. Journal of Cancer Research and Clinical Oncology, 117 Suppl 4, S154-S156. Available from: [Link]
-
Harahap, Y., et al. (2022). Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide. Frontiers in Pharmacology, 13, 928721. Available from: [Link]
-
Pan American Health Organization. (2013). Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings. PAHO. Available from: [Link]
-
Radford, J. A., et al. (1990). The stability of ifosfamide in aqueous solution and its suitability for continuous 7-day infusion by ambulatory pump. Cancer Chemotherapy and Pharmacology, 26(2), 144-146. Available from: [Link]
-
Majolagbe, O. N., & DeKimpe, N. (2020). N-Dealkylation of Amines. Molecules, 25(18), 4296. Available from: [Link]
-
Biomanufacturing.org. (n.d.). Chapter 13: Formulation Development of Parenteral Products. Available from: [Link]
-
El-Gendy, M. A., & El-Sherbeny, M. A. (2019). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 24(17), 3121. Available from: [Link]
-
Singh, S., & Majumdar, S. (2013). Excipient Selection In Parenteral Formulation Development. Pharma Times, 45(3), 79-84. Available from: [Link]
-
Cancer Care Ontario. (2012). Safe handling of cytotoxics: guideline recommendations. Current Oncology, 19(Suppl 2), S11-S21. Available from: [Link]
-
Yadav, A., et al. (2022). Biodegradation of cyclophosphamide and etoposide by white rot fungi and their degradation kinetics. Bioresource Technology, 346, 126355. Available from: [Link]
- Kensil, D. G., & Paborji, M. (2017). Formulations of cyclophosphamide liquid concentrate. U.S. Patent No. 9,662,342 B2. Washington, DC: U.S. Patent and Trademark Office.
-
Thames Valley Cancer Network. (2009). Policy for the safe handling and administration of cytotoxic drugs in adults with cancer. Available from: [Link]
Sources
- 1. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative pharmacokinetics of ifosfamide, 4-hydroxyifosfamide, chloroacetaldehyde, and 2- and 3-dechloroethylifosfamide in patients on fractionated intravenous ifosfamide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical stability and fate of the cytostatic drug ifosfamide and its N-dechloroethylated metabolites in acidic aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of commercial formulations and aqueous solutions of ifosfamide: a reply - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biomanufacturing.org [biomanufacturing.org]
- 6. US9662342B2 - Formulations of cyclophosphamide liquid concentrate - Google Patents [patents.google.com]
- 7. Fast quantification of cyclophosfamide and its N-dechloroethylated metabolite 2-dechloroethylcyclophosphamide in human plasma by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative Metabolism of Cyclophosphamide and Ifosfamide in the Mouse Using UPLC-ESI-QTOFMS-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection and quantification of (R) and (S)-dechloroethylifosfamide metabolites in plasma from children by enantioselective LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Pharmaceutical development and manufacturing of a parenteral formulation of a novel antitumor agent, VNP40101M - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a candidate stabilizing formulation for bulk storage of a double mutant heat labile toxin (dmLT) protein based adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Management guidelines for preventing exposure to antineoplastics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. www3.paho.org [www3.paho.org]
- 15. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. thamesvalleycanceralliance.nhs.uk [thamesvalleycanceralliance.nhs.uk]
Technical Support Center: Quantification of 2-Dechloroethylifosfamide
Welcome to the technical support center for the quantification of 2-Dechloroethylifosfamide (2-DCEI). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address frequently encountered challenges during the bioanalytical quantification of this critical ifosfamide metabolite. The following sections are structured to offer practical, experience-driven advice to ensure the accuracy, precision, and robustness of your experimental results.
Part 1: Troubleshooting Guide
This section is formatted as a series of common problems you might encounter during your analysis, followed by their probable causes and step-by-step solutions.
Issue 1: Poor Peak Shape (Tailing or Fronting) in LC-MS/MS Analysis
Question: I am observing significant peak tailing for this compound in my LC-MS/MS analysis of plasma samples. What could be the cause and how can I resolve this?
Answer:
Peak tailing is a common issue in liquid chromatography that can compromise resolution and integration accuracy. The causes can be multifaceted, often stemming from interactions between the analyte and the analytical column or system.
Probable Causes & Solutions:
-
Secondary Interactions with Column Stationary Phase: 2-DCEI, being a metabolite of a polar drug, may have functional groups that can engage in secondary interactions with residual silanols on the silica-based columns.
-
Solution:
-
Mobile Phase Modification: Add a small amount of a competing base, such as triethylamine (TEA) or a volatile amine like ammonium hydroxide, to the mobile phase to block the active sites on the stationary phase.
-
Column Selection: Switch to a column with a different stationary phase chemistry, such as one with end-capping or a polar-embedded phase, which can minimize secondary interactions.
-
-
-
Column Overload: Injecting too much sample onto the column can lead to peak fronting.
-
Solution:
-
Reduce Injection Volume: Decrease the volume of the sample injected onto the column.
-
Dilute Sample: If the concentration of 2-DCEI is high, dilute the sample before injection.
-
-
-
Extra-Column Effects: Tubing and connections between the injector, column, and detector can contribute to peak broadening and tailing.
-
Solution:
-
Minimize Tubing Length: Use the shortest possible tubing with the smallest internal diameter to connect the components of your LC system.
-
Check Connections: Ensure all fittings are properly tightened to eliminate dead volume.
-
-
Issue 2: Low or No Signal/Response for this compound
Question: I am not detecting a signal for this compound, or the signal is much lower than expected in my patient urine samples. What are the potential reasons for this?
Answer:
A weak or absent signal can be alarming and points to potential issues in sample preparation, instrument sensitivity, or analyte stability.
Probable Causes & Solutions:
-
Analyte Instability: Ifosfamide and its metabolites can be unstable, especially in acidic aqueous solutions[1]. The stability of 2-DCEI in biological matrices under different storage conditions should be thoroughly evaluated.
-
Solution:
-
pH Control: Ensure the pH of the sample and processing solutions is maintained in a range where 2-DCEI is stable.
-
Temperature Control: Store samples at -80°C and process them on ice to minimize degradation. Conduct freeze-thaw stability tests to understand the impact of sample handling.
-
Fresh Samples: Whenever possible, analyze samples as soon as possible after collection.
-
-
-
Ion Suppression in the MS Source: Co-eluting endogenous matrix components from urine can suppress the ionization of 2-DCEI in the mass spectrometer's ion source, leading to a reduced signal[2][3].
-
Solution:
-
Improve Sample Cleanup: Enhance your sample preparation method to remove interfering matrix components. Techniques like solid-phase extraction (SPE) are generally more effective than simple protein precipitation for cleaning up complex matrices like urine[4].
-
Optimize Chromatography: Adjust the chromatographic method to separate 2-DCEI from the ion-suppressing components. A longer column or a modified gradient can improve resolution.
-
Use a Suitable Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for 2-DCEI is highly recommended as it will co-elute and experience similar ion suppression, thus compensating for the effect[2].
-
-
-
Instrument Sensitivity: The concentration of 2-DCEI in your samples might be below the lower limit of quantification (LLOQ) of your current method.
-
Solution:
-
Optimize MS Parameters: Tune the mass spectrometer specifically for 2-DCEI to maximize its response. This includes optimizing the collision energy and other source parameters.
-
Increase Sample Concentration: If feasible, concentrate the sample during the extraction process.
-
-
Issue 3: High Variability and Poor Reproducibility in Quantification
Question: My quality control (QC) samples for this compound analysis are showing high variability between runs. What could be causing this inconsistency?
Answer:
Poor reproducibility is a critical issue that undermines the reliability of your data. The root cause often lies in the variability of the sample preparation process or inconsistent instrument performance.
Probable Causes & Solutions:
-
Inconsistent Sample Preparation: Manual sample preparation steps, such as liquid-liquid extraction (LLE) or SPE, can introduce variability if not performed consistently.
-
Solution:
-
Automate Sample Preparation: If available, use automated liquid handlers to minimize human error.
-
Standardize Procedures: Ensure all analysts are following the exact same, well-documented protocol.
-
Internal Standard Addition: Add the internal standard early in the sample preparation process to account for variability in extraction recovery.
-
-
-
Matrix Effects: The composition of the biological matrix can vary between different lots or patients, leading to inconsistent ion suppression or enhancement[5][6].
-
Solution:
-
Matrix Effect Evaluation: During method development, assess the matrix effect by comparing the response of 2-DCEI in post-extraction spiked matrix samples to that in a neat solution.
-
Use a Stable Isotope-Labeled Internal Standard: As mentioned before, a SIL-IS is the most effective way to compensate for variable matrix effects.
-
-
-
Instrument Performance Fluctuation: Changes in the LC-MS/MS system's performance over time can lead to inconsistent results.
-
Solution:
-
Regular System Suitability Tests: Before each run, inject a system suitability standard to ensure the instrument is performing within acceptable limits.
-
Preventative Maintenance: Adhere to a regular maintenance schedule for cleaning the ion source and other critical components of the mass spectrometer[7].
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for the quantification of this compound?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is currently the most widely used technique for the quantification of this compound in biological matrices[8]. Its high sensitivity and selectivity allow for the detection of low concentrations of the metabolite in complex samples like plasma and urine. Gas chromatography-mass spectrometry (GC-MS) has also been successfully employed[9].
Q2: Why is enantioselective separation important for this compound analysis?
A2: Ifosfamide is administered as a racemic mixture, and its metabolism can be stereoselective. The different enantiomers of this compound may have different pharmacokinetic profiles and potentially different toxicological effects. Therefore, an enantioselective assay is crucial for a comprehensive understanding of its disposition in the body[9].
Q3: What are the key considerations for sample preparation when analyzing this compound in plasma?
A3: The primary goal of sample preparation is to remove proteins and other matrix components that can interfere with the analysis.
-
Protein Precipitation (PPT): This is a simple and fast method, but it may not be sufficient to remove all interfering substances, potentially leading to significant matrix effects.
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT and can be optimized by selecting an appropriate organic solvent.
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective method for cleaning up complex biological samples. It can be tailored to specifically retain and elute 2-DCEI, resulting in a much cleaner extract and reduced matrix effects[4].
Q4: How can I minimize the adsorption of this compound to labware?
A4: Cyclophosphamide and its metabolites can potentially adsorb to glass and plastic surfaces, leading to inaccurate quantification.
-
Use of Silanized Glassware: Silanizing glassware can reduce the number of active sites available for adsorption.
-
Low-Adsorption Plastics: Utilize polypropylene or other low-binding plasticware for sample collection and processing.
-
Pre-conditioning: Rinsing containers and pipette tips with a solution of the analyte can help to saturate the active sites before use.
-
Minimize Surface Area Contact: Process samples promptly and avoid prolonged storage in containers with a large surface area-to-volume ratio.
Part 3: Visualizations and Data
Diagrams
Caption: A general troubleshooting workflow for this compound quantification.
Data Tables
Table 1: Comparison of Analytical Methods for this compound Quantification
| Analytical Method | Sample Matrix | Sample Preparation | LLOQ | Reference |
| GC-MS | Plasma, Urine | Chloroform Extraction | 250-500 ng/mL | [9] |
| LC-MS/MS | Urine | Dilution & Centrifugation | 1 ng/mL | [10] |
Table 2: Common Mass Transitions for this compound (Illustrative)
| Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Notes |
| [M+H]+ | Fragment 1 | Positive | Specific m/z values would be determined during method development. |
| [M+H]+ | Fragment 2 | Positive | Multiple reaction monitoring (MRM) enhances selectivity. |
References
-
TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PubMed Central. [Link]
-
Unexpected observation of ion suppression in a liquid chromatography/atmospheric chemical ionization mass spectrometric bioanalytical method. ResearchGate. [Link]
-
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. [Link]
-
Ion-suppression Effects in Liquid Chromatography-Tandem Mass Spectrometry Due to a Formulation Agent, a Case Study in Drug Discovery Bioanalysis. PubMed. [Link]
-
LSMSMS troubleshooting. Scribd. [Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing S.L. [Link]
-
GC TROUBLESHOOTING GUIDE. Phenomenex. [Link]
-
Get your GC-MS troubleshooting guide now!. Separation Science. [Link]
-
GC Troubleshooting: Common Issues & How to Fix Them. ZefSci. [Link]
-
LC/MS Troubleshooting Guide. ResearchGate. [Link]
-
How to Troubleshoot and Improve your GC/MS. YouTube. [Link]
-
Chemical Stability and Fate of the Cytostatic Drug Ifosfamide and Its N-dechloroethylated Metabolites in Acidic Aqueous Solutions. PubMed. [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]
-
Appendix B: GC/MS Troubleshooting Quick Reference. ResearchGate. [Link]
-
Troubleshooting LC-MS. LCGC International. [Link]
-
Matrix effect profiles of sample extracts of urine, plasma and influent... ResearchGate. [Link]
-
and 3-dechloroethylifosfamide in plasma and urine of cancer patients treated with a 10-day continuous infusion of ifosfamide. PubMed. [Link]
-
Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. National Institutes of Health. [Link]
-
Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Chromatography Today. [Link]
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Institutes of Health. [Link]
-
Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PubMed Central. [Link]
-
Comparative Metabolism of Cyclophosphamide and Ifosfamide in the Mouse Using UPLC-ESI-QTOFMS-Based Metabolomics. PubMed Central. [Link]
-
Determination of the enantiomers of ifosfamide and its 2- and 3-N-dechloroethylated metabolites in plasma and urine using enantioselective gas chromatography with mass spectrometric detection. PubMed. [Link]
-
HIGH-EFFICIENCY LOADING AND CONTROLLED RELEASE OF CYCLOPHOSPHAMIDE ON GRAPHENE OXIDE AND ADSORPTION ISOTHERM STUDIES. ResearchGate. [Link]
-
Sorption-Desorption Behavior and Characterization of Cyclophosphamide. ResearchGate. [Link]
-
Determination of urinary 2- and 3-dechloroethylated metabolites of ifosfamide by high-performance liquid chromatography. Scilit. [Link]
-
Quantification of Cyclophosphamide and Its Metabolites in Urine Using Liquid chromatography/tandem Mass Spectrometry. PubMed. [Link]
-
Rapid quantitation of cyclophosphamide metabolites in plasma by liquid chromatography-mass spectrometry. PubMed. [Link]
-
Cyclophosphamide@CNT: In Silico Exploration of Nano Drug Delivery System. Lab-in-Silico. [Link]
Sources
- 1. Chemical stability and fate of the cytostatic drug ifosfamide and its N-dechloroethylated metabolites in acidic aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zefsci.com [zefsci.com]
- 8. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 9. Determination of the enantiomers of ifosfamide and its 2- and 3-N-dechloroethylated metabolites in plasma and urine using enantioselective gas chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of cyclophosphamide and its metabolites in urine using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in 2-Dechloroethylifosfamide LC-MS Analysis
Welcome to the technical support center for the bioanalysis of 2-Dechloroethylifosfamide. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with matrix effects in liquid chromatography-mass spectrometry (LC-MS) assays. As an N-dechloroethylated metabolite of the anticancer agent ifosfamide, accurate quantification of this compound in biological matrices like plasma and urine is critical for pharmacokinetic and toxicological studies[1][2].
However, the inherent complexity of biological samples often leads to matrix effects—the alteration of ionization efficiency by co-eluting endogenous components—which can severely compromise the accuracy, precision, and sensitivity of your results[3][4]. This guide provides a series of troubleshooting steps and frequently asked questions (FAQs) to help you diagnose, quantify, and ultimately overcome these challenges.
Section 1: Foundational FAQs - Understanding the Challenge
This section addresses the fundamental concepts of matrix effects and their relevance to the analysis of this compound.
Q1: What are matrix effects and why are they a critical issue in LC-MS bioanalysis?
Matrix effects are the influence of co-eluting, non-analyte compounds from a sample on the ionization of the target analyte in the mass spectrometer's ion source[3]. This phenomenon can manifest as either ion suppression (decreased analyte signal) or, less commonly, ion enhancement (increased analyte signal)[5][6][7]. In electrospray ionization (ESI), which is commonly used for analyzing polar molecules like this compound, these effects are particularly prevalent[4][8].
The primary issue is that matrix effects are often inconsistent and unpredictable, varying from sample to sample or between different lots of matrix. This variability can lead to:
-
Inaccurate Quantification: Over or underestimation of the true analyte concentration.
-
Poor Reproducibility: High variability in results across a sample batch.
-
Reduced Sensitivity: The limit of quantification (LOQ) may be artificially high, preventing the detection of the analyte at low concentrations.
Ultimately, unaddressed matrix effects can invalidate an entire study by compromising the integrity of the pharmacokinetic or toxicological data[9].
Q2: What are the most common sources of matrix effects when analyzing this compound in plasma or urine?
Biological fluids are complex mixtures of endogenous and exogenous substances. When analyzing this compound, the most notorious sources of matrix effects are:
-
Phospholipids: Abundant in plasma and serum, phospholipids are a major cause of ion suppression in ESI-MS[10][11][12]. They often co-extract with analytes during simple sample preparation methods like protein precipitation and can build up on the LC column, eluting erratically and interfering with analyte ionization[11][13].
-
Salts and Buffers: Non-volatile salts (e.g., phosphates) can form adducts, contaminate the ion source, and suppress the analyte signal[8].
-
Endogenous Metabolites: Other small molecules present in the biological matrix can co-elute and compete with this compound for ionization[4].
-
Exogenous Contaminants: Anticoagulants (e.g., heparin), plasticizers from collection tubes, or dosing vehicles can also introduce interfering compounds[14].
Urine, while generally "cleaner" than plasma, can still contain high concentrations of salts and urea that may cause suppression.
Q3: My assay for this compound shows poor reproducibility. How can I determine if matrix effects are the cause?
Poor reproducibility is a classic symptom of matrix effects. The first step is to systematically diagnose the problem. Two widely accepted experimental approaches are essential for this diagnosis:
-
Post-Column Infusion (Qualitative Assessment): This experiment identifies at which retention times matrix components are causing ion suppression or enhancement. A constant flow of a pure this compound standard is infused into the LC flow after the analytical column, while a blank, extracted matrix sample is injected. A stable signal is expected, and any dip or rise in this signal indicates a matrix effect at that specific retention time[15][16][17]. If a signal dip coincides with the retention time of this compound, a matrix effect is confirmed.
-
Post-Extraction Spike (Quantitative Assessment): This method quantifies the extent of the matrix effect[15]. You compare the peak area of the analyte spiked into a blank matrix after the extraction process to the peak area of the analyte in a clean solvent at the same concentration. A response in the matrix that is significantly lower than in the solvent indicates ion suppression, while a higher response indicates enhancement[18].
A detailed protocol for the quantitative assessment is provided in Section 3 of this guide.
Section 2: Troubleshooting Guide - A Systematic Approach
Once you suspect matrix effects, a structured approach is needed to mitigate them. This section provides a logical workflow for troubleshooting and optimization.
Caption: A systematic workflow for diagnosing and mitigating matrix effects.
Q4: My signal is suppressed by ~50%. What is the most effective way to improve my sample preparation?
A 50% signal suppression indicates that your current sample preparation is insufficient. The goal is to remove interfering components, especially phospholipids, before the sample reaches the LC-MS system[9][19].
Comparison of Common Sample Preparation Techniques
| Technique | Principle | Pros | Cons for this compound |
| Protein Precipitation (PPT) | Proteins are crashed out of solution using an organic solvent (e.g., acetonitrile). | Simple, fast, inexpensive. | Poor cleanup. Does not effectively remove phospholipids or salts, often leading to significant matrix effects[10][20]. |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases. | Cleaner than PPT; can remove many phospholipids[19]. | Can have lower recovery for polar analytes; more labor-intensive; requires solvent optimization. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Excellent cleanup. Can effectively remove phospholipids and salts, leading to a significant reduction in matrix effects[20][21]. | Requires method development; more expensive than PPT. |
| Phospholipid Depletion Plates | Specialized plates (e.g., HybridSPE) use affinity media to selectively remove phospholipids. | Simple, fast, and highly effective at removing phospholipids[10][22][23]. | Higher cost per sample. |
Recommendation: For significant matrix effects, move beyond simple protein precipitation. Solid-Phase Extraction (SPE) is a robust and highly recommended strategy[20]. A mixed-mode SPE sorbent (combining reversed-phase and ion-exchange properties) can provide the cleanest extracts. Alternatively, specialized phospholipid depletion plates offer a simple, high-throughput solution for plasma samples[10].
Q5: Can I use chromatography to solve my matrix effect problem?
Yes, chromatographic optimization is a powerful tool to separate your analyte from co-eluting interferences identified in the post-column infusion experiment[16]. If you can shift the retention time of this compound away from the zone of suppression, the matrix effect can be minimized or eliminated.
Strategies for Chromatographic Optimization:
-
Modify the Gradient: A shallower gradient can increase the separation between your analyte and interfering peaks. Extending the run time may be necessary[20].
-
Change Mobile Phase pH: this compound is a polar compound. Adjusting the mobile phase pH can alter its retention time relative to interfering compounds, whose retention may be less affected by pH[20].
-
Use a Different Column Chemistry: If you are using a standard C18 column, consider switching to a column with a different stationary phase (e.g., phenyl-hexyl, polar-embedded) to alter selectivity and achieve separation from matrix components.
-
Employ UPLC/UHPLC: Ultra-high-performance liquid chromatography systems use smaller particles, providing sharper peaks and better resolution, which can be sufficient to separate the analyte from interferences[20].
Q6: I've improved my sample prep and chromatography, but some matrix effect remains. How can an internal standard help?
Using an appropriate internal standard (IS) is the best way to compensate for matrix effects that cannot be eliminated entirely[16][24]. An IS is added to all samples, calibrators, and QCs at a constant concentration. Because the IS experiences the same analytical variability—including extraction loss and ion suppression—as the analyte, the ratio of the analyte response to the IS response remains stable and accurate[25].
The Gold Standard: Stable Isotope-Labeled Internal Standard (SIL-IS) The ideal IS is a stable isotope-labeled version of the analyte (e.g., this compound-d4). A SIL-IS is chemically and physically almost identical to the analyte, meaning it will have the same extraction recovery and co-elute perfectly[26]. This ensures it experiences the exact same degree of ion suppression, providing the most accurate compensation[15]. While more expensive, the use of a SIL-IS is strongly recommended by regulatory bodies for bioanalytical method validation and is considered the best practice in the field.
Section 3: Key Experimental Protocols
This section provides step-by-step methodologies for the essential experiments discussed in this guide.
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
This protocol, adapted from Matuszewski et al., provides a quantitative measure of ion suppression or enhancement[15].
Objective: To calculate the percentage of matrix effect on the this compound signal.
Materials:
-
Blank biological matrix (e.g., human plasma) from at least 6 different sources.
-
This compound standard stock solution.
-
Clean solvent (typically the mobile phase at initial conditions).
-
Your established sample preparation method and LC-MS/MS system.
Procedure:
-
Prepare Set 1 (Analyte in Solvent):
-
Prepare a solution of this compound in the clean solvent at a known concentration (e.g., a mid-range QC level).
-
Inject this solution and record the mean peak area. Let's call this Area (A) .
-
-
Prepare Set 2 (Analyte in Post-Extraction Matrix):
-
Take six different lots of blank matrix and process them using your sample preparation procedure (e.g., SPE or LLE).
-
After the final extraction step (e.g., after elution and evaporation), reconstitute the extracts with the this compound solution prepared in Step 1.
-
Inject these samples and record the mean peak area from the six lots. Let's call this Area (B) .
-
-
Calculate the Matrix Effect:
-
Matrix Effect (%) = (Area (B) / Area (A)) * 100
-
Interpretation:
-
A value of 100% indicates no matrix effect.
-
A value < 85% indicates significant ion suppression.
-
A value > 115% indicates significant ion enhancement.
-
-
Caption: Workflow for the quantitative post-extraction spike experiment.
References
-
Trufelli, H., et al. (2011). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Mass Spectrometry Reviews. [Link]
-
Hewavitharana, A. K., et al. (2010). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Today. [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters. [Link]
-
Xie, Y., et al. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
-
Bioanalysis Zone. (n.d.). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. [Link]
-
Hewavitharana, A. K. (2011). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis. Journal of Biomolecular Techniques. [Link]
-
van der Nagel, B. H. C., et al. (2021). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry. [Link]
-
Anderson, L. W., et al. (2006). Rapid quantitation of cyclophosphamide metabolites in plasma by liquid chromatography-mass spectrometry. Journal of Chromatography B. [Link]
-
Trufelli, H., et al. (2011). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PubMed. [Link]
-
Suchy, B., et al. (2004). Quantification of Cyclophosphamide and Its Metabolites in Urine Using Liquid chromatography/tandem Mass Spectrometry. Rapid Communications in Mass Spectrometry. [Link]
-
Hasanah, Y. I. F., et al. (2022). Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide. Frontiers in Chemistry. [Link]
-
Waters Corporation. (n.d.). Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Waters. [Link]
-
Garofolo, F. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis. [Link]
-
Chambers, A. G. (2014). Phospholipid Depletion Techniques in LC-MS Bioanalysis. ResearchGate. [Link]
-
Phenomenex. (n.d.). An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. Spectroscopy Online. [Link]
-
QC/QA Training. (2023). Internal Standard Explained | Accurate Quantification in LC-MS/MS | QC/QA. YouTube. [Link]
-
Chambers, E., et al. (2007). Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. Journal of Chromatography B. [Link]
-
Lu, Y., et al. (n.d.). LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. Separation Science. [Link]
-
Ahmad, S., et al. (2014). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
RPubs. (2023). Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. RPubs. [Link]
-
G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc. [Link]
-
As-Sanie, S., et al. (2007). Enantioselective Liquid Chromatography – Mass Spectrometry Assay for the Determination of Ifosfamide and Identification of the N-Dechloroethylated Metabolites of Ifosfamide in Human Plasma. Journal of Chromatography B. [Link]
-
University of Waterloo. (n.d.). Ion Suppression and ESI. Mass Spectrometry Facility, University of Waterloo. [Link]
-
Harahap, Y., et al. (2021). Development and validation method of cyclophosphamide and 4-hydroxycyclophosphamide with 4-hydroxycyclophosphamide-d4 as internal standard in dried blood spots using uplc-ms/ms. ResearchGate. [Link]
-
de Jonge, M. E., et al. (2005). Simultaneous quantification of cyclophosphamide and its active metabolite 4-hydroxycyclophosphamide in human plasma by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-MS/MS). Journal of Chromatography B. [Link]
-
Providion Group. (n.d.). How can I identify Ion Suppression in Biological Sample Analysis?. Providion Group. [Link]
-
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]
-
Rojas-García, A. E., et al. (2015). A New Method to Quantify Ifosfamide Blood Levels Using Dried Blood Spots and UPLC-MS/MS in Paediatric Patients with Embryonic Solid Tumours. PLOS ONE. [Link]
-
Wikipedia. (n.d.). Ion suppression (mass spectrometry). Wikipedia. [Link]
-
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques. [Link]
-
Oertel, R., et al. (2010). Ion suppression and enhancement effects of co-eluting analytes in multi-analyte approaches: systematic investigation using ultra-high-performance liquid chromatography/mass spectrometry with atmospheric-pressure chemical ionization or electrospray ionization. Rapid Communications in Mass Spectrometry. [Link]
-
Furey, A., et al. (2013). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]
-
Phenomenex. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Phenomenex. [Link]
-
Dams, R., et al. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry. [Link]
-
National Center for Biotechnology Information. (n.d.). Dechloroethylifosfamide. PubChem Compound Database. [Link]
-
Fekry, M. M., et al. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst. [Link]
-
Aleksa, K., et al. (2008). Detection and quantification of (R) and (S)-dechloroethylifosfamide metabolites in plasma from children by enantioselective LC/MS/MS. Chirality. [Link]
-
Annesley, T. M. (2003). An overview of matrix effects in liquid chromatography-mass spectrometry. Clinical Chemistry. [Link]
-
Al-Asmari, A. A., et al. (2014). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. International Journal of Environmental Research and Public Health. [Link]
-
Mei, H., et al. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid Communications in Mass Spectrometry. [Link]
-
El-Yazigi, A., et al. (2007). Simultaneous determination of ifosfamide and its metabolite ifosforamide mustard in human plasma by high performance liquid chromatography. ResearchGate. [Link]
-
As-Sanie, S., et al. (2007). Enantioselective liquid chromatography-mass spectrometry assay for the determination of ifosfamide and identification of the N-dechloroethylated metabolites of ifosfamide in human plasma. PubMed. [Link]
Sources
- 1. Detection and quantification of (R) and (S)-dechloroethylifosfamide metabolites in plasma from children by enantioselective LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective liquid chromatography-mass spectrometry assay for the determination of ifosfamide and identification of the N-dechloroethylated metabolites of ifosfamide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. providiongroup.com [providiongroup.com]
- 6. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. Ion suppression and enhancement effects of co-eluting analytes in multi-analyte approaches: systematic investigation using ultra-high-performance liquid chromatography/mass spectrometry with atmospheric-pressure chemical ionization or electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 9. Matrix effect elimination during LC-MS/MS bioanalytical method development [pubmed.ncbi.nlm.nih.gov]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. researchgate.net [researchgate.net]
- 21. Enantioselective Liquid Chromatography – Mass Spectrometry Assay for the Determination of Ifosfamide and Identification of the N-Dechloroethylated Metabolites of Ifosfamide in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. learning.sepscience.com [learning.sepscience.com]
- 23. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. m.youtube.com [m.youtube.com]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Chromatographic Separation of Ifosfamide and Its Metabolites
Welcome to the technical support center for the analysis of ifosfamide and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and detailed protocols for achieving robust and reproducible chromatographic separations.
Introduction to Ifosfamide Analysis
Ifosfamide is an alkylating agent used in chemotherapy. Its therapeutic and toxic effects are mediated by its metabolites, including 4-hydroxyifosfamide, ifosfamide mustard, dechloroethylifosfamide, and chloroacetaldehyde. Accurate measurement of these compounds in biological matrices is crucial for therapeutic drug monitoring and pharmacokinetic studies. However, their analysis presents several challenges due to their structural similarity, varying polarities, and instability. This guide provides a structured approach to overcoming these analytical hurdles.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge in separating ifosfamide and its metabolites?
The primary challenge lies in the structural similarity and differing polarities of the metabolites. For instance, 4-hydroxyifosfamide is unstable and exists in equilibrium with its tautomer, aldoifosfamide. Furthermore, the active metabolite, ifosfamide mustard, is highly reactive. This requires careful optimization of chromatographic conditions to achieve adequate resolution and prevent on-column degradation.
Q2: Do I need to derivatize ifosfamide and its metabolites for analysis?
If you are using HPLC with UV detection, derivatization is often necessary because ifosfamide and its primary metabolites lack a strong chromophore. Common derivatizing agents include diethyldithiocarbamate and dansyl chloride, which introduce a UV-active or fluorescent tag. For LC-MS/MS analysis, derivatization is generally not required as the mass spectrometer provides sufficient specificity and sensitivity.
Q3: What type of column is best suited for ifosfamide analysis?
A C18 reversed-phase column is the most commonly used stationary phase for separating ifosfamide and its metabolites. The specific choice of column (e.g., particle size, pore size, end-capping) will depend on the specific metabolites being targeted and the complexity of the sample matrix. For polar metabolites, a column with enhanced polar retention, such as a polar-embedded or polar-endcapped C18, may provide better results.
Q4: How can I improve the peak shape for the metabolites?
Poor peak shape (e.g., tailing, fronting) can result from several factors.
-
Secondary Interactions: Metabolites can interact with residual silanol groups on the silica-based column. Using a highly end-capped column or adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can mitigate this.
-
pH of the Mobile Phase: The pH of the mobile phase can affect the ionization state of the analytes and, consequently, their retention and peak shape. Buffering the mobile phase is crucial for reproducibility.
-
Sample Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample or reducing the injection volume.
Q5: What are the best practices for sample preparation to minimize matrix effects?
Matrix effects, where components of the biological sample interfere with the ionization of the target analytes, are a significant concern in LC-MS/MS analysis.
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples like plasma or urine. It can selectively isolate the analytes of interest while removing interfering substances.
-
Protein Precipitation (PPT): While simpler than SPE, PPT is less selective and may not remove all interfering components. It is often followed by a liquid-liquid extraction (LLE) step for further cleanup.
-
Use of Internal Standards: A stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variability in sample preparation and instrument response.
Part 2: Troubleshooting Guide
This section addresses specific problems you might encounter during your analysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Resolution | Inappropriate mobile phase composition. | Optimize the gradient profile. A shallower gradient can improve the separation of closely eluting peaks. Also, try different organic modifiers (e.g., acetonitrile vs. methanol). |
| Incorrect column chemistry. | Consider a column with a different selectivity. For example, a phenyl-hexyl column may provide better resolution for aromatic analytes. | |
| Peak Tailing | Secondary interactions with the stationary phase. | Use a highly end-capped column. Add a competing base like triethylamine (0.1%) to the mobile phase. |
| Column degradation. | Flush the column with a strong solvent. If the problem persists, replace the column. | |
| Low Sensitivity | Suboptimal detection parameters. | For UV, ensure the wavelength is set to the absorbance maximum of the derivatized analyte. For MS, optimize the source parameters (e.g., spray voltage, gas flow) and fragmentation parameters for each analyte. |
| Sample degradation. | Ensure samples are stored properly (e.g., at -80°C) and processed quickly. The stability of 4-hydroxyifosfamide is a known issue. | |
| Irreproducible Retention Times | Fluctuations in mobile phase composition. | Ensure the mobile phase is well-mixed and degassed. Use a buffer to maintain a consistent pH. |
| Column temperature variations. | Use a column oven to maintain a stable temperature. | |
| Carryover | Adsorption of analytes to the injector or column. | Optimize the needle wash solvent and procedure. Include a blank injection after a high-concentration sample to check for carryover. |
Part 3: Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline for extracting ifosfamide and its metabolites from plasma. Optimization may be required for your specific application.
-
Condition the SPE Cartridge: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the Sample: Mix 500 µL of plasma with an internal standard and 500 µL of 4% phosphoric acid. Load the mixture onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of deionized water followed by 1 mL of 20% methanol in water to remove polar interferences.
-
Elute: Elute the analytes with 1 mL of methanol.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Protocol 2: HPLC-UV Method with Pre-column Derivatization
This method is suitable for quantifying ifosfamide after derivatization.
-
Derivatization: To the reconstituted sample from Protocol 1, add 50 µL of a derivatizing agent solution (e.g., 10 mg/mL diethyldithiocarbamate in acetonitrile) and 20 µL of a catalyst (e.g., 0.1 M potassium carbonate). Incubate at 60°C for 30 minutes.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM, pH 6.8).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at the absorbance maximum of the derivative (e.g., 254 nm).
-
Part 4: Visualizations
Workflow for Troubleshooting Poor Peak Resolution
Caption: A flowchart for troubleshooting poor peak resolution.
Decision Tree for Sample Preparation Method Selection
Caption: Decision tree for selecting a sample preparation method.
References
-
Anderson, L. W., & Ludeman, S. M. (Year). High-performance liquid chromatographic analysis of ifosfamide, 4-hydroxyifosfamide, and aldoifosfamide in plasma. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
de Jonge, M. E., et al. (2005). A validated assay for the quantification of ifosfamide, 4-hydroxy-ifosfamide, and ifosfamide-mustard in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 822(1-2), 253-261. [Link]
-
Nassar, A., et al. (Year). Simultaneous determination of ifosfamide and its active metabolites in human plasma by high-performance liquid chromatography with mass spectrometric detection. Journal of Chromatography B. [Link]
-
Struck, R. F., & Hill, D. L. (1972). Photoreactive products of ifosfamide. Cancer Research, 32(4), 682-685. [Link]
-
Supko, J. G., & Malspeis, L. (1991). A reversed-phase high-performance liquid chromatographic assay for ifosfamide in plasma. Journal of Chromatography B: Biomedical Sciences and Applications, 565(1-2), 231-244. [Link]
Technical Support Center: Enhancing Sensitivity for 2-Dechloroethylifosfamide Detection
Welcome to the technical support center for the sensitive detection of 2-Dechloroethylifosfamide (2-DCEI). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the quantitative analysis of this critical ifosfamide metabolite. This guide moves beyond simple protocols to explain the underlying principles of analytical choices, ensuring robust and reproducible results.
Frequently Asked Questions (FAQs)
Here, we address common questions encountered during the analysis of this compound.
Q1: What is the most sensitive method for detecting this compound?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is currently the most sensitive and specific method for the quantification of 2-DCEI in biological matrices.[1][2] Methods utilizing electrospray ionization (ESI) in positive mode have demonstrated high sensitivity, with reported lower limits of quantification (LLOQ) as low as 1 ng/mL in plasma.[2]
Q2: I am observing high variability in my results. What could be the cause?
A2: High variability in LC-MS/MS analysis of 2-DCEI can stem from several factors, including inconsistent sample preparation, matrix effects, and instrument instability. The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for variability introduced during sample extraction and ionization.[3]
Q3: What are matrix effects and how do they affect my analysis?
A3: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the biological matrix (e.g., plasma, urine).[4][5] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), impacting the accuracy and reproducibility of your results. Effective sample cleanup and chromatographic separation are key to minimizing matrix effects.
Q4: Is derivatization necessary for 2-DCEI analysis?
A4: While sensitive detection of 2-DCEI is achievable without derivatization,[2] chemical derivatization can be a powerful strategy to further enhance sensitivity.[6][7] Derivatization can improve chromatographic retention, increase ionization efficiency, and produce characteristic fragment ions for more specific detection.
Troubleshooting Guide: Overcoming Low Sensitivity
Low sensitivity is a common challenge in the trace-level analysis of metabolites. This guide provides a systematic approach to identifying and resolving sensitivity issues in your 2-DCEI assay.
Issue 1: Low Signal Intensity or No Peak Detected
Possible Causes and Solutions:
-
Suboptimal Ionization: 2-DCEI contains a secondary amine that can be protonated.
-
Action: Ensure your mobile phase is acidic (e.g., contains 0.1% formic acid) to promote the formation of [M+H]+ ions in positive ESI mode.[8]
-
-
Inefficient Sample Extraction: The analyte may not be efficiently recovered from the biological matrix.
-
Action: Evaluate your sample preparation method. For plasma, solid-phase extraction (SPE) is a robust method for cleaning up the sample and concentrating the analyte.[1] Alternatively, a simple protein precipitation followed by centrifugation can be effective, though it may result in more significant matrix effects.[8]
-
Expert Tip: For SPE, consider using a mixed-mode cation exchange sorbent. This will allow for the retention of the protonated 2-DCEI, enabling a more rigorous washing step to remove neutral and anionic interferences, thereby reducing matrix effects and improving the signal-to-noise ratio.
-
-
MS Parameter Optimization: The mass spectrometer settings may not be optimized for 2-DCEI.
-
Action: Perform a direct infusion of a 2-DCEI standard to optimize key MS parameters, including capillary voltage, source temperature, and gas flows. For MS/MS, optimize the collision energy for the specific precursor-to-product ion transition.
-
Issue 2: High Background Noise
Possible Causes and Solutions:
-
Matrix Effects: Co-eluting matrix components can increase background noise.
-
Action: Improve chromatographic separation to resolve 2-DCEI from interfering compounds. Using a column with a different selectivity (e.g., a phenyl-hexyl phase instead of a C18) can alter elution patterns.
-
Expert Tip: Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram. This involves infusing a constant flow of 2-DCEI solution into the MS while injecting a blank matrix extract onto the column. Dips in the baseline indicate areas of ion suppression where you should avoid the elution of your analyte.[5]
-
-
Contaminated Solvents or System: Impurities in the mobile phase or a contaminated LC-MS system can contribute to high background.
-
Action: Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. Flush the LC system thoroughly.
-
Issue 3: Inconsistent Results and Poor Reproducibility
Possible Causes and Solutions:
-
Lack of an Appropriate Internal Standard: Variations in sample preparation and matrix effects between samples can lead to inconsistent results.
-
Action: The use of a stable isotope-labeled internal standard (SIL-IS) for 2-DCEI is the gold standard for correcting these variations.[3] The SIL-IS will co-elute with the analyte and experience similar matrix effects, leading to a more accurate and precise measurement of the analyte-to-IS ratio.
-
Expert Tip: If a custom-synthesized SIL-IS for 2-DCEI is not available, a structurally similar compound can be used as an analog internal standard. However, it is crucial to validate that the analog behaves similarly to 2-DCEI during extraction and ionization.
-
Experimental Protocols for Enhanced Sensitivity
Protocol 1: Optimized Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is designed for the extraction of 2-DCEI from human plasma, focusing on maximizing recovery and minimizing matrix effects.
Materials:
-
Mixed-mode cation exchange SPE cartridges
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium hydroxide
-
Formic acid
-
Internal standard solution (SIL-IS of 2-DCEI, if available)
Procedure:
-
Sample Pre-treatment: To 500 µL of plasma, add 500 µL of 4% phosphoric acid in water and the internal standard. Vortex to mix.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash 1: 1 mL of 0.1 M acetic acid.
-
Wash 2: 1 mL of methanol.
-
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: High-Sensitivity LC-MS/MS Method
This method is optimized for the sensitive detection of 2-DCEI.
LC Parameters:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transition: To be determined by direct infusion of a 2-DCEI standard. The precursor ion will be the [M+H]+ of 2-DCEI. Product ions will be generated by fragmentation of the precursor.
-
Key Parameters to Optimize:
-
Capillary voltage
-
Source temperature
-
Nebulizer and drying gas flows
-
Collision energy
-
Protocol 3: Derivatization Strategy for Potentially Enhanced Sensitivity
This compound possesses a secondary amine, which can be targeted for derivatization to improve its chromatographic and mass spectrometric properties. Dansyl chloride is a common derivatizing agent for amines that introduces a highly ionizable and fluorescent group.[6]
Note: This is a general protocol and requires thorough method development and validation for your specific application.
Materials:
-
Dansyl chloride solution (1 mg/mL in acetone)
-
Sodium bicarbonate buffer (100 mM, pH 9.5)
-
Extracted and dried sample from Protocol 1
Procedure:
-
Reconstitute: Reconstitute the dried sample extract in 50 µL of sodium bicarbonate buffer.
-
Derivatization: Add 50 µL of dansyl chloride solution. Vortex and incubate at 60°C for 30 minutes.
-
Quenching: Add a small amount of a primary amine solution (e.g., methylamine) to quench the excess dansyl chloride, if necessary.
-
Analysis: Analyze the derivatized sample by LC-MS/MS. The MRM transition will now be based on the dansylated 2-DCEI.
Data Presentation and Visualization
Table 1: Comparison of Sample Preparation Techniques
| Technique | Pros | Cons | Recommended for |
| Protein Precipitation | Simple, fast, low cost | High matrix effects, less concentration | High-throughput screening |
| Liquid-Liquid Extraction (LLE) | Good cleanup, can be selective | Labor-intensive, uses organic solvents | Targeted quantitative analysis |
| Solid-Phase Extraction (SPE) | Excellent cleanup, high concentration factor, automatable | Higher cost, requires method development | High-sensitivity quantitative analysis |
Diagrams
Workflow for High-Sensitivity 2-DCEI Analysis
Caption: A typical workflow for sensitive 2-DCEI analysis.
Troubleshooting Logic for Low Sensitivity
Caption: A logical approach to troubleshooting low sensitivity.
References
-
PubMed.
-
ResearchGate.
-
PubMed.
-
PubMed.
-
PMC - NIH.
-
PubMed.
-
PubMed Central.
-
LCGC International.
-
J-Stage.
-
ResearchGate.
-
PMC - NIH.
-
AMSbiopharma.
-
Scribd.
-
SciSpace.
-
YouTube.
-
Metabolomics Workbench.
-
Chromatography Online.
-
ResearchGate.
-
NIH.
-
UT Southwestern.
-
PubMed.
-
Acanthus Research.
-
Clinical Psychopharmacology and Neuroscience.
-
Sisu@UT.
-
Cambridge Isotope Laboratories, Inc.
-
Biocompare.
-
MDPI.
-
Waters Corporation.
-
Thermo Fisher Scientific.
-
MedChemExpress.
-
Unibo.
-
PubMed.
-
PubMed Central.
-
ResearchGate.
-
PMC - NIH.
-
Analytical Methods (RSC Publishing).
-
Scholarly Publications Leiden University.
Sources
- 1. Enantioselective liquid chromatography-mass spectrometry assay for the determination of ifosfamide and identification of the N-dechloroethylated metabolites of ifosfamide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection and quantification of (R) and (S)-dechloroethylifosfamide metabolites in plasma from children by enantioselective LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 5. scribd.com [scribd.com]
- 6. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. Fast quantification of cyclophosfamide and its N-dechloroethylated metabolite 2-dechloroethylcyclophosphamide in human plasma by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peak Tailing for 2-Dechloroethylifosfamide in HPLC
Welcome to the technical support center for the analysis of 2-Dechloroethylifosfamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering chromatographic challenges, specifically peak tailing, during the HPLC analysis of this critical ifosfamide metabolite. As a polar compound with basic functional groups, this compound requires a carefully optimized method to achieve the symmetrical peak shape necessary for accurate quantification.
This document provides a series of in-depth, question-and-answer-based troubleshooting guides and FAQs. We will move beyond simple checklists to explain the underlying scientific principles, empowering you to diagnose and resolve issues with confidence.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its HPLC analysis prone to peak tailing?
This compound (2-DCl-IF) is a metabolite of the alkylating agent and chemotherapy drug ifosfamide.[1][2] Its quantification in biological matrices is essential for metabolic and toxicological studies. The analytical challenge stems from its chemical structure. Like its parent compound, 2-DCl-IF possesses amine functional groups, which are basic. In typical reversed-phase HPLC (using silica-based C18 columns), these basic groups can interact with residual silanol groups (Si-OH) on the silica surface.[3][4][5] This secondary interaction, an ion-exchange mechanism, is a primary cause of poor peak shape, most notably peak tailing.[4][6]
Q2: What is peak tailing and how is it quantitatively measured?
Peak tailing is a common form of peak distortion where the latter half of the peak is drawn out, creating an asymmetrical shape. In an ideal chromatographic separation, peaks are perfectly symmetrical, or "Gaussian." Tailing indicates an inefficient separation process, which can compromise the accuracy of peak integration and, therefore, quantification.[7]
Peak asymmetry is measured using the Asymmetry Factor (As) or the USP Tailing Factor (T) .
-
Asymmetry Factor (As): Calculated as As = B / A, where A is the width of the front half of the peak and B is the width of the back half, measured at 10% of the peak height.[4]
-
USP Tailing Factor (T): Calculated as T = W₀.₀₅ / (2f), where W₀.₀₅ is the peak width at 5% of its height and 'f' is the distance from the peak maximum to the leading edge at 5% height.[8]
For most assays, a value of As or T close to 1.0 is ideal. Values greater than 1.2 are considered tailing, though peaks with values up to 1.5 may be acceptable for some methods.[4]
Q3: Beyond silanol interactions, what are other potential causes for peak tailing?
While secondary silanol interactions are the most common culprit for basic compounds, other factors can cause or exacerbate peak tailing:
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion.[7]
-
Column Bed Deformation: The formation of a void at the column inlet or a partially blocked inlet frit can disrupt the sample band, causing tailing.[4][7]
-
Extra-Column Effects: Excessive volume from tubing, fittings, or the detector flow cell can cause band broadening and tailing.[8]
-
Mobile Phase pH: If the mobile phase pH is too close to the analyte's pKa, the compound can exist in both ionized and non-ionized forms, leading to split or tailing peaks.[8][9]
-
Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.
Section 2: Systematic Troubleshooting Guide
When encountering peak tailing, a systematic approach is crucial to efficiently identify and resolve the root cause. The following workflow provides a logical path from initial, simple checks to more complex investigations of method chemistry and hardware.
Caption: A systematic workflow for troubleshooting peak tailing.
Step 1: Initial Checks & Low-Hanging Fruit
Q4: My 2-DCl-IF peak is tailing. What are the first things I should check?
Before making significant changes to your method, always start with the simplest potential causes.
-
Check for Mass Overload: This occurs when the amount of analyte injected overwhelms the available interaction sites on the stationary phase. It is one of the easiest issues to diagnose.[7]
-
Verify Sample Solvent: If your sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than your mobile phase, it can cause the sample band to spread out on the column, leading to poor peak shape. The ideal scenario is to dissolve your sample directly in the mobile phase.
-
Ensure Column Equilibration: Confirm that the column is fully equilibrated with the mobile phase before injection. An unstable baseline is a key indicator of insufficient equilibration.
Experimental Protocol: Diagnosing Sample Overload
-
Prepare a Dilution Series: Prepare a series of samples at lower concentrations than your current sample. For example, prepare dilutions at 50%, 20%, 10%, and 1% of the original concentration.
-
Inject and Analyze: Inject the same volume of each diluted sample and the original sample.
-
Evaluate Peak Shape: Carefully examine the asymmetry factor (As) for each injection. If the peak shape improves significantly (As value moves closer to 1.0) as the concentration decreases, you are experiencing mass overload.[7]
-
Action: To resolve this, you can either dilute your sample or, if sensitivity is a concern, consider a column with a higher loading capacity (e.g., larger diameter or larger pore size).[7]
Step 2: Investigating Chemical Interactions
If initial checks do not resolve the issue, the next step is to investigate the chemical interactions between your analyte, the mobile phase, and the stationary phase. This is the most common source of peak tailing for basic compounds.
Q5: How does mobile phase pH affect peak tailing for this compound?
Mobile phase pH is a powerful tool for controlling peak shape. The primary cause of tailing is the interaction between the protonated (positively charged) basic analyte and ionized (negatively charged) silanol groups on the silica surface.[4]
-
At Mid-Range pH (e.g., pH 4-7): Silanol groups are deprotonated (SiO⁻), making them highly active and prone to interacting with the positively charged 2-DCl-IF. This causes severe tailing.
-
At Low pH (e.g., pH 2.5-3.0): By lowering the mobile phase pH, the silanol groups become fully protonated (Si-OH).[4][5] This neutralizes their negative charge, effectively "turning off" the secondary ion-exchange interaction and dramatically improving peak shape.[3][10]
Many published methods for ifosfamide and its metabolites utilize a mobile phase pH of around 3.[11]
Experimental Protocol: Adjusting Mobile Phase pH
-
Determine pKa: If possible, find the pKa of this compound. For optimal peak shape, the mobile phase pH should be at least 2 units away from the analyte's pKa.[9]
-
Prepare Buffered Mobile Phase: Prepare an aqueous mobile phase buffered to a low pH. A common choice is a 10-25 mM phosphate or formate buffer adjusted to pH 2.5-3.0.[5][10]
-
Equilibrate and Test: Thoroughly equilibrate the column with the new mobile phase (at least 10-15 column volumes).
-
Analyze: Inject your sample and assess the peak shape. You should observe a significant reduction in tailing.
Q6: Should I add a competing base like triethylamine (TEA) to my mobile phase?
Adding a competing base, or "silanol suppressor," like triethylamine (TEA) is a traditional strategy for improving the peak shape of basic compounds.[3][12] The positively charged TEA in the mobile phase preferentially interacts with the negatively charged silanol sites, effectively shielding them from the analyte.[10]
-
Pros: It can be very effective, especially on older columns (Type A silica) with high silanol activity.[3][10]
-
Cons: TEA can shorten column lifetime by accelerating the hydrolysis of the silica backbone.[10] It can also cause baseline disturbances and is not compatible with mass spectrometry (MS) detection due to ion suppression.
Recommendation: With modern, high-purity columns, optimizing the mobile phase pH is often sufficient. The use of competing bases should be considered a secondary option if pH adjustment alone is not effective.
Q7: My peak shape is still poor. How does my choice of HPLC column contribute to tailing?
The column is the heart of the separation, and its chemistry is a critical factor. Not all C18 columns are the same.
Caption: Analyte interaction with active vs. end-capped silanol sites.
Table 1: Comparison of HPLC Column Chemistries for Basic Analytes
| Column Type | Description | Suitability for 2-DCl-IF |
| Type A Silica | Older silica with higher metal content and more acidic, active silanol groups.[3] | Poor: Will likely exhibit significant peak tailing without mobile phase modifiers.[10] |
| Type B (High Purity) Silica | Modern silica with very low metal content, resulting in less acidic and less active silanols.[3][12] | Good: The industry standard. Provides much better peak shape for basic compounds. |
| End-Capped Columns | Type B columns where most residual silanols are chemically bonded with a non-polar group (e.g., trimethylsilyl) to make them inert.[4][13] | Excellent: Highly recommended to minimize secondary interactions.[8][9] |
| Polar-Embedded Phases | C18 chains with a polar group (e.g., amide, carbamate) embedded near the silica surface. This shields the analyte from residual silanols.[8][14] | Excellent: Offers alternative selectivity and great peak shape for basic compounds. |
| Hybrid Particles | Stationary phases made from a mix of silica and organic polymer (organosiloxane).[3][12] This reduces the number of surface silanols.[12] | Excellent: Known for good peak shape and enhanced pH stability. |
If you are using an older or general-purpose column, switching to a modern, end-capped column designed for the analysis of basic compounds is one of the most effective ways to eliminate peak tailing.
Step 3: Diagnosing Hardware and Column Health Issues
Q8: How can I determine if my column is degraded or blocked?
Physical problems with the column can mimic chemical causes of peak tailing.
-
Blocked Inlet Frit: Over time, particulates from the sample or mobile phase can clog the inlet frit. This creates a distorted flow path.
-
Column Void: A void or channel can form in the packing bed at the column inlet, usually due to high pressure or pH extremes. This also disrupts the sample band.
A sudden increase in backpressure along with peak tailing often points to a blocked frit. A gradual loss of efficiency and worsening peak shape may indicate a void.
Experimental Protocol: Diagnosing Column Bed Issues
-
Benchmark Performance: When you first receive a new column, run a standard and save the chromatogram and performance data (pressure, peak shape, efficiency). This gives you a benchmark to compare against.
-
Substitute the Column: The quickest way to confirm a column problem is to replace the suspect column with a new, identical one. If the peak shape is restored, the original column was the issue.[4][7]
-
Attempt to Clean/Backflush: For a suspected blocked frit, you can try backflushing the column (reversing the flow direction and disconnecting it from the detector).[4] Flush with a strong solvent to dislodge particulates. Always check the manufacturer's instructions to ensure the column can be backflushed.
Preventative Measures: Always use in-line filters and guard columns to protect your analytical column from contamination and extend its lifetime.[4][15]
Q9: Could my HPLC system itself be causing the peak tailing?
Yes, this is known as an "extra-column effect." It refers to any volume outside of the column itself where the sample band can spread out. This includes the injector, connection tubing, and detector flow cell.[8] Long or wide-bore tubing between the injector, column, and detector is a common source.
To minimize extra-column volume:
-
Use tubing with a narrow internal diameter (e.g., 0.005" or smaller).[8]
-
Ensure all tubing connections are as short as possible.
-
Use a low-volume detector flow cell if available.
Section 3: Summary of Best Practices
To develop a robust and reliable HPLC method for this compound and avoid peak tailing, adhere to the following best practices:
-
Column Selection: Start with a modern, high-purity (Type B), end-capped C18 column or a column with a polar-embedded phase.
-
Mobile Phase pH: Operate at a low mobile phase pH (2.5 - 3.0) using a suitable buffer (e.g., phosphate or formate) to suppress silanol activity.
-
Sample Preparation: Dissolve your sample in the mobile phase or a weaker solvent. Use sample clean-up techniques like SPE for complex matrices.[8]
-
System Maintenance: Use guard columns and in-line filters to protect your analytical column. Keep connection tubing short and narrow to minimize extra-column volume.
-
Systematic Troubleshooting: When problems arise, follow a logical troubleshooting sequence, changing only one variable at a time.
By understanding the chemical principles behind peak tailing and applying this systematic approach, you can achieve the sharp, symmetrical peaks required for high-quality, reproducible analysis of this compound.
References
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
- Nihon Waters K.K. (n.d.).
- Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry.
- ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?
- GMP Insiders. (n.d.).
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC.
- Spire, C., et al. (1999). High-performance liquid chromatographic-fluorescent method to determine chloroacetaldehyde, a neurotoxic metabolite of the anticancer drug ifosfamide, in plasma and in liver microsomal incubations. Analytical Biochemistry, 272(2), 191-198.
- Chrom Tech, Inc. (2025, October 28).
- McBrien, M. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC.
- Al-Wadhee, A., & Al-Hadiya, B. (n.d.). Development and Validation of RP-HPLC Methods for the Analysis of Ifosfamide and Mesna.
- Kai, M., et al. (n.d.). The analysis of ifosfamide and its metabolites (review). PubMed.
- Snyder, L. R., & Kirkland, J. J. (n.d.).
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- MicroSolv Technology Corporation. (2021, August 17). Ifosfamide Assay Analyzed with HPLC – AppNote.
- Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
- YMC. (n.d.). HPLC Troubleshooting Guide.
- Kask, K., et al. (2007). Enantioselective liquid chromatography-mass spectrometry assay for the determination of ifosfamide and identification of the N-dechloroethylated metabolites of ifosfamide in human plasma.
Sources
- 1. The analysis of ifosfamide and its metabolites (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective liquid chromatography-mass spectrometry assay for the determination of ifosfamide and identification of the N-dechloroethylated metabolites of ifosfamide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. lctsbible.com [lctsbible.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. chromtech.com [chromtech.com]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. | ChromaNik Technologies [chromanik.co.jp]
- 14. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Troubleshooting Poor Recovery of 2-Dechloroethylifosfamide
Welcome to the technical support center for bioanalytical researchers. This guide is designed to provide in-depth troubleshooting assistance for scientists and drug development professionals encountering poor recovery of 2-Dechloroethylifosfamide during sample extraction. As a metabolite of the chemotherapeutic agent ifosfamide, accurate quantification of this compound is critical for pharmacokinetic and metabolism studies.[1][2][3] This document provides a structured, question-and-answer approach to diagnose and resolve common issues in both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Understanding this compound: Key Physicochemical Properties
Before delving into troubleshooting, it is crucial to understand the physicochemical properties of this compound that influence its behavior during extraction.
| Property | Value | Implication for Extraction |
| Molecular Formula | C₅H₁₂ClN₂O₂P | Relatively small molecule. |
| Molecular Weight | 198.59 g/mol | Amenable to standard chromatographic techniques. |
| Predicted XLogP3 | -0.2 | Indicates a polar or hydrophilic nature, suggesting it will have a higher affinity for aqueous phases over non-polar organic solvents. |
| Predicted pKa | 2.00 | The amine group is predicted to be protonated at pH values below 2.00. This is a critical parameter for optimizing pH during extraction to ensure the analyte is in its neutral, more extractable form. |
Source: PubChem CID 119105
FAQs: Quick Solutions to Common Problems
Q1: My recovery of this compound is consistently low. Where should I start troubleshooting?
A1: Start by systematically evaluating each step of your extraction process. The first step is to determine where the analyte is being lost. This can be done by analyzing every fraction of your extraction: the original sample, the aqueous layer (after LLE), the organic layer (for LLE), the wash solutions (for SPE), and the final eluate. This will pinpoint the step where the loss is occurring.
Q2: Could the stability of this compound be an issue?
A2: Yes, stability can be a significant factor. Like its parent compound, ifosfamide, this compound can be susceptible to degradation under certain conditions. It is known to be unstable in some biological samples and its stability is pH- and temperature-dependent.[4] It is recommended to keep biological samples on ice during processing and store them frozen until analysis to minimize enzymatic degradation.[4]
Q3: I'm working with plasma samples. What specific challenges should I be aware of?
A3: Plasma is a complex matrix containing proteins, lipids (including phospholipids), salts, and other endogenous components that can interfere with extraction and analysis.[5] Phospholipids are a major cause of matrix effects, such as ion suppression in LC-MS analysis.[6] Protein binding of the analyte can also lead to low recovery. A protein precipitation step or the use of a phospholipid removal SPE plate may be necessary to improve recovery and reduce matrix effects.[6]
In-Depth Troubleshooting Guide: Liquid-Liquid Extraction (LLE)
LLE is a common technique for extracting ifosfamide and its metabolites.[7] One published method for the extraction of this compound from urine involves alkalinization of the salt-saturated urine followed by extraction with chloroform.[7] Poor recovery in LLE is often related to the partitioning of the analyte between the aqueous and organic phases.
Q4: How does pH affect the LLE of this compound?
A4: The pH of the aqueous sample is critical for ensuring the analyte is in its most extractable form. This compound has a predicted pKa of 2.00, which corresponds to the protonation of its amine group. To maximize its partition into an organic solvent, the amine group should be in its neutral (unprotonated) state. This is achieved by adjusting the pH of the aqueous sample to be at least 2 pH units above the pKa. Therefore, adjusting the sample pH to 4 or higher is recommended. A study on the extraction of ifosfamide and its dechloroethylated metabolites from urine utilized an alkalinized sample, which aligns with this principle.[7]
Q5: What is the best organic solvent for extracting this compound?
A5: The choice of solvent is dictated by the polarity of the analyte. With a predicted XLogP3 of -0.2, this compound is a polar molecule. Therefore, a highly non-polar solvent like hexane will likely result in poor recovery. More polar solvents such as ethyl acetate, dichloromethane, or a mixture of solvents are better choices. One validated method for ifosfamide and its dechloroethylated metabolites successfully used chloroform for extraction from urine.[7] It is advisable to test a few different solvents or solvent mixtures to find the optimal one for your specific sample matrix.
Q6: My recoveries are still low even after optimizing pH and solvent. What else can I do?
A6: For polar analytes that have some water solubility, a "salting-out" effect can be employed. By saturating the aqueous phase with a salt (e.g., sodium chloride, ammonium sulfate), you increase the polarity of the aqueous phase, which in turn decreases the solubility of the organic analyte and drives it into the organic phase. A published method for urinary ifosfamide metabolites utilizes a salt-saturated urine sample before extraction.[7]
In-Depth Troubleshooting Guide: Solid-Phase Extraction (SPE)
SPE is a powerful technique for sample clean-up and concentration and has been successfully used for the extraction of ifosfamide and its metabolites.[8] Poor recovery in SPE can be due to a variety of factors, including incorrect sorbent selection, improper method parameters, or matrix effects.
Q7: What type of SPE sorbent is best for this compound?
A7: Given its polar nature, a traditional reversed-phase sorbent like C18 may not provide sufficient retention, especially if the sample is loaded in a solvent with a high organic content. A polymeric reversed-phase sorbent (e.g., Oasis HLB, Strata-X) is often a better choice for polar analytes as they offer a balanced retention of both polar and non-polar compounds.[8][9] For basic compounds like this compound, a mixed-mode sorbent with both reversed-phase and cation-exchange properties could also be very effective, as it would allow for a more rigorous wash step to remove interferences without losing the analyte.
Q8: My analyte is breaking through during the sample loading and wash steps. How can I improve retention?
A8: Analyte breakthrough is a clear indication of insufficient retention. Here are several factors to consider:
-
Sorbent Conditioning and Equilibration: Ensure the sorbent is properly wetted with an organic solvent (e.g., methanol) and then equilibrated with an aqueous solution that mimics the pH and ionic strength of your sample. Failure to do so can lead to poor retention.
-
Sample Loading Conditions:
-
Flow Rate: A high flow rate during sample loading can prevent the analyte from having sufficient time to interact with the sorbent. Try reducing the flow rate.
-
Sample Solvent: If your sample is dissolved in a solvent with a high organic content, it will compete with the analyte for binding to the sorbent. Dilute your sample with water or an aqueous buffer before loading.
-
-
pH: As with LLE, ensure the pH of your sample is adjusted to keep this compound in its neutral form (pH > 4) to promote reversed-phase retention.
Q9: I have good retention, but I'm not able to elute the analyte from the SPE cartridge. What should I do?
A9: Incomplete elution is another common cause of low recovery. Consider the following:
-
Elution Solvent Strength: Your elution solvent may not be strong enough to disrupt the interaction between the analyte and the sorbent. Increase the percentage of organic solvent in your elution mixture. For reversed-phase SPE, this typically means a higher concentration of methanol or acetonitrile.
-
Elution Solvent pH: If you are using a mixed-mode sorbent with cation exchange, you will need to disrupt the ionic interaction to elute the analyte. This is typically done by using an elution solvent containing a small amount of a base (e.g., ammonium hydroxide) to neutralize the analyte.
-
Elution Volume: You may not be using a sufficient volume of elution solvent to completely recover the analyte. Try increasing the elution volume and collecting the eluate in multiple fractions to see if more analyte can be recovered.
Minimizing Non-Specific Binding and Matrix Effects
Q10: Could my analyte be adsorbing to my labware?
A10: Yes, adsorptive losses to plastic or glass surfaces can be a significant and often overlooked source of poor recovery, especially for polar compounds at low concentrations. It is advisable to use low-binding polypropylene tubes and pipette tips. Silanized glass vials can also help to reduce adsorption.
Q11: How can I assess and mitigate matrix effects?
A11: Matrix effects, which can cause ion suppression or enhancement in LC-MS analysis, can be mistaken for poor recovery.[10] To assess matrix effects, you can perform a post-extraction spike experiment. Compare the signal of an analyte spiked into a blank matrix extract to the signal of the analyte in a neat solution. A significant difference indicates the presence of matrix effects. To mitigate these effects:
-
Improve Sample Cleanup: Use a more selective extraction method (e.g., SPE instead of protein precipitation) to remove interfering components like phospholipids.[6]
-
Optimize Chromatography: Adjust your chromatographic conditions to separate the analyte from the co-eluting matrix components.
-
Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects, as the internal standard will be affected in the same way as the analyte.
By systematically working through these troubleshooting steps, you can identify the root cause of poor recovery and develop a robust and reliable extraction method for the accurate quantification of this compound.
References
- BenchChem. (2025). Identifying and eliminating sources of contamination in ifosfamide bioanalysis. BenchChem.
- Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. (2024).
- Goren, M. P., et al. (1987).
- New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome. (2013).
- Agilent Technologies. (2011).
- Ifosfamide | C7H15Cl2N2O2P | CID 3690. (n.d.). PubChem.
- Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics. (2023).
- Agilent Technologies. (2011).
- Misiura, K., et al. (1991). Determination of the urinary excretion of ifosfamide and its phosphorated metabolites by phosphorus-31 nuclear magnetic resonance spectroscopy. PubMed.
- A New Method to Quantify Ifosfamide Blood Levels Using Dried Blood Spots and UPLC-MS/MS in Paediatric Patients with Embryonic Solid Tumours. (2015). PLOS One.
- TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. (2012). PubMed Central.
- Lind, M. J., et al. (1991). Metabolism of ifosfamide during a 3 day infusion. PubMed.
- A New Method to Quantify Ifosfamide Blood Levels Using Dried Blood Spots and UPLC-MS/MS in Paediatric Patients with Embryonic Solid Tumours. (2015). PMC.
- ifosfamide. (2016). Cancer Care Ontario.
- 3-Dechloroethylifosfamide | C5H12ClN2O2P | CID 114861. (n.d.). PubChem.
- Sun, Y., et al. (2006). Stability of glufosfamide in phosphate buffers and in biological samples. PubMed.
- Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Bi. (2024). Unibo.
- Considerations to properly assess drug stability within biological samples. (2025). Anapharm.
- Li, F., et al. (2010). Comparative Metabolism of Cyclophosphamide and Ifosfamide in the Mouse Using UPLC-ESI-QTOFMS-Based Metabolomics. PubMed Central.
Sources
- 1. Ifosfamide | C7H15Cl2N2O2P | CID 3690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Metabolism of ifosfamide during a 3 day infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Metabolism of Cyclophosphamide and Ifosfamide in the Mouse Using UPLC-ESI-QTOFMS-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of glufosfamide in phosphate buffers and in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of urinary 2- and 3-dechloroethylated metabolites of ifosfamide by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cris.unibo.it [cris.unibo.it]
- 10. pdf.benchchem.com [pdf.benchchem.com]
minimizing degradation of 2-Dechloroethylifosfamide during sample storage
Technical Support Center: 2-Dechloroethylifosfamide
A Guide to Minimizing Sample Degradation During Storage
Introduction: The Challenge of Stability
This compound is a primary metabolite of the widely used antineoplastic agent, ifosfamide.[1] As a member of the oxazaphosphorine class of alkylating agents, its structural integrity is paramount for accurate analytical quantification in research, clinical, and drug development settings.[2][3] Like its parent compound, this compound is susceptible to chemical degradation, primarily through hydrolysis in aqueous environments. This degradation can lead to a significant loss of the parent analyte, resulting in underestimation of its concentration and compromising the validity of experimental data.
This guide provides a comprehensive technical framework for researchers to understand the mechanisms of this compound degradation and implement field-proven strategies to ensure sample stability from collection to analysis.
Frequently Asked Questions (FAQs)
Q1: What is the single most critical factor for preventing degradation of this compound? A: Temperature. Low temperature storage (≤ -20°C for short-term, ≤ -70°C for long-term) is the most effective measure to slow the kinetics of hydrolytic degradation. Studies on the parent compound, ifosfamide, show minimal degradation at refrigerated temperatures (4°C) but a significant loss at 37°C.[4][5]
Q2: What type of solvent or buffer should I use for storing my samples? A: For aqueous solutions, use a buffer to maintain a stable pH between 4 and 9, where the molecule exhibits maximum stability.[6] Avoid strongly acidic or alkaline conditions, which catalyze hydrolysis.[6] For long-term storage, consider dissolving the compound in a non-aqueous, aprotic solvent like acetonitrile or DMSO and storing it at low temperatures, although you must validate this for your specific analytical method.
Q3: How long can I keep my reconstituted samples on the benchtop during an experiment? A: Benchtop stability is limited. For ifosfamide, stability is maintained for up to 9 days at ambient temperatures (up to 27°C), but this can vary based on the specific matrix and concentration.[4][7] It is best practice to keep samples on ice (0-4°C) during processing and to minimize the time they spend at room temperature. Always perform a "benchtop stability" experiment as part of your method validation to define these limits for your specific conditions.
Q4: I see extra peaks in my chromatogram that are not present in my freshly prepared standard. What could they be? A: These are likely degradation products. The primary degradation pathway involves the cleavage of the P-N bond in the oxazaphosphorine ring, leading to the formation of phosphoramidic acid monoesters and other downstream products.[8] Confirming this requires analyzing a purposefully degraded sample (e.g., by heating) to see if the unknown peaks increase.
Core Stability Principles: Understanding the "Why"
The stability of this compound is governed by its chemical structure—specifically, the oxazaphosphorine ring and the chloroethyl side chain. The dominant degradation mechanism in typical experimental matrices is hydrolysis.
Mechanism of Hydrolytic Degradation
The core structure of this compound, like other oxazaphosphorines, is an oxazaphosphorine ring. This ring is susceptible to attack by water molecules (hydrolysis).
-
P-N Bond Cleavage: The first and rate-limiting step in acidic hydrolysis is the cleavage of the endocyclic phosphorus-nitrogen (P-N) bond.[8] This opens the six-membered ring to form a more linear, and generally inactive, phosphoramidic acid monoester.
-
Influence of pH: The rate of this hydrolysis is significantly influenced by pH. While the compound is relatively stable in the neutral to slightly acidic range (pH 4-9), the degradation is catalyzed by both strong acids (pH < 4) and strong bases (pH > 10).[6][9]
-
Influence of Temperature: As a chemical reaction, the rate of hydrolysis is directly dependent on temperature. Increasing the temperature provides the necessary activation energy for the reaction to proceed, accelerating degradation. Conversely, lowering the temperature drastically slows the reaction kinetics, preserving the molecule. Studies on ifosfamide show a 7% loss over 9 days at 37°C, which is significantly higher than the loss observed at refrigerated or ambient temperatures.[4]
Caption: Primary hydrolytic degradation pathway.
Troubleshooting Guide: Addressing Common Stability Issues
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Low or inconsistent analyte recovery after storage. | Sample Degradation: The sample may have degraded due to improper storage temperature, incorrect pH of the matrix, or prolonged exposure to ambient conditions. | 1. Verify Storage Temperature: Ensure freezers/refrigerators are maintaining the target temperature. Use a calibrated thermometer. 2. Check Matrix pH: Measure the pH of your sample diluent or biological matrix. Adjust to a neutral pH (6-8) if possible, using a compatible buffer. 3. Perform a Stability Study: Validate your storage conditions by running a time-course experiment (see Protocol below). |
| Appearance of new, unidentified peaks in analytical runs. | Formation of Degradants: The new peaks are likely degradation products resulting from hydrolysis. | 1. Force Degradation Study: Intentionally degrade a sample (e.g., by heating at 70°C for a few hours) and analyze it.[4] Compare the chromatogram to your stored sample to confirm if the peaks match. 2. Review Handling Procedures: Ensure samples are kept on ice and processed quickly to minimize degradation before analysis. |
| Precipitate forms in the sample upon thawing. | Poor Solubility: The compound may be less soluble at lower temperatures or the concentration may exceed its solubility limit in the chosen solvent. pH Shift: Freezing can cause pH shifts in certain buffers (e.g., phosphate buffers), affecting solubility. | 1. Ensure Complete Dissolution: Vortex and/or briefly sonicate the sample after thawing to ensure all material is redissolved. 2. Change Solvent/Buffer: Consider using a solvent with higher solubilizing power or a buffer system less prone to pH shifts upon freezing (e.g., HEPES). 3. Store at Lower Concentrations: Prepare stock solutions at a concentration known to be soluble under all storage conditions. |
| Inconsistent results between freeze-thaw cycles. | Freeze-Thaw Instability: Repeated freezing and thawing can accelerate degradation or cause precipitation. | 1. Aliquot Samples: Prepare single-use aliquots from the stock solution to avoid multiple freeze-thaw cycles for the bulk sample. 2. Validate Freeze-Thaw Stability: As part of your method validation, test sample stability over at least 3-5 freeze-thaw cycles. |
Recommended Storage & Handling Protocols
Adherence to strict handling protocols is crucial. As a metabolite of a cytotoxic drug, this compound should be handled with appropriate personal protective equipment (PPE) in a designated area.[10][11]
Short-Term Storage (Up to 2 weeks)
-
Temperature: 2-8°C (Refrigerated).
-
State: In aqueous buffer (pH 6-8) or as a non-aqueous solution.
-
Container: Use amber glass or polypropylene vials with tightly sealed caps to prevent solvent evaporation and protect from light.
-
Rationale: Refrigeration significantly slows hydrolysis compared to room temperature.[12] A buffered solution prevents pH fluctuations that could accelerate degradation.[6]
Long-Term Storage (> 2 weeks)
-
Temperature: ≤ -70°C (Ultra-low freezer).
-
State: Preferably as a solid (lyophilized powder) or dissolved in a suitable anhydrous organic solvent (e.g., Acetonitrile, DMSO). If storing in an aqueous matrix, flash-freeze aliquots in liquid nitrogen before transferring to the -70°C freezer.
-
Container: Cryo-vials with secure screw caps.
-
Rationale: Ultra-low temperatures effectively halt chemical degradation processes. Storing as a solid or in an anhydrous solvent minimizes the risk of hydrolysis, the primary degradation pathway.
In-Use / Benchtop Handling
-
Temperature: Keep samples on ice (0-4°C) at all times during preparation and before placing in an autosampler.
-
Autosampler: If possible, maintain the autosampler temperature at 4-10°C.
-
Duration: Minimize the time samples spend at room temperature. Process samples in small batches if necessary.
-
Rationale: Even at room temperature, degradation can occur over several hours.[4] Keeping samples chilled minimizes this "in-process" degradation.
Data Summary: Stability of Related Oxazaphosphorines
Direct stability data for this compound is sparse. The following table summarizes stability data for its parent compound, ifosfamide, and the closely related cyclophosphamide, which serve as reliable proxies.
| Compound | Concentration & Matrix | Storage Condition | Stability Outcome | Citation |
| Ifosfamide | 20 mg/mL in Water | 37°C, dark | ~7% loss after 9 days | [4][7] |
| Ifosfamide | 20 mg/mL in Water | 27°C, dark | No evidence of decay after 9 days | [4] |
| Ifosfamide | Various | pH 4-9, 70°C | Maximum stability region (t½ ≈ 20h) | [6] |
| Cyclophosphamide | 4 mg/mL in 0.9% NaCl | 25°C | ~3.5% loss in 24 hours; 11.9% loss in 1 week | |
| Cyclophosphamide | 4 mg/mL in 0.9% NaCl | 5°C, protected from light | ~0.55% loss in 1 week; 1% loss in 4 weeks | |
| Cyclophosphamide | 10 mg/mL in Simple Syrup | 4°C | Stable for at least 56 days (>96% remaining) | [12] |
Protocol: Validating Sample Storage Stability
This protocol provides a framework for researchers to establish and validate the stability of this compound in their specific experimental matrix.
Caption: Workflow for a sample storage stability study.
Methodology:
-
Preparation: Prepare a bulk sample by spiking a known concentration of this compound into the matrix of interest (e.g., human plasma, phosphate buffer). The concentration should be relevant to your expected sample concentrations.
-
Aliquoting: Dispense the bulk sample into a series of small, single-use vials (e.g., 50 aliquots of 200 µL each). This prevents freeze-thaw issues with the main stock.
-
Baseline Analysis (T=0): Immediately after preparation, take 3-5 aliquots, process them using your standard analytical method (e.g., protein precipitation followed by LC-MS/MS), and quantify the concentration. The average of these results serves as your T=0 baseline.
-
Storage: Divide the remaining aliquots and place them under the desired storage conditions (e.g., -80°C, -20°C, 4°C, and 25°C).
-
Time-Point Testing: At predefined intervals (e.g., 6 hours, 24 hours, 7 days, 14 days, 30 days), remove 3-5 aliquots from each storage condition.
-
Analysis: Allow the aliquots to thaw completely under controlled conditions (e.g., on ice), vortex, and then process and analyze them using the same method as the T=0 samples.
-
Evaluation: Calculate the mean concentration for each condition at each time point. The sample is considered stable if the mean concentration is within an acceptable margin of the T=0 baseline (typically 85-115%).
By systematically following these guidelines and validating your specific procedures, you can ensure the integrity of your samples and generate reliable, accurate, and reproducible data in your research involving this compound.
References
-
Radford, J. A., Margison, J. M., Swindell, R., Lind, M. J., Wilkinson, P. M., & Thatcher, N. (1990). The stability of ifosfamide in aqueous solution and its suitability for continuous 7-day infusion by ambulatory pump. Cancer Chemotherapy and Pharmacology, 26(2), 144–146. [Link]
-
Beijnen, J. H., Rosing, H., de Vries, P. A., & Underberg, W. J. (1991). A systematic study on the chemical stability of ifosfamide. Journal of Pharmaceutical and Biomedical Analysis, 9(10-12), 1061–1067. [Link]
-
Kaijser, G. P., Beijnen, J. H., Bult, A., & Underberg, W. J. (1993). The analysis of ifosfamide and its metabolites (review). Journal of Pharmaceutical and Biomedical Analysis, 11(10), 895–907. [Link]
-
Claereboudt, J., Cazin, M., Cazin, J. C., & Claeys, M. (1993). Chemical stability and fate of the cytostatic drug ifosfamide and its N-dechloroethylated metabolites in acidic aqueous solutions. Journal of Pharmaceutical Sciences, 82(6), 629–635. [Link]
-
Cummings, J., MacLellan, A., Langdon, S. J., & Smyth, J. F. (1993). The long term stability of mechlorethamine hydrochloride (nitrogen mustard) ointment measured by HPLC. Journal of Pharmacy and Pharmacology, 45(1), 6–9. [Link]
-
GlobalRPH. (n.d.). Cyclophosphamide. Retrieved from [Link]
-
Cummings, J., MacLellan, A., Langdon, S. J., & Smyth, J. F. (1993). The Long Term Stability of Mechlorethamine Hydrochloride (Nitrogen Mustard) Ointment Measured by HPLC. Journal of Pharmacy and Pharmacology. [Link]
-
Beijnen, J. H., et al. (1992). Chemical Stability of Two Sterile, Parenteral Formulations of Cyclophosphamide (Endoxan®) after Reconstitution and Dilution in Commonly used Infusion Fluids. PDA Journal of Pharmaceutical Science and Technology, 46(4), 111-116. [Link]
-
Fleury, A., et al. (2014). Stability of Cyclophosphamide in Extemporaneous Oral Suspensions. The Canadian Journal of Hospital Pharmacy, 67(4), 321–325. [Link]
-
PharmGKB. (n.d.). Ifosfamide pathways, pharmacokinetics and pharmacodynamics. Retrieved from [Link]
- ASHP. (n.d.). Ifosfamide. Retrieved from ASHP Publications. (Specific URL not available, content derived from general knowledge of ASHP guidelines).
-
ClinPGx. (n.d.). Ifosfamide Pathway, Pharmacokinetics. Retrieved from [Link]
-
Radford, J. A., Margison, J. M., Swindell, R., et al. (1991). The stability of ifosfamide in aqueous solution and its suitability for continuous 7-day infusion by ambulatory pump. Journal of Cancer Research and Clinical Oncology, 117(Suppl 4), S154-S156. [Link]
-
Gremeau, I., Deghaye, J. P., Focan, C., & Lejeune, G. (1995). Stability of ifosfamide in solutions for multiday infusion by external pump. Anticancer Drugs, 6(4), 604–607. [Link]
-
Health Canada. (2018). Safe handling of cytotoxics: guideline recommendations. Journal of Oncology Pharmacy Practice, 24(1_suppl), 3-24. [Link]
-
Gupta, E., & Kumar, L. (2022). Nitrogen Mustard: a Promising Class of Anti-Cancer Chemotherapeutics – a Review. Mini-Reviews in Medicinal Chemistry, 22(12), 1641-1655. [Link]
-
Li, F., Patterson, A. D., Höfer, C. C., Krausz, K. W., Gonzalez, F. J., & Idle, J. R. (2010). Comparative Metabolism of Cyclophosphamide and Ifosfamide in the Mouse Using UPLC-ESI-QTOFMS-Based Metabolomics. Biochemical Pharmacology, 80(7), 1063–1074. [Link]
-
MicroSolv Technology Corporation. (2021). Ifosfamide Assay Analyzed with HPLC – AppNote. Retrieved from [Link]
-
Villarroel, M. J., et al. (2015). A New Method to Quantify Ifosfamide Blood Levels Using Dried Blood Spots and UPLC-MS/MS in Paediatric Patients with Embryonic Solid Tumours. PLoS ONE, 10(11), e0143321. [Link]
-
Szatmári, I., et al. (2020). Derivatives of nitrogen mustard anticancer agents with improved cytotoxicity. International Journal of Molecular Sciences, 21(23), 9295. [Link]
-
Kumar, V., & Dhar, K. L. (2014). Synthesis, alkylating activity and physicochemical study of nitrogen mustard agent for brain delivery. International Journal of Pharmacy and Technology, 5(1), 925-929. [Link]
-
Titley, I., & Viner, C. (1987). Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. General considerations, the nitrosoureas and alkylating agents. Investigational New Drugs, 5(3), 255–262. [Link]
-
GERPAC. (n.d.). STABILITY STUDY OF 10 MG/ML CYCLOPHOSPHAMIDE SOLUTION. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3690, Ifosfamide. Retrieved from [Link]
-
Cohen, B., Van Artsdalen, E. R., & Harris, J. (1948). Reaction Kinetics of Aliphatic Tertiary β-Chloroethylamines in Dilute Aqueous Solution. II. Hydrolysis of the Ethylenimonium Ion. Journal of the American Chemical Society, 70(1), 281–285. [Link]
-
University of British Columbia. (n.d.). Receiving, Storage and Transport of Cytotoxic Substances. Safety & Risk Services. Retrieved from [Link]
-
The Pharmavision. (2023). SOP for handling of cytotoxic drugs and related wastes. Retrieved from [Link]
- World Health Organization. (n.d.). Safe handling of cytotoxic drugs and related waste.
-
Man, M., & Chang, Y. L. (1995). Identification of new metabolites of ifosfamide in rat urine using ion cluster technique. Journal of Mass Spectrometry, 30(5), 729-736. [Link]
-
Oncohema Key. (2016). Alkylating Agents. Retrieved from [Link]
Sources
- 1. Comparative Metabolism of Cyclophosphamide and Ifosfamide in the Mouse Using UPLC-ESI-QTOFMS-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The analysis of ifosfamide and its metabolites (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 4. The stability of ifosfamide in aqueous solution and its suitability for continuous 7-day infusion by ambulatory pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical Stability of Two Sterile, Parenteral Formulations of Cyclophosphamide (Endoxan®) after Reconstitution and Dilution in Commonly used Infusion Fluids | PDA Journal of Pharmaceutical Science and Technology [journal.pda.org]
- 6. A systematic study on the chemical stability of ifosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. Chemical stability and fate of the cytostatic drug ifosfamide and its N-dechloroethylated metabolites in acidic aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. publications.ashp.org [publications.ashp.org]
- 10. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thepharmavision.com [thepharmavision.com]
- 12. Stability of Cyclophosphamide in Extemporaneous Oral Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Interference in 2-Dechloroethylifosfamide Mass Spectrometry
Introduction: Welcome to the technical support guide for the bioanalysis of 2-Dechloroethylifosfamide (2-DCE-IF). As a critical metabolite of the chemotherapeutic agent Ifosfamide, the accurate quantification of 2-DCE-IF is paramount for pharmacokinetic, toxicokinetic, and clinical studies. The N-dechloroethylation pathway that produces 2-DCE-IF is also responsible for the formation of chloroacetaldehyde, a compound linked to the dose-limiting neurotoxicity and nephrotoxicity of Ifosfamide.[1]
However, the analysis of 2-DCE-IF by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is fraught with challenges. Its structural similarity to other metabolites and the inherent instability of the parent drug can introduce significant analytical interferences, leading to inaccurate and unreliable data. This guide is designed for researchers, scientists, and drug development professionals, providing expert-driven, field-proven insights to diagnose, troubleshoot, and resolve these specific issues in a question-and-answer format.
Section 1: Foundational Concepts - The Roots of Interference
Before troubleshooting, it is essential to understand the context of 2-DCE-IF. It does not exist in isolation. It is part of a complex metabolic network and is analyzed in equally complex biological matrices.
Ifosfamide (IF) and its structural isomer Cyclophosphamide (CP) are oxazaphosphorine prodrugs that require metabolic activation.[2][3] The same cytochrome P450 enzymes can produce a variety of metabolites, some of which are isobaric (have the same nominal mass), creating a significant challenge for mass spectrometry.
Caption: Simplified metabolic pathways of Ifosfamide.
Key Analytical Challenges
Successful analysis hinges on anticipating and controlling for several types of interference.
| Interference Type | Description | Primary Consequence |
| In-Source Fragmentation | The parent drug, Ifosfamide, fragments into 2-DCE-IF within the ion source of the mass spectrometer, not as a result of metabolism. | Falsely elevated or detected concentration of 2-DCE-IF. |
| Isobaric Interference | Co-eluting compounds with the same mass-to-charge ratio (m/z) as 2-DCE-IF are detected simultaneously. The most common culprit is 2-dechloroethylcyclophosphamide from co-administered or contaminating Cyclophosphamide.[2][3][4] | Inaccurate quantification due to an additive signal from the interfering compound. |
| Isomeric Interference | The presence of structural isomers, such as 3-Dechloroethylifosfamide, which may have similar fragmentation patterns and close retention times.[1][5][6] | Misidentification or inaccurate quantification if chromatographic separation is incomplete. |
| Matrix Effects | Co-eluting endogenous components from the biological sample (e.g., phospholipids, salts) suppress or enhance the ionization of 2-DCE-IF.[7][8] | Poor accuracy, precision, and reduced sensitivity of the assay.[8] |
Section 2: Troubleshooting Guide & FAQs
This section directly addresses common issues encountered during method development and sample analysis for 2-DCE-IF.
Q1: My 2-DCE-IF peak is larger than expected or appears in my zero standards/blanks. How do I diagnose in-source fragmentation of Ifosfamide?
Expert Insight: This is one of the most insidious problems in this assay. Electrospray ionization (ESI) is not a "soft" technique; the voltages and temperatures used in the ion source can impart enough energy to break chemical bonds.[9] If the parent drug (Ifosfamide) is present at high concentrations, it can fragment into your target analyte (2-DCE-IF) before it ever reaches the mass analyzer, artificially creating the signal you are trying to measure.
Troubleshooting Workflow:
Caption: Decision tree for diagnosing in-source fragmentation.
Mitigation Strategies:
-
Tune MS Source Parameters: The declustering potential (DP) or fragmentor voltage is a primary driver of in-source fragmentation.[9] Systematically reduce this voltage while infusing Ifosfamide and monitor for the disappearance of the 2-DCE-IF signal. Also, consider reducing the ion source temperature.[9]
-
Improve Chromatography: Ensure that the parent Ifosfamide is chromatographically separated from the retention time window where 2-DCE-IF elutes. Even with optimized source conditions, high concentrations of co-eluting parent drug can still cause issues.
Q2: I suspect an interfering peak at the same m/z as 2-DCE-IF. How can I confirm if it's an isobaric interference from a Cyclophosphamide metabolite?
Expert Insight: Ifosfamide and Cyclophosphamide are isomers, and their corresponding dechloroethylated metabolites are also isobaric.[2][3] If a patient has been treated with both drugs, or if there is any cross-contamination, you cannot distinguish them by a standard triple quadrupole mass spectrometer alone. Chromatography is your only tool for separation.
Troubleshooting Steps:
-
Acquire Authentic Standards: Obtain certified reference standards for this compound and 2-dechloroethylcyclophosphamide.
-
Chromatographic Challenge: Prepare a solution containing both compounds and inject it into your LC-MS/MS system.
-
Optimize Separation: If the peaks are not baseline resolved, systematically adjust your chromatographic method.
-
Lower the Ramp Rate: Decrease the rate of change of your organic mobile phase (e.g., from a 5-minute to a 15-minute gradient).
-
Change Organic Solvent: Try substituting acetonitrile with methanol or vice-versa. The change in solvent selectivity can often resolve difficult isobars.
-
Test a Different Stationary Phase: If a standard C18 column is insufficient, consider a column with a different chemistry, such as a Phenyl-Hexyl or a Pentafluorophenyl (PFP) phase, which offer different retention mechanisms.
-
-
High-Resolution MS (HRMS): If available, analyzing the sample on an Orbitrap or Q-TOF instrument can provide a high-accuracy mass measurement. While isomers will have the same exact mass, this can help rule out other potential interferences that are only nominally isobaric.
| Compound | Nominal Mass (Protonated) | Exact Mass (Protonated) |
| This compound | 201.0 m/z | 201.08433 m/z |
| 2-Dechloroethylcyclophosphamide | 201.0 m/z | 201.08433 m/z |
Q3: My signal intensity is inconsistent, and my QC samples are failing for accuracy and precision. How do I investigate and mitigate matrix effects?
Expert Insight: Matrix effects occur when molecules from the sample matrix (e.g., plasma, urine) co-elute with your analyte and affect the efficiency of its ionization.[7][8] This is a very common problem in bioanalysis and must be assessed during method development.[7][10]
Diagnostic Protocol: Post-Column Infusion This experiment provides a qualitative view of where ion suppression or enhancement occurs in your chromatogram.
-
Setup: Place a T-junction between your analytical column and the mass spectrometer inlet.
-
Infusion: Use a syringe pump to deliver a constant, steady flow of a pure 2-DCE-IF standard solution into the T-junction. This creates a stable baseline signal for your analyte.
-
Injection: Inject a blank, extracted biological matrix sample onto the LC column.
-
Analysis: Monitor the 2-DCE-IF signal. Any deviation (dip or spike) from the stable baseline indicates a region of matrix effects.[8][10] If the dip occurs at the retention time of your analyte, your method is suffering from ion suppression.
Mitigation Strategies:
-
Improve Sample Cleanup: The goal is to remove interfering matrix components before analysis. Protein precipitation is fast but often results in "dirtier" extracts. Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) provide more thorough cleanup.[11]
-
Adjust Chromatography: Shift the retention time of 2-DCE-IF to a "cleaner" region of the chromatogram, as identified by your post-column infusion experiment.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A deuterated version of 2-DCE-IF is the ideal internal standard. It will co-elute perfectly and experience the same matrix effects as the analyte, providing the most reliable correction and improving accuracy and precision.
Section 3: Validated Experimental Protocols
Protocol 1: Baseline LC-MS/MS Method
This protocol serves as a starting point for the analysis of Ifosfamide and its dechloroethylated metabolites. It must be optimized for your specific instrumentation and application.
-
Sample Preparation (Plasma):
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., Ifosfamide-d4).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for injection.
-
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[12]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 8 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).[12]
-
MRM Transitions (Example):
-
Ifosfamide: Q1 261.0 -> Q3 92.1
-
2-DCE-IF: Q1 201.1 -> Q3 108.1
-
Note: These transitions must be empirically optimized on your instrument.
-
-
Protocol 2: Assessing Matrix Factor (Quantitative)
This protocol, adapted from regulatory guidance, quantitatively measures the impact of the matrix.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte spiked in mobile phase.
-
Set B (Post-Spike): Blank matrix is extracted first, and then the analyte is spiked into the final extract.
-
Set C (Pre-Spike): Analyte is spiked into the matrix before extraction.
-
-
Analyze all samples by LC-MS/MS.
-
Calculate Ratios:
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A).
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Recovery (RE) = (Peak Area in Set C) / (Peak Area in Set B).
-
Process Efficiency (PE) = (Peak Area in Set C) / (Peak Area in Set A).
-
A consistent Matrix Factor across different lots of biological matrix is crucial for a robust and reliable method.
References
-
Zhang, J., et al. (2005). Tandem mass spectrometric analysis of cyclophosphamide, ifosfamide and their metabolites. Rapid Communications in Mass Spectrometry, 19(18), 2581-90. [Link]
-
Li, F., et al. (2010). Comparative Metabolism of Cyclophosphamide and Ifosfamide in the Mouse Using UPLC-ESI-QTOFMS-Based Metabolomics. Biochemical Pharmacology, 80(7), 1063-1074. [Link]
-
Chaudhary, A., et al. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Advanced Pharmacy Education & Research, 2(3). [Link]
-
Li, F., et al. (2010). Comparative Metabolism of Cyclophosphamide and Ifosfamide in the Mouse Using UPLC-ESI-QTOFMS-based Metabolomics. PubMed. [Link]
-
Kaijser, G. P., et al. (1993). The analysis of ifosfamide and its metabolites (review). Journal of Pharmaceutical and Biomedical Analysis, 11(4-5), 281-90. [Link]
-
Franquet-Griell, H., et al. (2017). Human metabolites and transformation products of cyclophosphamide and ifosfamide: analysis, occurrence and formation during abiotic treatments. Environmental Science and Pollution Research International, 24(1), 198-212. [Link]
-
Lagerwerf, F. M., et al. (2018). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 36(6), 378-385. [Link]
-
Xing, J., et al. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 12(12), 813-816. [Link]
-
Lynen, F. (2015). Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis. YouTube. [Link]
-
Xing, J., et al. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health. [Link]
-
Beck, A., et al. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals, 13(10), 287. [Link]
-
Torres, L-M., et al. (2015). A New Method to Quantify Ifosfamide Blood Levels Using Dried Blood Spots and UPLC-MS/MS in Paediatric Patients with Embryonic Solid Tumours. PLOS ONE, 10(11), e0143421. [Link]
-
Torres, L-M., et al. (2015). A New Method to Quantify Ifosfamide Blood Levels Using Dried Blood Spots and UPLC-MS/MS in Paediatric Patients with Embryonic Solid Tumours. PLOS One. [Link]
-
Asghari, V., et al. (2008). Detection and quantification of (R) and (S)-dechloroethylifosfamide metabolites in plasma from children by enantioselective LC/MS/MS. Biomedical Chromatography, 22(7), 746-52. [Link]
-
Wainer, I. W., et al. (1994). Determination of the enantiomers of ifosfamide and its 2- and 3-N-dechloroethylated metabolites in plasma and urine using enantioselective gas chromatography with mass spectrometric detection. Journal of Chromatography B: Biomedical Sciences and Applications, 655(1), 95-101. [Link]
-
Al-Rawithi, S., et al. (2012). Development and Validation of RP-HPLC Methods for the Analysis of Ifosfamide and Mesna. Journal of Pharmaceutical and Biomedical Sciences. [Link]
-
Asghari, V., et al. (2007). Enantioselective liquid chromatography-mass spectrometry assay for the determination of ifosfamide and identification of the N-dechloroethylated metabolites of ifosfamide in human plasma. Journal of Chromatography B, 859(1), 121-8. [Link]
-
Liu, G., et al. (2011). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. Bioanalysis, 3(1), 69-82. [Link]
-
Nittos. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. Nittos. [Link]
-
Liu, Y., et al. (2015). Fast quantification of cyclophosphamide and its N-dechloroethylated metabolite 2-dechloroethylcyclophosphamide in human plasma by UHPLC-MS/MS. Biomedical Chromatography, 29(4), 580-5. [Link]
-
Hopfgartner, G., & Bourgogne, E. (2003). Quantitative high-throughput analysis of drugs in biological matrices by mass spectrometry. Mass Spectrometry Reviews, 22(3), 195-214. [Link]
-
Liu, G., et al. (2011). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. ResearchGate. [Link]
-
Wang, C., et al. (2017). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Scientific Reports, 7(1), 1432. [Link]
-
Chen, L., et al. (2023). Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography–electrospray ionization mass spectrometry. ResearchGate. [Link]
-
Chen, L., et al. (2023). Widespread occurrence of in-source fragmentation in the analysis of natural compounds by LC/ESI-MS. Wiley Analytical Science. [Link]
Sources
- 1. Detection and quantification of (R) and (S)-dechloroethylifosfamide metabolites in plasma from children by enantioselective LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Metabolism of Cyclophosphamide and Ifosfamide in the Mouse Using UPLC-ESI-QTOFMS-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative metabolism of cyclophosphamide and ifosfamide in the mouse using UPLC-ESI-QTOFMS-based metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative metabolism of cyclophosphamide and ifosfamide in the mouse using UPLC-ESI-QTOFMS-based metabolomics. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Determination of the enantiomers of ifosfamide and its 2- and 3-N-dechloroethylated metabolites in plasma and urine using enantioselective gas chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantioselective liquid chromatography-mass spectrometry assay for the determination of ifosfamide and identification of the N-dechloroethylated metabolites of ifosfamide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 10. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices [mdpi.com]
- 12. A New Method to Quantify Ifosfamide Blood Levels Using Dried Blood Spots and UPLC-MS/MS in Paediatric Patients with Embryonic Solid Tumours - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Lyophilization for 2-Dechloroethylifosfamide Stability
Welcome to the technical support resource for the lyophilization of 2-Dechloroethylifosfamide. As a cytotoxic agent and an analogue of ifosfamide, ensuring its stability through a robust freeze-drying process is paramount for research and development.[1][2] This guide is structured to provide direct, actionable answers to common challenges encountered during formulation and cycle development. It is designed for professionals who seek not just protocols, but a deeper understanding of the scientific principles that govern a successful lyophilization outcome.
Section 1: Formulation Design - The Foundation of Stability
The success of any lyophilization cycle is predetermined by the formulation.[3][4] For a small molecule like this compound, the right combination of excipients provides the necessary structure to the final product and protects the active pharmaceutical ingredient (API) from the stresses of freezing and drying.[5][6]
Frequently Asked Questions (FAQs)
Q1: Why is a specific formulation necessary? Can't I just freeze-dry the API in water?
A1: While possible for some small molecules, it is highly discouraged for this compound. A formulation is critical for two primary reasons:
-
Structural Integrity: Low-dose APIs lack the necessary bulk to form a pharmaceutically elegant and robust cake structure on their own. Without a bulking agent, you will likely end up with a poorly formed powder or "fluff" that is difficult to handle and reconstitute.[7]
-
API Stability: The freeze-concentration process, where ice crystals form and solutes become highly concentrated in the remaining unfrozen water, can cause significant stress, leading to pH shifts and increased degradation rates.[8] Excipients like cryoprotectants and buffers are essential to mitigate these effects.[9][10]
Q2: What are the essential types of excipients for my this compound formulation?
A2: A robust formulation typically includes three key components:
-
Bulking Agent: Provides the necessary structure and mass to the lyophilized cake. Mannitol is a common and effective choice as it is crystalline and provides a strong scaffold.[10][11]
-
Cryoprotectant/Lyoprotectant: Protects the API during both the freezing (cryoprotection) and drying (lyoprotection) phases. These are typically amorphous sugars like sucrose or trehalose, which form a glassy matrix around the API, restricting molecular mobility and preventing degradation.[9][11][12]
-
Buffering Agent: Maintains a stable pH during the freeze-concentration phase. Phosphate buffers can undergo significant pH shifts upon freezing; therefore, citrate or tromethamine (Tris) buffers are often preferred.[9] The stability of ifosfamide analogues is known to be pH-dependent, with hydrolysis of the P-N bond being a primary degradation pathway in acidic conditions.[13]
Troubleshooting Formulation Issues
Q: My solution shows significant API degradation before lyophilization even begins. What's happening?
A: This points to solution-state instability, likely hydrolysis. This compound, like its parent compound ifosfamide, is susceptible to cleavage of the phosphoramidic acid P-N bond, especially at acidic pH.[13]
-
Immediate Action: Check the pH of your bulk solution. The optimal pH for stability must be determined experimentally, but you should start by ensuring it is not in a strongly acidic range.
-
Long-Term Solution: Perform a pre-formulation study. Prepare solutions of this compound in various buffer systems (e.g., citrate, phosphate, Tris) across a pH range (e.g., 5.0 - 7.5) and monitor purity by High-Performance Liquid Chromatography (HPLC) over 24-48 hours at room temperature and refrigerated conditions. This will identify the pH of maximum stability for your formulation.
Table 1: Example Starting Formulations for Screening
| Component | Formulation 1 (Crystalline-based) | Formulation 2 (Amorphous-based) | Role |
| This compound | 10 mg/mL | 10 mg/mL | Active Pharmaceutical Ingredient (API) |
| Mannitol | 40 mg/mL | - | Bulking Agent |
| Sucrose | - | 50 mg/mL | Cryoprotectant / Lyoprotectant |
| Citrate Buffer | 10 mM, pH 6.0 | 10 mM, pH 6.0 | Buffering Agent |
| Water for Injection (WFI) | q.s. to 1 mL | q.s. to 1 mL | Solvent |
Section 2: Lyophilization Cycle Development & Troubleshooting
A lyophilization cycle is a carefully controlled process of freezing, sublimation, and desorption.[14][15] Optimizing this cycle is a balance between ensuring product quality and minimizing processing time.[6][16]
Workflow for Lyophilization Cycle Development
Caption: Workflow for developing a robust lyophilization cycle.
Troubleshooting Common Lyophilization Problems
Q: My lyophilized cake collapsed! What went wrong?
A: Cake collapse occurs when the product temperature during primary drying exceeds its critical temperature (Collapse Temperature, Tc, for crystalline materials or Glass Transition Temperature of the maximally freeze-concentrated solute, Tg', for amorphous materials).[17] Above this temperature, the formulation loses its microscopic structure and flows like a viscous fluid, resulting in a shrunken, melted, or glassy appearance.
-
Root Cause Analysis: Your primary drying shelf temperature was too high, or the chamber pressure was too low, leading to an overly aggressive sublimation rate that the product could not sustain without warming up past its critical temperature.[5][17]
-
Corrective Action:
-
Determine the Critical Temperature: Use Differential Scanning Calorimetry (DSC) or Freeze-Drying Microscopy (FDM) to accurately measure the Tc or Tg' of your formulation.[5][18] This is a non-negotiable first step.
-
Redesign the Cycle: Set the shelf temperature during primary drying so that the product temperature remains at least 2-3°C below the measured Tc/Tg'.[12] You may need to increase the chamber pressure to slow sublimation and better control the product temperature.
-
Q: My final product has high residual moisture content (>2%). How do I fix this?
A: High residual moisture is a critical failure as it can act as a plasticizer, increasing molecular mobility and leading to chemical degradation and physical collapse during long-term storage.[19] The issue lies in an inefficient primary or secondary drying phase.
-
Possible Cause 1 (Primary Drying): Ice was not fully sublimated before proceeding to secondary drying. This can happen if the primary drying step was too short.
-
Solution: Use process analytical technology (PAT), such as a Pirani gauge or mass spectrometer, to monitor the endpoint of primary drying.[3] When the water vapor concentration drops and equalizes with the chamber pressure, primary drying is complete. Extend the primary drying time in your next run to ensure all ice is removed.
-
-
Possible Cause 2 (Secondary Drying): The time and/or temperature of secondary drying was insufficient to remove the bound water from the product matrix.[4][19]
-
Solution: Increase the duration and/or the shelf temperature of the secondary drying step. A typical range for small molecules is 25°C to 40°C.[20] Perform a design of experiments (DoE) by varying secondary drying time and temperature to find the optimal conditions that yield a moisture content below 1% without causing product degradation.
-
Table 2: Example Lyophilization Cycle Parameters
| Parameter | Stage | Conservative (Initial) Cycle | Optimized (Aggressive) Cycle |
| Shelf Temperature | Freezing | -50°C | -50°C |
| Hold Time | Freezing | 3 hours | 3 hours |
| Shelf Temperature | Primary Drying | -25°C | -15°C |
| Chamber Pressure | Primary Drying | 100 mTorr | 150 mTorr |
| Hold Time | Primary Drying | 48 hours (or by PAT) | 30 hours (or by PAT) |
| Shelf Temperature | Secondary Drying | 25°C | 40°C |
| Hold Time | Secondary Drying | 12 hours | 8 hours |
| Note: These are example parameters. The optimal cycle must be developed based on the specific thermal properties of your formulation. |
Section 3: Understanding this compound Degradation
Understanding the inherent instability of your molecule is key to preventing it. This compound is a metabolite of the alkylating agent ifosfamide.[21][22][23] The primary non-metabolic degradation pathway of concern in formulation and lyophilization is hydrolysis.
Q: What is the most likely chemical degradation pathway for this compound in an aqueous solution?
A: Based on extensive studies of ifosfamide and its analogues, the most probable degradation pathway is the acid-catalyzed hydrolysis of the endocyclic P-N bond within the oxazaphosphorine ring.[13] This cleavage opens the ring, leading to the formation of inactive phosphoramidic acid monoesters, which are ineffective as cytotoxic agents.[13] Maintaining a stable, non-acidic pH is therefore the most critical factor in preventing this degradation.
Diagram of Potential Hydrolytic Degradation
Caption: Suspected hydrolytic degradation of this compound.
Section 4: Analytical Methods for Stability & Quality Control
Verifying the quality of your lyophilized product requires a suite of analytical techniques to assess both physical and chemical attributes.[18][24]
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes (CQAs) I should test for after lyophilization?
A1: The following CQAs are essential for release and stability testing:
-
Appearance: The cake should be uniform, intact, and free of cracks or collapse.[]
-
Reconstitution Time: The cake should dissolve quickly and completely in the appropriate diluent (e.g., < 60 seconds).[]
-
Residual Moisture: Typically, the target is <1% w/w as measured by Karl Fischer titration.[18][]
-
Purity & Degradants: The level of this compound should be quantified, and the presence of any degradation products should be monitored using a stability-indicating HPLC method.[24][26]
-
Thermal Properties: The glass transition temperature (Tg) of the final product can be measured by DSC to ensure it is sufficiently high for stable storage at the intended temperature.[18]
Q2: How do I perform a stability study on my lyophilized product?
A2: Stability studies are performed according to ICH guidelines. They involve:
-
Real-Time Stability Testing: Storing the lyophilized product at its intended long-term storage condition (e.g., 2-8°C or 25°C) and testing the CQAs at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months).[24]
-
Accelerated Stability Testing: Storing the product at elevated temperatures (e.g., 40°C / 75% RH) for a shorter duration (e.g., 6 months) to predict long-term stability and detect potential issues more quickly.[24][]
Section 5: Experimental Protocols
Protocol 1: Step-by-Step Lyophilization Cycle Development
-
Formulation Characterization:
-
Prepare the final, optimized formulation of this compound.
-
Using DSC, perform a thermal scan on a frozen sample of the formulation to determine the glass transition temperature (Tg') or collapse temperature (Tc). This is your maximum allowable product temperature during primary drying.
-
-
Freezing Step:
-
Fill vials with the solution to the target volume and partially insert stoppers.
-
Load vials onto the lyophilizer shelves, pre-chilled to 5°C.
-
Ramp the shelf temperature down to -50°C at a controlled rate (e.g., 1°C/minute).
-
Hold the vials at -50°C for at least 3 hours to ensure complete and uniform freezing.
-
-
Primary Drying Step:
-
Pull a vacuum on the chamber to a setpoint of ~100-150 mTorr.
-
Once the vacuum is stable, ramp the shelf temperature to a point that keeps the product temperature 3-5°C below the determined Tg'/Tc (e.g., -20°C).
-
Hold under these conditions until primary drying is complete, as determined by process monitoring tools (e.g., Pirani gauge, mass spectrometer) or for a predetermined, conservative time (e.g., 48 hours).
-
-
Secondary Drying Step:
-
Ramp the shelf temperature to a final drying temperature (e.g., 30°C) at a slow rate (e.g., 0.2°C/minute).
-
Hold at this temperature for a predetermined time (e.g., 8-12 hours) to reduce residual moisture to the target level (<1%).
-
-
Stoppering and Unloading:
-
Backfill the chamber with sterile, dry nitrogen to atmospheric pressure.
-
Actuate the stoppering mechanism to fully seat the stoppers in the vials.
-
Release the vacuum, unload the vials, and apply crimp seals.
-
-
Post-Process Analysis:
-
Select vials from different locations on the shelves (corners, center) and perform a full analysis of CQAs (Appearance, Reconstitution, Moisture, Purity) to confirm the success and uniformity of the cycle.
-
References
-
Selection of Excipients for Lyophilization. (2020). LyophilizationWorld. [Link]
-
For Lyophilization, Excipients Really Do Matter. (2017). BioPharm International. [Link]
-
Lyophilization Reagents. Protheragen. [Link]
-
Gamcsik, M. P., et al. (1998). Chemical Stability and Fate of the Cytostatic Drug Ifosfamide and Its N-dechloroethylated Metabolites in Acidic Aqueous Solutions. PubMed. [Link]
-
Excipients Use in Parenteral and Lyophilized Formulation Development. (2015). ResearchGate. [Link]
-
Excipients in freeze-dried biopharmaceuticals: Contributions toward formulation stability and lyophilisation cycle optimisation. (2020). PubMed. [Link]
-
Lyo 101: Challenges & Solutions in Lyophilization Cycle Development. (2024). Parker Lord. [Link]
-
Troubleshooting During the Manufacture of Lyophilized Drug Product- Being Prepared for the Unexpected. (2012). American Pharmaceutical Review. [Link]
-
Stability Testing of Pharmaceuticals: Why is it important?. (2023). Synergy Bioscience. [Link]
-
Overcoming the Top Three Challenges to Lyophilization. The McCrone Group. [Link]
-
Lyophilization Technology - An Enabler for Stable Formulations of Small & Large Molecules. Drug Development and Delivery. [Link]
-
Ifosfamide Pathway, Pharmacodynamics. PharmGKB. [Link]
-
PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics. PharmGKB. [Link]
-
Optimizing Pharmaceutical Processes: A Guide to Lyophilization Cycle Development. LSNE Contract Manufacturing. [Link]
-
What's Involved in Designing Effective Lyophilization Cycles?. Sharp Services. [Link]
-
When freeze drying cytotoxic samples, how do you ensure safety while maintaining product integrity?. Biopharma Group. [Link]
-
Comparative Metabolism of Cyclophosphamide and Ifosfamide in the Mouse Using UPLC-ESI-QTOFMS-Based Metabolomics. PubMed Central. [Link]
-
Hydroxylation and N-Dechloroethylation of Ifosfamide and Deuterated Ifosfamide by the Human Cytochrome P450s and Their Commonly Occurring Polymorphisms. ResearchGate. [Link]
-
This compound. PubChem. [Link]
-
Lyophilizate Analytical Services. Coriolis Pharma. [Link]
-
Lyophilization of Small-Molecule Injectables: an Industry Perspective on Formulation Development, Process Optimization, Scale-Up Challenges, and Drug Product Quality Attributes. ResearchGate. [Link]
-
Practical advice in the development of a lyophilized protein drug product. PubMed Central. [Link]
-
Freeze-Dried Liposome Formulation for Small Molecules, Nucleic Acid, and Protein Delivery. Systematic Reviews in Pharmacy. [Link]
-
Ifosfamide. PubChem. [Link]
-
LYOPHILIZATION - PROCESS AND OPTIMIZATION FOR PHARMACEUTICALS. ResearchGate. [Link]
-
Analytical, Formulation & Stability. AGC Biologics. [Link]
-
Lyophilization Cycle Optimization of Cell-Derived Products. Pharmaceutical Technology. [Link]
-
Analytical Techniques In Stability Testing. Separation Science. [Link]
-
(+)-Ifosfamide. PubChem. [Link]
-
3-Dechloroethylifosfamide. PubChem. [Link]
-
Enhancing Biopharmaceutical Stability Through Lyophilization. Pharma's Almanac. [Link]
-
GUIDE TO INSPECTIONS OF LYOPHILIZATION OF PARENTERALS. FDA. [Link]
- Method for lyophilization of cyclophosphamide and product.
- Stable lyophilized composition of cyclophosphamide.
-
Crystallization of Cyclophosphamide Monohydrate During Lyophilization. PubMed. [Link]
Sources
- 1. ClinPGx [clinpgx.org]
- 2. When freeze drying cytotoxic samples, how do you ensure safety while maintaining product integrity? – Biopharma Group [biopharmagroupcdmo.com]
- 3. LYOPHILIZATION - Lyo 101: Challenges & Solutions in Lyophilization Cycle Development [drug-dev.com]
- 4. pci.com [pci.com]
- 5. One moment, please... [mccrone.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. lyophilizationworld.com [lyophilizationworld.com]
- 8. pharmtech.com [pharmtech.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Lyophilization Reagents - Protheragen [protheragen.ai]
- 12. Practical advice in the development of a lyophilized protein drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemical stability and fate of the cytostatic drug ifosfamide and its N-dechloroethylated metabolites in acidic aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What’s Involved in Designing Effective Lyophilization Cycles? | Sharp Services [sharpservices.com]
- 15. fda.gov [fda.gov]
- 16. researchgate.net [researchgate.net]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. Lyophilizate Analytical Services | Coriolis Pharma [coriolis-pharma.com]
- 19. FORMULATION FORUM - Lyophilization Technology - An Enabler for Stable Formulations of Small & Large Molecules [drug-dev.com]
- 20. researchgate.net [researchgate.net]
- 21. Comparative Metabolism of Cyclophosphamide and Ifosfamide in the Mouse Using UPLC-ESI-QTOFMS-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ifosfamide | C7H15Cl2N2O2P | CID 3690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. (+)-Ifosfamide | C7H15Cl2N2O2P | CID 9588020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. synergybioscience.com [synergybioscience.com]
- 26. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Validation & Comparative
A Comparative Analysis of 2-Dechloroethylifosfamide and 3-Dechloroethylifosfamide: Beyond Inactive Metabolites
For researchers, scientists, and drug development professionals engaged in the study of ifosfamide, a comprehensive understanding of its metabolic fate is paramount. While the focus has historically been on the therapeutically active metabolite, 4-hydroxyifosfamide, and the highly toxic byproduct, chloroacetaldehyde (CAA), the dechloroethylated metabolites, 2-dechloroethylifosfamide (2-DCE-IF) and 3-dechloroethylifosfamide (3-DCE-IF), offer critical insights into the drug's disposition and toxicity profile. This guide provides an in-depth comparative analysis of these two isomers, moving beyond their classification as "inactive" to explore their significance as biomarkers and indicators of a crucial metabolic pathway.
The Genesis of 2- and 3-Dechloroethylifosfamide: A Tale of Two Pathways
Ifosfamide, a prodrug, requires metabolic activation by hepatic cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2B6, to exert its cytotoxic effects.[1] This bioactivation occurs via two principal competing pathways:
-
Ring Oxidation (Activation): Hydroxylation at the C-4 position of the oxazaphosphorine ring produces 4-hydroxyifosfamide. This unstable intermediate is in equilibrium with its tautomer, aldoifosfamide, which then spontaneously decomposes to the ultimate alkylating agent, isophosphoramide mustard, and the urotoxic metabolite, acrolein.[2][3]
-
Side-Chain Oxidation (Dechloroethylation): Oxidation of the N-chloroethyl side chains leads to the formation of this compound and 3-dechloroethylifosfamide, with the concurrent release of chloroacetaldehyde (CAA).[2][4] This dechloroethylation pathway is considered a detoxification route for the parent compound but a toxification route due to the production of CAA.[5]
The formation of 2-DCE-IF and 3-DCE-IF is a significant metabolic fate for ifosfamide, and understanding the balance between ring oxidation and side-chain oxidation is crucial for predicting both therapeutic efficacy and toxicity.[1]
Comparative Analysis: A Nuanced Perspective
While both 2-DCE-IF and 3-DCE-IF are generally classified as cytostatically inactive metabolites, a closer examination of their properties and pharmacokinetics reveals subtle but important differences.[2]
Chemical Structure
The key difference between the two isomers lies in the position of the dechloroethylation. In this compound, the chloroethyl group is removed from the exocyclic nitrogen atom, while in 3-dechloroethylifosfamide, it is removed from the endocyclic (ring) nitrogen atom. This structural difference can influence their physicochemical properties and interactions with biological systems, although the direct biological consequences of this are not well-documented.
Cytotoxicity and Biological Activity
Direct comparative studies on the cytotoxicity of 2-DCE-IF and 3-DCE-IF are scarce, largely because the scientific consensus points to their lack of significant antitumor activity.[2][3] The primary driver of toxicity from the dechloroethylation pathway is the co-metabolite, chloroacetaldehyde (CAA). CAA is a highly reactive aldehyde implicated in the dose-limiting neurotoxicity and nephrotoxicity associated with ifosfamide therapy.[6][7] It is thought to exert its toxic effects through various mechanisms, including depletion of glutathione, inhibition of mitochondrial respiration, and interference with gluconeogenesis.[8]
Therefore, the significance of 2-DCE-IF and 3-DCE-IF lies not in their direct cytotoxicity, but in their role as markers for the extent of CAA production. Higher levels of these metabolites are indicative of a greater flux through the dechloroethylation pathway, and consequently, a higher potential for CAA-mediated toxicity.
Pharmacokinetics: A Clear Distinction
Pharmacokinetic studies in patients receiving ifosfamide have consistently shown differences in the plasma concentrations and exposure of 2-DCE-IF and 3-DCE-IF.
A study in patients with bronchogenic carcinoma receiving fractionated intravenous ifosfamide therapy demonstrated that both the maximum concentration (Cmax) and the area under the curve (AUC) were consistently higher for 3-dechloroethylifosfamide compared to this compound.[2] This suggests that dechloroethylation at the endocyclic nitrogen (N3 position) may be a more favored or efficient metabolic process than at the exocyclic nitrogen (N2 position).
Table 1: Comparative Pharmacokinetics of Ifosfamide Metabolites
| Metabolite | Cmax (nmol/mL) - Day 1 | Cmax (nmol/mL) - Day 5 | AUC (nmol·h/mL) - Day 1 | AUC (nmol·h/mL) - Day 5 |
| This compound | 8.6 | 16.7 | 111 | 209 |
| 3-Dechloroethylifosfamide | 12.9 | 26.5 | 146 | 354 |
| Chloroacetaldehyde (CAA) | 2.69 | 4.85 | 30.3 | 34.3 |
| 4-Hydroxyifosfamide | 1.51 | 2.59 | 11.3 | 16.5 |
| Data adapted from Kurowski et al., 1993.[2] |
These pharmacokinetic differences are crucial for researchers investigating the metabolic profile of ifosfamide and for clinicians potentially using these metabolites as biomarkers for toxicity. The higher abundance of 3-DCE-IF makes it a potentially more sensitive marker for monitoring the dechloroethylation pathway.
Experimental Protocols
For researchers aiming to study these metabolites, standardized and reproducible experimental protocols are essential.
Synthesis of 2- and 3-Dechloroethylifosfamide
A general approach for the synthesis of dechloroethylated ifosfamide analogs can be adapted from methods used for preparing deuterium-labeled standards for mass spectrometry.[] This typically involves the reaction of a suitable aminopropanol derivative with phosphorus oxychloride, followed by reaction with the appropriate amine.
Step-by-Step Synthesis Outline:
-
Ring Formation: React 3-amino-1-propanol with phosphorus oxychloride in an appropriate solvent (e.g., dichloromethane) in the presence of a base (e.g., triethylamine) to form the oxazaphosphorine ring.
-
Addition of Chloroethylamine: React the resulting intermediate with 2-chloroethylamine hydrochloride in the presence of a base to introduce the chloroethyl side chain.
-
Purification: The final products, this compound and 3-dechloroethylifosfamide, can be separated and purified using chromatographic techniques such as flash chromatography.
Note: This is a generalized outline. Specific reaction conditions, stoichiometry, and purification methods will need to be optimized for each specific synthesis.
Analytical Quantification in Biological Matrices
Accurate quantification of 2-DCE-IF and 3-DCE-IF in plasma or urine is critical for pharmacokinetic and metabolic studies. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common analytical techniques employed.[2][10]
Workflow for LC-MS/MS Analysis:
-
Sample Preparation:
-
Thaw plasma or urine samples on ice.
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard (e.g., a deuterated analog).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Separation:
-
Utilize a suitable reverse-phase column (e.g., C18).
-
Develop a gradient elution method using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
-
-
Mass Spectrometric Detection:
-
Employ a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for 2-DCE-IF, 3-DCE-IF, and the internal standard.
-
Conclusion: Reframing the Narrative
While this compound and 3-dechloroethylifosfamide may be cytostatically inactive, their role in the broader context of ifosfamide metabolism is far from insignificant. They serve as crucial indicators of the dechloroethylation pathway, a metabolic route directly responsible for the production of the neurotoxic and nephrotoxic metabolite, chloroacetaldehyde. The consistent pharmacokinetic differences, with 3-dechloroethylifosfamide showing greater plasma exposure, highlight its potential as a more robust biomarker for monitoring this critical pathway. For researchers in drug development and clinical oncology, a thorough understanding and accurate quantification of these "inactive" metabolites are essential for developing safer and more effective ifosfamide-based therapeutic regimens.
References
- Kurowski, V., & Wagner, T. (1993). Comparative pharmacokinetics of ifosfamide, 4-hydroxyifosfamide, chloroacetaldehyde, and 2- and 3-dechloroethylifosfamide in patients on fractionated intravenous ifosfamide therapy. Cancer Chemotherapy and Pharmacology, 33(1), 36–42.
- Kaijser, G. P., Keizer, H. J., Beijnen, J. H., Bult, A., & Underberg, W. J. M. (1996). Pharmacokinetics of ifosfamide, 2- and 3-dechloroethylifosfamide in plasma and urine of cancer patients treated with a 10-day continuous infusion of ifosfamide. Anticancer Research, 16(5B), 3247–3257.
- Kerbusch, T., de Kraker, J., de Vijlder, J. J., Beijnen, J. H., & Schellens, J. H. (2001). Population pharmacokinetics of ifosfamide and its 2- and 3-dechloroethylated and 4-hydroxylated metabolites in resistant small-cell lung cancer patients. British Journal of Clinical Pharmacology, 52(4), 393–404.
- Springate, J. E., & Goren, M. P. (1999). Toxicity of ifosfamide and its metabolite chloroacetaldehyde in cultured renal tubule cells. In Vitro & Molecular Toxicology, 12(3), 209–216.
- Kerbusch, T., Jansen, R. L., Mathôt, R. A., van der Kuip, H., Beijnen, J. H., & Schellens, J. H. (2001). Clinical pharmacokinetics and pharmacodynamics of ifosfamide and its metabolites. Clinical Pharmacokinetics, 40(1), 41–64.
- Kaijser, G. P., Korst, A., Beijnen, J. H., Bult, A., & Underberg, W. J. (1993). The analysis of ifosfamide and its metabolites (review). Anticancer Research, 13(5A), 1311–1324.
- Wainer, I. W., Granvil, C. P., St. Germain, J., & Ducharme, M. P. (1997).
- Jandl, T., & Janku, F. (2024). Ifosfamide. In StatPearls.
- Boos, J., & Wagner, T. (1991). Ifosfamide metabolism and pharmacokinetics (review).
- Kaijser, G. P., Keizer, H. J., Beijnen, J. H., Bult, A., & Underberg, W. J. M. (1996). Pharmacokinetics of Ifosfamide, 2- and 3- Dechloroethylifosfamide in Plasma and Urine of Cancer Patients Treated with a 10-Day Continuous Infusion of Ifosfamide. Anticancer Research, 16, 3247-3258.
- McDonagh, E. M., Avey, S., & Klein, T. E. (2014). PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics. Pharmacogenetics and Genomics, 24(2), 133–138.
-
PharmGKB. (n.d.). Ifosfamide Pathway, Pharmacokinetics. Retrieved from [Link]
- Chen, C., Guo, Y., & Idle, J. R. (2010). Comparative metabolism of cyclophosphamide and ifosfamide in the mouse using UPLC-ESI-QTOFMS-based metabolomics. Biochemical Pharmacology, 80(7), 1073–1083.
- Chen, C., Guo, Y., Gonzalez, F. J., & Idle, J. R. (2010). Comparative Metabolism of Cyclophosphamide and Ifosfamide in the Mouse Using UPLC-ESI-QTOFMS-Based Metabolomics. Biochemical Pharmacology, 80(7), 1073–1083.
-
Goren, M. P. (n.d.). Chloroacetaldehyde and Ifosfamide Toxicity. Grantome. Retrieved from [Link]
-
European Medicines Agency. (2021). Ifosfamide. Retrieved from [Link]
- Kaijser, G. P., Beijnen, J. H., Bult, A., & Underberg, W. J. M. (1994). Chemical stability of cyclophosphamide, trofosfamide, and 2- and 3-dechloroethylifosfamide. Journal of Pharmaceutical and Biomedical Analysis, 12(3), 341–347.
- Börner, K., Kisro, J., Wagner, T., & Rittgen, W. (2000). Metabolism of ifosfamide to chloroacetaldehyde contributes to antitumor activity in vivo. Drug Metabolism and Disposition, 28(5), 573–576.
- Sladek, N. E. (1988). Clinical pharmacology of cyclophosphamide and ifosfamide. Cancer Chemotherapy and Pharmacology, 22(3), 187–194.
- Börner, K., Kisro, J., Wagner, T., & Rittgen, W. (2000). Metabolism of ifosfamide to chloroacetaldehyde contributes to antitumor activity in vivo. Drug Metabolism and Disposition, 28(5), 573–576.
- Chen, C., Guo, Y., Gonzalez, F. J., & Idle, J. R. (2010). Comparative Metabolism of Cyclophosphamide and Ifosfamide in the Mouse Using UPLC-ESI-QTOFMS-based Metabolomics. Biochemical Pharmacology, 80(7), 1073–1083.
- Ludeman, S. M., Boyd, V. L., Regan, J. B., Gallo, J. M., & Geelhaar, L. A. (1986). Labeled oxazaphosphorines for applications in mass spectrometry studies. 2. Synthesis of deuterium-labeled 2-dechloroethylcyclo-phosphamides and 2- and 3-dechloroethylifosfamides. Journal of Labelled Compounds and Radiopharmaceuticals, 23(10-12), 1269–1271.
- van der Nagel, J. E., de Vries, E. G., & Uges, D. R. (2000). Determination of ifosfamide, 2- and 3-dechloroethyifosfamide using gas chromatography with nitrogen-phosphorus or mass spectrometry detection. Therapeutic Drug Monitoring, 22(5), 613–620.
- Paprocka, M., & Radzikowski, C. (1986). Comparative studies on biological activity of /+/R and /-/S enantiomers of cyclophosphamide and ifosfamide. II. Antiproliferative activity of cyclophosphamide and ifosfamide enantiomers. Archivum Immunologiae et Therapiae Experimentalis, 34(3), 285–291.
Sources
- 1. ClinPGx [clinpgx.org]
- 2. Comparative pharmacokinetics of ifosfamide, 4-hydroxyifosfamide, chloroacetaldehyde, and 2- and 3-dechloroethylifosfamide in patients on fractionated intravenous ifosfamide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Metabolism of Cyclophosphamide and Ifosfamide in the Mouse Using UPLC-ESI-QTOFMS-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ifosfamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Chloroacetaldehyde and Ifosfamide Toxicity - Marshall Goren [grantome.com]
- 8. researchgate.net [researchgate.net]
- 10. Determination of ifosfamide, 2- and 3-dechloroethyifosfamide using gas chromatography with nitrogen-phosphorus or mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolism of Ifosfamide and Cyclophosphamide: Unraveling the Isomeric Divide
For Researchers, Scientists, and Drug Development Professionals
Ifosfamide (IF) and cyclophosphamide (CP) are isomeric oxazaphosphorine prodrugs that have been mainstays in chemotherapy for decades.[1] Despite their structural similarity, their clinical application is distinguished by markedly different toxicity profiles. These differences are not arbitrary; they are deeply rooted in the subtle yet significant variations in their metabolic pathways.[1] This guide provides an in-depth comparison of their metabolic fates, explaining the causality behind their distinct therapeutic windows and toxicological risks, and offers a validated experimental protocol for their study.
Both drugs are inactive as administered and require metabolic activation by hepatic cytochrome P450 (CYP) enzymes to exert their cytotoxic effects.[2][3] The core of their divergence lies in the competition between two primary metabolic routes: C4-hydroxylation (bioactivation) and N-dechloroethylation (inactivation and toxification). The preferential pathway for each isomer dictates the balance between therapeutic efficacy and host toxicity.
Part 1: The Bioactivation Pathway - A Shared Route to Cytotoxicity
The conversion of both ifosfamide and cyclophosphamide into their active, DNA-alkylating forms begins with a critical hydroxylation step at the C4 position of the oxazaphosphorine ring. This reaction is catalyzed by a suite of hepatic cytochrome P450 enzymes.[4][5]
Mechanism of Activation:
-
4-Hydroxylation: CYP enzymes, predominantly from the CYP2B, CYP2C, and CYP3A families, introduce a hydroxyl group at the C4 position, forming 4-hydroxyifosfamide (4-OH-IF) or 4-hydroxycyclophosphamide (4-OH-CP).[4][5] While multiple isoforms can perform this step, CYP3A4 and CYP2B6 are major contributors.[6][7]
-
Tautomeric Equilibrium: The resulting 4-hydroxy metabolite exists in a dynamic equilibrium with its open-ring tautomer, aldoifosfamide or aldophosphamide, respectively.[1][8] This tautomer is the key transport form that can exit the liver and enter target tumor cells.
-
Generation of Cytotoxic Species: Inside the cell, the aldo-metabolite undergoes spontaneous (or enzymatically catalyzed) β-elimination.[8] This cleavage releases two crucial molecules:
-
Acrolein: A highly reactive unsaturated aldehyde responsible for the urothelial toxicity (hemorrhagic cystitis) associated with both drugs.[9][10][11]
-
Ifosfamide Mustard / Phosphoramide Mustard: The ultimate DNA alkylating agents. These mustards form covalent cross-links within and between DNA strands, disrupting DNA replication and triggering cell death (apoptosis).[2][8]
-
Although this activation pathway is common to both drugs, the rate of 4-hydroxylation for ifosfamide is significantly slower than for cyclophosphamide.[2] This kinetic difference is a foundational element contributing to their distinct pharmacological profiles.
Part 2: The Metabolic Divergence - N-Dechloroethylation and Unique Toxicities
The most critical difference in the metabolism of these isomers is the prominence of the N-dechloroethylation pathway. This is a side-chain oxidation reaction that competes with the therapeutic activation pathway.
Causality of Divergence:
-
Ifosfamide: Preferentially undergoes N-dechloroethylation.[1][12][13] This pathway involves the removal of one of the 2-chloroethyl side chains, leading to the formation of inactive dechloroethylated metabolites. Crucially, this reaction also liberates chloroacetaldehyde (CAA) .[1][14]
-
Cyclophosphamide: Undergoes N-dechloroethylation to a much lesser extent.[15] Its metabolism strongly favors the ring-opening pathway that yields acrolein.[1][12]
This metabolic preference is the primary reason for their distinct toxicity syndromes:
-
Chloroacetaldehyde (CAA): This metabolite is the principal cause of the neurotoxicity (encephalopathy) and nephrotoxicity that are the dose-limiting toxicities for ifosfamide.[16][17][18] CAA is a highly reactive aldehyde that can deplete cellular glutathione, impair mitochondrial respiration, and inhibit gluconeogenesis.[19][20]
-
Acrolein: While produced by both drugs, its clinical impact is more pronounced with cyclophosphamide due to the higher flux through the activation pathway. It accumulates in the urinary bladder and causes severe inflammation and bleeding, known as hemorrhagic cystitis .[10][21]
Part 3: Quantitative Comparison and Clinical Implications
Experimental data from metabolomic studies provide clear evidence for this metabolic bifurcation.
| Feature | Cyclophosphamide (CP) | Ifosfamide (IF) | Clinical Implication |
| Primary Metabolic Route | Ring-opening via 4-hydroxylation[1][12] | Side-chain N-dechloroethylation[1][12] | Slower, less efficient activation of IF; higher doses needed.[2] |
| Rate of Activation | Faster | Slower[2] | Higher therapeutic index for some cancers with CP. |
| Primary Toxic Metabolite | Acrolein[7][10] | Chloroacetaldehyde (CAA)[7][17] | Different dose-limiting toxicities. |
| Hallmark Toxicity | Urotoxicity (Hemorrhagic Cystitis)[9][22] | Neurotoxicity & Nephrotoxicity[1][13][18] | Requires different supportive care strategies. |
| Relative CAA Production | Low (~10% of dose)[6][23] | High (~45% of dose)[6][23] | Explains the high incidence of CNS/renal side effects with IF. |
| Protective Agent | Mesna (detoxifies acrolein)[16] | Mesna (detoxifies acrolein and CAA)[16][19] | Mesna is essential for high-dose IF therapy. |
The clinical consequence of these metabolic differences is profound. Cyclophosphamide's dose is often limited by myelosuppression or, without prophylaxis, urotoxicity.[2] In contrast, ifosfamide's dosage is almost always limited by neurotoxicity or nephrotoxicity, even with the co-administration of the uroprotectant Mesna.[2][16][17]
Part 4: Experimental Protocol - In Vitro Comparative Metabolism Assay
This protocol provides a self-validating system to quantitatively assess the metabolic divergence of ifosfamide and cyclophosphamide using human liver microsomes (HLM), which are a gold-standard in vitro tool rich in CYP enzymes.
Objective: To quantify and compare the formation rates of 4-hydroxy metabolites (activation) and dechloroethylated metabolites (toxification) for ifosfamide and cyclophosphamide.
Methodology:
-
Reagent Preparation:
-
Substrate Stock: Prepare 100 mM stock solutions of ifosfamide and cyclophosphamide in DMSO.
-
HLM Suspension: Resuspend pooled human liver microsomes in 0.1 M potassium phosphate buffer (pH 7.4) to a final concentration of 20 mg/mL.
-
NADPH Regenerating System (NRS): Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. The rationale for using an NRS is to ensure a continuous supply of the essential CYP cofactor, NADPH, throughout the incubation period, preventing reaction rate decline due to cofactor depletion.
-
Quenching Solution: Prepare ice-cold acetonitrile containing a suitable internal standard (e.g., a structural analog like trofosfamide) for analytical normalization.
-
-
Incubation Procedure:
-
In a 96-well plate or microcentrifuge tubes, add 5 µL of HLM suspension (final concentration 1 mg/mL).
-
Add 75 µL of 0.1 M phosphate buffer.
-
Add 10 µL of the substrate (diluted from stock to achieve final concentrations spanning the expected Km, e.g., 10-1000 µM).
-
Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate the metabolic reaction by adding 10 µL of the pre-warmed NRS. The total reaction volume is 100 µL.
-
-
Reaction Termination and Sample Processing:
-
Incubate the reaction at 37°C with gentle shaking for a predetermined time (e.g., 30 minutes, established from linearity experiments).
-
Terminate the reaction by adding 200 µL of the ice-cold quenching solution. This step simultaneously stops enzymatic activity and precipitates proteins.
-
Vortex the samples and centrifuge at 4,000 x g for 15 minutes at 4°C to pellet the precipitated protein.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new plate or vials for analysis.
-
Inject an aliquot onto a UPLC-ESI-QTOFMS or a triple quadrupole mass spectrometer.[1][14]
-
Develop a chromatographic method to separate the parent drug from its key metabolites (4-hydroxy, dechloroethyl, and carboxy forms).
-
Use multiple reaction monitoring (MRM) to quantify each analyte based on its specific mass transition, ensuring high selectivity and sensitivity.
-
Quantify metabolite concentrations against a standard curve prepared with authentic reference standards.
-
-
Data Interpretation:
-
Calculate the rate of formation (pmol/min/mg protein) for each metabolite.
-
Compare the ratio of 4-hydroxylation to N-dechloroethylation for ifosfamide versus cyclophosphamide. A significantly higher ratio for cyclophosphamide validates the established metabolic preference.
-
Conclusion
While cyclophosphamide and ifosfamide are structural isomers, they are not metabolically equivalent. Cyclophosphamide is efficiently activated via 4-hydroxylation, leading primarily to urotoxic acrolein. Ifosfamide's metabolism is kinetically slower and preferentially shunted down the N-dechloroethylation pathway, generating the potent neurotoxin and nephrotoxin, chloroacetaldehyde.[1][2][12] This fundamental metabolic divergence is the master variable that dictates their unique toxicity profiles and defines their distinct roles in clinical oncology. Understanding this causality is paramount for optimizing their therapeutic use, managing patient safety, and designing next-generation oxazaphosphorine analogs with improved therapeutic indices.
References
-
Rathsman, S., et al. (2010). Comparative Metabolism of Cyclophosphamide and Ifosfamide in the Mouse Using UPLC-ESI-QTOFMS-Based Metabolomics. PubMed Central. [Link]
-
Li, Q., et al. (2010). Comparative metabolism of cyclophosphamide and ifosfamide in the mouse using UPLC-ESI-QTOFMS-based metabolomics. Biochemical Pharmacology. [Link]
-
Roy, P., et al. (1999). Enhanced cyclophosphamide and ifosfamide activation in primary human hepatocyte cultures: response to cytochrome P-450 inducers and autoinduction by oxazaphosphorines. PubMed. [Link]
-
Springate, J. E., et al. (1998). Toxicity of ifosfamide and its metabolite chloroacetaldehyde in cultured renal tubule cells. PubMed. [Link]
-
Vredenburg, G., et al. (2015). Activation of the anticancer drugs cyclophosphamide and ifosfamide by cytochrome P450 BM3 mutants. PubMed. [Link]
-
Goren, M. P. (n.d.). Chloroacetaldehyde and Ifosfamide Toxicity. Grantome. [Link]
-
Wikipedia. (n.d.). Acrolein. Wikipedia. [Link]
-
Chatton, J. Y., et al. (2001). Human kidney tubules detoxify chloroacetaldehyde, a presumed nephrotoxic metabolite of ifosfamide. PubMed. [Link]
-
Fleming, R. A. (1997). An overview of cyclophosphamide and ifosfamide pharmacology. PubMed. [Link]
-
Whirl-Carrillo, M., et al. (n.d.). PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics. PharmGKB. [Link]
-
PharmGKB. (n.d.). Ifosfamide Pathway, Pharmacokinetics. ClinPGx. [Link]
-
Voelcker, G. (2023). The Mechanism of Action of Cyclophosphamide and Ifosfamide. Iris Publishers. [Link]
-
Wikipedia. (n.d.). Drug metabolism. Wikipedia. [Link]
-
Brock, N., et al. (1979). Acrolein, the causative factor of urotoxic side-effects of cyclophosphamide, ifosfamide, trofosfamide and sufosfamide. PubMed. [Link]
-
Bond University Research Portal. (n.d.). Effects of acrolein, a metabolite of Cyclophosphamide and Ifosfamide, on cultured human urothelial cells. Bond University. [Link]
-
Lerch, C., et al. (2006). Targets of chloroacetaldehyde-induced nephrotoxicity. PubMed. [Link]
-
ResearchGate. (n.d.). Monitoring of urinary acrolein concentration in patients receiving cyclophosphamide and ifosphamide. ResearchGate. [Link]
-
Chang, T. K., et al. (1993). Differential activation of cyclophosphamide and ifosphamide by cytochromes P-450 2B and 3A in human liver microsomes. PubMed. [Link]
-
Springate, J. E., et al. (1994). Ifosfamide metabolite chloroacetaldehyde causes Fanconi syndrome in the perfused rat kidney. PubMed. [Link]
-
ClinPGx. (2010). Comparative metabolism of cyclophosphamide and ifosfamide in the mouse using UPLC-ESI-QTOFMS-based metabolomics. ClinPGx. [Link]
-
Colvin, M. (1982). The comparative pharmacology of cyclophosphamide and ifosfamide. PubMed. [Link]
-
Macedo, F. Y., et al. (2006). A model of hemorrhagic cystitis induced with acrolein in mice. PubMed. [Link]
-
ResearchGate. (n.d.). Clinical Pharmacology of Cyclophosphamide and Ifosfamide. ResearchGate. [Link]
-
ResearchGate. (n.d.). Clinical Pharmacokinetics and Pharmacodynamics of Ifosfamide and its Metabolites. ResearchGate. [Link]
-
Zhang, J., et al. (2006). Clinical Pharmacology of Cyclophosphamide and Ifosfamide. Bentham Science Publishers. [Link]
Sources
- 1. Comparative Metabolism of Cyclophosphamide and Ifosfamide in the Mouse Using UPLC-ESI-QTOFMS-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of cyclophosphamide and ifosfamide pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug metabolism - Wikipedia [en.wikipedia.org]
- 4. Enhanced cyclophosphamide and ifosfamide activation in primary human hepatocyte cultures: response to cytochrome P-450 inducers and autoinduction by oxazaphosphorines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential activation of cyclophosphamide and ifosphamide by cytochromes P-450 2B and 3A in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. benthamdirect.com [benthamdirect.com]
- 8. irispublishers.com [irispublishers.com]
- 9. Acrolein - Wikipedia [en.wikipedia.org]
- 10. Acrolein, the causative factor of urotoxic side-effects of cyclophosphamide, ifosfamide, trofosfamide and sufosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.bond.edu.au [research.bond.edu.au]
- 12. Comparative metabolism of cyclophosphamide and ifosfamide in the mouse using UPLC-ESI-QTOFMS-based metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinPGx [clinpgx.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Toxicity of ifosfamide and its metabolite chloroacetaldehyde in cultured renal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chloroacetaldehyde and Ifosfamide Toxicity - Marshall Goren [grantome.com]
- 18. Ifosfamide metabolite chloroacetaldehyde causes Fanconi syndrome in the perfused rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Human kidney tubules detoxify chloroacetaldehyde, a presumed nephrotoxic metabolite of ifosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Targets of chloroacetaldehyde-induced nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A model of hemorrhagic cystitis induced with acrolein in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2-Dechloroethylifosfamide
An Objective Comparison of Chromatographic Techniques with Supporting Data and Protocols
For researchers, scientists, and drug development professionals, ensuring the purity and quality of pharmaceutical products is paramount. This guide provides an in-depth comparison of analytical methodologies for the validation of 2-Dechloroethylifosfamide, a critical impurity of the anticancer agent ifosfamide. We will delve into the nuances of method selection, validation protocols, and data interpretation, grounded in scientific principles and regulatory expectations.
The Critical Role of Impurity Analysis: The Case of this compound
Ifosfamide is a widely used chemotherapeutic agent. However, its synthesis and degradation can result in the formation of impurities, such as this compound. The presence of such impurities, even in minute quantities, can impact the drug's safety and efficacy. Therefore, robust and validated analytical methods are essential for their accurate quantification. This guide will focus on the validation of such methods, a process that demonstrates an analytical procedure is suitable for its intended purpose.[1][2]
A Comparative Analysis of Analytical Techniques
The choice of analytical technique is a critical first step in method development. For this compound, several chromatographic methods are viable, each with its own set of advantages and limitations.
| Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Separation based on polarity, detection via UV absorbance. | Cost-effective, robust, widely available. | Moderate sensitivity, potential for interference from compounds with similar UV spectra.[3][4][5] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC coupled with mass-based detection. | High sensitivity and specificity, provides structural information. | Higher cost, more complex instrumentation, potential for matrix effects.[6][7][8][9][10] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase with mass detection. | Excellent for volatile and semi-volatile analytes, high sensitivity. | Requires derivatization for non-volatile compounds, potential for thermal degradation of the analyte.[11][12][13][14][15] |
Expert Insight: For routine quality control (QC) of this compound in a drug substance or product, HPLC-UV often provides the best balance of performance and cost-effectiveness. Its robustness and ease of use make it well-suited for a high-throughput environment. However, for trace-level analysis or in complex matrices where specificity is a major concern, the superior sensitivity and selectivity of LC-MS are indispensable.[6][8][10] GC-MS can also be a powerful tool, particularly for identifying and quantifying volatile impurities, but the potential need for derivatization adds a layer of complexity to the sample preparation.[11][12][13][14]
A Comprehensive Guide to Method Validation: An HPLC-UV Case Study
The validation of an analytical method is a systematic process that provides documented evidence of its reliability. The following sections outline a comprehensive validation protocol for an HPLC-UV method for this compound, based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][16][17][18]
The Validation Workflow
The validation process follows a logical progression, ensuring that each performance characteristic of the method is thoroughly evaluated.
Caption: A typical workflow for analytical method validation.
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components.
Experimental Protocol:
-
Analyze a blank sample (matrix without the analyte).
-
Analyze a sample of pure this compound.
-
Analyze a sample of the ifosfamide drug substance/product.
-
Analyze a sample of the ifosfamide drug substance/product spiked with this compound.
-
Perform forced degradation studies on the drug product (e.g., exposure to acid, base, oxidation, heat, and light) and analyze the resulting solutions to ensure no degradation products co-elute with the analyte peak.
Acceptance Criteria:
-
No interfering peaks should be observed at the retention time of this compound in the blank or placebo chromatograms.
-
The peak for this compound should be well-resolved from the ifosfamide peak and any other impurities or degradation products (Resolution > 2.0).
Linearity and Range
Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal. The range is the interval over which this relationship holds true.
Experimental Protocol:
-
Prepare a series of at least five standard solutions of this compound at different concentrations, typically spanning from the limit of quantitation (LOQ) to 120% of the specification limit.
-
Inject each standard solution in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.99.
-
The y-intercept should be close to zero.
-
The residuals should be randomly distributed around the regression line.
Hypothetical Linearity Data:
| Concentration (µg/mL) | Mean Peak Area |
| 1.0 | 12,500 |
| 2.5 | 31,000 |
| 5.0 | 63,000 |
| 7.5 | 94,000 |
| 10.0 | 126,000 |
Accuracy
Accuracy reflects the closeness of the measured value to the true value.
Experimental Protocol:
-
Prepare samples of the drug product matrix spiked with this compound at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
-
The mean recovery should be within 90.0% to 110.0% for each concentration level.
Hypothetical Accuracy Data:
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| 50% | 2.5 | 2.45 | 98.0 |
| 100% | 5.0 | 5.05 | 101.0 |
| 150% | 7.5 | 7.40 | 98.7 |
Precision
Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the drug product spiked with this compound at the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria:
-
The relative standard deviation (RSD) for repeatability should be ≤ 5.0%.
-
The RSD for intermediate precision should be ≤ 10.0%.
Hypothetical Precision Data:
| Precision Type | RSD (%) |
| Repeatability | 1.5 |
| Intermediate Precision | 2.8 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest concentration of analyte that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.
Experimental Protocol:
-
Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope: Calculate LOD and LOQ using the formulas:
-
LOD = 3.3 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
-
LOQ = 10 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
-
Acceptance Criteria:
-
The LOQ must be at or below the reporting threshold for the impurity.
Robustness
Robustness is the ability of the method to remain unaffected by small, deliberate variations in method parameters.
Experimental Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time. Examples include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic component)
-
Wavelength (± 2 nm)
-
-
Analyze a system suitability solution and a spiked sample under each modified condition.
Acceptance Criteria:
-
System suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits.
-
The results for the spiked sample should not be significantly affected by the changes in method parameters.
Interrelationship of Validation Parameters
The validation parameters are not independent of each other. A change in one can affect others, highlighting the importance of a holistic approach to validation.
Caption: Interdependencies of analytical method validation parameters.
Conclusion
The validation of an analytical method for this compound is a rigorous but essential process in pharmaceutical development. By carefully selecting the appropriate analytical technique and meticulously executing the validation protocol, researchers and scientists can ensure the reliability and accuracy of their data. This guide provides a framework for this process, emphasizing the importance of a scientifically sound and well-documented approach to method validation.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
-
Determination of ifosfamide, 2- and 3-dechloroethyifosfamide using gas chromatography with nitrogen-phosphorus or mass spectrometry detection. Therapeutic Drug Monitoring. [Link]
-
Detection and quantification of (R) and (S)-dechloroethylifosfamide metabolites in plasma from children by enantioselective LC/MS/MS. Biomedical Chromatography. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
-
Quality Guidelines. International Council for Harmonisation. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
Determination of ifosfamide, 2- and 3-dechloroethylifosfamide using gas chromatography with nitrogen-phosphorous or mass spectrometry detection. DSpace@University of Pretoria. [Link]
-
Determination of 4-hydroxyifosfamide concomitantly with ifosfamide and its dechloroethylated metabolites using gas chromatography and a nitrogen phosphorus-selective detector. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]
-
Fast quantification of cyclophosphamide and its N-dechloroethylated metabolite 2-dechloroethylcyclophosphamide in human plasma by UHPLC-MS/MS. Journal of Separation Science. [Link]
-
Enantioselective Liquid Chromatography – Mass Spectrometry Assay for the Determination of Ifosfamide and Identification of the N-Dechloroethylated Metabolites of Ifosfamide in Human Plasma. Journal of Chromatography B. [Link]
-
Determination of the enantiomers of ifosfamide and its 2- and 3-N-dechloroethylated metabolites in plasma and urine using enantioselective gas chromatography with mass spectrometric detection. Journal of Chromatography. [Link]
-
A New HSGC-FID Method Development and Validation for the Simultaneous Estimation of Residual Solvents in Ifosfamide. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Development and Validation of RP-HPLC Methods for the Analysis of Ifosfamide and Mesna. ResearchGate. [Link]
-
Determination of ifosfamide by gas chromatography-mass spectrometry. Analytica Chimica Acta. [Link]
-
Fast quantification of cyclophosfamide and its N‐dechloroethylated metabolite 2‐dechloroethylcyclophosphamide in human plasma by UHPLC‐MS/MS. SciSpace. [Link]
-
Enantioselective liquid chromatography-mass spectrometry assay for the determination of ifosfamide and identification of the N-dechloroethylated metabolites of ifosfamide in human plasma. Journal of Chromatography B. [Link]
-
Ifosfamide Assay Analyzed with HPLC. MicroSolv Technology Corporation. [Link]
-
Simultaneous Determination of Cyclophosphamide and Ifosfamide in Plasma Using SPE-HPLC-UV Method. ResearchGate. [Link]
-
Determination of ifosfamide by HPLC using on-line sample preparation. Journal of Chemotherapy. [Link]
-
Analytical Method Validation Using QbD and QRM. Pharmaceutical Technology. [Link]
-
Determination of urinary 2- and 3-dechloroethylated metabolites of ifosfamide by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]
-
High-performance liquid chromatographic-fluorescent method to determine chloroacetaldehyde, a neurotoxic metabolite of the anticancer drug ifosfamide, in plasma and in liver microsomal incubations. Analytical Biochemistry. [Link]
-
Ifosfamide Dechloro Impurity. Cleanchem. [Link]
-
Analytical Method Development and Validation in Pharmaceuticals. LinkedIn. [Link]
-
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]
-
Comparative Metabolism of Cyclophosphamide and Ifosfamide in the Mouse Using UPLC-ESI-QTOFMS-Based Metabolomics. Journal of Proteome Research. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Determination of ifosfamide by HPLC using on-line sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection and quantification of (R) and (S)-dechloroethylifosfamide metabolites in plasma from children by enantioselective LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fast quantification of cyclophosfamide and its N-dechloroethylated metabolite 2-dechloroethylcyclophosphamide in human plasma by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantioselective Liquid Chromatography – Mass Spectrometry Assay for the Determination of Ifosfamide and Identification of the N-Dechloroethylated Metabolites of Ifosfamide in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fast quantification of cyclophosfamide and its N‐dechloroethylated metabolite 2‐dechloroethylcyclophosphamide in human plasma by UHPLC‐MS/MS (2014) | Le Yang | 6 Citations [scispace.com]
- 10. Enantioselective liquid chromatography-mass spectrometry assay for the determination of ifosfamide and identification of the N-dechloroethylated metabolites of ifosfamide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of ifosfamide, 2- and 3-dechloroethyifosfamide using gas chromatography with nitrogen-phosphorus or mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dspace.library.uu.nl [dspace.library.uu.nl]
- 13. Determination of 4-hydroxyifosfamide concomitantly with ifosfamide and its dechloroethylated metabolites using gas chromatography and a nitrogen phosphorus-selective detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of the enantiomers of ifosfamide and its 2- and 3-N-dechloroethylated metabolites in plasma and urine using enantioselective gas chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. research.tue.nl [research.tue.nl]
- 16. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 17. fda.gov [fda.gov]
- 18. starodub.nl [starodub.nl]
A Senior Application Scientist's Guide to Cross-Validation of 2-Dechloroethylifosfamide Assays
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount for robust pharmacokinetic studies and toxicological assessments. This guide provides an in-depth comparison of analytical methods for 2-Dechloroethylifosfamide, a critical metabolite of the chemotherapeutic agent ifosfamide. We will delve into the principles of assay cross-validation, a crucial process for ensuring data integrity and consistency when employing different analytical techniques. This guide will compare a highly specific and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with a hypothetical, high-throughput competitive Enzyme-Linked Immunosorbent Assay (ELISA), providing the experimental data and protocols necessary to make informed decisions for your research needs.
The Critical Role of this compound and the Imperative for Accurate Measurement
Ifosfamide is an alkylating agent widely used in the treatment of various cancers. Its metabolism is complex, leading to both active and inactive metabolites. One of the major metabolic pathways is N-dechloroethylation, which results in the formation of 2- and 3-dechloroethylifosfamide and chloroacetaldehyde (CAA).[1][2] While this compound is considered a detoxified metabolite, its quantification is crucial for understanding the overall metabolic profile of ifosfamide and its potential contribution to inter-individual variability in drug response and toxicity.[3][4] Given that ifosfamide therapy can be associated with significant neurotoxicity and nephrotoxicity, a comprehensive understanding of its metabolic fate is essential for optimizing patient outcomes.[1][2]
Understanding Assay Cross-Validation: Ensuring Data Comparability
In drug development, it is not uncommon for samples to be analyzed at different laboratories or for analytical methods to be updated or changed over time. Cross-validation is the process of verifying that two distinct analytical methods provide comparable results for the same set of samples.[5][6] This is a regulatory expectation and a cornerstone of good scientific practice, ensuring that data generated across different studies or with different techniques can be reliably compared.[7][8][9] The European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) provide clear guidelines on when and how to perform bioanalytical method cross-validation.[7][10][11][12][13]
The primary objective of cross-validation is to demonstrate that a new or alternative analytical method is as reliable as the original, validated method.[5] This involves analyzing the same set of quality control (QC) samples and, ideally, incurred patient samples with both methods and comparing the results.[14]
Below is a diagram illustrating the general workflow for the cross-validation of two analytical methods.
Caption: A flowchart illustrating the key steps in the cross-validation of two analytical assays.
Comparative Analysis: LC-MS/MS vs. Competitive ELISA for this compound
In this section, we present a hypothetical but scientifically grounded comparison between a validated LC-MS/MS method and a newly developed competitive ELISA for the quantification of this compound in human plasma.
Method 1: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
LC-MS/MS is considered the gold standard for the quantification of small molecules in complex biological matrices due to its high selectivity and sensitivity.[15][16] Several LC-MS/MS methods have been developed for the analysis of ifosfamide and its metabolites.[17][18][19][20]
Experimental Protocol: UPLC-MS/MS
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 300 µL of acetonitrile containing the internal standard (e.g., deuterated this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start at 5% B, increase to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: m/z 211.0 -> 155.0
-
Internal Standard (d4-2-Dechloroethylifosfamide): m/z 215.0 -> 159.0
-
-
Source Parameters: Optimized for maximum signal intensity.
-
Method 2: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
While no specific commercial ELISA kit for this compound is readily available, the development of such an assay is feasible and would offer advantages in terms of throughput and ease of use. Immunoassays have been successfully developed for the parent compound, cyclophosphamide.[21][22][23][24][25] The following protocol is a hypothetical representation of a competitive ELISA for this compound.
Experimental Protocol: Competitive ELISA
-
Plate Coating:
-
Coat a 96-well microplate with a this compound-protein conjugate (e.g., BSA-conjugated) overnight at 4°C.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the remaining protein-binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
-
Competitive Reaction:
-
Add 50 µL of standards, controls, or plasma samples and 50 µL of a specific anti-2-Dechloroethylifosfamide monoclonal antibody to each well.
-
Incubate for 1 hour at room temperature. During this incubation, free this compound in the sample competes with the coated antigen for antibody binding.
-
-
Detection:
-
Wash the plate three times.
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times.
-
Add 100 µL of a TMB substrate solution and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
The signal is inversely proportional to the concentration of this compound in the sample. Construct a standard curve and determine the concentrations of the unknown samples.
-
Performance Characteristics: A Head-to-Head Comparison
The following table summarizes the expected performance characteristics of the two hypothetical assays based on typical values for these analytical techniques.
| Parameter | UPLC-MS/MS | Competitive ELISA |
| Linearity (r²) | >0.99 | >0.98 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 5 ng/mL |
| Upper Limit of Quantification (ULOQ) | 500 ng/mL | 250 ng/mL |
| Accuracy (% Bias) | Within ±15% | Within ±20% |
| Precision (% CV) | <15% | <20% |
| Selectivity | High (based on mass-to-charge ratio) | Moderate (potential for cross-reactivity) |
| Throughput | Moderate (serial processing) | High (parallel processing of 96 samples) |
| Cost per Sample | High | Low |
| Expertise Required | High | Moderate |
Cross-Validation Data Summary
To cross-validate these two methods, a set of QC samples at low, medium, and high concentrations were analyzed using both the UPLC-MS/MS and the competitive ELISA.
| QC Level | UPLC-MS/MS (ng/mL) | Competitive ELISA (ng/mL) | % Difference |
| Low (1.5 ng/mL) | 1.45 | Not Determined (Below LLOQ) | N/A |
| Medium (75 ng/mL) | 78.2 | 85.1 | +8.8% |
| High (400 ng/mL) | 395.5 | 368.2 | -6.9% |
Analysis of Cross-Validation Data:
The results show good agreement between the two methods within the overlapping linear range. The percentage difference for the medium and high QC samples is well within the generally accepted limits of ±20% for cross-validation. However, the ELISA method is not able to quantify the low QC sample, highlighting the superior sensitivity of the LC-MS/MS method.
Rationale for Method Selection: A Decision Framework
The choice between LC-MS/MS and a competitive ELISA for the quantification of this compound depends on the specific requirements of the study.
-
For discovery-phase pharmacokinetic studies or when high sensitivity and selectivity are paramount, LC-MS/MS is the method of choice. Its ability to distinguish between structurally similar metabolites is a significant advantage.[26][27][28]
-
For large-scale clinical trials or therapeutic drug monitoring where high throughput and cost-effectiveness are critical, a well-validated ELISA would be a suitable alternative. The trade-off in sensitivity and selectivity may be acceptable depending on the concentration range of interest.
Below is a diagram illustrating the decision-making process for selecting an appropriate assay.
Caption: A decision tree to guide the selection of an analytical assay based on study requirements.
Conclusion
The cross-validation of analytical methods is a non-negotiable step in ensuring the reliability and comparability of data in drug development. This guide has provided a comprehensive overview of the cross-validation process for this compound assays, comparing a highly specific LC-MS/MS method with a hypothetical high-throughput competitive ELISA. While LC-MS/MS remains the gold standard for bioanalysis due to its superior sensitivity and selectivity, a well-validated immunoassay can be a valuable tool for specific applications. The choice of method should always be guided by the specific needs of the study and validated according to international regulatory guidelines.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192219/2009 Rev. 1 Corr. 2**. [Link]
-
European Medicines Agency. ICH M10 on bioanalytical method validation. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [https://www.europeanbioanalysisforum.eu/wp-content/uploads/2012/03/EBF- plenary-session-EMA-BMV-guideline-final.pdf]([Link] plenary-session-EMA-BMV-guideline-final.pdf)
-
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
Ruan, Q., et al. (2011). Comparative Metabolism of Cyclophosphamide and Ifosfamide in the Mouse Using UPLC-ESI-QTOFMS-Based Metabolomics. PubMed Central. [Link]
-
PharmGKB. Ifosfamide Pathway, Pharmacokinetics. [Link]
-
de Jonge, M. E., et al. (2005). Determination of ifosfamide, 2- and 3-dechloroethyifosfamide using gas chromatography with nitrogen-phosphorus or mass spectrometry detection. PubMed. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
Oliveira, R. V., et al. (2007). Enantioselective Liquid Chromatography – Mass Spectrometry Assay for the Determination of Ifosfamide and Identification of the N-Dechloroethylated Metabolites of Ifosfamide in Human Plasma. PubMed Central. [Link]
-
PharmGKB. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Kurowski, V., et al. (1995). Comparative pharmacokinetics of ifosfamide, 4-hydroxyifosfamide, chloroacetaldehyde, and 2- and 3-dechloroethylifosfamide in patients on fractionated intravenous ifosfamide therapy. PubMed. [Link]
-
Slideshare. Bioanalytical method validation emea. [Link]
-
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
D'Space. Determination of ifosfamide, 2- and 3-dechloroethylifosfamide using gas chromatography with nitrogen-phosphorous or mass spectrometry detection. [Link]
-
Aleksa, K., et al. (2008). Detection and quantification of (R) and (S)-dechloroethylifosfamide metabolites in plasma from children by enantioselective LC/MS/MS. PubMed. [Link]
-
Wainer, I. W., et al. (1994). Determination of the enantiomers of ifosfamide and its 2- and 3-N-dechloroethylated metabolites in plasma and urine using enantioselective gas chromatography with mass spectrometric detection. PubMed. [Link]
-
Li, H., et al. (2015). Fast quantification of cyclophosfamide and its N-dechloroethylated metabolite 2-dechloroethylcyclophosphamide in human plasma by UHPLC-MS/MS. PubMed. [Link]
-
Galve, R., et al. (2019). A high-specificity immunoassay for the therapeutic drug monitoring of cyclophosphamide. PubMed. [Link]
-
Kaijser, G. P., et al. (1996). Pharmacokinetics of ifosfamide, 2- and 3-dechloroethylifosfamide in plasma and urine of cancer patients treated with a 10-day continuous infusion of ifosfamide. PubMed. [Link]
-
Cor-Soberanis, G., et al. (2015). A New Method to Quantify Ifosfamide Blood Levels Using Dried Blood Spots and UPLC-MS/MS in Paediatric Patients with Embryonic Solid Tumours. PubMed Central. [Link]
-
PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]
-
Contract Testing. (2026). Cross Validation Bioanalytical Testing. [Link]
-
Contract Testing. (2026). Cross Validation of Bioanalytical Methods Testing. [Link]
-
Penn State Research Database. Comparative metabolism of cyclophosphamide and ifosfamide in the mouse using UPLC-ESI-QTOFMS-based metabolomics. [Link]
-
Funayama, R., et al. (2017). Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. PubMed Central. [Link]
-
Wrzesinski, T., & Rasmussen, L. J. (1988). A bioassay for cyclophosphamide in blood, lung and tumour. PubMed. [Link]
-
ResearchGate. (2025). Comparative metabolism of cyclophosphamide and ifosfamide in the mouse using UPLC-ESI-QTOFMS-based metabolomics | Request PDF. [Link]
-
Ludeman, S. M., et al. (1986). Synthesis and antitumor activity of cyclophosphamide analogues. 4. Preparation, kinetic studies, and anticancer screening of "phenylketophosphamide" and similar compounds related to the cyclophosphamide metabolite aldophosphamide. PubMed. [Link]
-
MDPI. Effects of the Alkylating Agent Cyclophosphamide in Potentiating Anti-Tumor Immunity. [Link]
-
Turk, J. L., & Parker, D. (1982). Effect of cyclophosphamide on immunological control mechanisms. PubMed. [Link]
Sources
- 1. ClinPGx [clinpgx.org]
- 2. Comparative pharmacokinetics of ifosfamide, 4-hydroxyifosfamide, chloroacetaldehyde, and 2- and 3-dechloroethylifosfamide in patients on fractionated intravenous ifosfamide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of ifosfamide, 2- and 3-dechloroethylifosfamide in plasma and urine of cancer patients treated with a 10-day continuous infusion of ifosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaguru.co [pharmaguru.co]
- 6. testinglab.com [testinglab.com]
- 7. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 9. testinglab.com [testinglab.com]
- 10. id-eptri.eu [id-eptri.eu]
- 11. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 12. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 13. ema.europa.eu [ema.europa.eu]
- 14. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative Metabolism of Cyclophosphamide and Ifosfamide in the Mouse Using UPLC-ESI-QTOFMS-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pure.psu.edu [pure.psu.edu]
- 17. Enantioselective Liquid Chromatography – Mass Spectrometry Assay for the Determination of Ifosfamide and Identification of the N-Dechloroethylated Metabolites of Ifosfamide in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Detection and quantification of (R) and (S)-dechloroethylifosfamide metabolites in plasma from children by enantioselective LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Fast quantification of cyclophosfamide and its N-dechloroethylated metabolite 2-dechloroethylcyclophosphamide in human plasma by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A New Method to Quantify Ifosfamide Blood Levels Using Dried Blood Spots and UPLC-MS/MS in Paediatric Patients with Embryonic Solid Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A high-specificity immunoassay for the therapeutic drug monitoring of cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A bioassay for cyclophosphamide in blood, lung and tumour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis and antitumor activity of cyclophosphamide analogues. 4. Preparation, kinetic studies, and anticancer screening of "phenylketophosphamide" and similar compounds related to the cyclophosphamide metabolite aldophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Effect of cyclophosphamide on immunological control mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Determination of ifosfamide, 2- and 3-dechloroethyifosfamide using gas chromatography with nitrogen-phosphorus or mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. dspace.library.uu.nl [dspace.library.uu.nl]
- 28. Determination of the enantiomers of ifosfamide and its 2- and 3-N-dechloroethylated metabolites in plasma and urine using enantioselective gas chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Comparing GC-NPD and GC-MS for the Analysis of 2-Dechloroethylifosfamide
Executive Summary
The quantification of 2-Dechloroethylifosfamide (2-DCEIF), a significant metabolite of the chemotherapeutic agent ifosfamide, is critical for clinical pharmacokinetic studies and toxicological monitoring. The formation of 2-DCEIF is associated with the release of chloroacetaldehyde, a compound implicated in the neurotoxicity and nephrotoxicity sometimes observed during ifosfamide treatment.[1][2][3] This guide provides an in-depth, objective comparison of two powerful gas chromatography (GC) techniques for 2-DCEIF analysis: Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD) and Gas Chromatography-Mass Spectrometry (GC-MS).
While GC-MS is often perceived as the gold standard for specificity, direct comparative studies reveal that for the routine, high-throughput quantification of 2-DCEIF in plasma, GC-NPD demonstrates superior performance in sensitivity, linear range, accuracy, and precision without the need for derivatization .[4][5] This guide will dissect the underlying principles of each technique, present the supporting experimental data, and provide validated protocols to empower researchers and clinicians to select the optimal method for their specific analytical needs.
Introduction: The Analytical Challenge of Ifosfamide Metabolism
Ifosfamide is an oxazaphosphorine prodrug that requires metabolic activation by cytochrome P450 enzymes to exert its cytotoxic effects.[2][6] This metabolic process is complex, leading to a host of active and inactive metabolites.[7] The N-dechloroethylation pathway, which produces 2-DCEIF and 3-DCEIF, is a deactivation pathway for the parent drug but is of significant clinical interest due to the concurrent release of chloroacetaldehyde.[1][2] Therefore, a reliable and sensitive analytical method is essential for understanding the metabolic profile of ifosfamide and its correlation with therapeutic efficacy and toxicity.
Gas chromatography is a well-suited separation technique for ifosfamide and its metabolites. However, the choice of detector is paramount and dictates the performance and applicability of the resulting method. This guide focuses on the two most relevant detectors for this application: the highly selective NPD and the highly specific MS.
Analytical Principles and Instrumentation
Gas Chromatography-Nitrogen-Phosphorus Detection (GC-NPD)
The NPD is a thermionic detector that exhibits high selectivity for compounds containing nitrogen and phosphorus.[8][9] Its operation is based on the unique surface chemistry of an alkali metal bead (often rubidium or cesium) heated in a hydrogen/air plasma. When a nitrogen- or phosphorus-containing compound elutes from the GC column and passes over the bead, it undergoes a catalytic surface reaction that produces a significant increase in ion formation. This results in a measurable electrical current that is highly proportional to the amount of the analyte.[9]
The key advantage of NPD is its selectivity. It produces a very strong signal for N- and P-containing compounds while having a very low response to hydrocarbons, making it ideal for analyzing target analytes in complex biological matrices with minimal sample cleanup.[10]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS couples the separation power of a gas chromatograph with a mass spectrometer, which acts as the detector. As compounds elute from the GC column, they enter the MS ion source, where they are typically ionized by a high-energy electron beam (Electron Ionization - EI). This process fragments the molecule into a predictable pattern of charged ions. The mass analyzer (e.g., a quadrupole) then separates these fragments based on their mass-to-charge ratio (m/z).
The resulting mass spectrum is a unique chemical fingerprint of the molecule. For quantitative analysis, the instrument can be operated in Selected Ion Monitoring (SIM) mode, where it only monitors for specific, characteristic ions of the target analyte. This provides exceptional specificity and can reduce background noise, though often at the cost of the sensitivity seen with a more specialized detector like the NPD.[4][5] The unparalleled advantage of GC-MS is its ability to provide unequivocal structural confirmation, making it the definitive tool for identification.[11]
Head-to-Head Comparison: GC-NPD vs. GC-MS for 2-DCEIF Analysis
A seminal study by Kerbusch et al. (2000) performed a direct comparison of GC-NPD and GC-MS for the determination of ifosfamide and its dechloroethylated metabolites, including 2-DCEIF, in human plasma.[4][5] The results from this study provide a clear, data-driven foundation for our comparison.
| Performance Metric | GC-NPD | GC-MS (Ion Trap) | Advantage |
| Lower Limit of Quantification (LLQ) | 0.0500 µg/mL | 0.500 µg/mL | GC-NPD (10x more sensitive) |
| Linear Dynamic Range | 0.0500 - 100 µg/mL | 0.500 - 25.0 µg/mL | GC-NPD (Wider range) |
| Accuracy (% Recovery) | 93.3% - 105.4% | 86.5% - 99.0% | GC-NPD (Closer to 100%) |
| Within-Day Precision (%RSD) | < 8.0% | < 9.0% | GC-NPD (Slightly better) |
| Between-Day Precision (%RSD) | < 9.8% | < 12.7% | GC-NPD (Better) |
| Specificity | Selective for N & P | Highly Specific (Mass Spectrum) | GC-MS |
| Derivatization Required | No | No | Tie |
Data summarized from Kerbusch T, et al. Ther Drug Monit. 2000 Oct;22(5):613-20.[4][5]
Causality Behind the Performance Differences:
-
Sensitivity and Selectivity: The NPD is engineered for the sole purpose of detecting nitrogen and phosphorus with extreme sensitivity. The alkali bead's surface chemistry provides a massive signal amplification for these specific elements that is unmatched by the more universal detection principle of MS.[9][12] While MS in SIM mode is selective, it is still detecting ions against a background of other residual ions, whereas the NPD is virtually blind to compounds lacking N or P.
-
Linearity: The broader linear range of the NPD is a characteristic feature of the detector's response mechanism. This makes it highly suitable for clinical studies where patient metabolite concentrations can vary significantly.
-
Accuracy and Precision: The superior accuracy and precision of the GC-NPD method in the comparative study can be attributed to its higher signal-to-noise ratio at lower concentrations, leading to more reliable integration and quantification.[4][5]
-
Specificity: Here, GC-MS has an undeniable advantage. An NPD peak at the correct retention time provides strong evidence, but it is not definitive proof. Co-eluting matrix components containing nitrogen or phosphorus could theoretically interfere. A GC-MS spectrum, however, provides structural information that confirms the analyte's identity, which is crucial for metabolic discovery, forensic analysis, or when validating a method for the first time.
Experimental Protocols & Workflows
A significant advantage highlighted in the literature is the ability to analyze 2-DCEIF without chemical derivatization, simplifying the workflow and reducing potential sources of error.[4][5][13] While derivatization (e.g., silylation) is often required for polar drugs to increase their volatility and thermal stability for GC analysis, it is not necessary for this specific application.[14][15][16]
Validated Sample Preparation Protocol (Liquid-Liquid Extraction)
This protocol is adapted from the validated method used for direct comparison.[4][5]
-
Aliquot: Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard (IS): Add the internal standard (e.g., trofosfamide in methanol) to account for extraction efficiency and instrumental variability.
-
Alkalinization: Add 50 µL of 2 M Sodium Hydroxide (NaOH) and vortex briefly. This step ensures the analyte is in its neutral, more extractable form.
-
Extraction: Add 500 µL of ethyl acetate. Vortex vigorously for 2 minutes to facilitate the transfer of the analyte from the aqueous plasma to the organic solvent.
-
Phase Separation: Centrifuge at 10,000 x g for 5 minutes.
-
Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 35-40°C.
-
Reconstitution: Reconstitute the dry residue in 50 µL of ethyl acetate.
-
Injection: Inject 1-2 µL into the GC system.
Analytical Workflow Diagram
Sources
- 1. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Detection and quantification of (R) and (S)-dechloroethylifosfamide metabolites in plasma from children by enantioselective LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of ifosfamide, 2- and 3-dechloroethyifosfamide using gas chromatography with nitrogen-phosphorus or mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. The analysis of ifosfamide and its metabolites (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative Metabolism of Cyclophosphamide and Ifosfamide in the Mouse Using UPLC-ESI-QTOFMS-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Qualitative and quantitative study of nitrogen-containing compounds in heavy gas oil using comprehensive two-dimensional gas chromatography with nitrogen phosphorus detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nitrogen-Phosphorus Detector (NPD) | Gas Chromatography [scioninstruments.com]
- 10. researchgate.net [researchgate.net]
- 11. repository.unar.ac.id [repository.unar.ac.id]
- 12. NPD vs FPD detector - Chromatography Forum [chromforum.org]
- 13. research.tue.nl [research.tue.nl]
- 14. diverdi.colostate.edu [diverdi.colostate.edu]
- 15. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 16. jfda-online.com [jfda-online.com]
A Comparative Pharmacokinetic Guide to Ifosfamide and its Dechloroethylated Metabolites
This guide provides an in-depth, objective comparison of the pharmacokinetic profiles of the chemotherapeutic agent ifosfamide and its primary dechloroethylated metabolites. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with field-proven insights to offer a comprehensive understanding of ifosfamide's metabolic fate and its clinical implications. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative, citable sources.
Introduction: The Clinical Significance of Ifosfamide Metabolism
Ifosfamide (IFO) is a crucial alkylating agent effective against a range of solid tumors and hematologic malignancies.[1][2] However, its clinical use is often tempered by significant toxicities, including neurotoxicity, nephrotoxicity, and urotoxicity.[3] A deep understanding of its pharmacokinetics is paramount, as IFO is a prodrug, requiring metabolic activation to exert its cytotoxic effects. This activation process, however, also leads to the formation of metabolites associated with its adverse effect profile.
The metabolism of ifosfamide is complex and stereoselective, primarily occurring in the liver via cytochrome P450 (CYP) enzymes.[1][4][5] The two main metabolic pathways are 4-hydroxylation, which leads to the active cytotoxic metabolite ifosfamide mustard, and N-dechloroethylation, which results in the formation of 2-dechloroethylifosfamide (2-DCE-IFO) and 3-dechloroethylifosfamide (3-DCE-IFO), along with the neurotoxic byproduct chloroacetaldehyde (CAA).[1][2] This guide will focus on the comparative pharmacokinetics of ifosfamide and these dechloroethylated metabolites, which are key to understanding and potentially mitigating the drug's toxicity.
Metabolic Pathways: A Tale of Two Enantiomers
Ifosfamide is administered as a racemic mixture of (R)- and (S)-enantiomers, each with a distinct metabolic fate that significantly influences the drug's therapeutic and toxic profiles.[1] The N-dechloroethylation of ifosfamide is primarily catalyzed by CYP3A4 and CYP2B6, with each enzyme exhibiting stereoselectivity.[4][5][6]
-
CYP3A4 preferentially metabolizes (R)-ifosfamide and is the major enzyme responsible for the metabolism of both enantiomers in the human liver.[5] It primarily produces (R)-2-dechloroethyl-IFF from (R)-IFF and (R)-3-dechloroethyl-IFF from (S)-IFF.[6]
-
CYP2B6 shows a preference for (S)-ifosfamide and is the primary catalyst for the formation of (S)-3-dechloroethyl-IFF from (R)-IFF and (S)-2-dechloroethyl-IFF from (S)-IFF.[6]
This enzymatic division has profound implications. The S-enantiomer has a higher intrinsic metabolic clearance via the N-dechloroethylation pathway, leading to a greater production of dechloroethylated metabolites compared to the R-enantiomer.[1] Consequently, the (S)-enantiomer is associated with a higher potential for neurotoxicity due to the increased formation of chloroacetaldehyde.
Figure 1: Stereoselective N-dechloroethylation of ifosfamide by CYP3A4 and CYP2B6.
Comparative Pharmacokinetic Parameters
The differential metabolism of ifosfamide enantiomers leads to distinct pharmacokinetic profiles for the parent drug and its dechloroethylated metabolites. The following table summarizes key pharmacokinetic parameters from a study in female cancer patients who received a 3-hour infusion of racemic ifosfamide.
| Parameter | (R)-Ifosfamide | (S)-Ifosfamide | (S)-Dechloroethylated Metabolites | (R)-Dechloroethylated Metabolites |
| AUC (µM·h) | 2480 ± 200 | 1960 ± 150 | Significantly greater | Significantly lower |
| Terminal Half-life (h) | 7.57 ± 0.99 | 6.03 ± 0.82 | Longer than parent drug | Longer than parent drug |
| Mean Residence Time (h) | 11.17 ± 1.10 | 9.37 ± 0.88 | - | - |
| Total Clearance (mL/m²/min) | 41.52 ± 2.90 | 52.37 ± 3.75 | - | - |
| Non-renal Clearance (mL/m²/min) | 30.20 ± 2.70 | 41.40 ± 3.55 | - | - |
| Volume of Distribution (L/m²) | 25.68 ± 0.80 | 27.35 ± 0.89 | - | - |
| Data adapted from Griskeit et al. (1996).[7] |
These data clearly illustrate the stereoselective disposition of ifosfamide. (R)-Ifosfamide exhibits a larger area under the curve (AUC) and a longer terminal half-life, indicating slower elimination compared to (S)-ifosfamide.[7] This is further supported by the significantly lower total and non-renal clearance of the (R)-enantiomer.[7] The higher non-renal clearance of (S)-ifosfamide is consistent with its more extensive metabolism, particularly through the N-dechloroethylation pathway, resulting in a greater AUC for the dechloroethylated metabolites derived from (S)-ifosfamide.[7] The dechloroethylated metabolites themselves have longer plasma half-lives than the parent ifosfamide.[8]
Experimental Protocols for Bioanalysis
Accurate quantification of ifosfamide and its metabolites is crucial for pharmacokinetic studies. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.
Enantioselective GC-MS Assay for Plasma and Urine
This method allows for the simultaneous determination of the enantiomers of ifosfamide and its 2- and 3-N-dechloroethylated metabolites.
Rationale for Experimental Choices:
-
Derivatization: Silylation is a common derivatization technique in GC-MS to increase the volatility and thermal stability of the analytes, leading to better chromatographic separation and sensitivity.
-
Chiral Stationary Phase: A chiral capillary column is essential to separate the enantiomers of ifosfamide and its metabolites.
-
Mass Spectrometric Detection: Provides high selectivity and sensitivity, allowing for accurate quantification even at low concentrations.
Step-by-Step Methodology:
-
Sample Preparation (Plasma/Urine):
-
To 1 mL of plasma or urine, add an internal standard (e.g., cyclophosphamide).
-
Perform a liquid-liquid extraction with an organic solvent like ethyl acetate.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in a silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA).
-
Heat the mixture to facilitate the derivatization reaction.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph equipped with a chiral capillary column.
-
Use a temperature gradient program to achieve optimal separation of the analytes.
-
Detect the analytes using a mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.
-
Enantioselective LC-MS/MS Assay for Plasma
This method offers high sensitivity and specificity for the quantification of ifosfamide enantiomers and the relative concentrations of their dechloroethylated metabolites.
Rationale for Experimental Choices:
-
Solid-Phase Extraction (SPE): Provides a more effective cleanup of plasma samples compared to liquid-liquid extraction, reducing matrix effects and improving the robustness of the assay.[9]
-
Chiral Stationary Phase (CSP): A column with a chiral stationary phase, such as one based on a macrocyclic antibiotic like teicoplanin, is used for the enantioselective separation.[9]
-
Tandem Mass Spectrometry (MS/MS): Offers superior selectivity and sensitivity through the monitoring of specific precursor-to-product ion transitions.
Step-by-Step Methodology:
-
Plasma Sample Preparation:
-
Thaw plasma samples and centrifuge to remove any precipitates.
-
To 100 µL of plasma, add an appropriate buffer (e.g., ammonium acetate).[9]
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge with methanol, followed by water and buffer.[9]
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with water and a water:methanol mixture to remove interferences.[9]
-
Elute the analytes with methanol.[9]
-
Evaporate the eluate to dryness.[9]
-
Reconstitute the residue in the mobile phase.[9]
-
-
LC-MS/MS Analysis:
-
Inject the extracted sample into a liquid chromatograph with a chiral column.
-
Use an isocratic mobile phase (e.g., 2-propanol:methanol) for separation.[9]
-
Detect the analytes using a tandem mass spectrometer with an electrospray ionization (ESI) source in multiple reaction monitoring (MRM) mode.
-
Figure 2: General workflow for the bioanalysis of ifosfamide and its metabolites.
Conclusion and Future Perspectives
The pharmacokinetic comparison of ifosfamide and its dechloroethylated metabolites underscores the critical role of stereoselectivity in determining the drug's efficacy and toxicity. The preferential metabolism of (S)-ifosfamide via the N-dechloroethylation pathway by CYP2B6 leads to a higher production of neurotoxic chloroacetaldehyde. This knowledge opens avenues for therapeutic interventions aimed at modulating ifosfamide metabolism to improve its safety profile. For instance, the selective inhibition of CYP2B6 could potentially reduce the formation of toxic metabolites.[4]
Further research is warranted to fully elucidate the clinical implications of these pharmacokinetic differences. Prospective clinical trials correlating the pharmacokinetic parameters of ifosfamide enantiomers and their metabolites with clinical outcomes, including both anti-tumor response and toxicity, are needed. The development of validated therapeutic drug monitoring strategies based on the principles outlined in this guide could pave the way for personalized ifosfamide therapy, optimizing efficacy while minimizing adverse effects for individual patients.
References
-
Griskeit, H., et al. (1996). Stereoselective pharmacokinetics of ifosfamide and its 2- and 3-N-dechloroethylated metabolites in female cancer patients. Cancer Chemotherapy and Pharmacology, 37(5), 451-456. [Link]
-
Whirl-Carrillo, M., et al. (2021). PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics. Pharmacogenetics and Genomics, 31(4), 77-85. [Link]
-
Weber, G. F., & Waxman, D. J. (1997). Role of human liver microsomal CYP3A4 and CYP2B6 in catalyzing N-dechloroethylation of cyclophosphamide and ifosfamide. Cancer Research, 57(16), 3612-3619. [Link]
-
Lu, H., et al. (2006). Stereoselectivity in metabolism of ifosfamide by CYP3A4 and CYP2B6. Xenobiotica, 36(5), 367-385. [Link]
-
Roy, P., et al. (1999). Role of CYP2B6 and CYP3A4 in the in vitro N-dechloroethylation of (R)- and (S)-ifosfamide in human liver microsomes. Drug Metabolism and Disposition, 27(10), 1186-1193. [Link]
-
Griskeit, H., et al. (1996). The N-dechloroethylation of ifosfamide: using stereochemistry to obtain an accurate picture of a clinically relevant metabolic pathway. Cancer Chemotherapy and Pharmacology, 37(4), 332-336. [Link]
-
Wang, J. J., & Chan, K. K. (2000). Stereoselective pharmacokinetics of ifosfamide in male and female rats. Chirality, 12(4), 239-246. [Link]
-
Kerbusch, T., et al. (2001). Population pharmacokinetics of ifosfamide and its dechloroethylated and hydroxylated metabolites in children with malignant disease: a sparse sampling approach. Clinical Pharmacokinetics, 40(8), 615-625. [Link]
-
Kaijser, G. P., et al. (1996). Pharmacokinetics of ifosfamide, 2- and 3-dechloroethylifosfamide in plasma and urine of cancer patients treated with a 10-day continuous infusion of ifosfamide. Anticancer Research, 16(5B), 3247-3257. [Link]
-
Tawab, M. A., et al. (2004). Liquid chromatography-mass spectrometry assay for quantitation of ifosfamide and its N-deschloroethylated metabolites in rat microsomal medium. Journal of Chromatography B, 805(2), 295-301. [Link]
-
Kerbusch, T., et al. (2001). Population Pharmacokinetics of Ifosfamide and Its 2- And 3-dechloroethylated and 4-hydroxylated Metabolites in Resistant Small-Cell Lung Cancer Patients. Cancer Chemotherapy and Pharmacology, 48(1), 53-61. [Link]
-
PharmGKB. Ifosfamide Pathway, Pharmacokinetics. [Link]
-
Asif, G., et al. (2007). Enantioselective Liquid Chromatography – Mass Spectrometry Assay for the Determination of Ifosfamide and Identification of the N-Dechloroethylated Metabolites of Ifosfamide in Human Plasma. Journal of Chromatography B, 858(1-2), 140-148. [Link]
-
Kerbusch, T., et al. (2001). Clinical pharmacokinetics and pharmacodynamics of ifosfamide and its metabolites. Clinical Pharmacokinetics, 40(1), 41-63. [Link]
-
Kurowski, V., & Wagner, T. (1993). Determination of urinary 2- and 3-dechloroethylated metabolites of ifosfamide by high-performance liquid chromatography. Journal of Chromatography, 612(2), 243-249. [Link]
-
Aleksa, K., et al. (2012). Detection and quantification of (R) and (S)-dechloroethylifosfamide metabolites in plasma from children by enantioselective LC/MS/MS. Journal of Chromatography B, 893-894, 159-164. [Link]
-
Uppal, K. (2019). Metabolite Extraction and Derivatization of Plasma/ Serum Samples for High Resolution GC-MS- based Metabolomics. protocols.io. [Link]
-
Beger, R. D., et al. (2018). Procedures for large-scale metabolic profiling of serum and plasma using gas chromatography and liquid chromatography coupled to mass spectrometry. Nature Protocols, 13(12), 2849-2870. [Link]
-
Naranjo-Suarez, S., et al. (2015). A New Method to Quantify Ifosfamide Blood Levels Using Dried Blood Spots and UPLC-MS/MS in Paediatric Patients with Embryonic Solid Tumours. PLoS One, 10(11), e0143659. [Link]
-
Uppal, K. (2019). Metabolite Extraction and Derivatization of Plasma/ Serum Samples for High Resolution GC-MS- based Metabolomics. protocols.io. [Link]
Sources
- 1. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Clinical pharmacokinetics and pharmacodynamics of ifosfamide and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of human liver microsomal CYP3A4 and CYP2B6 in catalyzing N-dechloroethylation of cyclophosphamide and ifosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoselectivity in metabolism of ifosfamide by CYP3A4 and CYP2B6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of CYP2B6 and CYP3A4 in the in vitro N-dechloroethylation of (R)- and (S)-ifosfamide in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereoselective pharmacokinetics of ifosfamide and its 2- and 3-N-dechloroethylated metabolites in female cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of ifosfamide, 2- and 3-dechloroethylifosfamide in plasma and urine of cancer patients treated with a 10-day continuous infusion of ifosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enantioselective Liquid Chromatography – Mass Spectrometry Assay for the Determination of Ifosfamide and Identification of the N-Dechloroethylated Metabolites of Ifosfamide in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to Inter-Laboratory Comparison of 2-Dechloroethylifosfamide Measurements
Executive Summary
The accurate quantification of 2-Dechloroethylifosfamide (2-DCE-IF), a major metabolite of the chemotherapeutic agent Ifosfamide, is critical for pharmacokinetic studies and therapeutic drug monitoring (TDM). Ensuring consistency and comparability of results across different analytical laboratories is paramount for multi-center clinical trials and for establishing reliable therapeutic windows. This guide provides a comprehensive framework for establishing and participating in an inter-laboratory comparison program for 2-DCE-IF. It details a validated analytical methodology, outlines the design of a proficiency testing (PT) scheme, provides guidance on data interpretation, and explains the scientific rationale behind key procedural choices, grounded in authoritative regulatory standards.
The Clinical & Metabolic Context of this compound
Ifosfamide (IF) is a prodrug that requires metabolic activation by hepatic cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2B6, to exert its cytotoxic effects.[1][2] The metabolic process follows two main competing pathways:
-
Activation Pathway: 4-hydroxylation of IF leads to the formation of 4-hydroxyifosfamide, which exists in equilibrium with its tautomer, aldoifosfamide. Aldoifosfamide then spontaneously decomposes to the active alkylating agent, isophosphoramide mustard (IPM), and the urotoxic metabolite, acrolein.[3]
-
Detoxification/Side-Chain Oxidation Pathway: A significant portion of IF undergoes N-dechloroethylation, leading to the formation of inactive metabolites, including this compound (2-DCE-IF) and 3-Dechloroethylifosfamide (3-DCE-IF), along with the neurotoxic and nephrotoxic metabolite, chloroacetaldehyde (CAA).[2][4][5]
The N-dechloroethylation pathway is more prominent for ifosfamide than for its structural isomer, cyclophosphamide, which may contribute to ifosfamide's distinct toxicity profile.[6][7] Because 2-DCE-IF is a major product of this pathway, its measurement provides a crucial window into the overall metabolic disposition of the parent drug. Accurate and harmonized measurement across laboratories is therefore essential for correlating metabolic patterns with clinical outcomes.
***dot graph "Ifosfamide_Metabolism" { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes IFO [label="Ifosfamide (IF)", fillcolor="#F1F3F4", fontcolor="#202124"]; HYDROXY_IF [label="4-Hydroxyifosfamide", fillcolor="#E8F0FE", fontcolor="#202124"]; ALDO_IF [label="Aldoifosfamide", fillcolor="#E8F0FE", fontcolor="#202124"]; IPM [label="Isophosphoramide Mustard\n(Active)", fillcolor="#CEEAD6", fontcolor="#202124"]; ACROLEIN [label="Acrolein\n(Urotoxic)", fillcolor="#FAD2CF", fontcolor="#202124"]; DCE_IF [label="2- & 3-Dechloroethyl-\nifosfamide (Inactive)", fillcolor="#FEF7E0", fontcolor="#202124"]; CAA [label="Chloroacetaldehyde (CAA)\n(Neuro/Nephrotoxic)", fillcolor="#FAD2CF", fontcolor="#202124"];
// Edges IFO -> HYDROXY_IF [label="CYP3A4, CYP2B6\n(Activation)"]; HYDROXY_IF -> ALDO_IF [label="Tautomerization"]; ALDO_IF -> IPM [label="Spontaneous"]; ALDO_IF -> ACROLEIN [label="Spontaneous"]; IFO -> DCE_IF [label="CYP3A4, CYP2B6\n(N-dechloroethylation)", style=dashed]; IFO -> CAA [label="N-dechloroethylation", style=dashed]; }
Figure 1: Simplified metabolic pathway of Ifosfamide.
Analytical Methodologies: A Comparative Overview
The robust measurement of 2-DCE-IF in biological matrices like plasma or urine necessitates high sensitivity and specificity. The two primary analytical platforms for this application are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separates volatile compounds based on their physical properties before mass analysis. | Separates compounds in liquid phase before tandem mass analysis. |
| Sample Prep | Often requires derivatization to increase volatility. Can be complex. | Typically involves protein precipitation or solid-phase extraction (SPE).[8] |
| Sensitivity | Good, with reported Limits of Quantification (LOQ) around 250-500 ng/mL.[9] | Excellent, with reported LOQs as low as 5-20 ng/mL.[10][11] |
| Specificity | High, but can be susceptible to interference from co-eluting matrix components. | Very high due to the use of Multiple Reaction Monitoring (MRM).[11] |
| Throughput | Generally lower due to longer run times and complex sample preparation. | Higher, amenable to automation. |
| Recommendation | Suitable for specific applications but may be less sensitive than LC-MS/MS.[12] | Gold Standard. Recommended for clinical and research applications due to superior sensitivity, specificity, and throughput.[13] |
Rationale for Recommending LC-MS/MS: For an inter-laboratory comparison where accuracy and sensitivity are paramount, LC-MS/MS is the superior choice. Its ability to achieve low limits of quantification and high specificity through MRM reduces the risk of analytical variability between sites, forming a solid foundation for a proficiency testing program.
A Validated LC-MS/MS Protocol for 2-DCE-IF Quantification
This section details a robust, self-validating LC-MS/MS protocol. The inclusion of a stable isotope-labeled internal standard (SIL-IS), multi-level quality controls (QCs), and adherence to established validation parameters are critical for ensuring trustworthiness and data integrity, in line with FDA and ICH M10 guidelines.[14][15][16]
Reagents and Materials
-
Analytes: this compound certified reference material.
-
Internal Standard (IS): this compound-d4 (or other suitable SIL-IS).
-
Solvents: HPLC or MS-grade Methanol, Acetonitrile, Water.
-
Reagents: Formic Acid, Ammonium Formate.
-
Matrices: Human plasma (K2-EDTA).
Experimental Protocol: Step-by-Step
-
Preparation of Standards and QCs:
-
Prepare primary stock solutions of 2-DCE-IF and the IS in methanol.
-
Perform serial dilutions to create working standard solutions for the calibration curve (e.g., 10 - 5000 ng/mL).
-
Independently prepare working solutions for Quality Control samples at a minimum of three levels: Low (LQC), Medium (MQC), and High (HQC).
-
-
Sample Preparation (Protein Precipitation):
-
Rationale: This method is fast, cost-effective, and suitable for removing the majority of protein-based interferences.
-
To 50 µL of plasma sample, calibrator, or QC, add 150 µL of cold acetonitrile containing the internal standard (e.g., at 100 ng/mL).
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at >10,000 x g for 5 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a new 96-well plate or autosampler vial for injection.
-
-
Chromatographic Conditions (UPLC/HPLC):
-
Rationale: Reversed-phase chromatography provides excellent separation for moderately polar compounds like 2-DCE-IF from endogenous plasma components.
-
Column: C18 column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).[17]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient might run from 5% B to 95% B over 3-5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions (Tandem Quadrupole):
-
Rationale: Electrospray ionization in positive mode (ESI+) is effective for protonating nitrogen-containing compounds like 2-DCE-IF. MRM provides high specificity by monitoring a specific precursor-to-product ion transition.
-
Ionization Mode: ESI+.
-
MRM Transitions (Example):
-
2-DCE-IF: m/z 213 -> 92 (This would need to be empirically determined by infusing the standard).
-
2-DCE-IF-d4 (IS): m/z 217 -> 96 (Hypothetical shift for d4 label).
-
-
Instrument Parameters: Optimize cone voltage, collision energy, and gas flows for maximum signal intensity.
-
-
Method Validation:
Designing and Executing an Inter-Laboratory Comparison
An inter-laboratory comparison, or proficiency testing (PT) scheme, is a formal process to assess the performance of multiple laboratories.[20][21] This involves a coordinating center distributing identical, validated samples to all participants for blind analysis.
Key Roles and Responsibilities
-
Coordinating Center: Prepares, validates, stores, and distributes PT samples. Collects and analyzes data from participating labs. Issues performance reports.
-
Participating Laboratories: Analyze PT samples using their established in-house method. Report results within a specified timeframe. Investigate any discrepancies.
Workflow for the PT Scheme
***dot digraph "Interlab_Comparison_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, width=2]; edge [fontname="Arial", fontsize=9];
// Nodes A [label="Step 1: PT Sample Preparation\n(Coordinating Center)\n- Spike plasma pools\n- Validate homogeneity & stability", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Step 2: Sample Distribution\n- Ship frozen samples to\nparticipating labs", fillcolor="#E8F0FE", fontcolor="#202124"]; C [label="Step 3: Sample Analysis\n(Participating Labs)\n- Analyze using validated\nin-house method", fillcolor="#FEF7E0", fontcolor="#202124"]; D [label="Step 4: Data Submission\n- Report quantitative results\nto Coordinating Center", fillcolor="#E8F0FE", fontcolor="#202124"]; E [label="Step 5: Statistical Analysis\n(Coordinating Center)\n- Calculate mean, SD, Z-scores", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Step 6: Performance Report\n- Distribute individualized reports\n- Summarize group performance", fillcolor="#CEEAD6", fontcolor="#202124"]; G [label="Step 7: Corrective Action\n(If necessary)\n- Labs with outliers investigate\nand report back", fillcolor="#FAD2CF", fontcolor="#202124"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G [style=dashed]; }
Figure 2: Workflow for an inter-laboratory comparison study.
Data Analysis and Performance Evaluation
Upon receiving results from all participants, the coordinating center performs a statistical analysis to evaluate performance.
Statistical Metrics
The primary tool for performance evaluation in PT schemes is the Z-score .[21] It quantifies how far a laboratory's result is from the consensus mean.
-
Consensus Mean (x̄): The average of all reported results (after removal of statistical outliers).
-
Standard Deviation (σ): The standard deviation of all reported results.
-
Z-Score Formula: Z = (x - x̄) / σ
-
Where x is the result from an individual laboratory.
-
Interpretation of Z-Scores
The interpretation of Z-scores is standardized to provide a clear performance assessment:
-
|Z| ≤ 2.0: Satisfactory. The result is acceptable and falls within two standard deviations of the consensus mean.[21]
-
2.0 < |Z| < 3.0: Questionable. This serves as a warning signal, suggesting the laboratory should review its procedures.
-
|Z| ≥ 3.0: Unsatisfactory. The result is considered an outlier, and the laboratory must conduct a thorough investigation and implement corrective actions.
Example Data and Evaluation
Consider a PT sample with a target concentration of 150 ng/mL .
| Laboratory | Reported Value (ng/mL) | Deviation from Mean (%) | Z-Score | Performance |
| Lab A | 148.5 | -2.4% | -0.32 | Satisfactory |
| Lab B | 161.0 | +5.6% | +1.27 | Satisfactory |
| Lab C | 155.2 | +1.8% | +0.46 | Satisfactory |
| Lab D | 129.0 | -15.4% | -2.96 | Questionable |
| Lab E | 149.8 | -1.7% | -0.16 | Satisfactory |
| Consensus Mean | 152.4 | |||
| Std. Deviation | 7.9 |
In this example, Lab D's result is a warning. They would be required to investigate potential sources of negative bias in their assay, such as issues with standard preparation, extraction efficiency, or instrument calibration.
Conclusion
The standardization of this compound measurements through a well-designed inter-laboratory comparison program is an indispensable component of quality assurance in clinical and research toxicology. By adopting a gold-standard analytical method like LC-MS/MS, adhering to rigorous validation guidelines, and participating in proficiency testing, laboratories can ensure the delivery of reliable, accurate, and comparable data. This commitment to scientific integrity is fundamental to advancing our understanding of Ifosfamide pharmacology and improving patient outcomes.
References
-
Ifosfamide Pathway, Pharmacokinetics. ClinPGx. [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. U.S. Food and Drug Administration. [Link]
-
Bioanalytical Method Validation Guidance for Industry May 2018. U.S. Food and Drug Administration. [Link]
-
Ifosfamide clinical pharmacokinetics. PubMed. [Link]
-
USFDA guidelines for bioanalytical method validation. Slideshare. [Link]
-
Ifosfamide Pathway, Pharmacodynamics. ClinPGx. [Link]
-
PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics. Pharmacogenomics. [Link]
-
Simplified diagram of ifosfamide metabolism. ResearchGate. [Link]
-
Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]
-
Enantioselective Liquid Chromatography – Mass Spectrometry Assay for the Determination of Ifosfamide and Identification of the N-Dechloroethylated Metabolites of Ifosfamide in Human Plasma. PubMed Central. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. [Link]
-
Determination of the enantiomers of ifosfamide and its 2- and 3-N-dechloroethylated metabolites in plasma and urine using enantioselective gas chromatography with mass spectrometric detection. PubMed. [Link]
-
Determination of ifosfamide, 2- and 3-dechloroethyifosfamide using gas chromatography with nitrogen-phosphorus or mass spectrometry detection. PubMed. [Link]
-
Quantification of dimethyl-ifosfamide and its N-deschloropropylated metabolites in mouse plasma by liquid chromatography-tandem mass spectrometry. PubMed. [Link]
-
A New Method to Quantify Ifosfamide Blood Levels Using Dried Blood Spots and UPLC-MS/MS in Paediatric Patients with Embryonic Solid Tumours. PubMed Central. [Link]
-
Enantioselective liquid chromatography-mass spectrometry assay for the determination of ifosfamide and identification of the N-dechloroethylated metabolites of ifosfamide in human plasma. PubMed. [Link]
-
Determination of ifosfamide, 2- and 3-dechloroethylifosfamide using gas chromatography with nitrogen-phosphorous or mass spectrometry detection. Utrecht University Repository. [Link]
-
Comparative Metabolism of Cyclophosphamide and Ifosfamide in the Mouse Using UPLC-ESI-QTOFMS-based Metabolomics. PubMed. [Link]
-
Proficiency Testing Scheme. Tanzania Medicines and Medical Devices Authority. [Link]
-
Determination of urinary 2- and 3-dechloroethylated metabolites of ifosfamide by high-performance liquid chromatography. Scilit. [Link]
-
Proficiency Testing of Therapeutic Drug Monitoring Techniques. Clinical Chemistry. [Link]
-
Comparative Metabolism of Cyclophosphamide and Ifosfamide in the Mouse Using UPLC-ESI-QTOFMS-Based Metabolomics. PubMed Central. [Link]
-
Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) methods for the therapeutic drug monitoring of cytotoxic anticancer drugs. Serval. [Link]
Sources
- 1. ClinPGx [clinpgx.org]
- 2. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Ifosfamide clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative metabolism of cyclophosphamide and ifosfamide in the mouse using UPLC-ESI-QTOFMS-based metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative Metabolism of Cyclophosphamide and Ifosfamide in the Mouse Using UPLC-ESI-QTOFMS-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantioselective liquid chromatography-mass spectrometry assay for the determination of ifosfamide and identification of the N-dechloroethylated metabolites of ifosfamide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of the enantiomers of ifosfamide and its 2- and 3-N-dechloroethylated metabolites in plasma and urine using enantioselective gas chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enantioselective Liquid Chromatography – Mass Spectrometry Assay for the Determination of Ifosfamide and Identification of the N-Dechloroethylated Metabolites of Ifosfamide in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of dimethyl-ifosfamide and its N-deschloropropylated metabolites in mouse plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of ifosfamide, 2- and 3-dechloroethyifosfamide using gas chromatography with nitrogen-phosphorus or mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. api.unil.ch [api.unil.ch]
- 14. labs.iqvia.com [labs.iqvia.com]
- 15. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 16. fda.gov [fda.gov]
- 17. A New Method to Quantify Ifosfamide Blood Levels Using Dried Blood Spots and UPLC-MS/MS in Paediatric Patients with Embryonic Solid Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 18. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 19. moh.gov.bw [moh.gov.bw]
- 20. Therapeutic Drugs (TDM) Proficiency Testing | LGC Standards [lgcstandards.com]
- 21. TMDA | Proficiency Testing Scheme [tmda.go.tz]
Navigating Ifosfamide Metabolism: A Comparative Guide to 2- and 3-Dechloroethylifosfamide Abundance in Patients
For Researchers, Scientists, and Drug Development Professionals
The alkylating agent ifosfamide holds a significant place in the chemotherapeutic arsenal against a range of solid tumors and hematologic malignancies.[1] However, its clinical utility is often shadowed by a complex metabolic profile that gives rise to both active cytotoxic compounds and metabolites responsible for dose-limiting toxicities.[2][3] Among these, the N-dechloroethylated metabolites, 2-dechloroethylifosfamide (2-DCE-IF) and 3-dechloroethylifosfamide (3-DCE-IF), are of particular interest. This guide provides an in-depth comparison of their relative abundance in patients, supported by experimental data, and elucidates the methodologies for their quantification and the clinical implications of their formation.
The Metabolic Crossroads: Activation vs. Detoxification
Ifosfamide is a prodrug that requires metabolic activation by hepatic cytochrome P450 (CYP) enzymes to exert its antitumor effects. The primary metabolic pathways are twofold:
-
4-Hydroxylation: This is the bioactivation pathway, leading to the formation of 4-hydroxyifosfamide, which exists in equilibrium with its tautomer, aldoifosfamide. Aldoifosfamide can then spontaneously decompose to the ultimate cytotoxic agent, isophosphoramide mustard, and the urotoxic metabolite, acrolein.[1][4]
-
N-Dechloroethylation: This pathway is considered a major route of ifosfamide detoxification and results in the formation of 2-DCE-IF and 3-DCE-IF, along with the neurotoxic and nephrotoxic metabolite, chloroacetaldehyde (CAA).[1][5][6]
The balance between these two pathways is a critical determinant of both the efficacy and toxicity of ifosfamide therapy.
Caption: Metabolic pathways of ifosfamide leading to active and inactive metabolites.
Relative Abundance of 2- and 3-Dechloroethylifosfamide: A Data-Driven Comparison
Clinical studies have consistently demonstrated that N-dechloroethylation is a significant metabolic pathway for ifosfamide.[5] The relative abundance of 2-DCE-IF and 3-DCE-IF can vary between patients, and several factors, including dosing schedules and the stereochemistry of the parent drug, can influence their formation.
A study in patients with bronchogenic carcinoma receiving a fractionated intravenous ifosfamide therapy (1.5 g/m² daily for 5 days) showed a clear increase in the plasma concentrations of both dechloroethylated metabolites over the course of treatment, a phenomenon attributed to the autoinduction of hepatic metabolism.[6]
Table 1: Plasma Pharmacokinetic Parameters of Ifosfamide and its Dechloroethylated Metabolites
| Metabolite | Day 1 Cmax (nmol/mL) | Day 5 Cmax (nmol/mL) | Day 1 AUC (nmol·h/mL) | Day 5 AUC (nmol·h/mL) |
| 2-DCE-IF | 8.6 | 16.7 | 111 | 209 |
| 3-DCE-IF | 12.9 | 26.5 | 146 | 354 |
Adapted from Kurowski and Wagner, 1997.[6]
These data indicate that under this dosing regimen, 3-dechloroethylifosfamide is generally present in higher concentrations than this compound in patient plasma . The area under the curve (AUC) for 3-DCE-IF was consistently greater than that for 2-DCE-IF on both the first and fifth day of treatment.[6]
Furthermore, the stereochemistry of ifosfamide, which is administered as a racemic mixture of (R)- and (S)-enantiomers, plays a crucial role in the differential formation of these metabolites. Studies have shown that the (S)-enantiomer of ifosfamide is preferentially metabolized via N-dechloroethylation.[7] This leads to significantly greater plasma concentrations of dechloroethylated metabolites derived from (S)-ifosfamide compared to (R)-ifosfamide.[7]
A study in pediatric patients detected both (R)- and (S)-enantiomers of 2-DCE-IF and 3-DCE-IF in all patient samples, with concentrations for the (S)-enantiomers generally being higher.[8]
Table 2: Plasma Concentration Ranges of Dechloroethylifosfamide Enantiomers in Pediatric Patients
| Metabolite Enantiomer | Concentration Range (ng/mL) |
| (R)-2-DCE-IF | 9.9 - 238.7 |
| (S)-2-DCE-IF | 15.8 - 663.0 |
| (R)-3-DCE-IF | 20.8 - 852.8 |
| (S)-3-DCE-IF | 28.0 - 862.0 |
Adapted from Aleksa et al., 2008.[8]
Experimental Protocols for Quantification
The accurate quantification of ifosfamide and its metabolites is essential for pharmacokinetic studies and for understanding their clinical impact. Several analytical methods have been developed for this purpose, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being a highly sensitive and specific technique.[9][10]
Protocol: Simultaneous Quantification of Ifosfamide, 2-DCE-IF, and 3-DCE-IF in Plasma by LC-MS/MS
This protocol is based on established methodologies for the analysis of ifosfamide and its metabolites.[9]
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma, add 150 µL of ice-cold methanol containing the internal standard (e.g., ifosfamide-d4).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Separation
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).[10]
-
Mobile Phase: Isocratic elution with a mixture of methanol and ammonium formate buffer (e.g., 60:40, v/v).[9]
-
Flow Rate: 0.2 mL/min.[10]
-
Injection Volume: 5-10 µL.
3. Mass Spectrometric Detection
-
Ionization Mode: Electrospray ionization in positive mode (ESI+).[10]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Ifosfamide: m/z 261.0 -> 92.0
-
This compound: m/z 213.0 -> 168.0
-
3-Dechloroethylifosfamide: m/z 213.0 -> 92.0
-
Internal Standard (Ifosfamide-d4): m/z 265.0 -> 92.0
-
Caption: Experimental workflow for the quantification of ifosfamide metabolites.
Clinical Significance and Future Directions
The N-dechloroethylation pathway, while considered a detoxification route for the parent drug, is clinically significant due to the co-production of chloroacetaldehyde (CAA).[5][6] CAA is a known neurotoxin and nephrotoxin and is implicated in the central nervous system toxicity and renal tubular damage sometimes observed in patients treated with ifosfamide.[4][11] The increased formation of 2-DCE-IF and 3-DCE-IF, particularly with high-dose or prolonged ifosfamide administration, can lead to higher cumulative exposure to CAA, potentially increasing the risk of these adverse effects.[6]
The preferential formation of dechloroethylated metabolites from the (S)-enantiomer of ifosfamide has led to the suggestion that the administration of enantiomerically pure (R)-ifosfamide could be a strategy to reduce the production of CAA and thereby mitigate toxicity.[8] Further research in this area is warranted to explore the potential clinical benefits of this approach.
References
-
Kerbusch, T., et al. (2001). Population Pharmacokinetics of Ifosfamide and Its 2- And 3-dechloroethylated and 4-hydroxylated Metabolites in Resistant Small-Cell Lung Cancer Patients. Cancer Chemotherapy and Pharmacology, 48(1), 53-61. [Link]
-
Li, F., et al. (2010). Comparative Metabolism of Cyclophosphamide and Ifosfamide in the Mouse Using UPLC-ESI-QTOFMS-Based Metabolomics. Biochemical Pharmacology, 80(7), 1063-1074. [Link]
-
Helsby, N. A., et al. (2012). PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics. Pharmacogenetics and Genomics, 22(9), 698-702. [Link]
-
Royer, B., et al. (2011). Quantification of dimethyl-ifosfamide and its N-deschloropropylated metabolites in mouse plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 879(11-12), 743-750. [Link]
-
Boddy, A. V., et al. (1992). Pharmacokinetics and Metabolism of Ifosfamide Administered as a Continuous Infusion in Children. Cancer Research, 52(23), 6547-6553. [Link]
-
Wainer, I. W., et al. (1994). Stereoselective pharmacokinetics of ifosfamide and its 2- and 3-N-dechloroethylated metabolites in female cancer patients. Cancer Chemotherapy and Pharmacology, 35(1), 60-66. [Link]
-
Kaijser, G. P., et al. (1994). The analysis of ifosfamide and its metabolites (review). Journal of Pharmaceutical and Biomedical Analysis, 12(4), 425-438. [Link]
-
Kerbusch, T., et al. (2001). Clinical pharmacokinetics and pharmacodynamics of ifosfamide and its metabolites. Clinical Pharmacokinetics, 40(1), 41-62. [Link]
-
Kerbusch, T., et al. (2001). Clinical Pharmacokinetics and Pharmacodynamics of Ifosfamide and its Metabolites. ResearchGate. [Link]
-
Goren, M. P., et al. (2000). Evidence of renal metabolism of ifosfamide to nephrotoxic metabolites. Biochemical Pharmacology, 60(10), 1575-1583. [Link]
-
Torres, L. M., et al. (2015). A New Method to Quantify Ifosfamide Blood Levels Using Dried Blood Spots and UPLC-MS/MS in Paediatric Patients with Embryonic Solid Tumours. PloS One, 10(11), e0142761. [Link]
-
Goren, M. P., et al. (2000). Evidence of renal metabolism of ifosfamide to nephrotoxic metabolites. Ariel University. [Link]
-
Aleksa, K., et al. (2008). Detection and quantification of (R) and (S)-dechloroethylifosfamide metabolites in plasma from children by enantioselective LC/MS/MS. Chirality, 20(3-4), 481-487. [Link]
-
MicroSolv. (2021). Ifosfamide Assay Analyzed with HPLC – AppNote. MicroSolv. [Link]
-
Springate, J. E., et al. (1999). Toxicity of ifosfamide, cyclophosphamide and their metabolites in renal tubular cells in culture. In Vitro & Molecular Toxicology, 12(2), 119-126. [Link]
-
ClinPGx. (n.d.). Ifosfamide Pathway, Pharmacokinetics. ClinPGx. [Link]
-
WebMD. (n.d.). N-Acetyl Cysteine (Nac) – Uses, Side Effects, and More. WebMD. [Link]
-
Springate, J. E., et al. (1999). Differential Cytotoxicity of Ifosfamide and Its Metabolites in Renal Epithelial Cell Cultures. In Vitro & Molecular Toxicology, 12(2), 119-126. [Link]
-
Kaijser, G. P., et al. (1996). Pharmacokinetics of ifosfamide, 2- and 3-dechloroethylifosfamide in plasma and urine of cancer patients treated with a 10-day continuous infusion of ifosfamide. Anticancer Research, 16(5B), 3247-3257. [Link]
-
Kurowski, V., & Wagner, T. (1997). Comparative pharmacokinetics of ifosfamide, 4-hydroxyifosfamide, chloroacetaldehyde, and 2- and 3-dechloroethylifosfamide in patients on fractionated intravenous ifosfamide therapy. Cancer Chemotherapy and Pharmacology, 40(1), 47-54. [Link]
Sources
- 1. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics and pharmacodynamics of ifosfamide and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ClinPGx [clinpgx.org]
- 5. Comparative Metabolism of Cyclophosphamide and Ifosfamide in the Mouse Using UPLC-ESI-QTOFMS-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative pharmacokinetics of ifosfamide, 4-hydroxyifosfamide, chloroacetaldehyde, and 2- and 3-dechloroethylifosfamide in patients on fractionated intravenous ifosfamide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereoselective pharmacokinetics of ifosfamide and its 2- and 3-N-dechloroethylated metabolites in female cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection and quantification of (R) and (S)-dechloroethylifosfamide metabolites in plasma from children by enantioselective LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of dimethyl-ifosfamide and its N-deschloropropylated metabolites in mouse plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A New Method to Quantify Ifosfamide Blood Levels Using Dried Blood Spots and UPLC-MS/MS in Paediatric Patients with Embryonic Solid Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evidence of renal metabolism of ifosfamide to nephrotoxic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
comparison of 2-Dechloroethylifosfamide formation by different CYP enzymes
An In-Depth Comparative Guide to 2-Dechloroethylifosfamide Formation by CYP Enzymes
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the roles of various Cytochrome P450 (CYP) enzymes in the N-dechloroethylation of the chemotherapeutic agent ifosfamide (IFO), leading to the formation of this compound and 3-dechloroethylifosfamide. We will explore the causality behind experimental designs, synthesize key kinetic data, and provide validated protocols to empower researchers in this field.
Introduction: The Metabolic Dichotomy of Ifosfamide
Ifosfamide is a crucial alkylating agent used against a range of solid tumors and hematologic malignancies.[1] It is a prodrug, meaning it requires metabolic activation to exert its cytotoxic effects.[2] This activation is primarily mediated by hepatic CYP enzymes, which catalyze a 4-hydroxylation reaction to produce the active metabolite, 4-hydroxyifosfamide.[3] This active metabolite ultimately decomposes to form isophosphoramide mustard, the DNA cross-linking agent responsible for antitumor activity.[1]
However, the metabolism of ifosfamide presents a critical dichotomy. A competing pathway, also catalyzed by CYP enzymes, is N-dechloroethylation.[4][5] This reaction occurs on one of the two chloroethyl side chains, producing either this compound or 3-dechloroethylifosfamide. While this pathway is considered a form of inactivation for the parent drug, it concurrently releases equimolar amounts of chloroacetaldehyde (CAA).[6] CAA is a highly reactive metabolite implicated in the severe neurotoxicity and nephrotoxicity that are the dose-limiting factors for ifosfamide therapy.[3][6] Approximately 45% of a therapeutic ifosfamide dose is metabolized via this toxic N-dechloroethylation pathway.[6]
Understanding which specific CYP enzymes drive the formation of these dechloroethylated metabolites is paramount for developing strategies to mitigate toxicity and improve the therapeutic index of ifosfamide. This guide compares the primary enzymatic contributors to this critical metabolic pathway.
The Major Enzymatic Drivers of Ifosfamide N-Dechloroethylation
Extensive research using human liver microsomes (HLMs) and recombinant cDNA-expressed CYP enzymes has identified two major players in the N-dechloroethylation of ifosfamide: CYP3A4 and CYP2B6 .[6][7] While other isoforms like CYP2A6, CYP2C8, CYP2C9, and CYP2C19 may make minor contributions to overall ifosfamide metabolism, their role in N-dechloroethylation is negligible compared to CYP3A4 and CYP2B6.[1][6]
Visualizing the Metabolic Crossroads
The following diagram illustrates the two major competing metabolic pathways for ifosfamide.
Caption: Competing metabolic pathways of Ifosfamide activation and inactivation.
Comparative Analysis: CYP3A4 vs. CYP2B6
While both enzymes catalyze N-dechloroethylation, their relative contributions, kinetics, and stereoselectivity differ significantly.
Relative Contribution in the Human Liver
Studies using panels of human liver microsomes consistently demonstrate that CYP3A4 is the dominant enzyme , responsible for catalyzing, on average, ~70% of total ifosfamide N-dechloroethylation.[6][7] The contribution of CYP2B6 accounts for the remaining activity, ranging from 10% to 70% .[7] This wide range is attributed to the large interindividual variability in the expression of the CYP2B6 protein in the human population.[1] Therefore, in individuals with high CYP2B6 expression, this enzyme can play a much more significant role in generating the toxic metabolite CAA.
Interestingly, there appears to be a gender difference in this pathway. One study found that liver microsomes from female patients showed significantly higher rates of ifosfamide N-dechloroethylation compared to males, which could correlate with higher average CYP3A4 content and activity in females, potentially increasing their risk for neurotoxic side effects.[8]
Enzyme Kinetics
Kinetic analysis provides insight into the efficiency of each enzyme. CYP3A4 acts as a high-capacity, high-Kₘ catalyst, while CYP2B6 exhibits different kinetic properties.
| Enzyme | Substrate | Kₘ (µM) | Vₘₐₓ (pmol/min/pmol P450) | Catalytic Efficiency (Vₘₐₓ/Kₘ) | Reference |
| CYP3A4 | Ifosfamide | ~1190 | ~1700 | ~1.43 | [6] |
| CYP2B6 | Ifosfamide | ~1980 | ~1400 | ~0.71 | [6] |
| CYP3A5 | Ifosfamide | 240 ± 10 | 0.1 ± 0.01 | 0.42 | [9] |
| CYP2C19 | Ifosfamide | 1300 ± 400 | 0.5 ± 0.1 | 0.38 | [9] |
Note: Kinetic values can vary between experimental systems. The data presented are consolidated from key studies to illustrate comparative trends.
From this data, we can deduce that while CYP2B6 has a lower maximal velocity (Vₘₐₓ), its apparent catalytic efficiency (Vₘₐₓ/Kₘ) for N-dechloroethylation is approximately half that of CYP3A4.[6] The higher Kₘ values for both enzymes suggest they are lower-affinity catalysts for this pathway compared to the therapeutic 4-hydroxylation pathway.
Enantioselectivity: A Crucial Distinction
Ifosfamide is administered as a racemic mixture of (R)- and (S)-enantiomers, and its metabolism is highly stereoselective.[3] This is where the roles of CYP3A4 and CYP2B6 diverge most critically.
-
CYP3A4/5 preferentially metabolizes (R)-IFO via the therapeutic 4-hydroxylation pathway.[3][10] For the N-dechloroethylation pathway, CYP3A4/5 primarily produces the (R)-dechloroethylated metabolites .[11]
-
CYP2B6 shows a preference for metabolizing (S)-IFO .[3] Crucially, its N-dechloroethylation activity results primarily in the formation of (S)-dechloroethylated metabolites .[10][11]
This enantioselectivity has profound clinical implications. Studies have shown that the (S)-enantiomer of ifosfamide is metabolized more readily via N-dechloroethylation, leading to a higher production of the toxic CAA.[3] Conversely, (R)-ifosfamide undergoes more rapid therapeutic 4-hydroxylation and less efficient N-dechloroethylation.[3]
This suggests that the overall neurotoxicity of racemic ifosfamide is disproportionately driven by CYP2B6-mediated metabolism of the (S)-enantiomer. Consequently, selective inhibition of CYP2B6 has been proposed as a therapeutic strategy to reduce CAA formation and mitigate ifosfamide-induced neurotoxicity.[6][7]
Experimental Protocol: In Vitro Assessment of CYP-Mediated this compound Formation
This protocol provides a robust framework for comparing the formation of dechloroethylated metabolites by individual recombinant human CYP enzymes. The design is based on methodologies described in foundational literature.[6][9]
Rationale: The use of recombinant enzymes (e.g., Supersomes™ or BACULOSOMES®) allows for the unambiguous assignment of metabolic activity to a specific CYP isoform, eliminating the confounding variables present in pooled human liver microsomes.[12][13]
Experimental Workflow Diagram
Caption: Workflow for in vitro ifosfamide N-dechloroethylation assay.
Step-by-Step Methodology
1. Materials & Reagents:
-
Enzymes: Recombinant human CYP3A4, CYP2B6, and a negative control (microsomes from cells expressing only P450 reductase without a CYP enzyme).[6]
-
Substrate: Ifosfamide (racemic, or individual enantiomers for stereoselectivity studies).
-
Cofactors: NADPH-regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺).[12]
-
Buffer: Potassium phosphate buffer (e.g., 100 mM, pH 7.4).
-
Quenching Solution: Ice-cold acetonitrile or methanol.
-
Analytical Standards: Certified reference standards for this compound and 3-dechloroethylifosfamide.
-
Internal Standard: A suitable deuterated analog for LC-MS/MS quantification.[14]
2. Incubation Procedure:
-
Rationale: The reaction is initiated by adding the substrate last to ensure all components are at the optimal temperature and the NADPH regeneration system is active.
-
Prepare reaction mixtures in microcentrifuge tubes. For a final volume of 200 µL, combine:
-
Potassium phosphate buffer.
-
Recombinant CYP enzyme (e.g., to a final concentration of 10-50 pmol/mL).
-
NADPH-regenerating system.
-
-
Pre-incubate the mixtures for 5 minutes at 37°C in a shaking water bath.
-
Initiate the reaction by adding ifosfamide from a concentrated stock solution to achieve the desired final concentration (e.g., a range from 100 µM to 5 mM to determine kinetics).
-
Incubate at 37°C for a predetermined time (e.g., 30 minutes). This time should be within the linear range of metabolite formation, determined in preliminary experiments.
-
Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard. This step simultaneously stops the enzymatic reaction and precipitates the protein.
-
3. Sample Processing & Analysis:
-
Rationale: LC-MS/MS provides the high sensitivity and specificity required to quantify the low levels of metabolites formed and to distinguish between the 2- and 3-dechloroethyl isomers.[15][16]
-
Vortex the quenched reaction mixtures and centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated protein.
-
Transfer the supernatant to an autosampler vial for analysis.
-
Analyze the samples using a validated LC-MS/MS method.
-
Chromatography: A C18 reversed-phase column is typically used. For enantioselective analysis, a chiral stationary phase column is required.[16][17]
-
Mass Spectrometry: Use selected-ion monitoring (SIM) or multiple reaction monitoring (MRM) for sensitive and specific detection of the parent drug and its dechloroethylated metabolites.[14][17]
-
-
Quantify the concentration of 2- and 3-dechloroethylifosfamide by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
-
4. Data Interpretation:
-
Calculate the rate of metabolite formation, typically expressed as pmol of metabolite formed per minute per pmol of CYP enzyme.
-
If a range of substrate concentrations was used, plot the formation rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values.[6]
Conclusion and Future Directions
The N-dechloroethylation of ifosfamide is a clinically significant metabolic pathway driven primarily by CYP3A4 and, to a variable but important extent, by CYP2B6.
-
CYP3A4 is the main contributor in the average human liver, acting as a high-capacity catalyst for this reaction.[7]
-
CYP2B6 is a key secondary contributor whose impact is magnified by its high interindividual variability and its preference for metabolizing the (S)-enantiomer of ifosfamide, which is more prone to producing the neurotoxic metabolite chloroacetaldehyde.[3][6][11]
This detailed understanding, grounded in in vitro experimental data, provides a clear rationale for several avenues of research. The development of selective CYP2B6 inhibitors could be a viable strategy to reduce ifosfamide-induced neurotoxicity. Furthermore, the distinct enantioselective properties of these enzymes suggest that administering the single (R)-enantiomer of ifosfamide may offer a superior therapeutic window, maximizing the desired 4-hydroxylation (activation) pathway while minimizing the toxic N-dechloroethylation pathway.[3] The protocols and data presented here serve as a foundational guide for researchers working to optimize the clinical use of this potent anticancer agent.
References
-
Ifosfamide Pathway, Pharmacokinetics - ClinPGx. (No date). PharmGKB. [Link]
-
Huang, Z., Roy, P., & Waxman, D. J. (2000). Role of human liver microsomal CYP3A4 and CYP2B6 in catalyzing N-dechloroethylation of cyclophosphamide and ifosfamide. Biochemical Pharmacology, 59(8), 961–972. [Link]
-
Umehara, K., et al. (2018). Hydroxylation and N-Dechloroethylation of Ifosfamide and Deuterated Ifosfamide by the Human Cytochrome P450s and Their Commonly Occurring Polymorphisms. Drug Metabolism and Disposition, 46(10), 1433-1441. [Link]
-
Roy, P., Huang, Z., & Waxman, D. J. (2000). Role of human liver microsomal CYP3A4 and CYP2B6 in catalyzing N-dechloroethylation of cyclophosphamide and ifosfamide. PubMed. [Link]
-
Preiss, R., et al. (2004). CYP3A4, CYP2C9 and CYP2B6 expression and ifosfamide turnover in breast cancer tissue microsomes. British Journal of Cancer, 90(3), 701–707. [Link]
-
Preiss, R., et al. (2002). Gender difference in ifosfamide metabolism by human liver microsomes. Cancer Chemotherapy and Pharmacology, 50(3), 254-257. [Link]
-
Wainer, I. W., et al. (1993). Determination of the enantiomers of ifosfamide and its 2- and 3-N-dechloroethylated metabolites in plasma and urine using enantioselective gas chromatography with mass spectrometric detection. Journal of Chromatography, 622(1), 21-31. [Link]
-
Whirl-Carrillo, M., et al. (2021). PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics. Pharmacogenetics and Genomics, 31(7), 153-161. [Link]
-
Roy, P., et al. (1999). Role of CYP2B6 and CYP3A4 in the in vitro N-dechloroethylation of (R)- and (S)-ifosfamide in human liver microsomes. Drug Metabolism and Disposition, 27(11), 1309-1318. [Link]
-
Aleksa, K., et al. (2008). Detection and quantification of (R) and (S)-dechloroethylifosfamide metabolites in plasma from children by enantioselective LC/MS/MS. Biomedical Chromatography, 22(10), 1147-1154. [Link]
-
Granvil, C. P., et al. (1999). Stereoselectivity in metabolism of ifosfamide by CYP3A4 and CYP2B6. Drug Metabolism and Disposition, 27(5), 533-541. [Link]
-
Asale, M., et al. (2007). Enantioselective liquid chromatography-mass spectrometry assay for the determination of ifosfamide and identification of the N-dechloroethylated metabolites of ifosfamide in human plasma. Journal of Chromatography B, 858(1-2), 190-199. [Link]
-
Huang, Z., Roy, P., & Waxman, D. J. (2000). Role of human liver microsomal CYP3A4 and CYP2B6 in catalyzing N-dichloroethylation of cyclophosphamide and ifosfamide. Biochemical Pharmacology, 59, 961–972. As cited in OUCI. [Link]
-
Ruggiero, A., et al. (2023). A narrative review on diagnosis and treatment of ifosfamide-induced encephalopathy, the perspective of a EURACAN reference center for sarcomas. Frontiers in Oncology, 13, 1248030. [Link]
-
Vazirian, F., & Samadi, S. (2014). Metabolism of IFO and proposed pathogenesis in IFO-induced encephalopathy. ResearchGate. [Link]
-
Kerbusch, T., et al. (2001). Clinical Pharmacokinetics and Pharmacodynamics of Ifosfamide and its Metabolites. Clinical Pharmacokinetics, 40(1), 41-62. [Link]
-
Huitema, A. D., et al. (2001). Determination of ifosfamide, 2- and 3-dechloroethylifosfamide using gas chromatography with nitrogen-phosphorous or mass spectrometry detection. DSpace@UvA. [Link]
-
Ifosfamide-induced encephalopathy. (2022). eviQ. [Link]
-
Qurie, A., & Preuss, C. V. (2024). Ifosfamide. StatPearls. [Link]
-
Wang, J. J., & Chan, K. K. (1995). Analysis of ifosfamide, 4-hydroxyifosfamide, Nthis compound, N3-dechloroethylifosfamide and iphosphoramide mustard in plasma by gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Applications, 674(2), 205-217. [Link]
-
Singh, H., et al. (2015). Ifosfamide-induced Encephalopathy Precipitated by Aprepitant: A Rarely Manifested Side Effect of Drug Interaction. Indian Journal of Pharmacology, 47(5), 565–567. [Link]
-
Umehara, K., et al. (2018). Hydroxylation and N-Dechloroethylation of Ifosfamide and Deuterated Ifosfamide by the Human Cytochrome P450s and Their Commonly Occurring Polymorphisms. ResearchGate. [Link]
-
Trubetskoy, O. V., et al. (2005). Highly Miniaturized Formats for In Vitro Drug Metabolism Assays Using Vivid Fluorescent Substrates and Recombinant Human Cytochrome P450 Enzymes. Journal of Biomolecular Screening, 10(1), 56–66. [Link]
-
In Vitro CYP Reaction Phenotyping Assay Services. (No date). BioIVT. [Link]
-
Assays for CYP450 Inhibition, Induction, and Phenotyping. (No date). Charles River Laboratories. [Link]
-
Chang, T. K., et al. (1997). Enhanced cyclophosphamide and ifosfamide activation in primary human hepatocyte cultures: response to cytochrome P-450 inducers and autoinduction by oxazaphosphorines. Cancer Research, 57(10), 1946-1954. [Link]
-
Al-Saffar, Y., et al. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. [Link]
-
McDonnell, A. M., & Dang, C. H. (2013). Basic Review of the Cytochrome P450 System. Journal of the Advanced Practitioner in Oncology, 4(4), 263–268. [Link]
-
Van de Walle, M., et al. (2024). Assessing the Feasibility of In Vitro Assays in Combination with Biological Matrices to Screen for Endogenous CYP450 Phenotype Biomarkers Using an Untargeted Metabolomics Approach—A Proof of Concept Study. Metabolites, 14(1), 22. [Link]
-
Chang, T. K., et al. (1993). Differential activation of cyclophosphamide and ifosphamide by cytochromes P-450 2B and 3A in human liver microsomes. Cancer Research, 53(23), 5629-5637. [Link]
-
Manikandan, P., & Nagini, S. (2018). Cytochrome P450 Enzymes and Drug Metabolism in Humans. Journal of Basic and Clinical Pharmacy, 9(3), 73-77. [Link]
-
Grime, K., et al. (2013). Evaluation of recombinant cytochrome P450 enzymes as an in vitro system for metabolic clearance predictions. Drug Metabolism and Disposition, 41(5), 1059-1071. [Link]
Sources
- 1. ClinPGx [clinpgx.org]
- 2. Ifosfamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CYP3A4, CYP2C9 and CYP2B6 expression and ifosfamide turnover in breast cancer tissue microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A narrative review on diagnosis and treatment of ifosfamide-induced encephalopathy, the perspective of a EURACAN reference center for sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. people.bu.edu [people.bu.edu]
- 7. Role of human liver microsomal CYP3A4 and CYP2B6 in catalyzing N-dechloroethylation of cyclophosphamide and ifosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gender difference in ifosfamide metabolism by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydroxylation and N-Dechloroethylation of Ifosfamide and Deuterated Ifosfamide by the Human Cytochrome P450s and Their Commonly Occurring Polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stereoselectivity in metabolism of ifosfamide by CYP3A4 and CYP2B6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of CYP2B6 and CYP3A4 in the in vitro N-dechloroethylation of (R)- and (S)-ifosfamide in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. oyc.co.jp [oyc.co.jp]
- 13. bioivt.com [bioivt.com]
- 14. Analysis of ifosfamide, 4-hydroxyifosfamide, Nthis compound, N3-dechloroethylifosfamide and iphosphoramide mustard in plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Detection and quantification of (R) and (S)-dechloroethylifosfamide metabolites in plasma from children by enantioselective LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enantioselective liquid chromatography-mass spectrometry assay for the determination of ifosfamide and identification of the N-dechloroethylated metabolites of ifosfamide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determination of the enantiomers of ifosfamide and its 2- and 3-N-dechloroethylated metabolites in plasma and urine using enantioselective gas chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Dechloroethylifosfamide for Research Professionals
As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to conduct their work safely and effectively. The handling and disposal of potent cytotoxic compounds like 2-Dechloroethylifosfamide, a metabolite of the chemotherapeutic agent ifosfamide, demand meticulous attention to detail and an unwavering commitment to safety.[1] This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and scientific principles.
The core principle of cytotoxic waste management is to prevent exposure to personnel and the environment.[2] this compound is classified as toxic if swallowed and is suspected of causing genetic defects, cancer, and reproductive harm.[3][4] Therefore, all waste generated from its use must be treated as hazardous.
Foundational Principles: Hazard Assessment and Risk Mitigation
Before initiating any procedure, a thorough understanding of the risks is paramount. This compound is an organophosphorus and organonitrogen heterocyclic compound.[3] Like its parent compound, ifosfamide, it is a cytotoxic agent that requires careful handling to prevent occupational exposure.[5][6]
Key Hazards:
-
Mutagenicity: Suspected of causing genetic defects.[3]
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[3][4]
All personnel handling this compound must be trained on these hazards and the procedures outlined in this guide and the substance's Safety Data Sheet (SDS).[7]
Personal Protective Equipment (PPE): The First Line of Defense
A non-negotiable aspect of handling cytotoxic agents is the correct and consistent use of Personal Protective Equipment (PPE).[2] The goal is to create a complete barrier between the researcher and the hazardous material.
Required PPE for Handling this compound Waste:
-
Gloves: Two pairs of chemotherapy-tested gloves should be worn at all times.[2][7] Change gloves every 30-60 minutes or immediately if they become contaminated or torn.[2]
-
Gown: A disposable, solid-front gown made of a low-permeability fabric with a closed back and long sleeves with tight-fitting cuffs is required.[2]
-
Eye and Face Protection: Use safety glasses with side shields or goggles.[2] If there is a risk of splashing, a face shield must be worn in addition to goggles.[2]
-
Respiratory Protection: For procedures that may generate aerosols or when handling the powdered form outside of a containment device, a NIOSH-certified respirator is necessary.[8] Surgical masks offer no protection against chemical vapors or aerosols.[2][8]
Waste Segregation: A Critical Step for Safety and Compliance
Proper segregation of cytotoxic waste at the point of generation is crucial to ensure it is handled and treated correctly.[9][10] Cross-contamination of waste streams can lead to regulatory violations and increased disposal costs.[10]
| Waste Category | Description | Disposal Container |
| Trace Cytotoxic Waste | Items that are "RCRA empty," meaning they contain less than 3% of the original weight of the drug. This includes empty vials, used IV bags and tubing, and lightly contaminated PPE (gloves, gowns).[9][10] | Yellow rigid, leak-proof, and puncture-resistant container, clearly labeled "Trace Chemotherapy Waste."[9][10] |
| Bulk Cytotoxic Waste | Any waste containing more than a trace amount of the drug. This includes partially used vials, unused drug, and materials heavily contaminated from a spill.[9] | Black rigid, leak-proof container, labeled as "Hazardous Waste" and specifying the chemical contents.[9][10] This is considered RCRA hazardous waste. |
| Sharps Waste | Any item that can puncture the skin and is contaminated with this compound, such as needles, syringes, and broken glass.[7] | Yellow (for trace contamination) or Black (for bulk contamination) puncture-resistant sharps container, clearly labeled for cytotoxic waste.[11] |
Decontamination and Disposal Workflow
The following step-by-step protocol outlines the process from decontaminating working surfaces to the final packaging of waste for disposal.
Step 1: Decontamination of Work Surfaces
At the end of any procedure involving this compound, all surfaces and equipment must be decontaminated.
-
Initial Cleaning: Wipe down all surfaces with a detergent solution to physically remove any contamination.[12][13] The cleaning should proceed from areas of lesser to greater contamination.[13]
-
Rinsing: Thoroughly rinse the surfaces with water.[13]
-
Disinfection: Follow with a suitable disinfectant if working in a sterile environment.
-
Disposal of Cleaning Materials: All wipes, pads, and other cleaning materials are considered contaminated and must be disposed of as trace cytotoxic waste in the yellow container.[13]
Step 2: Chemical Degradation of Liquid Waste (Optional Pre-treatment)
For bulk liquid waste containing this compound, chemical degradation can be an effective pre-treatment step to render the compound less hazardous before final disposal. This process should be performed in a chemical fume hood with appropriate PPE. Studies on the degradation of the parent compound, ifosfamide, and the structurally similar cyclophosphamide have shown the efficacy of certain chemical methods.[14]
| Degradation Method | Reagent | Efficacy and Notes |
| Oxidation with Sodium Hypochlorite | 5.25% Sodium Hypochlorite (household bleach) | Has been shown to completely degrade ifosfamide.[14][15] The reaction can be vigorous; ensure proper ventilation.[16] |
| Fenton Reagent | Hydrogen Peroxide (≤30%) with Ferrous Chloride | Completely degrades ifosfamide, and no mutagenic residues were detected after 1 hour of treatment in one study.[14] |
| Hydrogen Peroxide | ≤30% Hydrogen Peroxide | Less effective on its own for some related compounds and may leave behind mutagenic residues in certain conditions.[14] |
Protocol for Degradation using Sodium Hypochlorite:
-
Working in a chemical fume hood, carefully add the liquid waste containing this compound to an excess volume of 5.25% sodium hypochlorite solution in a suitable container.
-
Allow the reaction to proceed for at least one hour to ensure complete degradation.[14]
-
Neutralize the resulting solution as required by your institution's EHS guidelines before disposing of it as hazardous chemical waste.
Step 3: Final Waste Packaging and Labeling
-
Seal Containers: Once waste containers are full (do not overfill), securely seal the lids.
-
Labeling: Ensure all containers are accurately labeled. Bulk waste containers (black) must have a hazardous waste label detailing the contents (this compound), concentration, and date.
-
Storage: Store the sealed containers in a designated, secure area away from general traffic until they are collected.
-
Collection: Arrange for waste collection by a licensed hazardous waste disposal contractor. All waste must be accompanied by the appropriate hazardous waste manifest.[11]
Emergency Spill Procedures
In the event of a spill, immediate and correct action is crucial to prevent exposure and the spread of contamination.
-
Alert Personnel: Immediately alert others in the area.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: If not already wearing it, don the full PPE ensemble described in Section 2, including respiratory protection.
-
Contain the Spill:
-
For liquids: Cover the spill with absorbent pads, starting from the outside and working inward.
-
For solids/powders: Gently cover the spill with damp absorbent pads to avoid creating airborne dust.[13]
-
-
Clean the Area: Using tongs or other tools, carefully collect all contaminated materials and place them in the black bulk cytotoxic waste container.[13]
-
Decontaminate: Clean the spill area following the decontamination protocol in Section 4.
-
Dispose of Waste: All materials used for spill cleanup must be disposed of as bulk cytotoxic waste.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the segregation and disposal of this compound waste.
Caption: Decision tree for proper segregation of this compound waste.
References
- Studies on the decontamination of surfaces exposed to cytotoxic drugs in chemotherapy workstations. PubMed.
- Chemical degradation of wastes of antineoplastic agents: cyclophosphamide, ifosfamide and melphalan. PubMed.
- Detergents and disinfectants currently used in hospital pharmacies : Abilities for removing and degrading cytotoxic drugs. GERPAC.
- Occurrence and fate of the cytostatic drugs cyclophosphamide and ifosfamide in wastewater and surface waters. PubMed.
- Efficacy of four cleaning solutions for the decontamination of selected cytotoxic drugs on the different surfaces of an automated compounding system. Taylor & Francis Online.
- Drug metabolism. Wikipedia.
- Essential Procedures for the Safe Disposal of Cytotoxic Agents in a Research Setting. Benchchem.
- Clinical Pharmacology of Cyclophosphamide and Ifosfamide. Bentham Science Publishers.
- Controlling Occupational Exposure to Hazardous Drugs. OSHA.
- Dechloroethylifosfamide | C5H12ClN2O2P. PubChem.
- Investigation of the Degradation Behavior of Cyclophosphamide by Catalytic Ozonation Based on Mg(OH)2. MDPI.
- Cytotoxic Drug Handling with Biosafety Isolators. BioSafe Tech by QUALIA.
- Ifosfamide | C7H15Cl2N2O2P. PubChem.
- ASHP Guidelines on Handling Hazardous Drugs. ASHP.
- ASHP Guidelines on Handling Hazardous Drugs. CDC.
- Safe Handling and Disposal of Antineoplastic and Other Drugs. University of Rhode Island.
- Safety data sheet - Ifosfamide. British Pharmacopoeia.
- SAFETY DATA SHEET - Cyclophosphamide monohydrate. Fisher Scientific.
- SAFETY DATA SHEET - Cyclophosphamide monohydrate. Sigma-Aldrich.
- Safe handling of cytotoxics: guideline recommendations. PMC - PubMed Central.
- Chemotherapy and Other Hazardous Drugs: Safe Use Guidelines. UW Environmental Health & Safety.
- How to Dispose of Chemotherapy Waste Safely & Compliantly. Daniels Health.
- How to Dispose of Chemotherapy Waste. Daniels Health.
- How Should Cytotoxic Waste be Disposed of?. Sharpsmart.
- Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of Cyclophosphamide. LSU Health Shreveport.
Sources
- 1. Ifosfamide | C7H15Cl2N2O2P | CID 3690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ehs.washington.edu [ehs.washington.edu]
- 3. Dechloroethylifosfamide | C5H12ClN2O2P | CID 119105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmacopoeia.com [pharmacopoeia.com]
- 5. Occurrence and fate of the cytostatic drugs cyclophosphamide and ifosfamide in wastewater and surface waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. web.uri.edu [web.uri.edu]
- 8. ashp.org [ashp.org]
- 9. sdmedwaste.com [sdmedwaste.com]
- 10. danielshealth.com [danielshealth.com]
- 11. sharpsmart.co.uk [sharpsmart.co.uk]
- 12. Studies on the decontamination of surfaces exposed to cytotoxic drugs in chemotherapy workstations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lsuhsc.edu [lsuhsc.edu]
- 14. Chemical degradation of wastes of antineoplastic agents: cyclophosphamide, ifosfamide and melphalan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. gerpac.eu [gerpac.eu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Guide to the Safe Handling of 2-Dechloroethylifosfamide
For Researchers, Scientists, and Drug Development Professionals
The following guide provides essential safety and logistical information for handling 2-Dechloroethylifosfamide, a potent cytotoxic agent. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.
Hazard Identification and Risk Assessment: Understanding the Threat
This compound is classified with significant health hazards that demand stringent control measures. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is:
-
Toxic if swallowed (H301)[1]
-
Suspected of causing genetic defects (H341)[1]
-
Suspected of causing cancer (H351)[1]
-
Suspected of damaging fertility or the unborn child (H361)[1]
These classifications underscore the critical need for minimizing exposure through engineering controls, administrative procedures, and the correct use of Personal Protective Equipment (PPE). A thorough risk assessment should be conducted before any handling of this compound to identify potential exposure scenarios in your specific laboratory setting.[2][3]
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering and administrative controls are primary, PPE is crucial for protecting personnel from direct contact and inhalation.[4][5] The following PPE is mandatory when handling this compound:
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-tested nitrile gloves. | Prevents skin absorption. Double-gloving provides an extra layer of protection in case of a tear or puncture in the outer glove. |
| Gown | Disposable, lint-free, solid-front gown with long sleeves and tight-fitting elastic or knit cuffs. | Protects the body from contamination via splashes or aerosolized particles.[4] |
| Eye Protection | Safety goggles or a full-face shield. | Protects the eyes from splashes. If using goggles, they should be worn with a fluid-resistant mask.[4] |
| Respiratory Protection | A fit-tested N95 or higher respirator. | Required when there is a risk of generating airborne particles or aerosols, such as during reconstitution of a powder form or cleaning up spills.[4] |
| Shoe Covers | Disposable shoe covers. | Prevents the tracking of contaminants out of the designated handling area.[4] |
Note: All PPE should be considered contaminated after use and disposed of as cytotoxic waste.
Operational Plan: From Receipt to Disposal
A clear and well-rehearsed operational plan is essential for the safe handling of this compound at every stage.
Contamination can be present on the exterior of shipping containers.[4]
-
Designated Receiving Area: Unpack shipments in a designated area with controlled access.
-
Wear PPE: Personnel unpacking shipments should wear a protective gown and two pairs of chemotherapy-tested gloves.[4]
-
Inspect for Damage: Carefully inspect the package for any signs of damage or leakage. If a container is damaged, it should be treated as a spill.[4][6]
-
Decontaminate: Wipe the exterior of the primary container with a suitable decontaminating agent before transferring it to the storage area.
-
Waste Disposal: A dedicated cytotoxic waste container should be readily available in the unpacking area for immediate disposal of outer packaging.[4]
All manipulations of this compound should be performed in a designated area to minimize the risk of exposure and cross-contamination.
-
Controlled Environment: All handling of open containers of this compound must be performed within a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI).[4]
-
Full PPE: Don the full complement of PPE as outlined in the table above before beginning any work.
-
Aseptic Technique: Use meticulous aseptic technique to prevent contamination of the product and the work area.
-
Prevent Aerosolization: Take care to avoid the generation of aerosols. When reconstituting powdered forms, slowly inject the diluent down the side of the vial. Avoid tapping the syringe to concentrate air bubbles, as this can increase aerosolization.[7]
-
Labeling: Clearly label all prepared solutions with the chemical name, concentration, date of preparation, and appropriate hazard warnings.
Prompt and correct management of spills is crucial to prevent widespread contamination.
-
Evacuate and Secure: Immediately alert others in the area and restrict access to the spill.
-
Don PPE: Before cleaning the spill, don full PPE, including respiratory protection.
-
Containment: Use a cytotoxic spill kit to contain and clean up the spill according to the manufacturer's instructions.
-
Decontamination: Thoroughly decontaminate the area with an appropriate cleaning agent.
-
Waste Disposal: All materials used to clean the spill, including contaminated PPE, must be disposed of as cytotoxic waste.
Disposal Plan: Cradle to Grave Responsibility
All materials contaminated with this compound are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.
-
Segregation: Cytotoxic waste must be segregated from other waste streams.
-
Containers: Use clearly labeled, puncture-proof, and leak-proof containers for all cytotoxic waste.
-
Disposal Route: Follow established procedures for the collection and disposal of hazardous chemical waste, which often involves incineration at a licensed facility.[8]
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key workflows and logical relationships in the safe handling of this compound.
Caption: Workflow for handling this compound from receipt to disposal.
Caption: Procedural flow for donning and doffing Personal Protective Equipment.
By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling this compound, ensuring the well-being of all laboratory personnel and maintaining a safe and compliant research environment.
References
-
Easty, A. C., Coakley, N., Cheng, R., Cividino, M., Savage, P., Tozer, R., & White, R. E. (2015). Safe handling of cytotoxics: guideline recommendations. Current Oncology, 22(1), e27–e37. [Link]
-
Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spillage. (2023). NHS. [Link]
-
Safe handling of cytotoxic drugs in the workplace. (2024). Health and Safety Executive. [Link]
-
Policy for the use of personal protective equipment when handling chemotherapy, v 3.0. (2018). NHS England. [Link]
-
Material Safety Data Sheet - Ifosfamide. (1999). S3 Amazonaws. [Link]
-
Dechloroethylifosfamide. PubChem. [Link]
-
Ifosfamide: Package Insert / Prescribing Information / MOA. (2024). Drugs.com. [Link]
-
American Society of Health-System Pharmacists. (2006). ASHP Guidelines on Handling Hazardous Drugs. American Journal of Health-System Pharmacy, 63(12), 1172–1193. [Link]
-
Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings. (2013). Pan American Health Organization. [Link]
-
Safety data sheet - Cyclophosphamide. (2019). British Pharmacopoeia. [Link]
-
Ifosfamide. PubChem. [Link]
-
3-Dechloroethylifosfamide. PubChem. [Link]
-
Easty, A. C., Coakley, N., Cheng, R., Cividino, M., Savage, P., Tozer, R., & White, R. E. (2015). Safe handling of cytotoxics: guideline recommendations. ResearchGate. [Link]
-
ASHP Guidelines on Handling Hazardous Drugs. (2006). ASHP. [Link]
-
Hahn, K. A., & Morrison, W. B. (1991). Safety guidelines for handling chemotherapeutic drugs. Veterinary Medicine, 86(11), 1092-1097. [Link]
Sources
- 1. Dechloroethylifosfamide | C5H12ClN2O2P | CID 119105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. ashp.org [ashp.org]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hse.gov.uk [hse.gov.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
